1,2-Dibromohexafluoropropane
Description
The exact mass of the compound 1,2-Dibromohexafluoropropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Dibromohexafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromohexafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTULQNFKNLFOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Br)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880143 | |
| Record name | 1,2-Dibromohexafluoropropane | |
| Source | EPA DSSTox | |
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Molecular Weight |
309.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661-95-0 | |
| Record name | 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,2-dibromo-1,1,2,3,3,3-hexafluoro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,2-dibromo-1,1,2,3,3,3-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dibromohexafluoropropane | |
| Source | EPA DSSTox | |
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| Record name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of 1,2-Dibromohexafluoropropane
An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromohexafluoropropane
1,2-Dibromohexafluoropropane (CAS No. 661-95-0) is a halogenated organic compound that holds a significant position in advanced chemical synthesis.[1][2][3] Its structure, which combines a short carbon backbone with extensive fluorination and two reactive bromine sites, makes it a highly valuable and versatile building block. For researchers in drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating critical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[4] 1,2-Dibromohexafluoropropane serves as a key intermediate, providing a pathway to introduce fluorinated moieties into complex target molecules.[1][4] This guide offers an in-depth exploration of its core chemical properties, synthesis, reactivity, and handling, providing a technical foundation for its effective application in research and development.
Molecular Structure and Physicochemical Properties
The chemical identity of 1,2-Dibromohexafluoropropane is defined by its molecular formula, C₃Br₂F₆, and a molecular weight of approximately 309.83 g/mol .[2][5] The molecule consists of a three-carbon propane chain where the first and second carbons are each bonded to a bromine atom and multiple fluorine atoms. This dense halogenation results in a high-density, colorless liquid at room temperature with a relatively low boiling point for its mass.[1]
Caption: Molecular structure of 1,2-Dibromohexafluoropropane.
The physicochemical properties are critical for designing reaction conditions, purification protocols, and storage solutions. A summary of these properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 661-95-0 | [2][3][6] |
| Molecular Formula | C₃Br₂F₆ | [1][2][4] |
| Molecular Weight | 309.83 g/mol | [4][5] |
| Appearance | Colorless liquid | [1][7] |
| Boiling Point | 71-73 °C | [4][6][8] |
| Melting Point | -95 °C to -94.4 °C | [4][7][8] |
| Density | ~2.169 g/cm³ at 20 °C | [4][8] |
| Refractive Index | ~1.359 at 20 °C | [8] |
| InChI Key | KTULQNFKNLFOHL-UHFFFAOYSA-N | [1][2][6] |
Synthesis and Purification
The primary industrial synthesis of 1,2-Dibromohexafluoropropane involves the direct bromination of hexafluoropropene (HFP).[9][10] This reaction is a classic example of electrophilic addition across a double bond, but with nuances due to the heavily fluorinated nature of the substrate.
Causality in Experimental Design
A key challenge in this synthesis is controlling the reactivity of bromine with the electron-deficient double bond of HFP. A patented method reveals that the reaction is effectively initiated and maintained in the presence of a small quantity of the final product, 1,2-Dibromohexafluoropropane.[9] This approach suggests an autocatalytic or mediating role for the product, ensuring a smooth and controlled reaction. The process can be run continuously, where the heat of reaction is managed by distilling the lower-boiling product, thereby driving the reaction and simplifying purification.[9]
Caption: Continuous synthesis and purification workflow.
Experimental Protocol: Continuous Bromination of Hexafluoropropene
This protocol is an illustrative laboratory-scale adaptation based on principles described in the patent literature.[9]
-
Reactor Setup: A jacketed glass reactor equipped with a gas inlet tube, a magnetic stirrer, and a fractional distillation column with a reflux condenser is assembled in a well-ventilated fume hood.
-
Initial Charge: The reactor is charged with liquid bromine and 3-7% by weight of 1,2-Dibromohexafluoropropane relative to the bromine.[9] This initial product charge is crucial for initiating a controlled reaction.
-
Initiation: The mixture is stirred and hexafluoropropene gas is introduced below the surface of the liquid. The reaction is initiated at a temperature of 20-30°C.[9]
-
Continuous Operation: Once the reaction begins, the flow of hexafluoropropene is maintained. The reactor temperature is raised to 50-70°C, causing the reaction mixture to boil.
-
Product Isolation: The vapors enter the distillation column. The lower-boiling product (BP ~73°C) is collected as the distillate. Unreacted bromine (BP ~59°C) and HFP (BP ~-29°C) are condensed and recycled back into the reactor. This continuous removal of the product not only purifies it but also effectively dissipates the reaction enthalpy.
-
Self-Validation: The purity of the collected distillate is monitored throughout the process using Gas Chromatography (GC). The identity is confirmed post-synthesis by comparing its ¹⁹F NMR and Mass Spectrum against reference data.
Chemical Reactivity and Thermal Stability
The reactivity of 1,2-Dibromohexafluoropropane is dominated by the two carbon-bromine bonds. The strong electron-withdrawing effect of the six fluorine atoms significantly influences the molecule's electronic properties, making the carbon atoms attached to the bromine atoms more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, making it a valuable precursor for introducing the -CF(Br)CF₂CF₃ or -CF₂CF(Br)CF₃ moieties into other molecules.
-
Reductive Dehalogenation: The compound can undergo reductive processes to form hexafluoropropene or other reduced species, depending on the reagents and conditions.
-
Thermal Stability: Halogenated aliphatic compounds are generally moderately reactive.[11][12] While stable under normal storage conditions, thermal decomposition at elevated temperatures (e.g., 590-640 K for the non-fluorinated analogue 1,2-dibromopropane) proceeds via unimolecular elimination and radical-chain processes, typically yielding bromopropenes and hydrogen bromide.[13] For 1,2-Dibromohexafluoropropane, thermal decomposition would likely produce HBr, various brominated and fluorinated propenes, and other radical recombination products.[14][15]
Spectroscopic and Analytical Characterization
Unambiguous identification of 1,2-Dibromohexafluoropropane requires a combination of modern analytical techniques.
| Technique | Expected Observations and Rationale |
| ¹⁹F NMR | The spectrum is expected to be complex due to the presence of multiple, non-equivalent fluorine environments (CF₃, CF₂, CF) and spin-spin coupling between them. This complexity, however, provides a unique fingerprint for structural confirmation. |
| ¹³C NMR | The spectrum should show three distinct carbon signals, each split by the attached fluorine atoms (C-F coupling). The signals for the carbons bonded to bromine will be shifted downfield.[5] |
| Mass Spec. (MS) | The electron ionization (EI) mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and key fragments due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Common fragmentation pathways include the loss of Br atoms and cleavage of the C-C bonds.[2][5] |
| Infrared (IR) | The IR spectrum is dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. The C-Br stretching vibrations are expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.[16] |
Safety, Handling, and Disposal
As with all highly halogenated compounds, 1,2-Dibromohexafluoropropane must be handled with appropriate precautions.
Hazard Profile
Based on GHS classifications from aggregated data sources, this chemical is associated with significant hazards.[5][8]
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][8]
-
Irritation: Causes skin irritation and serious eye irritation.[5][8]
-
Respiratory: May cause respiratory irritation.[8]
Safe Handling Protocol
Caption: Workflow for the safe handling and disposal of the chemical.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[17][18] Eyewash stations and safety showers must be readily accessible.[19]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield to prevent skin and eye contact.[8][12] A lab coat is mandatory.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[17][19]
-
Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite or sand).[11] Place the contaminated material in a sealed, labeled container for proper disposal.
-
Disposal: Dispose of waste material through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Applications in Research and Development
The utility of 1,2-Dibromohexafluoropropane stems from its identity as a fluorinated building block.
-
Pharmaceutical Synthesis: It serves as a precursor for creating more complex fluorinated molecules. The introduction of a hexafluoropropyl group can enhance a drug candidate's metabolic stability and binding affinity, potentially leading to improved efficacy and a better pharmacokinetic profile.[4]
-
Agrochemicals: Similar to pharmaceuticals, its use in agrochemical synthesis can lead to pesticides and herbicides with greater efficacy and environmental stability.[4]
-
Advanced Materials: It is a raw material for producing high-performance polymers, coatings, and elastomers. The incorporation of fluorine enhances thermal stability, chemical resistance, and dielectric properties, making these materials suitable for demanding applications in the aerospace, electronics, and automotive industries.[4]
References
- Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane. (n.d.). CymitQuimica.
-
1,2-Dibromohexafluoropropane. (n.d.). NIST WebBook. Retrieved from [Link]
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1,2-DIBROMOHEXAFLUOROPROPANE CAS#: 661-95-0. (n.d.). ChemWhat. Retrieved from [Link]
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1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. (n.d.). PubChem. Retrieved from [Link]
- Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane. (2005). Google Patents.
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1,2-Dibromohexafluoropropane Suppliers. (n.d.). LookChem. Retrieved from [Link]
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1,2-Dibromohexafluoropropane Phase change data. (n.d.). NIST WebBook. Retrieved from [Link]
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Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2021). PMC - NIH. Retrieved from [Link]
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1,2-Dibromopropane. (n.d.). PubChem. Retrieved from [Link]
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Gas-phase thermal decomposition reactions of 1,2-dibromopropane. (1984). Journal of the Chemical Society, Faraday Transactions 2. Retrieved from [Link]
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Infrared spectrum of 1,2-dibromoethane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Propane, 1,2-dibromo-. (n.d.). NIST WebBook. Retrieved from [Link]
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proton NMR spectrum of 1,2-dibromoethane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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IR Spectra of Selected Compounds. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions. Retrieved from [Link]
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Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2019). Environmental Science & Technology. Retrieved from [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions. Retrieved from [Link]
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Nuclear Magnetic Resonance Spectroscopy. (n.d.). MPGCAMB. Retrieved from [Link]
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Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. (2014). PubMed. Retrieved from [Link]
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Forward or Backward: Lessons Learned from Small Molecule Drugs Approved by FDA from 2012 to 2022. (2023). MDPI. Retrieved from [Link]
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Chemical Properties of 1-Bromo-1,1,2,3,3,3-hexafluoropropane (CAS 2252-78-0). (n.d.). Cheméo. Retrieved from [Link]
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An In-depth Technical Guide to 1,2-Dibromohexafluoropropane: Properties, Synthesis, and Applications
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, altered lipophilicity, and modulated binding affinities—offer a powerful toolkit for the discerning scientist. Among the repertoire of fluorinated building blocks, 1,2-Dibromohexafluoropropane stands out as a versatile and reactive intermediate.
This guide is designed not as a rigid protocol, but as a comprehensive technical resource for researchers, scientists, and drug development professionals. It is born from field-proven insights and a deep understanding of the causality behind experimental choices. Herein, we will explore the core physical properties of 1,2-Dibromohexafluoropropane, delve into a detailed, self-validating synthetic protocol, and discuss its applications, particularly within the pharmaceutical sciences. Every piece of data and every procedural step is grounded in authoritative sources to ensure the highest degree of scientific integrity.
Core Physicochemical Properties of 1,2-Dibromohexafluoropropane
1,2-Dibromohexafluoropropane (CAS No. 661-95-0) is a halogenated propane derivative characterized by the presence of six fluorine atoms and two bromine atoms. This dense, colorless liquid possesses a unique combination of stability and reactivity, making it a valuable reagent in organic synthesis.[1][2] Its high molecular weight and the presence of heavy bromine atoms contribute to a relatively high boiling point compared to other short-chain alkanes.[2]
The physical properties of 1,2-Dibromohexafluoropropane are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₃Br₂F₆ | [3] |
| Molecular Weight | 309.83 g/mol | [3][4] |
| Appearance | Colorless liquid | [2] |
| Density | 2.169 g/cm³ at 20 °C | [1][4] |
| Boiling Point | 73 °C | [1][4] |
| Melting Point | -95 °C | [1][4] |
| Refractive Index (n_D) | 1.3605 at 20 °C | [4] |
| Vapor Pressure | 2.5 psig at 25 °C | [5] |
Solubility Profile: Based on the principle of "like dissolves like," 1,2-Dibromohexafluoropropane, being a halogenated hydrocarbon, is anticipated to be miscible with a wide range of common organic solvents such as ethers, ketones, and other halogenated solvents. Its polarity, arising from the C-F and C-Br bonds, allows for dipole-dipole interactions, while the overall molecule retains significant nonpolar character, facilitating van der Waals interactions. However, it is expected to have very low solubility in highly polar solvents like water.[6]
Spectroscopic Characterization: A Molecular Fingerprint
The structural elucidation of 1,2-Dibromohexafluoropropane and its reaction products relies heavily on modern spectroscopic techniques. Below is a detailed analysis of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an indispensable tool for its characterization.[7] The molecule contains two distinct fluorine environments: a -CF₃ group and a -CF₂Br group. This would lead to two main signals in the ¹⁹F NMR spectrum. The trifluoromethyl (-CF₃) group would likely appear as a triplet, split by the two adjacent fluorine atoms of the -CF₂Br group. The difluoromethylene (-CF₂Br) group would, in turn, appear as a quartet, split by the three fluorine atoms of the -CF₃ group. The chemical shifts would be in the characteristic range for fluoroalkanes.[8]
¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the propane backbone, each with a unique chemical environment due to the attached fluorine and bromine atoms. The carbon of the -CF₃ group, the -CFBr- carbon, and the -CF₂Br carbon will each exhibit a distinct chemical shift. Furthermore, these signals will be split into complex multiplets due to coupling with the attached fluorine atoms (¹J_CF, ²J_CF).[9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1,2-Dibromohexafluoropropane will produce a characteristic fragmentation pattern. A key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[10] The same pattern will be observed for any fragment ions that retain a bromine atom.
Common fragmentation pathways for halogenated alkanes involve the cleavage of carbon-halogen and carbon-carbon bonds.[11] We can anticipate the loss of a bromine radical (Br•) to form a [C₃F₆Br]⁺ ion, and the loss of a fluorine radical (F•) to form a [C₃HBr₂F₅]⁺ ion. Cleavage of the C-C bond can also occur, leading to smaller fragment ions.
Infrared (IR) Spectroscopy
The infrared spectrum of 1,2-Dibromohexafluoropropane will be dominated by strong absorption bands corresponding to the stretching vibrations of the C-F and C-Br bonds.
-
C-F Stretching: The C-F stretching vibrations in fluoroalkanes typically appear in the region of 1400-1000 cm⁻¹.[5] Given the presence of multiple fluorine atoms, a series of strong, sharp bands can be expected in this region.
-
C-Br Stretching: The C-Br stretching vibration occurs at a lower frequency, typically in the 690-515 cm⁻¹ range.[12][13] This absorption is also expected to be strong.
The region below 1500 cm⁻¹ is often referred to as the "fingerprint region" and will contain a complex pattern of absorptions from various bending and stretching vibrations, which are unique to the molecule.[14]
Synthesis of 1,2-Dibromohexafluoropropane: A Validated Protocol
The synthesis of 1,2-Dibromohexafluoropropane is typically achieved through the direct bromination of hexafluoropropene.[1] The following protocol is a detailed, self-validating procedure derived from established principles of halogen addition to alkenes.
Reaction Scheme
Caption: Synthesis of 1,2-Dibromohexafluoropropane.
Step-by-Step Methodology
Materials:
-
Hexafluoropropene (gas)
-
Bromine (liquid)
-
Anhydrous dichloromethane (CH₂Cl₂) (solvent)
-
Three-neck round-bottom flask equipped with a gas inlet, a dropping funnel, and a reflux condenser
-
Dry ice/acetone condenser
-
Stirring plate and magnetic stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
System Setup: Assemble the reaction apparatus under an inert atmosphere. The reflux condenser should be connected to a dry ice/acetone cold trap to condense any volatile reactants or products.
-
Initial Charge: To the three-neck flask, add anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.
-
Bromine Addition: Slowly add a stoichiometric amount of bromine to the cooled solvent via the dropping funnel with vigorous stirring. The solution should develop the characteristic reddish-brown color of bromine.
-
Hexafluoropropene Introduction: Bubble hexafluoropropene gas through the stirred bromine solution at a slow, controlled rate. The addition is exothermic, and the rate should be adjusted to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color. The reaction is complete when the reddish-brown color fades to a pale yellow or colorless solution.
-
Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 1,2-Dibromohexafluoropropane.
Workflow for Quality Control and Characterization
To ensure the purity and identity of the synthesized 1,2-Dibromohexafluoropropane, a rigorous quality control workflow is essential.
Caption: Quality Control Workflow for 1,2-Dibromohexafluoropropane.
Applications in Drug Development and Beyond
The strategic introduction of fluorine into drug candidates can significantly enhance their pharmacological profiles.[1] 1,2-Dibromohexafluoropropane serves as a versatile building block for introducing the hexafluoropropane moiety into larger molecules.
The presence of two bromine atoms at adjacent positions provides two reactive sites for further chemical transformations. These can be exploited in a variety of coupling reactions or nucleophilic substitutions to construct more complex molecular architectures. The hexafluoropropane unit, once incorporated, can improve a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its lipophilicity can be fine-tuned to enhance membrane permeability and oral bioavailability.[1]
While specific examples of marketed drugs synthesized directly from 1,2-Dibromohexafluoropropane are not readily found in the public domain, its utility as a synthetic intermediate is clear. It provides a pathway to novel fluorinated compounds that are of high interest in the development of new therapeutics, including antiviral and anti-inflammatory agents.[15][16]
Beyond pharmaceuticals, 1,2-Dibromohexafluoropropane finds applications in the synthesis of specialty polymers and agrochemicals, where the introduction of fluorine enhances thermal stability, chemical resistance, and biological activity.[1]
References
- 1,2-Dibromohexafluoropropane - Synquest Labs. [URL: https://www.synquestlabs.com/product/3233-1-08/1-2-dibromohexafluoropropane]
- Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. [URL: not available]
- 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69579]
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Introduction: Unveiling a Specialized Halogenated Propane
An In-Depth Technical Guide to 1,2-Dibromohexafluoropropane (CAS 661-95-0)
1,2-Dibromohexafluoropropane, identified by the CAS number 661-95-0, is a dense, colorless liquid belonging to the family of halogenated hydrocarbons.[1][2] Its molecular structure, featuring a three-carbon backbone saturated with six fluorine atoms and two bromine atoms on adjacent carbons, imparts a unique combination of chemical stability and reactivity.[1][3] This guide, intended for researchers and professionals in chemical synthesis and drug development, provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific data. While not a household name, this compound serves as a valuable intermediate in specialized chemical syntheses where the strategic introduction of a dibrominated hexafluoropropyl moiety is desired.[1][4]
Section 1: Core Physicochemical Properties
The distinct physical characteristics of 1,2-Dibromohexafluoropropane are a direct consequence of its highly halogenated structure. The presence of multiple heavy bromine and fluorine atoms results in a high molecular weight and density, while the strong carbon-fluorine bonds contribute to its overall stability.[1] These properties are critical for determining its behavior in reaction mixtures, its applications as a solvent, and the conditions required for its purification.
| Property | Value | Source(s) |
| CAS Number | 661-95-0 | [3] |
| Molecular Formula | C₃Br₂F₆ | [1][3][5][6] |
| Molecular Weight | 309.83 g/mol | [3][5][6][7] |
| Appearance | Colorless Liquid | [1][2] |
| Density | 2.169 g/cm³ at 20 °C | [4][8] |
| Boiling Point | 70 - 73 °C | [2][4][9] |
| Melting Point | -95 °C | [2][4][9] |
| IUPAC Name | 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | [3] |
| Synonyms | 1,2-Dibromoperfluoropropane, R 216B2 | [1] |
Section 2: Synthesis Pathway and Protocol
The primary industrial synthesis of 1,2-Dibromohexafluoropropane involves the direct bromination of hexafluoropropene (HFP).[10] This electrophilic addition reaction is typically spontaneous and can be initiated under mild conditions, often with the aid of actinic light or by ensuring the initial presence of the product itself to facilitate the reaction.[10]
Conceptual Synthesis Workflow
Caption: Synthesis of 1,2-Dibromohexafluoropropane from Hexafluoropropene.
Experimental Synthesis Protocol
This protocol is a representative methodology derived from established industrial processes for the continuous synthesis of 1,2-Dibromohexafluoropropane.[10] The causality behind a continuous process is efficiency; the product itself helps dissipate reaction enthalpy and initiate further reaction, creating a self-sustaining system.
Materials:
-
Elemental Bromine (Br₂)
-
Hexafluoropropene (HFP) gas
-
1,2-Dibromohexafluoropropane (for initiation)
Equipment:
-
Jacketed glass reaction vessel with overhead distillation column and reflux condenser
-
Gas inlet tube
-
Heating/cooling circulator for the reactor jacket
-
Product collection flask
Procedure:
-
Initiation: Charge the reaction vessel with liquid elemental bromine and 1 to 10% by weight of 1,2-Dibromohexafluoropropane.[10] This initial amount of product is critical as it serves to initiate the reaction smoothly.
-
Reaction Start: Begin bubbling hexafluoropropene gas through the liquid mixture. The reaction is spontaneous, with an optimal temperature range of 20 to 70 °C.[10]
-
Thermal Management: The reaction is exothermic. Use the heating/cooling circulator to maintain the temperature within the desired range. The boiling of the reaction mixture helps to dissipate heat.
-
Continuous Operation: As the reaction proceeds, the newly formed 1,2-Dibromohexafluoropropane, along with unreacted bromine and HFP, will vaporize and enter the overhead column.
-
Fractionation: The distillation column is set to a temperature that allows unreacted starting materials (HFP, Bromine) to be returned to the reactor via the reflux condenser, while the higher-boiling product is collected.
-
Product Collection: The purified 1,2-Dibromohexafluoropropane is drawn off from the distillation apparatus into a collection flask. The process can be run continuously by maintaining the feed of HFP and bromine.
Section 3: Reactivity and Synthetic Utility
The synthetic value of 1,2-Dibromohexafluoropropane lies in the reactivity of its two bromine atoms. These atoms can be substituted or eliminated, making the molecule a versatile building block for creating more complex fluorinated compounds. This is particularly relevant for drug development, where the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity.[4]
Key Reaction Types:
-
Dehalogenation: The vicinal dibromides can be removed using reducing agents (like zinc dust) to regenerate a double bond, albeit in a more complex fluorinated system.
-
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution, although the electron-withdrawing nature of the adjacent fluorine atoms influences reactivity.
-
Grignard Reagent Formation: Under specific conditions, one of the bromine atoms can react with magnesium to form a Grignard reagent, a powerful tool for creating new carbon-carbon bonds.
Logical Workflow for Synthetic Application
Caption: Role as an intermediate in multi-step organic synthesis.
Section 4: Applications in Advanced Materials and Agrochemicals
Beyond pharmaceuticals, 1,2-Dibromohexafluoropropane is a precursor in other high-value sectors.
-
Advanced Materials: It serves as a raw material for producing high-performance polymers and specialty elastomers.[4] The incorporation of its fluorinated structure can enhance thermal stability, chemical resistance, and dielectric properties, which are critical for materials used in the aerospace, electronics, and automotive industries.[4]
-
Agrochemicals: The compound is used in the synthesis of specialized pesticides and herbicides.[4] The resulting fluorinated agrochemicals can offer improved efficacy and environmental stability.[4]
-
Fire Extinguishing Agents: While not a primary application, some sources indicate its use in the manufacturing of fire-extinguishing microcapsules, leveraging the fire-retardant properties of halogenated compounds.[11]
Section 5: Safety, Handling, and Toxicology
As with any halogenated compound, proper handling of 1,2-Dibromohexafluoropropane is paramount. The available Safety Data Sheets (SDS) provide the most reliable guidance.
GHS Hazard Statements: According to supplier safety data, the compound is classified with several hazards, including:
-
Toxic if swallowed, in contact with skin, or if inhaled.[8]
-
Causes skin and serious eye irritation.[8]
-
May cause respiratory irritation.[8]
-
Suspected of causing cancer.[8]
-
Toxic to aquatic life with long-lasting effects.[8]
Standard Handling and PPE Protocol
This protocol is a self-validating system; adherence ensures minimization of exposure routes.
Engineering Controls:
-
Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[2][9]
-
Isolation: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2][9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber), a lab coat, and other protective clothing to prevent skin contact.[8]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[8]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if symptoms occur.[2]
-
Inhalation: Remove to fresh air. Seek medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[2]
References
-
1,2-Dibromohexafluoropropane . NIST Chemistry WebBook. [Link]
-
661-95-0 | 1,2-Dibromohexafluoropropane . Alachem Co., Ltd. [Link]
-
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane . PubChem, National Center for Biotechnology Information. [Link]
- DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane.
-
Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An In-depth Technical Guide to 1,2-Dibromohexafluoropropane: Properties, Synthesis, and Analytical Characterization
This guide provides a comprehensive technical overview of 1,2-dibromohexafluoropropane, a fluorinated organic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into its fundamental chemical and physical properties, outlines a common synthetic route, and details analytical methodologies for its characterization, ensuring a thorough understanding for its practical application.
Section 1: Core Properties of 1,2-Dibromohexafluoropropane
1,2-Dibromohexafluoropropane, identified by the CAS number 661-95-0, is a halogenated hydrocarbon with a unique combination of bromine and fluorine substituents.[1] This structure imparts a range of physical and chemical properties that make it a valuable intermediate in various advanced applications.[2]
Molecular and Physicochemical Data
A summary of the key quantitative data for 1,2-dibromohexafluoropropane is presented in Table 1. This data is crucial for its handling, application in synthetic reactions, and for analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₃Br₂F₆ | [3][4][5] |
| Molecular Weight | 309.83 g/mol | [3][4][5] |
| CAS Registry Number | 661-95-0 | [3][4] |
| Density | 2.169 g/cm³ | [2] |
| Boiling Point | 73 °C | [2][6] |
| Melting Point | -95 °C | [2][6] |
| Refractive Index | 1.3605 | [6] |
| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | [3][4] |
Structural Representation
The chemical structure of 1,2-dibromohexafluoropropane is fundamental to understanding its reactivity and properties.
Caption: 2D structure of 1,2-Dibromohexafluoropropane.
Section 2: Applications in Research and Development
The unique properties of 1,2-dibromohexafluoropropane make it a versatile building block in several areas of chemical research and industrial applications.
-
Pharmaceutical Synthesis: Fluorinated organic compounds are highly valued in drug discovery for their ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] 1,2-Dibromohexafluoropropane serves as a key intermediate in the synthesis of complex fluorinated molecules, enabling the development of pharmaceuticals with improved efficacy and bioavailability.[2]
-
Advanced Materials: The incorporation of fluorine atoms into polymers and other materials can significantly improve their thermal stability, chemical resistance, and dielectric properties.[2] This makes 1,2-dibromohexafluoropropane a crucial raw material for producing high-performance plastics, advanced coatings, and specialty elastomers for industries such as aerospace, electronics, and automotive.[2]
-
Agrochemicals: Its chemical properties are leveraged in the synthesis of specialized pesticides and herbicides.[2] These agrochemicals can offer improved efficacy, environmental stability, and targeted action, contributing to more sustainable agricultural practices.[2]
-
Solvent Applications: Due to its high density, low volatility, and chemical stability, it can be used in specialized solvent applications.[1]
Section 3: Synthesis of 1,2-Dibromohexafluoropropane
A common method for the preparation of 1,2-dibromohexafluoropropane involves the reaction of hexafluoropropene-1 with elemental bromine.[7] The presence of 1,2-dibromohexafluoropropane itself can initiate the reaction.[7]
Experimental Protocol: Bromination of Hexafluoropropene-1
This protocol describes a laboratory-scale synthesis.
Materials:
-
Hexafluoropropene-1 (HFP)
-
Elemental Bromine (Br₂)
-
1,2-Dibromohexafluoropropane (for initiation)
-
Reaction vessel with a reflux condenser and gas inlet
Procedure:
-
Charge the reaction vessel with a mixture of liquid elemental bromine and a small amount of 1,2-dibromohexafluoropropane.
-
Heat the mixture to initiate the reaction, bringing the mixture to a boil.
-
Introduce hexafluoropropene-1 gas into the reaction vessel.
-
The vapors of unreacted bromine, HFP, and the 1,2-dibromohexafluoropropane product will enter the overhead condenser.
-
The condensed liquids are returned to the reaction vessel, allowing for continuous reaction.
-
The excess product can be collected through fractionation.
Caption: Workflow for the synthesis of 1,2-Dibromohexafluoropropane.
Section 4: Analytical Characterization
Ensuring the purity and identity of 1,2-dibromohexafluoropropane is critical for its application. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for this purpose.
Protocol: GC-MS Analysis for Purity Assessment
This method is suitable for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)
-
Mass Spectrometer detector
-
Autosampler (recommended)
Procedure:
-
Sample Preparation: Dilute the 1,2-dibromohexafluoropropane sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Identification: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound and any impurities. The characteristic isotopic pattern of bromine is a key confirmation tool.
Caption: Workflow for GC-MS analysis of 1,2-Dibromohexafluoropropane.
References
- Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. (n.d.).
- 1,2-Dibromohexafluoropropane. (n.d.). NIST Chemistry WebBook.
- 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. (n.d.). PubChem.
- CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane. (n.d.). CymitQuimica.
- 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. (n.d.). CAS Common Chemistry.
- 1,2-DIBROMOHEXAFLUOROPROPANE CAS#: 661-95-0. (n.d.). ChemWhat.
- Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane. (n.d.). Google Patents.
- 1,2-Dibromohexafluoropropane, 95%. (n.d.). Fisher Scientific.
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An In-depth Technical Guide to the Synthesis of 1,2-Dibromohexafluoropropane from Hexafluoropropene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2-dibromohexafluoropropane (DBHFP), a pivotal fluorinated building block, from hexafluoropropene (HFP). Tailored for researchers, chemists, and professionals in the pharmaceutical and materials science sectors, this document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and outlines robust methods for purification and characterization. Emphasis is placed on the causal relationships behind procedural steps, ensuring both scientific integrity and practical applicability. Safety protocols for handling the requisite hazardous materials are also thoroughly addressed.
Introduction and Strategic Importance
1,2-Dibromohexafluoropropane (CAS No. 661-95-0) is a high-value organofluorine compound whose unique physicochemical properties make it an indispensable intermediate in advanced chemical synthesis.[1][2] The presence of both bromine and fluorine atoms imparts specific reactivity, allowing for its use as a versatile precursor in the development of pharmaceuticals, agrochemicals, and high-performance polymers.[1] In drug discovery, for instance, the incorporation of fluorinated moieties can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide addresses the direct bromination of hexafluoropropene, a common and efficient route to this critical compound.
Table 1: Physicochemical Properties of Key Compounds
| Property | Hexafluoropropene (HFP) | Elemental Bromine (Br₂) | 1,2-Dibromohexafluoropropane (DBHFP) |
| CAS Number | 116-15-4[3] | 7726-95-6 | 661-95-0[2][4] |
| Molecular Formula | C₃F₆[5] | Br₂ | C₃Br₂F₆[4][5] |
| Molecular Weight | 150.03 g/mol [5] | 159.81 g/mol | 309.83 g/mol [4][5] |
| Boiling Point | -28 °C[3] | 58.8 °C | 73 °C[1][2] |
| Melting Point | -153 °C[3] | -7.2 °C | -95 °C[1][2] |
| Density | 1.583 g/cm³ (liquid at -40°C)[5] | 3.102 g/cm³ (liquid) | 2.169 g/cm³ (liquid)[1][2] |
| Appearance | Colorless gas[3] | Reddish-brown fuming liquid | Colorless liquid[6] |
The Chemistry of Synthesis: Electrophilic Addition
The synthesis of 1,2-dibromohexafluoropropane from hexafluoropropene is a classic example of an electrophilic addition reaction, a fundamental process in organic chemistry.[7][8] The core of this transformation involves the breaking of the π-bond in the HFP double bond and the formation of two new carbon-bromine single bonds.
2.1. Reaction Mechanism
The electron-rich C=C double bond in hexafluoropropene acts as a nucleophile. As a nonpolar bromine molecule (Br₂) approaches the π-system, the electron cloud of the bromine molecule is repelled, inducing a temporary dipole.[7][8][9] This polarization makes the proximal bromine atom electrophilic (δ+) and susceptible to attack by the alkene.
The mechanism proceeds through two primary steps:
-
Formation of a Cyclic Bromonium Ion: The nucleophilic π-bond of HFP attacks the electrophilic bromine atom, displacing a bromide ion (Br⁻). Concurrently, a lone pair from the attacking bromine atom forms a bond with the other carbon of the original double bond, creating a strained, three-membered cyclic bromonium ion intermediate.[10][11][12] This intermediate is critical as it dictates the stereochemical outcome of the reaction.
-
Nucleophilic Attack and Ring Opening: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It attacks one of the carbons of the bromonium ion from the face opposite the existing C-Br bonds (anti-addition).[11] This Sₙ2-like attack leads to the opening of the three-membered ring and the formation of the vicinal dibromide product.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for laboratory-scale synthesis and incorporates self-validating checkpoints to ensure reaction completion and product purity.
3.1. Materials and Equipment
-
Reactants: Hexafluoropropene (gas), Elemental Bromine (liquid, ≥99.5%), 1,2-Dibromohexafluoropropane (for initiation, ≥98%).
-
Reagents: 5% (w/v) Sodium Thiosulfate solution, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.
-
Equipment: Three-neck round-bottom flask equipped with a reflux condenser, gas inlet tube, magnetic stirrer, and dropping funnel. A cold trap (dry ice/acetone) is essential for handling HFP. Standard distillation apparatus.
3.2. Synthesis Workflow
3.3. Step-by-Step Procedure
-
Reactor Setup: In a fume hood, assemble a 250 mL three-neck flask with a magnetic stir bar, a gas inlet tube extending below the liquid surface, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas bubbler.
-
Charging Reactants: Charge the flask with liquid bromine (e.g., 48 g, 0.3 mol). To this, add a small amount of the final product, 1,2-dibromohexafluoropropane (e.g., 3-5 g), which serves to initiate and control the reaction.[13]
-
Initiation: Begin stirring and gently warm the mixture to approximately 30°C. The reaction can be spontaneous but may require gentle heating or initiation with actinic light (e.g., a standard lab lamp) to overcome an initial induction period.[13]
-
Addition of Hexafluoropropene: Slowly bubble gaseous hexafluoropropene (e.g., 45 g, 0.3 mol) through the stirred bromine solution. The HFP flow rate should be carefully controlled to maintain the reaction temperature between 30-60°C. The reaction is exothermic, and external cooling (e.g., a water bath) may be necessary.
-
Monitoring Reaction Progress: The progress is easily monitored visually. The characteristic red-brown color of bromine will fade as it is consumed.[13] Continue the addition of HFP until the color of the reaction mixture becomes pale yellow or colorless, indicating that the bromine has been fully consumed.
-
Work-up and Quenching: After the reaction is complete, cool the flask to room temperature. Transfer the crude product to a separatory funnel. Wash the organic layer sequentially with:
-
A 5% aqueous solution of sodium thiosulfate to quench any unreacted bromine. (Repeat until the organic layer is colorless).
-
A saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Brine (saturated NaCl solution) to aid in phase separation.
-
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent.
-
Purification: Purify the crude product by simple distillation at atmospheric pressure. Collect the fraction boiling at approximately 73°C.[1][2] The expected yield is typically high, often exceeding 90%.
Characterization and Quality Control
Self-validation of the synthesis requires rigorous analytical confirmation of the product's identity and purity.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for assessing purity and identifying any potential byproducts.
-
Expected GC Result: A pure sample should show a single major peak corresponding to the product.
-
Expected MS Result: The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern. Crucially, the presence of two bromine atoms will result in a distinctive isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br have nearly a 1:1 natural abundance).
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation.[4]
-
¹⁹F NMR: This is the most informative technique for fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[3] The spectrum of 1,2-dibromohexafluoropropane is expected to show three distinct fluorine environments:
-
A signal for the -CF₃ group.
-
A signal for the -CF(Br)- group.
-
A signal for the -CF₂(Br) group. Each signal will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent, non-equivalent fluorine atoms (²JFF, ³JFF).
-
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should display three signals, corresponding to the three unique carbon atoms in the molecule. Quantitative ¹³C NMR can be used to assess purity if appropriate experimental parameters are used.[6]
Safety and Handling
Both hexafluoropropene and elemental bromine are hazardous materials requiring strict safety protocols.
-
Hexafluoropropene (HFP): HFP is a gas stored under pressure. Contact with the liquid form can cause severe frostbite. It is an asphyxiant at high concentrations. All handling must be done in a well-ventilated fume hood.[3][5]
-
Elemental Bromine (Br₂): Bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns on skin contact. It is a volatile liquid that produces dense, irritating fumes. Always handle bromine in a fume hood using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, splash goggles, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate) readily available.
-
Reaction Hazards: The reaction is exothermic and has the potential for a runaway reaction if HFP is added too quickly. Maintain careful temperature control throughout the addition process.
Conclusion
The synthesis of 1,2-dibromohexafluoropropane via the direct bromination of hexafluoropropene is an efficient and well-established method. By understanding the electrophilic addition mechanism, chemists can better control the reaction conditions. The protocol described herein, which includes initiation with the product and a clear work-up procedure, provides a reliable pathway to obtaining high-purity material. Rigorous adherence to safety protocols is paramount due to the hazardous nature of the reactants. The analytical techniques outlined are essential for validating the successful synthesis and ensuring the quality required for downstream applications in research and development.
References
- FLC TECHNOLOGIES KG. (2006). Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69579, 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. PubChem. Retrieved January 12, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. Retrieved January 12, 2026, from [Link]
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HaloPolymer Trading Inc. (n.d.). HEXAFLUOROPROPENE Safety Data Sheet. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 12, 2026, from [Link]
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Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved January 12, 2026, from [Link]
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Squarespace. (2024). HEXAFLUOROPROPENE SDS. Retrieved January 12, 2026, from [Link]
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Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved January 12, 2026, from [Link]
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3M. (2018). Safety Data Sheet: Hexafluoropropylene. Retrieved January 12, 2026, from [Link]
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Master Organic Chemistry. (2013). Bromination, Chlorination, and Halohydrin Formation from Alkenes. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved January 12, 2026, from [Link]
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Save My Exams. (n.d.). Electrophilic Addition of Alkenes. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. Retrieved January 12, 2026, from [Link]
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Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane: Synthesis, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, a key fluorinated building block. From its precise chemical identification to its synthesis and potential applications in the development of novel fluorinated motifs for medicinal chemistry, this document serves as a detailed resource for professionals in the field.
Core Identity: Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound commonly referred to as 1,2-dibromohexafluoropropane is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
The IUPAC name for this compound is 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane .[1] This name precisely describes a three-carbon propane backbone where two bromine atoms are attached to the first and second carbon atoms, and six fluorine atoms are distributed across the first, second, and third carbons.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane[1] |
| CAS Number | 661-95-0[1] |
| Molecular Formula | C₃Br₂F₆[1] |
| Molecular Weight | 309.83 g/mol [1] |
| InChI | InChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11[1] |
| InChIKey | KTULQNFKNLFOHL-UHFFFAOYSA-N[1] |
| SMILES | C(C(F)(F)F)(C(F)(F)Br)(F)Br[1] |
| Synonyms | 1,2-Dibromohexafluoropropane, Propane, 1,2-dibromo-1,1,2,3,3,3-hexafluoro-[1] |
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is crucial for its application in research and development. The following table summarizes the key physicochemical and spectroscopic data for 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Appearance | Colorless liquid | |
| Boiling Point | 73 °C | |
| Melting Point | -95 °C | |
| Density | 2.169 g/cm³ | |
| Refractive Index | 1.3605 | |
| ¹³C NMR | Data available | |
| ¹⁹F NMR | Data available | |
| Mass Spectrum (GC-MS) | Data available |
Synthesis of 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane
The primary route for the synthesis of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane is through the direct bromination of hexafluoropropene.[2] This electrophilic addition reaction proceeds readily and can be performed under controlled laboratory conditions.
Experimental Protocol: Bromination of Hexafluoropropene
This protocol is based on the methodology described in the patent DE102005005774A1.[2]
Materials:
-
Hexafluoropropene (HFP)
-
Elemental Bromine (Br₂)
-
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane (for initiation)
-
Reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser
Procedure:
-
Charge the reaction vessel with liquid elemental bromine.
-
To initiate the reaction, add a small amount (1-10 wt% relative to bromine) of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane to the bromine.[2]
-
Slowly add hexafluoropropene to the stirred bromine solution. The reaction is spontaneous and exothermic.
-
Maintain the reaction temperature between 20-70 °C. The reaction can be carried out at atmospheric pressure or elevated pressures up to 10 bar.[2]
-
The disappearance of the characteristic red-brown color of bromine indicates the completion of the reaction.
-
The crude product can be purified by distillation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane.
Reactivity and Synthetic Potential in Drug Discovery
While direct applications of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane in marketed drugs are not extensively documented, its true value for medicinal chemists lies in its potential as a precursor to valuable fluorinated building blocks. The presence of two bromine atoms offers versatile handles for subsequent chemical transformations.
A key reaction of vicinal dibromides is dehydrobromination to form alkenes. In the case of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, this elimination reaction can lead to the formation of highly useful fluoroalkenes, which are important synthons for the introduction of fluorinated moieties into organic molecules. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.
Dehydrobromination to Fluoroalkenes
The elimination of HBr from 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane can be achieved using a strong base. This reaction is a powerful tool for accessing highly functionalized and electronically distinct fluoroalkenes.
Representative Experimental Protocol: Dehydrobromination
This protocol is a general method for the dehydrobromination of vicinal dibromides and can be adapted for 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane.[3]
Materials:
-
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane
-
Potassium hydroxide (KOH)
-
High-boiling point solvent (e.g., ethylene glycol)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane and solid potassium hydroxide.
-
Add a high-boiling point solvent, such as ethylene glycol, to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will be determined by the boiling point of the solvent.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, ¹⁹F NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The resulting fluoroalkene can be purified by distillation or column chromatography.
Reaction Mechanism Diagram
Caption: E2 elimination mechanism for the dehydrobromination of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane.
Safety and Handling
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant and acute toxicant.[1]
Precautions for Safe Handling:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapors.
Conditions for Safe Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane is a valuable and versatile fluorinated compound. Its well-defined synthesis and the reactivity of its two bromine atoms make it an important precursor for the synthesis of more complex fluorinated molecules. For researchers and scientists in drug development, this compound represents a key starting material for the introduction of fluorine-containing motifs, which can impart desirable pharmacological properties to novel drug candidates. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the advancement of medicinal chemistry.
References
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PubChem. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. National Center for Biotechnology Information. [Link]
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ChemWhat. 1,2-DIBROMOHEXAFLUOROPROPANE CAS#: 661-95-0. [Link]
-
NIST. 1,2-Dibromohexafluoropropane. NIST Chemistry WebBook. [Link]
- Google Patents. DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane.
-
MDPI. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]
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PMC. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
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Experiment 10 DEHYDROBROMINATION. [Link]
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An In-Depth Technical Guide to 1,2-Dibromohexafluoropropane: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromohexafluoropropane is a halogenated organic compound of significant interest in various scientific and industrial fields.[1] Its unique molecular structure, featuring both bromine and fluorine atoms, imparts a distinct set of physical and chemical properties, making it a valuable tool for chemists.[1] This guide provides a comprehensive overview of 1,2-Dibromohexafluoropropane, focusing on its nomenclature, synthesis, key chemical properties, and diverse applications, particularly in the development of new materials and pharmaceuticals.
Unraveling the Nomenclature: A Comprehensive List of Synonyms
The unambiguous identification of chemical compounds is paramount in scientific research and development. 1,2-Dibromohexafluoropropane is known by several names, each with its own context and origin. Understanding these synonyms is crucial for effective literature searches and clear communication within the scientific community.
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane .[2] This name precisely describes the molecular structure: a three-carbon propane backbone with two bromine atoms on the first and second carbon atoms, and six fluorine atoms distributed across the first, second, and third carbons.
In addition to its formal IUPAC name, 1,2-Dibromohexafluoropropane is frequently referred to by a variety of other names in commercial and academic literature. These synonyms are often historical, trivial, or based on specific numbering conventions. A comprehensive list of these alternative identifiers is provided in the table below for easy reference.
| Synonym | Context/Origin |
| 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | IUPAC Name[2] |
| Propane, 1,2-dibromo-1,1,2,3,3,3-hexafluoro- | Chemical Abstracts Service (CAS) Index Name[2] |
| 1,2-Dibromoperfluoropropane | Common name indicating a fully fluorinated propane backbone with two bromine substituents.[3] |
| Hexafluoropropene Dibromide | A descriptive name highlighting its synthesis from the bromination of hexafluoropropene. |
| R 216B2 | Refrigerant designation (less common).[1] |
| BRN 1704033 | Beilstein Registry Number.[2] |
| EINECS 211-550-8 | European Inventory of Existing Commercial Chemical Substances Number.[2] |
Below is a visual representation of the relationship between the primary IUPAC name and its common synonyms.
Caption: Synthetic workflow for 1,2-Dibromohexafluoropropane.
Key Reactions and Synthetic Utility
The reactivity of 1,2-Dibromohexafluoropropane is dominated by the presence of the two carbon-bromine bonds. These bonds are significantly weaker than the carbon-fluorine bonds, making them susceptible to a variety of chemical transformations. This reactivity makes 1,2-Dibromohexafluoropropane a valuable fluorinated building block in organic synthesis.
Dehalogenation Reactions
One of the fundamental reactions of vicinal dibromides is dehalogenation to form an alkene. While specific literature on the dehalogenation of 1,2-Dibromohexafluoropropane is not abundant, analogous reactions with similar compounds suggest that this transformation can be achieved using various reducing agents.
Nucleophilic Substitution
The bromine atoms in 1,2-Dibromohexafluoropropane can be displaced by nucleophiles, although the presence of the electron-withdrawing fluorine atoms can influence the reactivity of the C-Br bonds. These substitution reactions can be a pathway to introduce other functional groups into the hexafluoropropyl scaffold.
Applications in Research and Industry
The unique properties of 1,2-Dibromohexafluoropropane have led to its use in several specialized applications.
-
Fluorinated Building Block: Its primary application is as an intermediate in the synthesis of more complex fluorinated molecules. []The introduction of a hexafluoropropane moiety can significantly alter the biological and physical properties of a molecule, a strategy often employed in the design of pharmaceuticals and agrochemicals.
-
Specialty Solvent: Due to its high density and low volatility, it can be used as a specialty solvent in certain applications where these properties are advantageous. [1]* Fire Extinguishing Agent: Halogenated hydrocarbons have historically been used as fire suppressants. While environmental concerns have limited the use of many such compounds, the properties of 1,2-Dibromohexafluoropropane make it a candidate for specialized fire-extinguishing applications.
Spectroscopic Characterization
The identification and characterization of 1,2-Dibromohexafluoropropane are typically achieved through spectroscopic methods, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
The mass spectrum of 1,2-Dibromohexafluoropropane is characterized by a complex pattern of fragment ions resulting from the cleavage of the C-C and C-Br bonds. The presence of two bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio), leads to a distinctive isotopic pattern for bromine-containing fragments. The molecular ion peak (M⁺) would be expected at m/z 308, 310, and 312, with a characteristic intensity ratio.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds. The ¹⁹F NMR spectrum of 1,2-Dibromohexafluoropropane is expected to show distinct signals for the different fluorine environments within the molecule (CF₃, CF, and CF₂Br). The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei provide detailed information about the connectivity and stereochemistry of the molecule.
Safety and Handling
1,2-Dibromohexafluoropropane is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and disposal.
Conclusion
1,2-Dibromohexafluoropropane is a versatile fluorinated compound with a range of synonyms that reflect its chemical identity and history. Its synthesis from hexafluoropropene is a well-established industrial process. The reactivity of its carbon-bromine bonds makes it a valuable building block for the synthesis of more complex fluorinated molecules, with applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development.
References
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PubChem. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. National Center for Biotechnology Information. [Link]
- Google Patents. DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane.
-
NIST Chemistry WebBook. 1,2-Dibromohexafluoropropane. National Institute of Standards and Technology. [Link]
-
CAS Common Chemistry. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. [Link]
-
ChemWhat. 1,2-DIBROMOHEXAFLUOROPROPANE CAS#: 661-95-0. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
IMSERC. NMR Periodic Table: Fluorine NMR. [Link]
-
CAS Common Chemistry. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. [Link]
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1,2-Dibromohexafluoropropane spectral data analysis
An In-Depth Technical Guide to the Spectral Analysis of 1,2-Dibromohexafluoropropane
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane (C₃Br₂F₆, CAS No. 661-95-0).[1][2] As a highly halogenated propane derivative, its structural elucidation and purity assessment rely on the synergistic interpretation of multiple spectroscopic techniques. This document, intended for researchers and drug development professionals, offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral features of the title compound. We delve into the causality behind experimental choices and data interpretation, providing field-proven insights from the perspective of a Senior Application Scientist. The guide includes detailed experimental protocols, data summary tables, and logical workflow diagrams to create a self-validating system for the characterization of this complex molecule.
Molecular Structure and Predicted Spectral Fingerprints
1,2-Dibromohexafluoropropane possesses a propane backbone with extensive fluorine and bromine substitution. Its chemical structure is CF₃-CBrF-CBrF₂.[2] This substitution pattern gives rise to a chiral center at the second carbon, though this guide will focus on the general spectral features applicable to a racemic mixture.
A preliminary analysis of the structure allows for the prediction of key spectral characteristics:
-
NMR Spectroscopy : The presence of six fluorine atoms distributed across three chemically distinct environments (-CF₃, -CF₂Br, -CBrF-) suggests a complex ¹⁹F NMR spectrum with intricate spin-spin coupling.[3][4] The three carbon atoms are also unique, predicting three signals in the ¹³C NMR spectrum, each split by coupling to adjacent fluorine atoms.
-
Mass Spectrometry : With a molecular weight of approximately 309.83 g/mol and the presence of two bromine atoms, the molecular ion region is expected to show a characteristic isotopic cluster (M, M+2, M+4) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[2][5] Fragmentation is likely to involve the cleavage of C-C and C-Br bonds.[6]
-
Infrared Spectroscopy : The spectrum will be dominated by strong C-F stretching vibrations and C-Br stretches in the lower frequency region.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules due to the exceptional properties of the ¹⁹F nucleus.[9][10]
¹⁹F NMR Spectroscopy: A Primary Characterization Tool
Expertise & Rationale: The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.[3][11] Its chemical shifts span a very wide range (over 800 ppm), which provides excellent signal dispersion and minimizes peak overlap, even in complex molecules.[3][4] For 1,2-dibromohexafluoropropane, ¹⁹F NMR is indispensable for confirming the specific arrangement of the fluoroalkyl groups.
Predicted Spectrum & Data Interpretation: The structure contains three distinct fluorine environments, which will give rise to three separate signals.
-
-CF₃ group (Fₐ): This group is expected to appear as a doublet due to coupling with the single fluorine atom on the adjacent carbon (Fᵦ).
-
-CBrF₂ group (Fₓ, Fᵧ): These two fluorine atoms are diastereotopic due to the adjacent chiral center. They are chemically non-equivalent and will couple with each other (geminal coupling, ²JFF) and with the vicinal fluorine (Fᵦ) (³JFF). This will result in two complex multiplets, likely an ABX system when considering coupling to Fᵦ.
-
-CBrF- group (Fᵦ): This single fluorine will be coupled to the -CF₃ group and the -CBrF₂ group, resulting in a complex multiplet, likely a quartet of multiplets.
The following table summarizes the predicted ¹⁹F NMR data. Chemical shifts are referenced to CFCl₃ (δ 0 ppm).[12][13]
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (JFF, Hz) |
| -CF₃ (Fₐ) | -70 to -80 | Doublet of triplets (dt) or complex multiplet | ³JFₐFᵦ ≈ 5-15 Hz; ⁴JFₐFₓ/y ≈ 1-5 Hz |
| -CBrF- (Fᵦ) | -140 to -160 | Multiplet | ³JFᵦFₐ ≈ 5-15 Hz; ³JFᵦFₓ/y ≈ 10-25 Hz |
| -CBrF₂ (Fₓ, Fᵧ) | -80 to -100 | Two separate multiplets (AB quartet of multiplets) | ²JFₓFᵧ ≈ 150-250 Hz; ³JFₓ/yFᵦ ≈ 10-25 Hz |
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency. Use a standard ¹⁹F NMR probe.
-
Acquisition Parameters:
-
Reference: Use an external standard of CFCl₃ or a secondary standard.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Relaxation Delay (d1): Set to 1-2 seconds for qualitative analysis. For quantitative analysis, increase to 5 times the longest T₁ relaxation time.[4]
-
Acquisition Time (aq): Set to 1-2 seconds to ensure good resolution.
-
Number of Scans (ns): Typically 16 to 64 scans are adequate due to the high sensitivity of ¹⁹F.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.
¹³C NMR Spectroscopy
Expertise & Rationale: While ¹⁹F NMR confirms the fluorine environments, ¹³C NMR confirms the carbon backbone and the connectivity to the halogens. A key feature of ¹³C NMR for fluorinated compounds is the presence of large C-F coupling constants (¹JCF, ²JCF), which provide additional structural confirmation.
Predicted Spectrum & Data Interpretation: Three unique carbon signals are expected, all of which will be split by the attached fluorine atoms.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C F₃ | 115 - 125 | Quartet (¹JCF ≈ 270-290 Hz) |
| C BrF | 80 - 100 | Doublet of triplets (¹JCF ≈ 240-260 Hz, ²JCF ≈ 20-30 Hz) |
| C BrF₂ | 100 - 115 | Triplet of doublets (¹JCF ≈ 250-270 Hz, ²JCF ≈ 25-35 Hz) |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. For 1,2-dibromohexafluoropropane, the most telling feature is the isotopic signature of the two bromine atoms. Electron Ionization (EI) is the standard method for generating fragments and creating a reproducible "fingerprint" spectrum.[5]
Molecular Ion & Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively).[5] A molecule with two bromine atoms will exhibit a characteristic triplet of peaks for any bromine-containing fragment:
-
M+ peak: Contains two ⁷⁹Br atoms.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4 peak: Contains two ⁸¹Br atoms. The expected relative intensity ratio for this triplet is approximately 1:2:1. Given the molecular formula C₃Br₂F₆, the molecular ion region should show peaks around m/z 308 (C₃⁷⁹Br₂F₆), 310 (C₃⁷⁹Br⁸¹BrF₆), and 312 (C₃⁸¹Br₂F₆). It is important to note that for highly fluorinated compounds, the molecular ion peak may be weak or entirely absent.[14][15]
Fragmentation Pathway: The energetically unstable molecular ion will break apart into smaller, more stable fragments.[6] The primary fragmentation events are the loss of a bromine radical or an alpha-cleavage event leading to the loss of a ·CF₃ radical.
Caption: Proposed EI-MS fragmentation pathway for 1,2-dibromohexafluoropropane.
Data Summary: Key Mass Fragments
| m/z Value(s) | Relative Intensity | Proposed Fragment Ion |
| 308, 310, 312 | Low or Absent | [C₃Br₂F₆]⁺˙ (Molecular Ion) |
| 229, 231 | High | [C₃BrF₆]⁺ (Loss of Br) |
| 150, 152 | Medium | [C₂BrF₃]⁺ |
| 69 | High | [CF₃]⁺ |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution with an appropriate split ratio.
-
Temperature Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C.
-
-
MS Detection (EI):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: ~230°C.
-
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the presence of specific covalent bonds. For 1,2-dibromohexafluoropropane, the key diagnostic bands are the C-F and C-Br stretches. The C-F bonds produce very strong and characteristic absorptions, while the C-Br bond vibrations are found in the fingerprint region.[7][16]
Data Interpretation: Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
| 1350 - 1100 | C-F Stretch | Strong | The high polarity of the C-F bond leads to a strong absorption. This region will likely contain multiple overlapping bands from the -CF₃, -CF₂, and -CF groups.[7] |
| 690 - 515 | C-Br Stretch | Medium to Weak | The C-Br bond is less polar and the bromine atom is heavier, resulting in a lower frequency, less intense absorption compared to C-F.[8] |
| < 1000 | C-C Stretch & Deformations | Medium to Weak | Absorptions corresponding to the carbon backbone and various bending modes. This complex area is part of the unique "fingerprint" of the molecule. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Background Scan: Collect a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application: Place one to two drops of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Integrated Spectroscopic Analysis Workflow
Confirming the identity and purity of 1,2-dibromohexafluoropropane requires a holistic approach where data from each technique validates the others. A failure to match the expected data in any one of these areas should trigger further investigation into the sample's integrity.
Sources
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literature review on 1,2-Dibromohexafluoropropane reactions
An In-Depth Technical Guide to the Reactions of 1,2-Dibromohexafluoropropane
Executive Summary
1,2-Dibromohexafluoropropane (C₃Br₂F₆), CAS Number 661-95-0, is a pivotal fluorinated building block in modern synthetic chemistry.[1] Its unique molecular architecture, featuring two bromine atoms on adjacent carbons heavily substituted with fluorine atoms, imparts a distinct reactivity profile that is leveraged across diverse fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] The strong electron-withdrawing nature of the six fluorine atoms significantly influences the adjacent carbon-bromine bonds, making them susceptible to a range of transformations. This guide provides a comprehensive exploration of the core reactions of 1,2-dibromohexafluoropropane, focusing on the underlying mechanisms, detailed experimental protocols, and the strategic application of these reactions in chemical synthesis. We will delve into dehalogenation, nucleophilic substitution, and radical-mediated pathways, offering researchers and drug development professionals a thorough understanding of how to effectively utilize this versatile reagent.
Physicochemical Properties and Synthesis
Understanding the physical characteristics of a reagent is fundamental to its effective application in synthesis. 1,2-Dibromohexafluoropropane is a dense, colorless liquid with properties shaped by its high degree of halogenation.[3]
Table 1: Physicochemical Properties of 1,2-Dibromohexafluoropropane
| Property | Value | Source |
| CAS Number | 661-95-0 | [4][5][6] |
| Molecular Formula | C₃Br₂F₆ | [1][4][6] |
| Molecular Weight | 309.83 g/mol | [1][2][5] |
| Boiling Point | 73 °C | [1][5] |
| Melting Point | -95 °C | [1][5] |
| Density | 2.169 g/cm³ | [1][5] |
The primary industrial synthesis of 1,2-dibromohexafluoropropane involves the direct bromination of hexafluoropropene.[2][7] This reaction is a classic example of electrophilic addition to an alkene, where the electron-rich double bond of hexafluoropropene attacks a bromine molecule.[8] The reaction proceeds spontaneously and can be initiated by the presence of the product itself, 1,2-dibromohexafluoropropane, to ensure a smooth and controlled process.[7]
Caption: Synthesis of 1,2-Dibromohexafluoropropane from Hexafluoropropene.
Dehalogenation and Elimination Reactions
One of the most characteristic reactions of vicinal dihalides is β-elimination to form an alkene. For 1,2-dibromohexafluoropropane, this reaction is particularly efficient and serves as a primary route to regenerate the valuable monomer, hexafluoropropene. This transformation is typically achieved using reducing metals, such as magnesium or zinc.
Causality of the Mechanism
The reaction with magnesium exemplifies a process driven by the formation of a transient organometallic intermediate.[9]
-
Initial Grignard Formation: One bromine atom reacts with the magnesium surface to form a Grignard-like reagent.
-
Intramolecular Elimination: The resulting carbanionic character on the carbon atom is positioned adjacent to the second carbon, which bears a good leaving group (the second bromine atom). This arrangement facilitates a rapid, intramolecular E2-like elimination.[9]
-
Product Formation: The C-C double bond is reformed, yielding hexafluoropropene, and stable magnesium bromide (MgBr₂) is produced as a byproduct.
This elimination pathway is so favorable that 1,2-dihaloalkanes are often used to activate magnesium turnings for Grignard reactions, as the process effectively cleans the passivating magnesium oxide layer from the metal surface.[9]
Caption: Workflow for Dehalogenation using Magnesium.
Experimental Protocol: Synthesis of Hexafluoropropene
This protocol describes the laboratory-scale dehalogenation of 1,2-dibromohexafluoropropane using magnesium turnings.
Materials:
-
1,2-Dibromohexafluoropropane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware under an inert atmosphere. Ensure all glassware is thoroughly dried to prevent quenching of the reactive intermediates.
-
Reagent Addition: Place magnesium turnings into the round-bottom flask. Add anhydrous ether or THF to cover the magnesium.
-
Initiation: Add a small amount of 1,2-dibromohexafluoropropane to the flask. Gentle heating may be required to initiate the reaction, which is indicated by the formation of bubbles (hexafluoropropene gas).
-
Controlled Addition: Once the reaction has started, add the remaining 1,2-dibromohexafluoropropane dropwise from an addition funnel at a rate that maintains a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for an additional 1-2 hours to ensure all the starting material has reacted.
-
Product Collection: The gaseous hexafluoropropene can be collected in a cold trap (cooled with liquid nitrogen or a dry ice/acetone bath) or used directly in a subsequent reaction.
Nucleophilic Substitution Reactions
The carbon-bromine bonds in 1,2-dibromohexafluoropropane are susceptible to attack by nucleophiles, allowing for the displacement of one or both bromide ions.[2] These reactions are fundamental for introducing a wide variety of functional groups, making this compound a versatile precursor in drug discovery and materials science.[1]
Mechanistic Considerations: Sₙ1 vs. Sₙ2
The stereochemical and electronic environment of the substrate heavily influences the reaction pathway.[2]
-
Sₙ2 Pathway: The bimolecular Sₙ2 reaction, involving a backside attack by the nucleophile and inversion of stereochemistry, is a plausible route.[10] However, the bulky and highly electronegative fluorine atoms can create significant steric hindrance and electronic repulsion, potentially slowing the rate of an Sₙ2 reaction compared to non-fluorinated analogues. Polar aprotic solvents like DMF or DMSO are typically used to favor Sₙ2 reactions.[11]
-
Sₙ1 Pathway: The unimolecular Sₙ1 pathway involves the formation of a carbocation intermediate after the leaving group departs.[10] The strong electron-withdrawing effect of the fluorine atoms would destabilize an adjacent carbocation, making the Sₙ1 pathway generally less favorable.
In practice, the reaction mechanism is dictated by a careful choice of the nucleophile, solvent, and reaction conditions to favor the desired outcome, which is often a selective mono-substitution via an Sₙ2-like mechanism.[2][10]
Caption: Generalized Sₙ2 mechanism for mono-substitution.
Radical Reactions
The carbon-bromine bond is weaker than the carbon-fluorine or carbon-carbon bonds within the molecule, making it the most likely site for homolytic cleavage under the influence of heat or UV radiation.[12] This generates a bromine radical and a fluorinated carbon-centered radical, initiating a radical chain reaction.
Radical Chain Mechanism
Radical reactions proceed through three key phases: initiation, propagation, and termination.[12]
-
Initiation: The reaction begins with the homolytic cleavage of a C-Br bond or a radical initiator (like AIBN), forming initial radical species. This step requires an energy input, such as heat or light.[12][13]
-
Propagation: The highly reactive carbon radical can then participate in a variety of reactions, such as abstracting a hydrogen atom from another molecule or adding across a double bond. This step regenerates a radical species, continuing the chain.[12]
-
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This is a rare event due to the low concentration of radicals at any given moment.[12]
These radical reactions are particularly useful for functionalizing unactivated C-H bonds or for addition reactions to alkenes where ionic pathways are not effective.[14]
Table 2: Bond Dissociation Energies (Illustrative)
| Bond | Approximate BDE (kJ/mol) | Significance |
| C-Br | ~280 | Weakest bond, site of homolytic cleavage |
| C-C | ~350 | Stronger, less likely to break |
| C-F | ~485 | Strongest bond, highly stable |
Conclusion and Future Outlook
1,2-Dibromohexafluoropropane is a reagent of significant synthetic utility, offering access to a variety of important chemical transformations. Its reactivity is dominated by facile dehalogenation to form hexafluoropropene, controlled nucleophilic substitution at the C-Br bonds, and radical-mediated processes. The strong electronic influence of the perfluorinated backbone is the defining feature that governs the outcome of these reactions.
For researchers and professionals in drug development and materials science, a deep understanding of these reaction pathways is crucial. It enables the strategic incorporation of the hexafluoropropane moiety into complex molecules, thereby modulating properties such as metabolic stability, lipophilicity, and thermal resistance.[1] Future research will likely focus on developing more selective and stereocontrolled transformations, particularly in the realm of asymmetric nucleophilic substitution and catalytic C-C bond-forming reactions, further expanding the synthetic toolbox available to the modern chemist.
References
- Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. (URL: )
- (S)-1,2-Dibromohexafluoropropane | 250122-61-3 | Benchchem. (URL: )
- DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google P
- Nucleophilic Substitution Reactions. (URL: )
-
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane - PubChem. (URL: [Link])
-
1,2-Dibromohexafluoropropane - NIST WebBook. (URL: [Link])
-
18.4: Radical reactions in practice - Chemistry LibreTexts. (URL: [Link])
-
Practice with Bimolecular Nucleophilic Substitution Reactions - YouTube. (URL: [Link])
-
Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
-
Free Radical Reactions - YouTube. (URL: [Link])
-
electrophilic addition - unsymmetrical alkenes and bromine - Chemguide. (URL: [Link])
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An In-depth Technical Guide to the Safety and Handling of 1,2-Dibromohexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1,2-Dibromohexafluoropropane is a halogenated organic compound with the chemical formula C₃Br₂F₆.[1] This colorless liquid is utilized as a versatile building block in organic synthesis, particularly in the development of new materials, pharmaceuticals, and agrochemicals.[2] Its unique properties, derived from the presence of both bromine and fluorine atoms, make it a valuable reagent for introducing fluorinated moieties into complex molecules. The incorporation of fluorine can significantly enhance the thermal stability, chemical resistance, and metabolic stability of the resulting compounds.[2]
However, the same reactivity that makes 1,2-Dibromohexafluoropropane a useful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of 1,2-Dibromohexafluoropropane, grounded in established safety principles and technical data. It is designed to empower researchers to work confidently and safely with this compound, minimizing risks to both personnel and the environment.
Material Identification and Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source(s) |
| Chemical Name | 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | [1] |
| CAS Number | 661-95-0 | [1] |
| Molecular Formula | C₃Br₂F₆ | [1] |
| Molecular Weight | 309.83 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 73 °C | [2] |
| Melting Point | -95 °C | [2] |
| Density | 2.169 g/cm³ | [2] |
Hazard Identification and Toxicology
1,2-Dibromohexafluoropropane is classified as a hazardous substance with multiple routes of potential exposure. The Globally Harmonized System (GHS) classifications, aggregated from multiple suppliers, indicate a range of health hazards.
GHS Hazard Statements:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
H351: Suspected of causing cancer
-
H411: Toxic to aquatic life with long lasting effects
Source: Synquest Labs Safety Data Sheet
Toxicological Profile (Inferred from related compounds):
The perfluorinated nature of the molecule suggests that it is likely to be persistent in the body and the environment. Short-chain per- and polyfluoroalkyl substances (PFAS) have been shown to accumulate in biological tissues and can exhibit a range of toxic effects.[5][6] The metabolism of organobromine compounds can sometimes lead to the formation of reactive intermediates.[7]
The primary hazards associated with 1,2-Dibromohexafluoropropane are:
-
Acute Toxicity: Significant health effects can occur following a single exposure via ingestion, skin contact, or inhalation.
-
Irritation: Direct contact can cause irritation to the skin, eyes, and respiratory system.
-
Carcinogenicity: The compound is suspected of causing cancer, necessitating stringent controls to minimize long-term exposure.
-
Ecotoxicity: It is considered toxic to aquatic life with long-lasting effects, highlighting the importance of preventing its release into the environment.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with 1,2-Dibromohexafluoropropane.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of 1,2-Dibromohexafluoropropane, including weighing, transferring, and use in reactions, must be conducted in a properly functioning and certified chemical fume hood.[8] The fume hood provides critical ventilation to prevent the inhalation of vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
PPE provides a crucial barrier between the researcher and the hazardous material.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during transfers of larger quantities or when conducting reactions under pressure.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Given the nature of halogenated solvents, appropriate glove materials include Viton®, or a combination of outer nitrile and inner neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect against splashes.
-
Apron: A chemical-resistant apron should be worn over the lab coat when handling larger quantities.
-
-
Respiratory Protection: In general, working within a certified chemical fume hood should provide adequate respiratory protection. In the event of a large spill or a situation where the fume hood is not available or functioning correctly, a full-face respirator with an organic vapor/acid gas cartridge may be necessary. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing and training.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or apply cosmetics in areas where this chemical is handled or stored.
-
Remove any contaminated clothing immediately and launder it separately before reuse.
Experimental Protocols and Reactivity
Understanding the chemical reactivity of 1,2-Dibromohexafluoropropane is key to its safe and effective use in synthesis. As a vicinal dibromide, it can undergo a variety of transformations.
General Reactivity
-
Dehalogenation: Vicinal dibromides can be dehalogenated by reducing agents, such as zinc dust or iodide ions, to form alkenes.[9] This reaction is often stereospecific.[10]
-
Nucleophilic Substitution: The carbon-bromine bonds are susceptible to nucleophilic attack. Stronger nucleophiles can displace one or both bromide ions.[4]
-
Reaction with Bases: Strong bases can induce dehydrobromination, although the perfluorinated nature of the backbone will influence the course of this reaction. Perfluoroalkanes are generally resistant to deprotonation by bases.[11]
Incompatible Materials
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous or explosive reactions.
-
Strong Bases: May cause decomposition or unwanted side reactions.[6]
-
Reducing Agents: Can lead to dehalogenation, which may be exothermic.
Step-by-Step Laboratory Procedures
The following protocols are designed to minimize exposure and ensure safe handling during common laboratory manipulations.
Protocol 1: Weighing and Transferring 1,2-Dibromohexafluoropropane
-
Preparation:
-
Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Gather all necessary equipment: an analytical balance (if weighing small quantities), a clean and dry container for the compound, a secondary container for transport, and appropriate PPE.
-
-
Procedure:
-
Place the analytical balance inside the fume hood if possible. If not, tare a sealed container, remove it from the balance, and add the compound inside the fume hood.
-
Using a clean glass pipette or syringe, carefully transfer the desired amount of 1,2-Dibromohexafluoropropane to the tared container.
-
Seal the container securely.
-
Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.
-
Place the sealed container in a labeled secondary container for transport within the laboratory.
-
-
Decontamination:
-
Wipe down the work surface in the fume hood with a suitable solvent (e.g., acetone), followed by soap and water.
-
Properly dispose of all contaminated materials (pipette tips, wipes) as hazardous waste.
-
Protocol 2: Setting up a Reaction
-
Preparation:
-
Set up the reaction apparatus (glassware, stirrer, condenser, etc.) inside the chemical fume hood. Ensure all glassware is clean, dry, and free of cracks.
-
Have appropriate quenching materials and an ice bath readily available.
-
-
Procedure:
-
Charge the reaction vessel with any other solvents or reagents before adding the 1,2-Dibromohexafluoropropane.
-
Add the 1,2-Dibromohexafluoropropane to the reaction vessel slowly and in a controlled manner, using a syringe or dropping funnel.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Monitor the reaction closely for any signs of an uncontrolled exotherm or pressure buildup.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature before quenching.
-
Quench the reaction carefully by slowly adding the appropriate quenching agent. Be aware of any potential gas evolution.
-
Follow standard procedures for extraction and purification, performing all steps within the fume hood.
-
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[12]
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant hazard warnings.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[12]
Emergency Procedures
Prompt and correct action in the event of an emergency can significantly mitigate the consequences.
Spills
For a Minor Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for halogenated solvents).[13]
-
Carefully collect the absorbed material into a sealable container.
-
Wipe the spill area clean with a suitable solvent, followed by soap and water.
-
Label the container as hazardous waste and arrange for its disposal.[14]
For a Major Spill (outside of a fume hood or a large volume):
-
Evacuate the laboratory immediately.[8]
-
Alert others in the vicinity and activate the fire alarm if necessary to ensure building evacuation.
-
Close the laboratory doors to contain the vapors.
-
Call emergency services and provide them with the location and nature of the spill.
-
Do not re-enter the laboratory until it has been cleared by trained emergency responders.
First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing 1,2-Dibromohexafluoropropane must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (unreacted compound, contaminated solvents, spill cleanup materials) in a clearly labeled, sealed, and compatible container.[16]
-
Segregation: Do not mix brominated waste with other waste streams unless you have confirmed their compatibility.[16] Specifically, keep it separate from non-halogenated organic waste.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.[17] Incineration at a licensed hazardous waste facility is a common disposal method for brominated organic compounds.[17]
Environmental Fate and Ecotoxicity
Due to its chemical structure, 1,2-Dibromohexafluoropropane is expected to be persistent in the environment. Per- and polyfluoroalkyl substances (PFAS) are known for their resistance to degradation.[18][19] While specific data for this compound is limited, it is classified as toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment through proper handling and disposal practices.
Diagrams
Caption: Workflow for responding to a 1,2-Dibromohexafluoropropane spill.
Caption: Hierarchy of controls for safe handling.
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Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs). Environmental Science: Processes & Impacts (RSC Publishing). [Link]
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Alkyl bromides as mechanistic probes of reductive dehalogenation: reactions of vicinal dibromide stereoisomers with zerovalent metals. PubMed. [Link]
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Chemical degradation of PFAS in aquatic environments: technological advances and mechanistic insights | Request PDF. ResearchGate. [Link]
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Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zerovalent Metals | Request PDF. ResearchGate. [Link]
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What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
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(PDF) The natural production of organobromine compounds. ResearchGate. [Link]
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Dehalogenation of vicinal dibromides by electrogenerated polysulfide ions in dimethylacetamide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. PubMed. [Link]
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Material Safety Data Sheet - 1-Bromo-3-chloropropane. Cole-Parmer. [Link]
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Nucleophilic substitution of bromine in vicinal bromotrifluoroalkylamines | Semantic Scholar. Semantic Scholar. [Link]
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Strong Base Anion Exchange Selectivity of Nine Perfluoroalkyl Chemicals Relevant to Drinking Water. PMC - NIH. [Link]
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(12) United States Patent. Googleapis.com. [Link]
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Strong Base Anion Exchange Selectivity of Nine Perfluoroalkyl Chemicals Relevant to Drinking Water. PubMed. [Link]
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Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Strong Base Anion Exchange Selectivity of Nine Perfluoroalkyl Chemicals Relevant to Drinking Water | Request PDF. ResearchGate. [Link]
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Chemical Safety Procedure. National MagLab. [Link]
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Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors. NIH. [Link]
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An In-depth Technical Guide to the Thermal Stability of 1,2-Dibromohexafluoropropane
Introduction: Contextualizing Stability in Advanced Materials
1,2-Dibromohexafluoropropane (CF₃CF(Br)CF₂Br, CAS No. 661-95-0) is a halogenated hydrocarbon whose utility in research and synthesis is predicated on its unique chemical structure.[1] As with any specialized chemical intermediate, a comprehensive understanding of its material properties is not merely academic but a prerequisite for safe and effective application. Foremost among these properties is its thermal stability.
For researchers in materials science and drug development, thermal stability dictates the operational boundaries for synthesis, processing, and storage. It informs reaction parameter selection, defines shelf-life, and is critical for risk assessment. This guide provides a deep-dive into the theoretical underpinnings and practical methodologies for evaluating the thermal stability of 1,2-Dibromohexafluoropropane. We will move beyond simple data reporting to explore the causality behind its stability, detail robust analytical protocols, and propose a logical framework for predicting its decomposition behavior.
The Molecular Basis of Thermal Stability
The thermal resilience of 1,2-Dibromohexafluoropropane is a direct consequence of the bond energies within its molecular structure. The molecule is built upon a propane backbone, but its properties are dominated by the extensive fluorination and targeted bromination.
-
The Fluorine Effect: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of ~485 kJ/mol. This high energy imparts exceptional stability to the perfluorinated portions of the molecule (the -CF₃ and -CF₂- groups).
-
The Bromine Weak Point: In stark contrast, the carbon-bromine (C-Br) bonds are significantly weaker, with typical bond dissociation energies in the range of 280-300 kJ/mol.
This disparity in bond energy is the central thesis of the compound's thermal behavior. It dictates that any thermally induced decomposition will almost certainly initiate at the C-Br bond cleavage sites long before the fluorinated backbone is compromised. Understanding this hierarchy is fundamental to predicting decomposition pathways and products.
Experimental Assessment of Thermal Stability
A theoretical understanding of bond energies must be validated by empirical data. Thermogravimetric Analysis (TGA) is the cornerstone technique for this purpose, providing quantitative data on mass loss as a function of temperature.[2][3]
Primary Technique: Thermogravimetric Analysis (TGA)
TGA measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere.[4] The resulting "TGA curve" plots percent mass versus temperature, revealing the onset temperature of decomposition and the profile of mass loss events.
The following diagram outlines a self-validating workflow for analyzing the thermal stability of a liquid sample like 1,2-Dibromohexafluoropropane.
Caption: A robust workflow for TGA analysis, separating inherent thermal stability from oxidative effects.
This protocol is designed to provide a comprehensive and reproducible assessment of thermal stability.
-
Instrument Preparation & Calibration:
-
Ensure the TGA microbalance is calibrated according to the manufacturer's specifications using certified calibration weights.[4]
-
Perform a temperature calibration using certified standards (e.g., Indium, Tin) to ensure the accuracy of the furnace thermocouple.
-
Causality: Accurate mass and temperature measurements are the foundation of reliable TGA data. Calibration is a non-negotiable step for a self-validating system.
-
-
Sample Preparation:
-
Place a clean, empty alumina crucible onto the TGA balance and tare it.
-
Using a calibrated micropipette, carefully dispense 5–10 mg of 1,2-Dibromohexafluoropropane into the crucible. Record the exact initial mass.
-
Causality: A sample size in this range ensures sufficient signal for the microbalance while minimizing thermal gradients within the sample that could skew the decomposition temperature. An alumina crucible is chosen for its inertness at high temperatures.
-
-
Method Setup (Inert Atmosphere):
-
Set the purge gas to high-purity nitrogen with a flow rate of 50-100 mL/min.
-
Program the temperature profile:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 600°C at a rate of 10°C/min.
-
-
Causality: An inert nitrogen atmosphere ensures that the observed mass loss is due to thermal decomposition alone, not oxidation. A 10°C/min ramp rate is a standard practice that balances analytical speed with thermal equilibrium, providing sharp, reproducible transitions.
-
-
Data Analysis:
-
Plot the results as % Mass Loss vs. Temperature.
-
Determine the Onset Temperature (T_onset) : The temperature at which significant mass loss begins, often calculated by the intersection of tangents drawn from the baseline and the inflection point of the decomposition step.
-
Determine temperatures for specific mass loss percentages (e.g., T₅%, T₁₀%, T₅₀%). These provide standardized comparison points.
-
While specific experimental data for this compound is not publicly available, a typical TGA analysis would yield data summarized as follows:
| Parameter | Atmosphere | Illustrative Value (°C) | Significance |
| T_onset | Nitrogen | 250 - 300 | Temperature at which decomposition begins. |
| T₅% (5% Mass Loss) | Nitrogen | 280 - 330 | A common metric for defining the upper working temperature limit. |
| T₅₀% (50% Mass Loss) | Nitrogen | 350 - 400 | Temperature of maximum decomposition rate (inflection point). |
| Residual Mass @ 600°C | Nitrogen | < 1% | Indicates complete volatilization of the compound and its products. |
Evolved Gas Analysis: Identifying Decomposition Products
TGA tells us when a material decomposes, but not what it decomposes into. For this, we couple TGA with mass spectrometry (TGA-MS) or use a dedicated pyrolysis instrument coupled with gas chromatography-mass spectrometry (Py-GC-MS).[5][6]
This technique provides definitive identification of the volatile decomposition products.[7]
-
Instrument Setup:
-
Install a pyrolysis unit at the inlet of a GC-MS system.
-
Condition the pyrolyzer and GC column according to manufacturer instructions to remove contaminants.
-
-
Sample Preparation:
-
Load a micro-sample (typically <1 µL) of 1,2-Dibromohexafluoropropane into a quartz pyrolysis tube.[6]
-
-
Pyrolysis & Analysis:
-
Insert the sample into the pyrolyzer.
-
Rapidly heat the sample to a temperature just above its TGA decomposition onset (e.g., 350°C) and hold for 10-20 seconds. This is known as a "single-shot" analysis.[8]
-
The volatile fragments (pyrolyzates) are immediately swept by helium carrier gas onto the GC column.
-
Run a standard GC temperature program to separate the fragments.
-
The eluting compounds are analyzed by the mass spectrometer.
-
-
Data Interpretation:
-
Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
This provides a detailed "map" of the decomposition products, allowing for the validation of the proposed mechanistic pathways.[9]
-
Predicted Thermal Decomposition Pathway
Based on fundamental chemical principles and data from similar halogenated alkanes, a multi-step radical chain mechanism is the most probable decomposition pathway.[10]
Sources
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The Solubility Profile of 1,2-Dibromohexafluoropropane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Dibromohexafluoropropane is a halogenated hydrocarbon with a range of applications in materials science and as a chemical intermediate. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dibromohexafluoropropane. In the absence of extensive published quantitative data, this document focuses on the theoretical principles governing its solubility, offers qualitative predictions for a range of common organic solvents, and presents a detailed, robust experimental protocol for the precise quantitative determination of its solubility.
Introduction to 1,2-Dibromohexafluoropropane and its Physicochemical Properties
1,2-Dibromohexafluoropropane (C₃Br₂F₆) is a dense, colorless liquid at room temperature.[1] Its molecular structure, featuring a propane backbone saturated with fluorine and bromine atoms, imparts unique physical and chemical properties that influence its solubility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃Br₂F₆ | [1] |
| Molecular Weight | 309.83 g/mol | [1] |
| Boiling Point | 70 - 72 °C | [2] |
| Melting Point | -95 °C | [2] |
| Density | 2.093 g/cm³ at 20°C | [2] |
The presence of highly electronegative fluorine atoms and larger, more polarizable bromine atoms creates a complex interplay of intermolecular forces, including van der Waals forces and dipole-dipole interactions. The overall polarity of the molecule is a key determinant of its solubility in different organic solvents.
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3][4][5] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[6][7]
-
Polar Solvents: These solvents, such as water, alcohols (methanol, ethanol), and acetonitrile, have significant dipole moments and can engage in hydrogen bonding. They are most effective at dissolving polar and ionic compounds.[8][9]
-
Nonpolar Solvents: Solvents like hexane, toluene, and carbon tetrachloride have low dielectric constants and primarily interact through weaker van der Waals forces (London dispersion forces). They readily dissolve nonpolar solutes.[8][9]
-
Aprotic Polar Solvents: This class of solvents, including acetone and ethyl acetate, possesses dipole moments but lacks acidic protons for hydrogen bonding. They exhibit intermediate polarity.[8]
The solubility of 1,2-Dibromohexafluoropropane will therefore be dictated by the balance of its nonpolar fluorinated alkyl chain and the polar C-Br bonds.
Predicted Solubility of 1,2-Dibromohexafluoropropane in Common Organic Solvents
Predicted Qualitative Solubility Table:
| Solvent | Chemical Formula | Polarity | Predicted Solubility of 1,2-Dibromohexafluoropropane | Rationale |
| Nonpolar Solvents | ||||
| n-Hexane | C₆H₁₄ | Nonpolar | Soluble / Miscible | The nonpolar nature of both solute and solvent will lead to favorable van der Waals interactions.[6] |
| Toluene | C₇H₈ | Nonpolar | Soluble / Miscible | Similar nonpolar characteristics should result in good solubility.[6] |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble / Miscible | Both are halogenated hydrocarbons, suggesting compatible intermolecular forces. |
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble / Miscible | The nonpolar character of the ethyl groups should facilitate dissolution. |
| Polar Aprotic Solvents | ||||
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | The polarity of acetone may allow for dipole-dipole interactions with the C-Br bonds. |
| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Soluble | Expected to be a good solvent due to its intermediate polarity. |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble / Miscible | As a halogenated solvent, it is likely to be a very good solvent for 1,2-Dibromohexafluoropropane. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Expected to be a good solvent due to its ability to dissolve a wide range of compounds. |
| Polar Protic Solvents | ||||
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | The strong hydrogen bonding network in methanol may not be effectively disrupted by the solute. |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Soluble | The larger nonpolar ethyl group in ethanol may improve solubility compared to methanol. |
| Water | H₂O | Polar Protic | Insoluble | The high polarity and extensive hydrogen bonding of water will not favor interaction with the largely nonpolar 1,2-Dibromohexafluoropropane.[10] |
Experimental Determination of Solubility
For applications requiring precise concentrations, experimental determination of solubility is essential. The following is a detailed protocol for the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a liquid in a liquid solvent.[11][12]
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
1,2-Dibromohexafluoropropane (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of 1,2-Dibromohexafluoropropane to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of a distinct second phase of the solute is crucial to ensure saturation. b. Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium. c. Periodically stop agitation and allow the phases to settle to visually confirm the continued presence of excess undissolved solute.
-
Sample Collection and Preparation: a. After equilibration, centrifuge the vial to facilitate the separation of the two phases. b. Carefully withdraw a sample from the center of the solvent phase using a syringe, avoiding any of the undissolved solute. c. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean, tared vial to remove any suspended microdroplets.
-
Gravimetric Analysis (for Miscible or Highly Soluble Systems): a. Accurately weigh the filtered saturated solution. b. Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of 1,2-Dibromohexafluoropropane until a constant weight of the solute is achieved. c. Calculate the solubility as the mass of the solute per mass or volume of the solvent.
-
Chromatographic Analysis (for Sparingly or Moderately Soluble Systems): a. Prepare a series of standard solutions of 1,2-Dibromohexafluoropropane in the solvent of interest at known concentrations. b. Generate a calibration curve by analyzing these standards using a suitable chromatographic method (GC or HPLC). c. Accurately dilute a known volume or mass of the filtered saturated solution with the pure solvent. d. Analyze the diluted sample under the same chromatographic conditions. e. Determine the concentration of 1,2-Dibromohexafluoropropane in the diluted sample by comparing its response to the calibration curve. f. Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Data Reporting:
Solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL), grams per 100 grams of solvent ( g/100 g), or molarity (mol/L) at the specified temperature.
Factors Influencing Solubility
Several factors can influence the solubility of 1,2-Dibromohexafluoropropane in organic solvents:
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For many systems, solubility increases with temperature, but this is not always the case.
-
Pressure: For liquid-liquid systems, the effect of pressure on solubility is generally negligible at or near atmospheric pressure.[11]
-
Purity of Solute and Solvent: Impurities in either the 1,2-Dibromohexafluoropropane or the solvent can significantly affect the measured solubility.
The interplay of these factors is visually represented in the following diagram.
Caption: Key factors influencing the solubility of 1,2-Dibromohexafluoropropane.
Conclusion
While specific quantitative solubility data for 1,2-Dibromohexafluoropropane in organic solvents is not widely published, a strong understanding of its physicochemical properties and the fundamental principles of solubility allows for reliable qualitative predictions. It is anticipated that this compound will exhibit high solubility in nonpolar and moderately polar aprotic solvents, with limited solubility in highly polar protic solvents like water. For applications demanding precise concentration control, the detailed experimental protocol provided in this guide offers a robust framework for generating accurate and reproducible solubility data.
References
- Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C60. Physical Chemistry Chemical Physics, 11(23), 4765–4770.
- Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. (n.d.). Ingeniería UC.
- Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors.
- Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.
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- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- ACS Publications. (2019).
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- Unknown. (n.d.).
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- Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds.
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- IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
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An In-Depth Technical Guide to the GHS Classification of 1,2-Dibromohexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromohexafluoropropane (CAS No. 661-95-0) is a halogenated propane derivative utilized in specialized laboratory and industrial applications. As with any chemical substance, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating these hazards.
This guide provides a comprehensive analysis of the GHS classification for 1,2-Dibromohexafluoropropane. It navigates the significant discrepancies observed across various supplier Safety Data Sheets (SDS), offering a scientifically grounded perspective on interpreting this conflicting data. The core directive of this document is to empower researchers with the knowledge to make informed safety decisions by embracing a conservative, protective approach in the face of uncertainty.
The Challenge of a Non-Harmonized GHS Classification
Unlike substances with a legally binding, harmonized classification across regulatory bodies, the GHS classification for 1,2-Dibromohexafluoropropane exhibits considerable variability between suppliers. This variance can stem from factors such as the purity of the substance, the presence of stabilizers or impurities, or the specific data sets used for classification by the manufacturer.
The following table summarizes the GHS classifications as reported by different sources, illustrating the existing discrepancies.
| GHS Element | Source 1: Synquest Labs[1] | Source 2: PubChem (Aggregated)[2] | Source 3: Echemi[3] | Source 4: Thermo Fisher Scientific[4][5] |
| Signal Word | Danger | Danger | Warning | No signal word required |
| Pictograms | Skull and Crossbones, Health Hazard, Exclamation Mark, Environment | Acute Toxic, Irritant | Exclamation Mark | No pictograms required |
| Hazard Class & Category | Acute Toxicity (Oral, Dermal, Inhalation), Cat. 3Skin Corrosion/Irritation, Cat. 2Serious Eye Damage/Irritation, Cat. 2ACarcinogenicity, Cat. 2STOT - Single Exposure, Cat. 3 (Respiratory)Hazardous to the Aquatic Environment (Acute & Chronic), Cat. 2 | Acute Toxicity (Oral, Dermal), Cat. 4Acute Toxicity (Inhalation), Cat. 2/4Skin Irritation, Cat. 2Serious Eye Irritation, Cat. 2STOT - Single Exposure, Cat. 3 (Respiratory) | Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4Skin Irritation, Cat. 2Eye Irritation, Cat. 2STOT - Single Exposure, Cat. 3 | Not classified as hazardous |
| Hazard Statements | H301, H311, H331 (Toxic)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H351 (Suspected of causing cancer)H335 (May cause respiratory irritation)H411 (Toxic to aquatic life with long lasting effects) | H302, H312, H332 (Harmful)H330 (Fatal if inhaled)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) | H302, H312, H332 (Harmful)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) | None |
Expert Insight: The presence of classifications ranging from "Danger" with suspected carcinogenicity and high acute toxicity to "Not classified" is a significant red flag for safety management. In such cases, the principle of precaution dictates that the most stringent classification should be provisionally adopted until definitive data becomes available. The discrepancies noted on PubChem, which aggregates data from multiple notifiers to the ECHA C&L Inventory, underscore that this is a known issue.[2]
In-Depth Analysis of Potential Hazards
Based on the more comprehensive classifications, a detailed examination of the potential hazards associated with 1,2-Dibromohexafluoropropane is warranted.
Acute Toxicity (Oral, Dermal, Inhalation)
The most severe classifications categorize this compound as "Toxic if swallowed, in contact with skin or if inhaled" (H301+H311+H331) or even "Fatal if inhaled" (H330) in some notifications.[1][2] This suggests that even small exposures via ingestion, skin contact, or inhalation could cause serious, life-threatening effects. The causality for this high toxicity in halogenated short-chain hydrocarbons can be linked to their ability to be absorbed and potentially interfere with key metabolic processes.
Skin and Eye Irritation
There is broad agreement across the hazardous classifications that the substance "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319).[1][2][3] This is a common property of many halogenated organic compounds, which can defat the skin and directly irritate mucous membranes.
Suspected Carcinogenicity
The classification of "Suspected of causing cancer" (H351) by Synquest Labs is a critical hazard that demands the highest level of control.[1] This classification is typically based on limited evidence of carcinogenicity in animal studies or, less commonly, in humans. The molecular structure, containing two bromine atoms, is a structural alert for potential genotoxicity, which is a common mechanism for carcinogenesis.
Specific Target Organ Toxicity (STOT) - Single Exposure
The classification "May cause respiratory irritation" (H335) indicates that inhalation of vapors may lead to irritation of the nose, throat, and lungs.[1][2][3]
Environmental Hazards
The classification "Toxic to aquatic life with long lasting effects" (H411) highlights the need for proper disposal and containment to prevent release into the environment.[1] Halogenated hydrocarbons are often persistent in the environment and can bioaccumulate.
Recommended Safe Handling Protocol (Based on Precautionary Principle)
Given the conflicting data, the following protocol is based on the most stringent GHS classification found ("Danger") and is designed as a self-validating system of protection.
Objective: To handle 1,2-Dibromohexafluoropropane while minimizing exposure to negligible levels.
Materials:
-
1,2-Dibromohexafluoropropane
-
Certified chemical fume hood
-
Nitrile or neoprene gloves (double-gloving recommended)
-
Chemical splash goggles and a face shield
-
Impervious lab coat
-
Closed-toe shoes
-
Waste container for halogenated organic compounds
Procedure:
-
Pre-Handling Verification:
-
Obtain and read the specific SDS from your supplier. Note the classification provided.
-
Regardless of the supplier's classification, handle the substance as if it possesses all hazards identified in Section 1 of this guide.
-
Ensure the chemical fume hood is certified and functioning correctly (face velocity > 100 fpm).
-
Locate the nearest emergency eyewash station and safety shower.
-
-
Donning Personal Protective Equipment (PPE):
-
Wear a lab coat, closed-toe shoes, and chemical splash goggles.
-
Don the first pair of nitrile/neoprene gloves.
-
Don a second pair of gloves over the first.
-
Wear a face shield during procedures with a high risk of splashing.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and transferring, inside the certified chemical fume hood.
-
Keep the container of 1,2-Dibromohexafluoropropane tightly closed when not in use.
-
Use spark-proof tools and avoid proximity to ignition sources.[6]
-
Avoid generating aerosols or mists.
-
-
Decontamination and Waste Disposal:
-
After handling, carefully remove and dispose of the outer pair of gloves in the designated solid waste container.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Dispose of all contaminated materials (pipette tips, wipes, etc.) and excess reagent in a clearly labeled container for halogenated organic waste.
-
Do not dispose of this chemical down the drain.[1]
-
-
Emergency Procedures:
-
Inhalation: Immediately move the affected person to fresh air. Seek urgent medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek urgent medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek urgent medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek urgent medical attention immediately.[3]
-
Visualization of Hazard Communication & Decision Making
Visual aids are crucial for reinforcing safety concepts. The following diagrams illustrate the GHS labeling and a recommended workflow for addressing SDS discrepancies.
GHS Label for 1,2-Dibromohexafluoropropane (Conservative Approach)
This diagram shows the necessary GHS label elements based on the most comprehensive hazard profile identified.
Caption: GHS Label based on the most stringent available data.
Researcher Workflow for Conflicting SDS
This workflow provides a logical path for scientists to follow when faced with inconsistent safety information.
Caption: Decision workflow for handling chemicals with conflicting SDS.
Conclusion
The GHS classification of 1,2-Dibromohexafluoropropane serves as a critical case study in the responsible management of chemical safety information. The documented discrepancies across supplier data sheets necessitate a higher level of scrutiny from the end-user. For researchers, scientists, and drug development professionals, the guiding principle must be that of precaution. By assuming the most severe documented hazards—including high acute toxicity, carcinogenicity, and environmental toxicity—and implementing commensurate engineering and personal protective controls, we can ensure a safe research environment while upholding the highest standards of scientific integrity.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69579, 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. [Link]
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1,2-Dibromohexafluoropropane structural formula
An In-depth Technical Guide to 1,2-Dibromohexafluoropropane: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound 1,2-dibromohexafluoropropane. We will delve into its core structural features, validated synthesis protocols, detailed spectroscopic characterization, and its emerging role as a versatile building block in medicinal chemistry and materials science.
Core Molecular Structure and Physicochemical Properties
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane (CAS No. 661-95-0) is a halogenated propane derivative with the molecular formula C₃Br₂F₆.[1][2] Its structure is characterized by a three-carbon backbone with bromine atoms on the first and second carbons and six fluorine atoms saturating the remaining positions.
The central carbon atom (C-2) is bonded to four different substituents (a bromine atom, a fluorine atom, a trifluoromethyl group, and a dibromofluoromethyl group), making it a chiral center. Consequently, 1,2-dibromohexafluoropropane exists as a pair of enantiomers, (R)- and (S)-1,2-dibromohexafluoropropane. This chirality is a critical consideration in drug development, where stereoisomers can exhibit vastly different pharmacological activities.
Below is a diagram illustrating the chemical structure of the (S)-enantiomer of 1,2-dibromohexafluoropropane.
Caption: 2D Structure of (S)-1,2-Dibromohexafluoropropane.
Table 1: Physicochemical Properties of 1,2-Dibromohexafluoropropane
| Property | Value | Source |
| CAS Registry Number | 661-95-0 | [1][2] |
| Molecular Formula | C₃Br₂F₆ | [1][2][3] |
| Molecular Weight | 309.83 g/mol | [1][2][4] |
| Boiling Point | 73 °C (346.15 K) | [4][5][6] |
| Melting Point | -95 °C | [4][5] |
| Density | 2.169 g/cm³ | [5] |
| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | [2] |
Synthesis Pathway: Bromination of Hexafluoropropene
The primary industrial synthesis of 1,2-dibromohexafluoropropane involves the electrophilic addition of elemental bromine (Br₂) to hexafluoropropene (HFP).[7] This reaction is robust and proceeds spontaneously at temperatures ranging from ambient to 70°C.[7]
The causality behind this experimental choice lies in the electron-rich double bond of HFP, which is susceptible to attack by the electrophilic bromine molecule. The reaction can be initiated in the presence of a small amount of the final product, 1,2-dibromohexafluoropropane, which helps to control the initial reaction rate.[7] The process can be run continuously, with the product being removed by distillation to drive the reaction forward and aid in heat dissipation.[7]
Caption: Synthesis workflow for 1,2-dibromohexafluoropropane.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system designed for laboratory synthesis, incorporating safety and purification steps.
-
Reactor Setup: Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. The entire apparatus should be placed in a fume hood.
-
Initial Charge: Charge the flask with liquid elemental bromine and 1-10% by weight of 1,2-dibromohexafluoropropane relative to the bromine.[7]
-
Reaction Initiation: Begin stirring and gently heat the mixture to 20-30°C.[7]
-
Addition of HFP: Slowly add hexafluoropropene (HFP) gas via the dropping funnel or a gas inlet tube into the stirred bromine solution. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Progression: The disappearance of the characteristic red-brown color of bromine indicates the reaction is proceeding towards completion.[7] Maintain the reaction temperature between 20-70°C.[7]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Wash the crude product with an aqueous solution of 5% sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then a brine solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, then filter.
-
Purification: Purify the final product by fractional distillation, collecting the fraction boiling at approximately 73°C.
-
Characterization: Confirm the purity and identity of the product using ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization and Structural Validation
Spectroscopic analysis is essential for the unambiguous confirmation of the 1,2-dibromohexafluoropropane structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's asymmetry, its NMR spectra are expected to be complex and highly informative.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for fluorinated compounds. Three distinct fluorine environments are expected: the -CF₂Br group, the -CFBr- group, and the -CF₃ group. Each will produce a distinct signal, and complex spin-spin coupling will be observed between the non-equivalent fluorine nuclei, providing definitive structural information.[2]
-
¹³C NMR Spectroscopy: The spectrum will show three distinct signals, one for each of the three carbon atoms in the propane backbone.[2] The carbons bonded to the highly electronegative fluorine and bromine atoms will be significantly deshielded, appearing at a lower field (higher ppm).
Table 2: Predicted NMR Data for 1,2-Dibromohexafluoropropane
| Nucleus | Environment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹³C | -CF₂Br | Downfield | Triplet (due to C-F coupling) |
| ¹³C | -CFBr- | Downfield | Doublet of quartets |
| ¹³C | -CF₃ | Upfield | Quartet (due to C-F coupling) |
| ¹⁹F | -CF₂Br | Mid-field | Complex multiplet |
| ¹⁹F | -CFBr- | Downfield | Complex multiplet |
| ¹⁹F | -CF₃ | Upfield | Singlet or narrow multiplet |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern. A key diagnostic feature arises from the isotopic distribution of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8]
-
Molecular Ion Peak (M⁺): The mass spectrum will not show a single molecular ion peak but a characteristic cluster of peaks at M, M+2, and M+4, corresponding to molecules containing [⁷⁹Br, ⁷⁹Br], [⁷⁹Br, ⁸¹Br], and [⁸¹Br, ⁸¹Br], respectively.[8] The relative intensity of this cluster will be approximately 1:2:1. For C₃Br₂F₆ (MW ≈ 310), this cluster will appear around m/z 308, 310, and 312.
-
Fragmentation: Common fragmentation pathways involve the loss of a bromine atom (Br•) or a trifluoromethyl radical (CF₃•). Fragments containing a single bromine atom will exhibit a doublet of peaks with a 1:1 intensity ratio, separated by 2 m/z units.[8]
Table 3: Expected Key Fragments in the Mass Spectrum
| Ion Fragment | Description | Expected m/z Pattern |
| [C₃Br₂F₆]⁺ | Molecular Ion | ~308, 310, 312 (1:2:1 ratio) |
| [C₃BrF₆]⁺ | Loss of a Br atom | ~229, 231 (1:1 ratio) |
| [C₂Br₂F₃]⁺ | Loss of a CF₃ radical | ~241, 243, 245 (1:2:1 ratio) |
| [CF₃]⁺ | Trifluoromethyl cation | 69 |
Applications in Drug Development and Materials Science
1,2-Dibromohexafluoropropane serves as a valuable synthetic intermediate, particularly in fields that leverage the unique properties of fluorinated molecules.
-
Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[5] 1,2-Dibromohexafluoropropane acts as a building block to introduce fluorinated propyl moieties into larger organic molecules, enabling the synthesis of novel pharmaceuticals and agrochemicals with improved efficacy.[5] The presence of two bromine atoms provides reactive handles for various coupling and substitution reactions.
-
New Materials Manufacturing: In materials science, this compound is used as a raw material for high-performance polymers and specialty elastomers.[5] The integration of its hexafluoropropane structure into polymer chains can significantly improve thermal stability, chemical resistance, and dielectric properties, making the resulting materials suitable for demanding applications in the aerospace and electronics industries.[5][9]
References
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National Institute of Standards and Technology (NIST). (n.d.). 1,2-Dibromohexafluoropropane. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. PubChem. Retrieved from [Link]
- Siegemund, G., & Schwertfeger, W. (2005). Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane. Google Patents.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. Retrieved from [Link]
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ChemWhat. (n.d.). 1,2-DIBROMOHEXAFLUOROPROPANE CAS#: 661-95-0. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum (electron ionization) of 1,2-Dibromohexafluoropropane. NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (n.d.). CAS No.661-95-0,1,2-Dibromohexafluoropropane Suppliers,MSDS download. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Phase change data for 1,2-Dibromohexafluoropropane. NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2. Retrieved from [Link]
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OpenStax. (n.d.). 12.2 Interpreting Mass Spectra. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
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MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dibromoethane. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Propane, 1,2-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]
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Memorial University. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
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An In-Depth Technical Guide to 1,2-Dibromohexafluoropropane: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dibromohexafluoropropane, a halogenated organic compound with significant utility in various scientific and industrial sectors. The document delves into the historical context of its discovery, detailed methodologies for its synthesis and characterization, and its applications as a versatile building block in the pharmaceutical and materials science industries. Emphasis is placed on the scientific principles underpinning its reactivity and utility, alongside a thorough assessment of its toxicological profile and safe handling procedures. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction: A Historical Perspective on Fluorinated Compounds
The advent of organofluorine chemistry in the mid-20th century marked a paradigm shift in chemical synthesis and material science. The unique physicochemical properties imparted by fluorine atoms—such as high thermal stability, chemical inertness, and altered electronic characteristics—opened up new avenues for the design of novel molecules with enhanced functionalities. A key figure in this pioneering era was R. N. Haszeldine, whose extensive work on fluorocarbon radicals and the synthesis of fluorinated alkanes laid the groundwork for much of the field.[1][2][3][4]
While the exact first synthesis of 1,2-Dibromohexafluoropropane is not definitively documented in a single seminal paper, its development can be situated within the broader context of Haszeldine's research in the early 1950s, which focused on the synthesis and reactions of a wide array of fluorinated iodo-, bromo-, and chloroalkanes.[5][6] His work, published in a series of papers in the Journal of the Chemical Society, detailed the systematic exploration of fluorocarbon chemistry, providing the foundational knowledge for the synthesis of compounds like 1,2-Dibromohexafluoropropane.[3][5]
Physicochemical Properties of 1,2-Dibromohexafluoropropane
1,2-Dibromohexafluoropropane (CAS No. 661-95-0) is a colorless liquid at room temperature, characterized by its high density and low volatility.[7][8] The presence of both bromine and fluorine atoms in its structure contributes to its unique physical and chemical properties, making it a valuable reagent in organic synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C₃Br₂F₆ | [1] |
| Molecular Weight | 309.83 g/mol | [1] |
| CAS Number | 661-95-0 | [1] |
| Melting Point | -95 °C | [1][8] |
| Boiling Point | 73 °C | [1][8] |
| Density | 2.169 g/cm³ | [1] |
Synthesis and Characterization
The primary industrial synthesis of 1,2-Dibromohexafluoropropane involves the direct bromination of hexafluoropropene.[9] This electrophilic addition reaction is a well-established method for the halogenation of alkenes.[10][11]
Synthesis Protocol: Electrophilic Addition of Bromine to Hexafluoropropene
A detailed experimental protocol for the synthesis of 1,2-Dibromohexafluoropropane is outlined in a German patent.[9] The process involves the reaction of hexafluoropropene with elemental bromine, often initiated by the presence of a small amount of the product itself to facilitate the reaction.[9]
Experimental Protocol:
-
To a suitable reaction vessel equipped with a stirrer, condenser, and gas inlet, liquid bromine is charged.
-
A small quantity of 1,2-Dibromohexafluoropropane is added to the bromine to initiate the reaction.
-
Hexafluoropropene gas is then introduced into the liquid bromine with vigorous stirring.
-
The reaction is typically carried out at a temperature range of 20 to 70°C.[9]
-
The disappearance of the characteristic red-brown color of bromine indicates the completion of the reaction.[9]
-
The crude product is then purified by distillation to yield pure 1,2-Dibromohexafluoropropane.
Caption: Synthesis of 1,2-Dibromohexafluoropropane.
Spectroscopic Characterization
The identity and purity of 1,2-Dibromohexafluoropropane are confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: Due to the presence of six fluorine atoms in three different chemical environments, the ¹⁹F NMR spectrum provides a characteristic fingerprint for the molecule.
-
¹³C NMR: The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum of 1,2-Dibromohexafluoropropane will exhibit a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms.[7]
Applications in Scientific Research and Development
1,2-Dibromohexafluoropropane serves as a crucial intermediate in the synthesis of a wide range of fluorinated compounds for various applications.[1]
Drug Development and Medicinal Chemistry
The incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1] 1,2-Dibromohexafluoropropane acts as a versatile building block for introducing fluorinated moieties into complex organic molecules, thereby enabling the development of pharmaceuticals with improved efficacy and reduced side effects.[1]
Materials Science and Polymer Chemistry
In the realm of materials science, 1,2-Dibromohexafluoropropane is utilized in the synthesis of high-performance fluorinated polymers.[1] The introduction of fluorine enhances properties such as thermal stability, chemical resistance, and dielectric strength, making these materials suitable for applications in aerospace, electronics, and automotive industries.[1]
Toxicology and Safe Handling
While specific toxicological data for 1,2-Dibromohexafluoropropane is limited, information on related brominated and fluorinated hydrocarbons provides guidance for its safe handling. It is classified as an irritant and is harmful if swallowed or in contact with skin.[7] Inhalation may also be harmful.[7]
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
1,2-Dibromohexafluoropropane, a product of the pioneering era of organofluorine chemistry, continues to be a compound of significant interest and utility. Its unique combination of physical and chemical properties makes it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for harnessing its full potential in the development of novel and advanced chemical entities.
References
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Haszeldine, R. N. (1953). Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes. Journal of the Chemical Society (Resumed), 3761. [Link]
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Haszeldine, R. N., & Smith, F. (1951). Organic fluorides. Part VI. The chemical and physical properties of certain fluorocarbons. Journal of the Chemical Society (Resumed), 603. [Link]
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Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 12, 2026, from [Link]
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Haszeldine, R. N. (1951). The reactions of fluorocarbon radicals. Part IV. The synthesis of 3 : 3 : 3-trifluoropropyne. Journal of the Chemical Society (Resumed), 588. [Link]
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Haszeldine, R. N. (1951). Reactions of fluorocarbon radicals. Part V. Alternative syntheses for trifluoromethylacetylene (3 : 3 : 3-trifluoropropyne), and the influence of polyfluoro-groups on adjacent hydrogen and halogen atoms. Journal of the Chemical Society (Resumed), 2495. [Link]
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Haszeldine, R. N. (1951). Synthesis of Fluorocarbons, Perfluoroalkyl Iodides, Bromides and Chlorides, and Perfluoroalkyl Grignard Reagents. Nature, 167(4239), 139-140. [Link]
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1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Stacey, F. W., & Harris, J. F. (1963). The Radical Addition of Hydrogen Bromide to Hexafluoropropene. The Journal of Organic Chemistry, 28(8), 2201–2203. [Link]
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Stacey, F. W., & Harris, J. F. (1962). The Radical Addition of Hydrogen Bromide to Hexafluoropropene. Journal of the American Chemical Society, 84(21), 4238-4239. [Link]
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Lagow, R. J. (2019). Robert Neville Haszeldine. 3 May 1925—13 October 2016. Biographical Memoirs of Fellows of the Royal Society, 66, 245-264. [Link]
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Okazaki, K. (2018). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 94(7), 294-311. [Link]
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Haszeldine, R. N., & Kidd, J. M. (1953). Reactions of fluorocarbon radicals. Part XI. Synthesis and some reactions of trifluoromethanethiol and trifluoromethanesulphenyl chloride. Journal of the Chemical Society (Resumed), 3219. [Link]
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Haszeldine, R. N., & Leedham, K. (1953). The reactions of fluorocarbon radicals. Part IX. Synthesis and reactions of pentafluoropropionic acid. Journal of the Chemical Society (Resumed), 1548. [Link]
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Haszeldine, R. N. (1955). Fluoro-olefins. Part IV. Synthesis of polyfluoroalkanes containing functional groups from chlorotrifluoroethylene, and the short-chain polymerisation of olefins. Journal of the Chemical Society (Resumed), 4291. [Link]
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Toxicological Profile for 1,2-Dibromoethane. (1992). Agency for Toxic Substances and Disease Registry. [Link]
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Whorton, M. D., & Foliart, D. (1983). The toxicology of 1,2-dibromo-3-chloropropane (DBCP): a brief review. Mutation Research/Reviews in Genetic Toxicology, 123(1), 13-30. [Link]
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LITERATURE SEARCH FRAMEWORK FOR 1,2-DIBROMO-3-CHLOROPROPANE. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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CAS No.661-95-0,1,2-Dibromohexafluoropropane Suppliers,MSDS download - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]
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1,2-DIBROMOHEXAFLUOROPROPANE CAS#: 661-95-0 • ChemWhat. (n.d.). Retrieved January 12, 2026, from [Link]
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Reactions of Alkenes with Bromine - Chemistry LibreTexts. (2023, January 22). Retrieved January 12, 2026, from [Link]
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de la Torre, J. C., & Sierra, M. A. (2004). De novo synthesis of brominated dioxins and furans. Environmental science & technology, 38(11), 3121-3126. [Link]
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Molecularly Defined Polymers: Synthesis and Function Home - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
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Gramstad, T., & Haszeldine, R. N. (1957). Perfluoroalkyl derivatives of sulphur. Part VI. Perfluoroalkanesulphonic acids CF3·[CF2]·SO3H (n= 1—7). Journal of the Chemical Society (Resumed), 2640. [Link]
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2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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Haszeldine, R. N. (1952). Reactions of fluorocarbon radicals. Part VII. Addition to trifluoromethyl-substituted acetylenes. Journal of the Chemical Society (Resumed), 3490. [Link]
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Methodological & Application
The Alchemist's Assistant: A Guide to the Synthetic Utility of 1,2-Dibromohexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks can profoundly influence a compound's physical, chemical, and biological properties. This guide delves into the synthetic applications of 1,2-dibromohexafluoropropane (DBHFP), a versatile yet often overlooked fluorinated building block. While its direct application is limited, its true power lies in its role as a stable and convenient precursor to the highly reactive and valuable hexafluoropropene (HFP), a cornerstone of modern fluorine chemistry. This document provides a comprehensive overview of DBHFP's properties, its transformation into HFP, and detailed protocols for the in situ generation and subsequent reactions of HFP to construct complex fluorinated molecules.
Understanding 1,2-Dibromohexafluoropropane: A Profile
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane is a halogenated organic compound that exists as a colorless liquid at room temperature. Its high density and relatively low volatility make it a more manageable reagent compared to the gaseous hexafluoropropene.[1] The presence of two bromine atoms renders the molecule susceptible to reductive dehalogenation, a key reaction that unlocks its synthetic potential.
Table 1: Physicochemical Properties of 1,2-Dibromohexafluoropropane
| Property | Value |
| Chemical Formula | C₃Br₂F₆ |
| Molecular Weight | 309.83 g/mol [2] |
| CAS Number | 661-95-0[2] |
| Boiling Point | 73 °C |
| Density | 2.169 g/cm³ |
| Appearance | Colorless liquid[1] |
The Gateway to Hexafluoropropene: Reductive Debromination
The primary and most significant application of 1,2-dibromohexafluoropropane in organic synthesis is its role as a precursor to hexafluoropropene (HFP) through reductive debromination. This transformation is typically achieved using a reducing agent, with zinc dust being the most commonly employed.[3][4][5] The in situ generation of HFP from the stable liquid DBHFP offers significant advantages in terms of handling and safety compared to using gaseous HFP directly.
Mechanism of Zinc-Mediated Debromination
The reaction proceeds via a two-electron reduction of the vicinal dibromide by zinc metal. The mechanism is believed to involve the formation of an organozinc intermediate, which then undergoes elimination to afford the alkene and zinc bromide.
Caption: Mechanism of zinc-mediated debromination of 1,2-dibromohexafluoropropane.
Application Note 1: In Situ Generation of Hexafluoropropene for Cycloaddition Reactions
The highly electrophilic nature of the double bond in hexafluoropropene makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and a participant in other cycloaddition processes for the synthesis of fluorinated heterocycles.[6][7] The ability to generate HFP in situ from DBHFP allows for these reactions to be carried out in a convenient one-pot fashion.
Protocol: One-Pot Synthesis of a Hexafluorinated Cycloadduct
This protocol describes a general procedure for the zinc-mediated debromination of 1,2-dibromohexafluoropropane and the subsequent trapping of the generated hexafluoropropene with a suitable diene.
Materials:
-
1,2-Dibromohexafluoropropane (1.0 equiv)
-
Activated Zinc dust (2.5 equiv)
-
Diene (e.g., furan, cyclopentadiene) (1.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add activated zinc dust.
-
Solvent Addition: Add the anhydrous solvent to the flask under a nitrogen atmosphere.
-
Reagent Addition: Add the diene to the stirred suspension of zinc.
-
Initiation: Slowly add a solution of 1,2-dibromohexafluoropropane in the same anhydrous solvent to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature appropriate for the specific diene (typically 50-80 °C) and monitor the reaction progress by GC-MS or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the excess zinc and zinc bromide. The filtrate is then quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Activated Zinc: Activation of zinc (e.g., by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum) is crucial to remove the passivating oxide layer and ensure efficient reduction.
-
Anhydrous Polar Aprotic Solvent: Solvents like DMF or DMAc are used to dissolve the reactants and facilitate the reaction. Their polar nature can help to stabilize the transition states involved. Anhydrous conditions are necessary as organozinc intermediates are sensitive to moisture.
-
Inert Atmosphere: An inert atmosphere prevents the oxidation of the activated zinc and any potential side reactions with atmospheric oxygen or moisture.
-
Excess Zinc: A stoichiometric excess of zinc is used to ensure complete debromination of the starting material.
Caption: Synthetic pathway from 1,2-dibromohexafluoropropane to HFPO derivatives.
Future Outlook and Emerging Applications
While the primary role of 1,2-dibromohexafluoropropane is as an HFP precursor, ongoing research in fluorine chemistry may unveil new and direct applications for this molecule. Potential areas of exploration include:
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Investigating the reactivity of the C-Br bonds in DBHFP in cross-coupling reactions to introduce the -CF(Br)CF₃ or -CF₂CF(Br)CF₃ moieties.
-
Radical Reactions: Exploring the potential of DBHFP as a source of fluorinated radicals for addition reactions to unsaturated systems.
-
Development of Novel Debrominating Agents: Research into milder and more selective debrominating agents could expand the scope and applicability of in situ HFP generation.
Conclusion
1,2-Dibromohexafluoropropane serves as a powerful tool in the arsenal of the synthetic organic chemist. Its stability and ease of handling, coupled with its efficient conversion to the versatile building block hexafluoropropene, make it an invaluable reagent for the construction of complex fluorinated molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this important fluorinated compound in their pursuit of novel materials, pharmaceuticals, and agrochemicals.
References
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Mlostoń, G., Shermolovich, Y., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials, 15(20), 7244. [Link]
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Lin, C. H., & Lee, J. C. (2005). Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation. Journal of the Chinese Chemical Society, 52(5), 1035-1038. [Link]
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Application Notes and Experimental Protocols for 1,2-Dibromohexafluoropropane
Introduction and Overview
1,2-Dibromohexafluoropropane (CAS No. 661-95-0) is a halogenated organic compound with the molecular formula C₃Br₂F₆.[1][2][3] This dense, colorless liquid serves as a specialized reagent and intermediate in fluorinated organic synthesis.[1] Its primary utility lies in its role as a stable carrier and precursor for hexafluoropropene (HFP), a key monomer in the production of various fluoropolymers and elastomers. Understanding the properties, handling, and reaction protocols of 1,2-Dibromohexafluoropropane is essential for its safe and effective use in research and development.
This guide provides an in-depth look at the physicochemical properties, safety considerations, and detailed experimental protocols for the application of 1,2-Dibromohexafluoropropane, tailored for researchers, chemists, and professionals in drug development and materials science.
Physicochemical and Safety Data
Key Properties
A summary of the essential physicochemical properties of 1,2-Dibromohexafluoropropane is presented below. This data is critical for designing experimental setups, particularly for reactions involving heating, distillation, or solvent extraction.
| Property | Value | Source |
| CAS Number | 661-95-0 | [3] |
| Molecular Formula | C₃Br₂F₆ | [1][2][3] |
| Molecular Weight | 309.83 g/mol | [2] |
| Appearance | Colorless Liquid | [1][4][5] |
| Boiling Point | 70 - 73 °C | [4][5][6] |
| Melting Point | -95 °C | [4][5][6] |
| Density | ~2.169 g/mL at 20 °C | [5][7] |
| Refractive Index | ~1.3591 - 1.3605 at 20 °C | [6][7] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [5] |
Critical Safety and Handling Protocols
1,2-Dibromohexafluoropropane is a hazardous chemical that requires strict handling protocols.[2][7] Adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.
-
Hazard Identification :
-
Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[7] GHS classifications indicate potential for acute toxicity.[2][7]
-
Irritation : Causes serious skin and eye irritation.[2][7] May cause respiratory irritation.[7]
-
Carcinogenicity : Suspected of causing cancer.[7]
-
Environmental Hazards : Toxic to aquatic life with long-lasting effects.[7]
-
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure full body coverage where splashing is possible.
-
Respiratory Protection : All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If ventilation is inadequate, use a suitable respirator.
-
-
First Aid Measures :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get immediate medical attention.[4]
-
-
Storage and Disposal :
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal : Disposal must be in accordance with federal, state, and local environmental control regulations. Do not release into the environment.
-
Core Applications and Synthetic Utility
The primary application of 1,2-Dibromohexafluoropropane is as a stable, liquid precursor for the gaseous monomer hexafluoropropene (HFP). It is synthesized via the bromination of HFP and can be used to regenerate HFP on demand through a dehalogenation reaction. This allows for easier storage, transport, and handling of HFP in a laboratory setting.
Caption: Synthesis and Application Cycle of 1,2-Dibromohexafluoropropane.
Beyond HFP generation, this compound can be used in reactions where the introduction of a brominated hexafluoropropyl moiety is desired, leveraging the reactivity of the C-Br bonds in nucleophilic substitution or organometallic coupling reactions.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,2-Dibromohexafluoropropane from Hexafluoropropene
This protocol describes the direct bromination of hexafluoropropene. The reaction is often initiated in the presence of a small amount of the product to ensure a smooth reaction start.[9]
-
Principle : This reaction is an electrophilic addition of bromine across the double bond of hexafluoropropene. The presence of the product, 1,2-Dibromohexafluoropropane, helps to solubilize the gaseous HFP and moderate the initial reaction rate.[9]
-
Materials :
-
Hexafluoropropene (HFP) gas
-
Liquid Bromine (Br₂)
-
1,2-Dibromohexafluoropropane (for initiation, 1-10 wt% of Bromine)[9]
-
Pressure-rated reaction vessel with gas inlet, pressure gauge, and stirrer
-
Condenser (optional, for continuous operation)
-
-
Procedure :
-
Vessel Preparation : Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Reagent Charging : In a fume hood, carefully charge the vessel with liquid bromine and 1-10 wt% of 1,2-Dibromohexafluoropropane.[9] Seal the reactor.
-
Initiation : Begin stirring the mixture. The reaction can be initiated at room temperature (20-30 °C).[9]
-
HFP Addition : Slowly introduce gaseous HFP into the vessel. Monitor the pressure and temperature closely. The reaction is exothermic, and the rate of addition should be controlled to maintain a safe temperature.
-
Reaction Progression : Continue adding HFP until the characteristic red-brown color of bromine disappears, indicating its consumption.
-
Work-up : Once the reaction is complete, vent any unreacted HFP through a suitable scrubbing system. The resulting liquid is the crude 1,2-Dibromohexafluoropropane.
-
Purification : The product is often of sufficient purity for subsequent use. If necessary, it can be purified by distillation.
-
Caption: Workflow for the Synthesis of 1,2-Dibromohexafluoropropane.
Protocol 2: Generation of Hexafluoropropene via Dehalogenation
This protocol details the regeneration of HFP from its dibromo precursor using zinc metal as a reducing agent. This is a classic method for regenerating alkenes from vicinal dihalides.
-
Principle : This is a reductive elimination (dehalogenation) reaction. Zinc metal transfers electrons to the carbon-bromine bonds, leading to the formation of a zinc bromide salt and the elimination of the two bromine atoms to form a carbon-carbon double bond.
-
Materials :
-
1,2-Dibromohexafluoropropane
-
Zinc dust (activated)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, or Glyme)
-
Three-neck round-bottom flask
-
Condenser cooled to a low temperature (e.g., -78 °C with a dry ice/acetone bath)
-
Gas collection system (e.g., gas bag or cold trap)
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure :
-
System Setup : Assemble the three-neck flask with a magnetic stirrer, a dropping funnel, and the low-temperature condenser. The outlet of the condenser should be connected to the gas collection system. Flame-dry the entire apparatus and maintain it under a positive pressure of inert gas.
-
Reagent Charging : Add activated zinc dust and the anhydrous solvent to the flask.
-
Addition of Precursor : Place 1,2-Dibromohexafluoropropane into the dropping funnel.
-
Reaction : Begin vigorous stirring of the zinc suspension. Add the 1,2-Dibromohexafluoropropane dropwise to the mixture. The reaction is often exothermic and may require an ice bath for temperature control.
-
Product Collection : The gaseous hexafluoropropene (Boiling Point: -29 °C) will evolve from the reaction mixture. It will pass through the low-temperature condenser (which refluxes any solvent vapor) and can be collected in the attached gas bag or cold trap.
-
Monitoring : The reaction can be monitored by the rate of gas evolution. The reaction is complete when gas evolution ceases after all the precursor has been added.
-
Post-Reaction : Once complete, the collected HFP gas can be used directly for subsequent reactions or stored appropriately.
-
References
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CAS Common Chemistry. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. [Link]
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-
CDC. Toxicological Profile for 1,2-Dibromo-3-Chloropropane. [Link]
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K-State Entomology. Fumigation. [Link]
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NCBI. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
-
NIH. Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsaturated Bonds. [Link]
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PubMed. [Experimental data on setting a standard for 1,2-dibromopropane in the water of reservoirs]. [Link]
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The Elusive Role of 1,2-Dibromohexafluoropropane in Pharmaceutical Synthesis: An Analysis of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Dibromohexafluoropropane (C₃Br₂F₆, CAS No. 661-95-0) is a fluorinated organic compound recognized as a versatile building block in chemical synthesis. The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. Despite its potential, a comprehensive review of publicly accessible scientific literature and patent databases reveals a conspicuous absence of specific, detailed applications of 1,2-Dibromohexafluoropropane in the synthesis of pharmaceutical agents.
This document outlines the known properties of 1,2-Dibromohexafluoropropane, discusses the general significance of fluorinated compounds in drug discovery, and explores potential, albeit undocumented, synthetic pathways where it might serve as a precursor. The lack of concrete examples and established protocols prevents the creation of detailed application notes and procedures at this time.
Properties of 1,2-Dibromohexafluoropropane
A clear understanding of the physicochemical properties of 1,2-Dibromohexafluoropropane is essential for any potential synthetic application.
| Property | Value | Reference |
| Molecular Formula | C₃Br₂F₆ | |
| Molecular Weight | 309.83 g/mol | |
| CAS Number | 661-95-0 | |
| Boiling Point | 73 °C | |
| Density | 2.169 g/cm³ | |
| Melting Point | -95 °C |
Table 1: Physicochemical Properties of 1,2-Dibromohexafluoropropane
The Strategic Advantage of Fluorine in Pharmaceuticals
The introduction of fluorine into organic molecules can profoundly influence their biological activity. This is due to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. Key benefits of fluorination in drug design include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The strongly electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's solubility and receptor binding.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to a more favorable interaction with its biological target.
Potential Synthetic Utility of 1,2-Dibromohexafluoropropane: A Theoretical Perspective
While specific examples are lacking, the structure of 1,2-Dibromohexafluoropropane suggests several potential applications as a synthetic intermediate. The presence of two bromine atoms offers a handle for various chemical transformations.
Precursor to Hexafluoroisopropenyl Moieties
One plausible application is in the formation of the hexafluoroisopropenyl group, a valuable synthon for introducing the hexafluoroisopropylidene moiety into organic molecules.
Caption: Hypothetical pathway from 1,2-Dibromohexafluoropropane to a pharmaceutical target.
This dehalogenation could potentially be achieved using reducing agents like zinc or magnesium, yielding hexafluoropropene. This highly reactive intermediate could then be trapped by a variety of nucleophiles or used to generate hexafluoroisopropenyl organometallic reagents for subsequent cross-coupling reactions.
Synthesis of Fluorinated Heterocycles
Another area of potential application is in the synthesis of fluorinated heterocyclic compounds. The vicinal dibromide functionality could, in principle, be used to construct cyclic systems through reactions with dinucleophiles. For instance, reaction with a bis-nucleophile like a diamine, dithiol, or diol could lead to the formation of a five or six-membered fluorinated heterocycle. However, no specific examples of such reactions with 1,2-Dibromohexafluoropropane have been found in the literature.
Conclusion and Future Outlook
The role of 1,2-Dibromohexafluoropropane in pharmaceutical synthesis remains largely enigmatic based on publicly available information. While its structure suggests its potential as a precursor to valuable fluorinated moieties, the absence of documented protocols and specific examples in the synthesis of drug molecules indicates that its use may be highly specialized, proprietary, or limited.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the lack of established methodologies. The opportunity, however, is in the potential for novel synthetic exploration. Investigating the reactivity of 1,2-Dibromohexafluoropropane under various conditions could unveil new pathways to valuable fluorinated building blocks and, ultimately, to new pharmaceutical candidates. Future research in this area would be invaluable in elucidating the true synthetic utility of this compound.
References
Application Notes and Protocols: 1,2-Dibromohexafluoropropane in the Synthesis of Agrochemicals
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The incorporation of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.[1] In the context of agrochemicals, these modifications can lead to enhanced efficacy, improved metabolic stability, and more targeted modes of action.[1] Consequently, a significant portion of recently developed pesticides, herbicides, and fungicides contain fluorinated moieties.
1,2-Dibromohexafluoropropane (CAS 661-95-0) is a valuable fluorinated building block for organic synthesis.[2][3] Its vicinal bromine atoms provide reactive handles for a variety of chemical transformations, while the hexafluoropropane backbone introduces a sterically demanding and electronically distinct fragment into target molecules. This guide provides detailed application notes and exemplary protocols for the use of 1,2-dibromohexafluoropropane in the synthesis of intermediates relevant to the agrochemical industry, with a focus on the construction of fluorinated heterocyclic scaffolds.
Physicochemical Properties of 1,2-Dibromohexafluoropropane
A thorough understanding of the physical and chemical properties of 1,2-dibromohexafluoropropane is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 661-95-0 | [2] |
| Molecular Formula | C₃Br₂F₆ | [2] |
| Molecular Weight | 309.83 g/mol | [2] |
| Boiling Point | 73 °C | |
| Density | 2.169 g/cm³ | |
| Appearance | Colorless liquid |
Synthetic Applications Overview: A Gateway to Fluorinated Heterocycles
While direct synthetic routes from 1,2-dibromohexafluoropropane to commercialized agrochemicals are often proprietary, its chemical reactivity lends itself to the formation of key structural motifs found in modern pesticides. One of the most significant classes of agrochemicals is nitrogen-containing heterocycles, such as pyrazoles. Fluorinated pyrazoles, in particular, are prominent in a number of commercial and developmental agrochemicals due to their potent biological activities.[4][5]
The following sections will detail a plausible and mechanistically sound two-step synthetic sequence starting from 1,2-dibromohexafluoropropane to a functionalized hexafluoroisopropyl-pyrazole intermediate. This intermediate represents a versatile scaffold for further elaboration into more complex, potentially bioactive molecules.
Experimental Protocols
Protocol 1: Synthesis of 3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene via Dehydrobromination of 1,2-Dibromohexafluoropropane
Rationale: The first step in utilizing 1,2-dibromohexafluoropropane is often to generate a more reactive intermediate. A common strategy for vicinal dibromides is elimination to form an alkene. In this protocol, a controlled dehydrobromination is proposed to yield a terminal olefin, which can then undergo further functionalization.
Workflow Diagram:
Caption: Workflow for the synthesis of a fluorinated alkene from 1,2-dibromohexafluoropropane.
Materials:
-
1,2-Dibromohexafluoropropane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inerted round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dibromohexafluoropropane (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 5 mL per 1 g of starting material).
-
Slowly add DBU (1.2 eq) to the stirred solution at room temperature. An exotherm may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the desired alkene.
Safety Precautions:
-
1,2-Dibromohexafluoropropane is a halogenated compound and should be handled in a well-ventilated fume hood.
-
DBU is a strong, non-nucleophilic base; avoid contact with skin and eyes.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Protocol 2: Synthesis of a Hexafluoroisopropyl-Substituted Pyrazole Intermediate
Rationale: Fluorinated pyrazoles are a key structural motif in many modern agrochemicals.[5] This protocol outlines a plausible synthesis of a pyrazole ring through the reaction of a hexafluoroisopropyl-containing diketone (which can be conceptually derived from the product of Protocol 1) with hydrazine.
Workflow Diagram:
Caption: Workflow for the synthesis of a hexafluoroisopropyl-pyrazole.
Materials:
-
A hexafluoroisopropyl-substituted β-diketone (e.g., 1,1,1,5,5,5-hexafluoro-3-(trifluoromethyl)pentane-2,4-dione)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the hexafluoroisopropyl-β-diketone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified hexafluoroisopropyl-pyrazole.
Causality Behind Experimental Choices:
-
Choice of Hydrazine: Hydrazine is a common reagent for the synthesis of pyrazoles from 1,3-dicarbonyl compounds. Substituted hydrazines can be used to generate N-substituted pyrazoles.
-
Solvent: Ethanol is a suitable polar protic solvent for this type of condensation reaction, as it readily dissolves both the reactants and facilitates the reaction.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the cyclocondensation to proceed at a reasonable rate.
Conclusion and Future Perspectives
1,2-Dibromohexafluoropropane serves as a versatile, though underutilized, building block for the introduction of the hexafluoroisopropyl moiety into organic molecules. The protocols provided herein demonstrate plausible synthetic routes to valuable intermediates for the synthesis of fluorinated agrochemicals. The development of efficient and selective reactions utilizing this and similar fluorinated building blocks will continue to be a key driver of innovation in the agrochemical industry. Further research into the catalytic and asymmetric transformations of 1,2-dibromohexafluoropropane and its derivatives will undoubtedly open new avenues for the creation of novel, highly effective, and environmentally conscious crop protection agents.
References
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Surmont, R., Verniest, G., & De Kimpe, N. (2010). New synthesis of fluorinated pyrazoles. Organic Letters, 12(20), 4648–4651. Available at: [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Available at: [Link]
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PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane.
-
University of Mississippi eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
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NIH. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]
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NIH. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]
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laboratory handling and storage procedures for 1,2-Dibromohexafluoropropane
Introduction: Understanding the Utility and Hazards of 1,2-Dibromohexafluoropropane
1,2-Dibromohexafluoropropane (CAS No. 661-95-0) is a halogenated hydrocarbon characterized by its high density and low volatility. Its unique molecular structure, incorporating both bromine and fluorine atoms, imparts chemical stability and resistance to degradation, making it a valuable compound in various industrial and research applications.[1] Primarily, it serves as a crucial intermediate in the synthesis of high-performance plastics, advanced coatings, and specialty elastomers.[1] In the pharmaceutical and agrochemical sectors, it is utilized as a building block for creating molecules with enhanced efficacy and metabolic stability.[1]
Despite its utility, the presence of halogens necessitates a comprehensive understanding of its handling and storage requirements to ensure laboratory safety and environmental protection. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe laboratory handling and storage procedures for 1,2-Dibromohexafluoropropane.
Physicochemical Properties and Hazard Identification
A thorough understanding of the physical and chemical properties of a substance is the foundation of safe laboratory practice. The key properties of 1,2-Dibromohexafluoropropane are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃Br₂F₆ | [2][3] |
| Molecular Weight | 309.83 g/mol | [2] |
| Appearance | Colorless liquid | [4] |
| Odor | No information available | [4] |
| Boiling Point | 70 - 73 °C | [1][4] |
| Melting Point | -95 °C | [1][4] |
| Density | 2.169 g/cm³ | [1] |
| Solubility | No information available | [4] |
While some safety data sheets indicate that at its given concentration, the product contains no substances considered to be hazardous to health, other sources classify it as an acute toxicant and an irritant.[4][5] It is prudent to handle this compound with care, assuming a conservative risk profile.
Hazardous Decomposition and Incompatibility
Thermal Decomposition
Upon exposure to high temperatures, such as in a fire, 1,2-Dibromohexafluoropropane can decompose. While specific studies on this exact compound are limited, the thermal decomposition of similar brominated flame retardants and halogenated alkanes suggests the primary hazardous decomposition products will include:
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas that can cause severe burns upon contact with skin, eyes, or lungs.
-
Carbonyl Halides (e.g., Phosgene): Highly toxic gases that can be formed when halogenated hydrocarbons are exposed to high heat.
-
Other Brominated and Fluorinated Hydrocarbons: A complex mixture of potentially toxic and irritating compounds.[6]
Chemical Incompatibility
To prevent violent reactions, explosions, or the release of toxic gases, 1,2-Dibromohexafluoropropane must be stored separately from incompatible materials.[9][10] Key incompatibilities include:
-
Strong Oxidizing Agents: Such as chromic acid, nitric acid, peroxides, and permanganates.[11] Contact can lead to vigorous, exothermic reactions.
-
Strong Bases: Can cause dehydrohalogenation reactions, potentially leading to the formation of unsaturated and more reactive compounds.
-
Reactive Metals: Such as alkali metals (e.g., sodium, potassium) and powdered aluminum or magnesium. Halogenated hydrocarbons can react violently with these metals.
-
Aluminum: Prolonged contact with aluminum should be avoided, as some halogenated hydrocarbons can corrode it, especially in the presence of moisture.[12]
Protocols for Safe Handling and Storage
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are non-negotiable when handling 1,2-Dibromohexafluoropropane.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4] | Protects against accidental splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.[4] | Prevents skin contact, which can cause irritation and potential absorption. |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities or higher-risk procedures, a chemical-resistant apron is advised.[4] | Protects against spills and splashes to the body and clothing. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If engineering controls are insufficient or in the event of a spill, a respirator with an appropriate cartridge for organic vapors and acid gases should be used. | Ensures respiratory safety in situations where vapor concentrations may exceed exposure limits. |
Engineering Controls
-
Ventilation: All handling of 1,2-Dibromohexafluoropropane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13]
-
Safety Showers and Eyewash Stations: Must be readily accessible in the immediate work area.
Storage Protocol
Objective: To store 1,2-Dibromohexafluoropropane in a manner that prevents degradation, reaction with incompatible materials, and accidental release.
Materials:
-
Original, tightly sealed container of 1,2-Dibromohexafluoropropane.
-
Secondary containment (e.g., a chemically resistant tray or tub).
-
Designated storage cabinet for halogenated compounds.
Procedure:
-
Inspect Container: Before storage, ensure the primary container is in good condition, with a securely fastened cap and an intact, legible label.
-
Segregate: Store 1,2-Dibromohexafluoropropane away from the incompatible materials listed in the "Chemical Incompatibility" section. Specifically, it should not be stored with strong oxidizing agents, bases, or reactive metals.[9][13]
-
Use Secondary Containment: Place the primary container within a secondary containment vessel that can hold the entire contents in case of a leak or spill.
-
Designated Storage Area: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[13] A dedicated cabinet for halogenated solvents is ideal.
-
Labeling: Ensure the storage location is clearly labeled to indicate the presence of halogenated compounds.
-
Inventory Management: Maintain an accurate inventory of the chemical, including the date of receipt and the date it was first opened.
Emergency Response Protocols
Spill Response
In the event of a spill, follow the "5Cs of Chemical Spill Response" framework.[5]
-
Control: Immediately alert others in the vicinity and control the source of the spill if it is safe to do so.
-
Contain: Prevent the spread of the liquid using absorbent materials, spill containment booms, or dikes.[5]
-
Clean-Up:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.
-
Place the contaminated absorbent material into a sealable, labeled container for hazardous waste disposal.[14]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Communicate: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[9] For large spills, evacuate the area and contact emergency responders.[4]
-
Critique: After the incident, review the cause of the spill and implement corrective actions to prevent recurrence.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Given that this is a fluorinated compound, after flushing, apply a 2.5% calcium gluconate gel to the affected area as a precaution against potential hydrofluoric acid formation and seek immediate medical attention.[4][15]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[4]
Waste Disposal
1,2-Dibromohexafluoropropane and materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Collect halogenated solvent waste in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated solvent waste, as this will significantly increase disposal costs.[13][16][17]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1,2-Dibromohexafluoropropane".[14]
-
Disposal: Arrange for waste pickup through your institution's EHS department. Do not dispose of 1,2-Dibromohexafluoropropane down the drain or by evaporation.[13]
Visualized Workflows
Caption: Workflow for the proper storage of 1,2-Dibromohexafluoropropane.
Caption: The 5Cs of emergency spill response for 1,2-Dibromohexafluoropropane.
References
-
Lersch, M., & Scherer, H. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. Retrieved from [Link]
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University of Washington Environmental Health & Safety. Halogenated Solvents. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (2021, October). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Patsnap. (2025, June 20). How to Safely Handle Fluoroantimonic Acid in Laboratories?. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from [Link]
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NOP - The Sustainable Organic Laboratory Course. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
PubChem. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. Retrieved from [Link]
-
National Institute of Standards and Technology. 1,2-Dibromohexafluoropropane. Retrieved from [Link]
-
University of California, Santa Cruz. Handling and Storage of Hazardous Materials. Retrieved from [Link]
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Princeton University Environmental Health & Safety. Examples of Incompatible Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Emergency Response and Recognizing Hazardous Substance Releases. Retrieved from [Link]
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Galco Cork Ltd. Emergency Response Procedure. Retrieved from [Link]
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Utah State University Office of Research Environmental Health and Safety. Incompatible Chemicals. Retrieved from [Link]
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Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]
-
University of Nevada, Reno Environmental Health & Safety. Partial List of Chemical Incompatibilities. Retrieved from [Link]
-
CAS Common Chemistry. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-dibromoalkanes (dibromination). Retrieved from [Link]
-
Balabanovich, A. I., Horn, W., & Hagen, M. (2005, August). Thermal decomposition behavior of 1,2-bis-(2,4,6-tribromophenoxy)ethane. ResearchGate. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]
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Michigan State University Department of Chemistry. Alkane Reactivity. Retrieved from [Link]
-
IB Colourful Solutions in Chemistry. Relative reactivity. Retrieved from [Link]
-
Brainly. (2023, October 11). Describe the reactions of alkenes with bromine to produce dibromoalkanes. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 9). Does Bromine React With Silver? [Video]. YouTube. Retrieved from [Link]
-
Aston University. Thermal decomposition behavior of 1,2-bis-(2,4,6-tribromophenoxy)ethane. Retrieved from [Link]
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Application Note & Protocol: Fluoroalkylation of Thiophenols with 1,2-Dibromohexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Incorporation of Hexafluoroisopropyl Moieties into Thiophenols
The introduction of fluorine-containing groups into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Judicious placement of fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability.[1] Among the various fluorinated motifs, the hexafluoroisopropyl group is of particular interest due to its strong electron-withdrawing nature and significant lipophilicity, which can be strategically employed to modulate the properties of drug candidates.[2][3]
This application note provides a detailed guide to the fluoroalkylation of thiophenols with 1,2-dibromohexafluoropropane, yielding valuable S-(hexafluoroisopropyl)thiophenol derivatives. These compounds are important building blocks in the synthesis of novel therapeutic agents and agrochemicals. The protocol described herein is based on well-established principles of nucleophilic substitution and is designed to be a robust and reproducible method for researchers in both academic and industrial settings.
Mechanistic Insights: A Nucleophilic Substitution Pathway
The reaction between a thiophenol and 1,2-dibromohexafluoropropane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:
-
Deprotonation of the Thiophenol: In the presence of a suitable base, the acidic proton of the thiophenol is abstracted to form a highly nucleophilic thiolate anion. The choice of base is critical to ensure complete deprotonation without promoting unwanted side reactions.
-
Nucleophilic Attack: The generated thiolate anion, a potent "soft" nucleophile, attacks one of the electrophilic carbon atoms of 1,2-dibromohexafluoropropane. The strong electron-withdrawing effect of the two trifluoromethyl groups enhances the electrophilicity of the carbon atoms bonded to the bromine atoms.
-
Displacement of the Leaving Group: The nucleophilic attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. The bromide ion is displaced as the leaving group, forming the desired S-(2-bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)benzenethiol product.
It is important to consider potential side reactions, such as elimination, which could be favored by sterically hindered thiophenols or stronger, bulkier bases. The choice of a non-nucleophilic base and control of the reaction temperature are crucial to minimize these competing pathways.
Visualizing the Reaction Mechanism
Sources
The Strategic Role of 1,2-Dibromohexafluoropropane in the Synthesis of Advanced Fluoropolymers: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 1,2-dibromohexafluoropropane in the production of high-performance fluoropolymers. While not a direct monomer in large-scale commercial polymers, its significance lies in its role as a key intermediate and its potential in novel polymerization strategies. This document elucidates its involvement in the synthesis of critical fluorinated monomers and explores its prospective application in dehalogenation polymerization, offering detailed protocols and the scientific rationale behind these processes.
Introduction: The Unique Position of 1,2-Dibromohexafluoropropane
Fluoropolymers are a class of high-performance polymers renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy.[1][2][3] These characteristics stem from the strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[2] 1,2-Dibromohexafluoropropane (C₃Br₂F₆, CAS No. 661-95-0) is a fluorinated propane derivative whose utility in polymer science is multifaceted.[4][5] While direct polymerization is not its primary application, it serves as a crucial component in the synthesis of key fluorinated monomers and holds potential for the creation of novel polymer architectures through dehalogenation reactions.
Table 1: Physicochemical Properties of 1,2-Dibromohexafluoropropane
| Property | Value |
| Molecular Formula | C₃Br₂F₆[4] |
| Molecular Weight | 309.83 g/mol [4] |
| CAS Number | 661-95-0[4] |
| Boiling Point | 73 °C[6] |
| Melting Point | -95 °C[6] |
| Density | 2.169 g/cm³[6] |
Role in the Synthesis of Hexafluoropropylene Oxide (HFPO): A Key Monomer
A significant application of 1,2-dibromohexafluoropropane is in facilitating the synthesis of hexafluoropropylene (HFP). HFP is a critical precursor to hexafluoropropylene oxide (HFPO), a monomer used in the production of high-performance perfluoropolyethers (PFPEs) like Krytox®.[1][7] The synthesis of 1,2-dibromohexafluoropropane from HFP and bromine is a reversible reaction, and the presence of 1,2-dibromohexafluoropropane can initiate the reaction.[8]
Synthesis of 1,2-Dibromohexafluoropropane from Hexafluoropropylene
The reaction between hexafluoropropylene and liquid bromine is initiated by the presence of 1,2-dibromohexafluoropropane itself, creating an autocatalytic-like process.[8]
Caption: Synthesis of 1,2-Dibromohexafluoropropane.
Conversion of Hexafluoropropylene to Hexafluoropropylene Oxide
Once HFP is obtained, it can be converted to HFPO through epoxidation.[3][7] HFPO is a versatile monomer for producing a range of fluorinated compounds and polymers.[7]
Caption: Conversion of HFP to HFPO.
Protocol for Anionic Polymerization of Hexafluoropropylene Oxide (HFPO)
The polymerization of HFPO is typically carried out via anionic polymerization to produce poly(hexafluoropropylene oxide), a high-performance fluoropolymer.[9] This protocol is based on established methods.[9]
Synthesis of the Anionic Initiator
The initiator is synthesized from cesium fluoride and hexafluoropropylene oxide in a suitable solvent.[9]
Materials:
-
Cesium fluoride (CsF)
-
Hexafluoropropylene oxide (HFPO)
-
Tetraethyleneglycol dimethylether (tetraglyme), anhydrous
Procedure:
-
In a dry, inert atmosphere (e.g., a glovebox), add cesium fluoride to a flame-dried reaction vessel equipped with a magnetic stirrer.
-
Add anhydrous tetraglyme to the vessel.
-
Cool the mixture and slowly bubble gaseous hexafluoropropylene oxide through the suspension.
-
Allow the reaction to proceed until the formation of the cesium perfluoropropoxide initiator is complete. The initiator is typically used in situ for the subsequent polymerization.
Polymerization of HFPO
Materials:
-
HFPO monomer
-
Anionic initiator solution (prepared as in 3.1)
-
Anhydrous hexafluoropropylene (HFP) as solvent
Procedure:
-
In a suitable high-pressure reactor, introduce the freshly prepared anionic initiator solution.
-
Add anhydrous HFP as the solvent. The amount of solvent is critical for controlling the reaction.[9]
-
Maintain the reactor at a stabilized low temperature (e.g., -30 °C).
-
Feed the HFPO monomer into the reactor at a controlled rate. A typical rate might be in the range of 1.5-2.0 g/min .[9]
-
Monitor the reaction progress by measuring monomer consumption.
-
Upon completion, terminate the polymerization by adding a suitable quenching agent (e.g., an acidic solution).
-
The resulting polymer is then purified by precipitation in a non-solvent, followed by drying under vacuum.
Caption: Workflow for Anionic Polymerization of HFPO.
Prospective Application: Dehalogenation Polymerization of 1,2-Dibromohexafluoropropane
A promising, albeit less explored, application for 1,2-dibromohexafluoropropane is its use as a monomer in dehalogenation polymerization. This type of reaction involves the reductive coupling of dihalo-compounds to form a polymer chain.[10][11] This approach could lead to the synthesis of novel fluorinated polymers with unique properties.
Proposed Reaction Mechanism
The proposed mechanism involves the reductive debromination of 1,2-dibromohexafluoropropane using a suitable reducing agent and a catalyst, typically a transition metal complex. This would result in the formation of a carbon-carbon bond between monomer units, creating a poly(perfluoro-1,2-dimethylethylene) structure.
Caption: Proposed Dehalogenation Polymerization.
Hypothetical Protocol for Dehalogenation Polymerization
This protocol is a prospective outline and would require optimization.
Materials:
-
1,2-Dibromohexafluoropropane
-
Reducing agent (e.g., activated zinc powder)
-
Nickel(II) chloride
-
Triphenylphosphine
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)
Procedure:
-
In an inert atmosphere, charge a flame-dried reactor with activated zinc powder, nickel(II) chloride, and triphenylphosphine.
-
Add anhydrous DMF and stir the mixture to form the active catalytic species.
-
Slowly add a solution of 1,2-dibromohexafluoropropane in anhydrous DMF to the reactor at a controlled temperature (e.g., 50-80 °C).
-
Monitor the reaction for an increase in viscosity, indicating polymer formation.
-
After the reaction is complete (e.g., 24 hours), quench the reaction by adding a dilute acid solution.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Characterization of the Resulting Fluoropolymers
The synthesized polymers should be characterized to determine their molecular weight, structure, and thermal properties.
Table 2: Recommended Characterization Techniques
| Technique | Purpose |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C) | To confirm the polymer structure and end-groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting point (Tm). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition temperature. |
Conclusion
1,2-Dibromohexafluoropropane is a valuable specialty chemical in the field of high-performance polymers. Its established role in the synthesis of the critical monomer hexafluoropropylene oxide, and its potential as a monomer in dehalogenation polymerization, make it a compound of significant interest to researchers. The protocols and insights provided in this guide are intended to facilitate further research and development in the exciting area of fluoropolymer chemistry.
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ResearchGate. (2025, August 5). Synthesis of high molecular weight poly(Hexafluoropropylene oxide) by anionic polymerization. Retrieved from [Link]
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Safe Disposal of 1,2-Dibromohexafluoropropane Waste: An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive guide for the safe disposal of 1,2-dibromohexafluoropropane waste, tailored for researchers, scientists, and drug development professionals. Recognizing the unique hazards associated with halogenated organic compounds, this guide outlines the necessary precautions, regulatory considerations, and detailed protocols for managing this specific waste stream. The primary recommended disposal method is high-temperature incineration, with chemical degradation presented as a viable alternative under specific circumstances. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.
Introduction
1,2-Dibromohexafluoropropane is a halogenated organic compound that may be used in various research and development applications, including as a fire-extinguishing agent.[1] Its chemical structure, containing both bromine and fluorine atoms, presents specific challenges for waste management due to its potential persistence and the hazardous nature of its thermal decomposition byproducts.[2] Improper disposal can lead to environmental contamination and pose significant health risks. This guide provides a systematic approach to the safe handling and disposal of 1,2-dibromohexafluoropropane waste, emphasizing the principles of waste minimization, segregation, and the selection of appropriate disposal technologies.
Hazard Assessment and Material Characterization
A thorough understanding of the hazards associated with 1,2-dibromohexafluoropropane is fundamental to its safe management.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃Br₂F₆ | [3] |
| Molecular Weight | 309.83 g/mol | [3] |
| Boiling Point | 72.5 °C | [2] |
| Melting Point | -94.4 °C | [2] |
| Appearance | Colorless liquid | [4][5] |
Toxicological and Hazard Information
1,2-Dibromohexafluoropropane is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Irritation: Causes skin and serious eye irritation.[3]
-
Thermal Decomposition: Thermal decomposition can release irritating and toxic gases and vapors, including hydrogen bromide and hydrogen fluoride.[2]
This compound is also identified as a per- and polyfluoroalkyl substance (PFAS), a class of chemicals known for their environmental persistence.[3]
Regulatory Framework and Waste Classification
The disposal of 1,2-dibromohexafluoropropane waste is governed by stringent environmental regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6]
RCRA Classification
Due to its halogenated nature, 1,2-dibromohexafluoropropane waste is likely to be classified as a hazardous waste. Specifically, it may fall under the "F-list" of hazardous wastes from non-specific sources, which includes spent halogenated solvents.[2][7][8] The specific EPA hazardous waste code would likely be F001 or F002 , which pertains to certain spent halogenated solvents.[2][7] Generators of this waste must make a formal hazardous waste determination.
Transportation Regulations
The transportation of 1,2-dibromohexafluoropropane waste is regulated by the Department of Transportation (DOT). The proper shipping name for this material is "Toxic, liquids, organic, n.o.s." and it is assigned to UN number 2810 .[1][9] All packaging, labeling, and shipping documentation must comply with DOT regulations for hazardous materials.[10]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling 1,2-dibromohexafluoropropane waste to minimize exposure risks. The selection of PPE should be based on a thorough risk assessment of the specific handling procedures.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. Always consult the manufacturer's chemical resistance guide.[11][12][13][14] | Provides protection against skin contact. The specific glove material should be verified for resistance to brominated and fluorinated compounds. |
| Eye Protection | Chemical splash goggles and a face shield.[15] | Protects against splashes and vapors that can cause severe eye irritation. |
| Body Protection | A fully buttoned lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[16] If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.[6][17][18][19] | Minimizes the inhalation of harmful vapors. |
Waste Handling and Segregation Protocol
Proper segregation of halogenated waste is a critical step in ensuring safe and compliant disposal.
Waste Segregation Workflow
Caption: Waste segregation decision workflow.
Step-by-Step Segregation Protocol
-
Identify: Positively identify all waste streams containing 1,2-dibromohexafluoropropane.
-
Segregate at Source: Do not mix 1,2-dibromohexafluoropropane waste with non-halogenated organic waste, aqueous waste, or solid waste.[12][20]
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting 1,2-dibromohexafluoropropane waste. The container should have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "1,2-Dibromohexafluoropropane," and the appropriate hazard pictograms (e.g., acute toxicity, irritant). Include the accumulation start date.
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
Disposal Methodologies
The selection of a disposal method depends on regulatory requirements, available facilities, and the specific characteristics of the waste.
Primary Recommended Method: High-Temperature Incineration
High-temperature incineration is the most effective and recommended method for the complete destruction of halogenated organic compounds like 1,2-dibromohexafluoropropane.[21][22][23]
Incineration at sufficiently high temperatures and with adequate residence time breaks the strong carbon-fluorine and carbon-bromine bonds, leading to the mineralization of the compound.[21] This process significantly reduces the environmental persistence and toxicity of the waste.
| Parameter | Recommended Value | Rationale |
| Temperature | ≥ 1100 °C (2012 °F) | Ensures complete destruction of halogenated organic compounds.[15][23] |
| Residence Time | ≥ 2 seconds | Provides sufficient time for the complete breakdown of the molecule.[3] |
| Flue Gas Treatment | Acid gas scrubbing | Necessary to neutralize and remove the resulting hydrogen bromide (HBr) and hydrogen fluoride (HF) from the exhaust gases.[15] |
| Destruction and Removal Efficiency (DRE) | > 99.99% | A common regulatory requirement for the incineration of hazardous waste.[5] |
-
Engage a Licensed Vendor: Contract with a licensed hazardous waste disposal company that operates a high-temperature incineration facility permitted to handle halogenated organic waste.
-
Packaging: Package the segregated 1,2-dibromohexafluoropropane waste in DOT-approved containers.
-
Manifesting: Complete a Uniform Hazardous Waste Manifest for the shipment, ensuring all information is accurate and compliant with EPA and DOT regulations.[13]
-
Transportation: The licensed hazardous waste transporter will collect the waste for shipment to the incineration facility.
-
Certificate of Destruction: Obtain a certificate of destruction from the disposal facility for your records.
Alternative Method: Chemical Degradation
Under certain circumstances, where high-temperature incineration is not feasible, chemical degradation methods may be considered. These methods are typically more complex and require specialized expertise and equipment.
Principle: This process involves the removal of halogen atoms and their replacement with hydrogen atoms.[24][25][26]
Potential Reagents:
-
Catalytic hydrogenation (e.g., using a palladium catalyst).[24]
-
Advanced reduction processes (ARPs) that generate reductive radicals.[27]
Considerations: Reductive dehalogenation of highly fluorinated compounds can be challenging. The effectiveness for 1,2-dibromohexafluoropropane would require laboratory-scale treatability studies to determine optimal conditions and reaction efficiency.
Principle: AOPs utilize highly reactive species, such as hydroxyl radicals, to break down organic compounds.
Potential Methods:
-
UV/persulfate
-
Ozonation
-
Fenton-based reactions
Considerations: While effective for some organic compounds, the strong carbon-fluorine bonds in PFAS can be resistant to oxidation.[27][28] The byproducts of AOPs on mixed halogenated compounds like 1,2-dibromohexafluoropropane must be carefully analyzed to ensure complete and safe degradation.
Spill Management and Emergency Procedures
In the event of a spill of 1,2-dibromohexafluoropropane waste, immediate and appropriate action is required.
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.[16]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Decontaminate the spill area according to established laboratory procedures.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
Conclusion
The safe disposal of 1,2-dibromohexafluoropropane waste is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, regulatory compliance, proper segregation, and the use of appropriate disposal technologies, researchers can minimize the risks to themselves and the environment. High-temperature incineration remains the most robust and recommended method for the complete destruction of this halogenated compound.
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Engineering. (n.d.). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Transformations of Halogenated Hydrocarbons: Hydrolysis and Redox Processes (Research Brief). Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 1,2-Dibromohexafluoropropane as a Fire-Extinguishing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the evaluation of 1,2-Dibromohexafluoropropane as a potential fire-extinguishing agent. In the ongoing search for effective and environmentally acceptable alternatives to legacy halon agents, rigorous and standardized testing protocols are paramount. This document outlines the theoretical fire suppression mechanisms of 1,2-Dibromohexafluoropropane, detailed experimental protocols for performance validation, and crucial safety and environmental considerations. The methodologies described herein are grounded in established standards, such as those from the National Fire Protection Association (NFPA), and are designed to provide a robust framework for researchers and scientists to assess the viability of this compound for fire suppression applications, particularly in high-value asset protection scenarios common in laboratory and pharmaceutical settings.
Introduction: The Quest for Halon Alternatives
The production of halons, such as Halon 1301 (bromotrifluoromethane) and Halon 1211 (bromochlorodifluoromethane), ceased in developed countries in 1994 due to their significant ozone-depleting potential (ODP).[1][2][3] These agents were highly effective due to their low toxicity, minimal residue, and electrical non-conductivity, making them ideal for protecting sensitive and high-value equipment in areas like data centers, museums, and aircraft.[2][4][5] The search for suitable replacements has been a key focus of fire safety research, aiming to identify compounds that offer comparable fire suppression efficacy with a more favorable environmental and toxicological profile.
1,2-Dibromohexafluoropropane (C₃Br₂F₆) is a halogenated hydrocarbon that, based on its chemical structure, presents itself as a candidate for evaluation. The presence of bromine atoms suggests a high potential for chemical inhibition of combustion, a key characteristic of the legacy halon agents.[6] This document provides a structured approach to systematically evaluate its performance, safety, and environmental impact.
Physicochemical Properties of 1,2-Dibromohexafluoropropane
A thorough understanding of the physical and chemical properties of a potential fire suppressant is fundamental to its evaluation. These properties influence its storage, dispersion, and interaction with a fire.
| Property | Value | Source |
| Molecular Formula | C₃Br₂F₆ | PubChem[7] |
| Molecular Weight | 309.83 g/mol | PubChem[7] |
| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | PubChem[7] |
| CAS Number | 661-95-0 | PubChem[7] |
Further experimental determination of properties such as boiling point, vapor pressure, and liquid density is a critical first step in the evaluation process.
Proposed Fire Extinguishing Mechanism
The fire-extinguishing action of halocarbon agents is typically a combination of physical and chemical mechanisms.[8]
3.1. Physical Mechanism
Upon discharge, 1,2-Dibromohexafluoropropane would vaporize, absorbing heat from the fire. This cooling effect reduces the temperature of the fuel and the surrounding environment, slowing the rate of combustion reactions.[8][9] The introduction of a non-combustible gas also dilutes the concentration of oxygen and fuel in the flame zone, further inhibiting the fire.[8]
3.2. Chemical Mechanism: Radical Scavenging
The primary fire suppression action of brominated hydrocarbons is attributed to their ability to interrupt the chain reactions of combustion.[6] At the high temperatures of a flame, the relatively weak carbon-bromine bonds in 1,2-Dibromohexafluoropropane will cleave, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the key chain-propagating radicals in a fire, primarily hydroxyl (•OH), hydrogen (H•), and oxygen (O•) radicals.[10] This catalytic cycle disrupts the combustion process at a molecular level.
Caption: Catalytic cycle of fire suppression by bromine radicals.
Application Evaluation Protocols
The evaluation of a new fire-extinguishing agent should follow a phased approach, from small-scale screening to full-scale performance and safety testing.
4.1. Phase 1: Preliminary Screening using the Cup Burner Method
The cup burner apparatus is a widely accepted laboratory method for determining the fire extinguishing effectiveness of gaseous agents.[11] It measures the minimum concentration of the agent required to extinguish a small, stabilized diffusion flame.
Protocol: Cup Burner Extinguishing Concentration
-
Apparatus Setup: A cup burner apparatus is assembled, consisting of a fuel cup, a concentric tube for air/agent mixture flow, and flow controllers for air, nitrogen (for calibration), and the agent.
-
Fuel Selection: n-Heptane is a standard Class B fuel used for these tests.
-
Flame Stabilization: A stable n-Heptane flame is established in the cup with a controlled airflow.
-
Agent Introduction: The vaporized agent is introduced into the airflow at a low, controlled concentration.
-
Incremental Increase: The agent concentration is gradually increased until flame extinguishment occurs.
-
Concentration Determination: The extinguishing concentration is calculated based on the flow rates of air and the agent at the point of extinguishment.
-
Replicates: The experiment is repeated a minimum of three times to ensure reproducibility.
4.2. Phase 2: Total Flooding System Performance Testing
For applications in enclosed spaces like server rooms or laboratories, the agent's performance in a total flooding scenario is critical. These tests determine the Minimum Extinguishing Concentration (MEC) for various fire classes. The NFPA 2001 standard provides guidelines for these tests.[12][13][14]
Protocol: Class A and Class B Minimum Extinguishing Concentration (MEC)
-
Test Enclosure: A test enclosure of a specified volume is used. The enclosure must be sealable to maintain the agent concentration.
-
Fire Source (Class A): A wood crib or PMMA (polymethyl methacrylate) panel is used as a standard Class A fuel source. The fuel is ignited and allowed to pre-burn for a specified period.
-
Fire Source (Class B): A heptane pan fire is a standard Class B hazard.[11]
-
Agent Discharge: The calculated amount of 1,2-Dibromohexafluoropropane is discharged into the enclosure to achieve a target concentration.
-
Observation: The time to extinguishment is recorded.
-
Concentration Variation: The test is repeated with varying agent concentrations to determine the minimum concentration that reliably extinguishes the fire within a specified time.
-
Design Concentration: The minimum design concentration for a Class A surface fire hazard is typically the extinguishing concentration multiplied by a safety factor of 1.2.[12]
Caption: Workflow for determining Minimum Extinguishing Concentration (MEC).
4.3. Phase 3: Safety and Environmental Assessment
Toxicological Evaluation
The safety of a fire suppressant for use in potentially occupied spaces is paramount. The key toxicological metrics are the No-Observed-Adverse-Effect Level (NOAEL) and the Low-Observed-Adverse-Effect Level (LOAEL).[15] These values are determined through standardized inhalation toxicology studies. For halocarbon agents, design concentrations in normally occupied spaces should not exceed the NOAEL.[12]
Environmental Impact
The environmental fate of a new agent must be thoroughly evaluated. Key parameters include:
-
Ozone Depletion Potential (ODP): Given the presence of bromine, the ODP must be determined. The Montreal Protocol has phased out substances with high ODP.[1]
-
Global Warming Potential (GWP): Fluorinated compounds can be potent greenhouse gases.[16] The GWP over a 100-year time horizon should be calculated.
-
Atmospheric Lifetime: The persistence of the compound in the atmosphere contributes to its overall environmental impact.[16]
Thermal Decomposition Products
When exposed to the high temperatures of a fire, all halocarbon agents will decompose to some extent, forming toxic and corrosive byproducts.[17][18] The primary decomposition products for a bromo-fluoro-propane are likely to include hydrogen fluoride (HF) and hydrogen bromide (HBr).[19][20]
Protocol: Analysis of Thermal Decomposition Products
-
Decomposition Setup: A tube furnace or similar apparatus is used to heat the agent to temperatures representative of a fire (e.g., 650 °C).[17]
-
Gas Sampling: The decomposition products are sampled from the furnace outlet.
-
Analytical Techniques: The sampled gases are analyzed using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy for identifying gaseous products like HF and HBr, and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying other organic byproducts.[18]
-
Quantification: The concentrations of the major toxic products are quantified to assess the hazard posed during and after a fire event.
Data Interpretation and Reporting
All experimental data should be meticulously documented. Results should be summarized in clear, concise tables to allow for easy comparison with existing fire-extinguishing agents.
Table for Comparative Agent Performance:
| Agent | Cup Burner Conc. (n-Heptane, vol%) | Class A MEC (vol%) | NOAEL (vol%) | ODP | GWP (100-yr) |
| 1,2-Dibromohexafluoropropane | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Halon 1301 | 2.9 | 3.5 | 5.0 | 10 | 7140 |
| HFC-227ea (FM-200™) | 6.6 | 6.7 | 9.0 | 0 | 3220 |
| FK-5-1-12 (Novec™ 1230) | 4.2 | 4.2 | 10.0 | 0 | 1 |
Note: Values for Halon 1301, HFC-227ea, and FK-5-1-12 are for reference and may vary slightly depending on the specific test conditions.
Conclusion
1,2-Dibromohexafluoropropane possesses structural features, namely the presence of bromine, that suggest it could be an effective fire-extinguishing agent through chemical inhibition of combustion. However, its viability as a modern halon alternative is contingent upon a comprehensive evaluation of its extinguishing performance, toxicological profile, and environmental impact. The protocols outlined in this document provide a scientifically rigorous framework for conducting such an evaluation. A successful candidate must not only demonstrate effective fire suppression but also offer significant safety and environmental advantages over the legacy agents it seeks to replace.
References
- HALON REPLACEMENT AGENT TESTING: PROCEDURES, PITFALLS, AND INTERPRETATION. (n.d.).
- Update on NFPA 2001 and ISO/fDIS 14520 Standards. (n.d.).
- status of halon replacement agent evaluation in commercial aircraft and airport application - FAA Fire Safety. (n.d.).
- Standard on Clean Agent Fire Extinguishing Systems. (n.d.).
- NFPA 2001, Standard on Clean Agent Fire Extinguishing Systems (2022). (n.d.).
- Halon Replacement Options for Use in Aircraft Fire Suppression Systems. - DTIC. (n.d.).
- CLEAN - agent - Harrington Group Inc. (n.d.).
- Halocarbon Fire Extinguishing Agents - P2 InfoHouse. (n.d.).
- Aircraft halon replacement - ICAO. (2022-07-28).
- Halon Replacement Aviation Rulemaking Committee - Regulations.gov. (2014-12-01).
- 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane - PubChem. (n.d.).
- Gas-phase thermal decomposition reactions of 1,2-dibromopropane - Journal of the Chemical Society, Faraday Transactions 2 - RSC Publishing. (n.d.).
- Fire Suppression Technology | FirePro UK. (n.d.).
- 1,2-Dibromo-3-chloropropane in Drinking-water - World Health Organization (WHO). (n.d.).
- Fire retardant - Wikipedia. (n.d.).
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. (n.d.).
- Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC - NIH. (2009-02-05).
- Fire Extinguisher Types - NFPA. (2023-10-04).
- Bromochlorodifluoromethane - Wikipedia. (n.d.).
- Extinguishing agents - FSH DIRECT. (n.d.).
- 1,2-Dibromo-3-Chloropropane (DBCP) - EPA. (n.d.).
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- WO1998009686A2 - Hydrobromocarbon blends to protect against fires and explosions - Google Patents. (n.d.).
- Environmental risk evaluation report: Perfluoropropane [PFP] (CAS no. 76-19-7) - GOV.UK. (n.d.).
- Review on Research Progress of C 6 F 12 O as a Fire Extinguishing Agent - MDPI. (n.d.).
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024-10-15).
- A Kinetic Study of the Inhibition Mechanism of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) on Hydrogen Combustion - PMC. (2025-03-20).
- Thermal decomposition behavior of 1,2-bis-(2,4,6-tribromophenoxy)ethane - Aston Research Explorer. (n.d.).
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Synthetic Routes Utilizing 1,2-Dibromohexafluoropropane: A Detailed Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block
1,2-Dibromohexafluoropropane (C₃Br₂F₆) is a halogenated propane derivative that holds significant promise as a versatile building block in the synthesis of complex fluorinated molecules.[1] Its unique structure, featuring two bromine atoms on adjacent carbons and a perfluorinated backbone, offers multiple reactive sites for a variety of chemical transformations. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the C-Br bonds, making this molecule a valuable precursor for generating key fluorinated intermediates such as hexafluoropropene and perfluoroallyl derivatives.
This guide provides an in-depth exploration of the synthetic utility of 1,2-dibromohexafluoropropane, offering detailed application notes and protocols for its use in key chemical transformations. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively incorporate this valuable reagent into their synthetic strategies. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the experimental choices and offering insights into potential challenges and optimization strategies.
Physicochemical Properties of 1,2-Dibromohexafluoropropane
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 661-95-0 | [1] |
| Molecular Formula | C₃Br₂F₆ | [1] |
| Molecular Weight | 309.83 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 73 °C | |
| Density | 2.169 g/mL |
Core Synthetic Application: Dehalogenation to Hexafluoropropene
One of the most valuable applications of 1,2-dibromohexafluoropropane is its role as a precursor to hexafluoropropene (HFP), a key monomer in the production of various fluoropolymers and a versatile intermediate in its own right. The vicinal arrangement of the two bromine atoms allows for their efficient removal through a dehalogenation reaction, typically employing a reducing metal such as zinc.[1][2] This transformation is analogous to the well-established dehalogenation of vicinal dibromoalkanes to form alkenes.
Mechanistic Insight: The E2-like Pathway
The dehalogenation of 1,2-dibromohexafluoropropane with zinc dust is believed to proceed through an E2-like elimination mechanism. The reaction is initiated by the transfer of electrons from the zinc metal to one of the bromine atoms, leading to the formation of a transient carbanion. This is followed by the rapid expulsion of the second bromide ion and the concomitant formation of the carbon-carbon double bond. The strong electron-withdrawing nature of the fluorine atoms likely facilitates the initial reduction step.
Caption: Proposed mechanism for the dehalogenation of 1,2-dibromohexafluoropropane.
Experimental Protocol: Synthesis of Hexafluoropropene
This protocol details the laboratory-scale synthesis of hexafluoropropene from 1,2-dibromohexafluoropropane using zinc dust.
Materials:
-
1,2-Dibromohexafluoropropane (98%+)
-
Zinc dust (<10 µm, activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dry ice/acetone cold finger condenser
-
Schlenk flask and standard glassware
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Apparatus Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a dry ice/acetone cold finger condenser. The outlet of the condenser should be connected to a bubbler or a collection system for the gaseous product. Ensure all glassware is thoroughly dried and the system is under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, add activated zinc dust (2.0 equivalents) and anhydrous DMF. Stir the suspension to ensure the zinc is well-dispersed.
-
Reaction Initiation: In the dropping funnel, place 1,2-dibromohexafluoropropane (1.0 equivalent) dissolved in a small amount of anhydrous DMF.
-
Addition of Substrate: Slowly add the solution of 1,2-dibromohexafluoropropane to the stirred suspension of zinc dust in DMF. The addition rate should be controlled to maintain a gentle evolution of gas. The reaction is exothermic, and cooling with a water bath may be necessary.
-
Product Collection: The gaseous hexafluoropropene will pass through the cold finger condenser and can be collected in a cold trap or used directly in a subsequent reaction.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture for an additional hour to ensure complete conversion. The reaction can be monitored by GC-MS analysis of the evolved gas.
Safety Precautions:
-
1,2-Dibromohexafluoropropane is a halogenated compound and should be handled in a well-ventilated fume hood.[3]
-
Hexafluoropropene is a gas and should be handled with appropriate safety measures.
-
The reaction with zinc can be vigorous. Perform the addition slowly and with cooling available.
| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Theoretical Yield |
| 1,2-Dibromohexafluoropropane | 309.83 | 1.0 | - |
| Zinc | 65.38 | 2.0 | - |
| Hexafluoropropene | 150.02 | - | 100% |
Synthetic Route II: Proposed Radical Addition to Alkenes
The C-Br bonds in 1,2-dibromohexafluoropropane can be homolytically cleaved under radical conditions to generate a perfluoroalkyl radical. This reactive intermediate can then participate in addition reactions with alkenes, providing a pathway to more complex fluorinated molecules. This approach is based on the well-established principles of free-radical addition reactions of haloalkanes to olefins.
Mechanistic Considerations: A Radical Chain Process
The proposed radical addition would proceed via a classical chain mechanism involving initiation, propagation, and termination steps.
Caption: Proposed radical chain mechanism for the addition of 1,2-dibromohexafluoropropane to an alkene.
Proposed Protocol: Radical Addition of 1,2-Dibromohexafluoropropane to an Alkene
This proposed protocol is based on general procedures for radical additions of haloalkanes. Optimization of reaction conditions will be necessary for specific substrates.
Materials:
-
1,2-Dibromohexafluoropropane
-
Alkene substrate
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous, deoxygenated solvent (e.g., benzene, toluene, or tert-butanol)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the alkene (1.0 equivalent), 1,2-dibromohexafluoropropane (1.5 equivalents), and a catalytic amount of AIBN (0.1 equivalents).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical reactions.
-
Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 80-100 °C for AIBN) and stir for the desired time (e.g., 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by GC-MS or ¹⁹F NMR spectroscopy.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Note: The regioselectivity of the addition will depend on the stability of the resulting radical intermediate. The perfluoroalkyl radical is expected to add to the less substituted carbon of the double bond.
Synthetic Route III: Proposed Reactions with Organometallic Reagents
The carbon-bromine bonds in 1,2-dibromohexafluoropropane are susceptible to reaction with strong nucleophiles, such as organolithium and Grignard reagents.[4][5] These reactions could potentially lead to the formation of valuable fluorinated organometallic intermediates or undergo elimination reactions.
Potential Reaction Pathways
-
Metal-Halogen Exchange: Reaction with an organolithium reagent (e.g., n-BuLi) could result in a lithium-halogen exchange, generating a perfluorinated organolithium species. This intermediate could then be trapped with various electrophiles.
-
Grignard Reagent Formation: While the formation of Grignard reagents from fluorinated halides can be challenging, the use of highly activated magnesium may facilitate this transformation.
-
Elimination: As strong bases, both organolithium and Grignard reagents can induce the elimination of HBr (if a proton is available) or Br₂ to form an alkene.[6]
Caption: Potential reaction pathways of 1,2-dibromohexafluoropropane with organometallic reagents.
Proposed Protocol: Reaction with an Organolithium Reagent
This is a generalized and speculative protocol. The reactivity of perfluorinated organolithium species can be complex, and careful optimization is required.
Materials:
-
1,2-Dibromohexafluoropropane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., CO₂, an aldehyde, or ketone)
-
Schlenk line and dry glassware
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1,2-dibromohexafluoropropane (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add a solution of n-BuLi (1.1 equivalents) to the cooled solution of the dibromide. The reaction mixture may change color. Stir at -78 °C for a specified time (e.g., 30-60 minutes) to allow for the metal-halogen exchange to occur.
-
Trapping with an Electrophile: Add the chosen electrophile (1.2 equivalents) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Expected Challenges:
-
Side Reactions: Elimination to form hexafluoropropene is a likely side reaction.
-
Instability of Intermediates: The perfluorinated organolithium species may be unstable, even at low temperatures.
-
Multiple Bromine Reactivity: Reaction at both bromine atoms is possible.
Conclusion and Future Outlook
1,2-Dibromohexafluoropropane is a promising, yet underexplored, fluorinated building block. The synthetic routes outlined in this guide, particularly the dehalogenation to hexafluoropropene, provide reliable methods for its utilization. The proposed radical and organometallic reactions represent frontiers for further investigation and development. As the demand for novel fluorinated molecules in pharmaceuticals, agrochemicals, and materials science continues to grow, the development of robust synthetic methodologies utilizing versatile precursors like 1,2-dibromohexafluoropropane will be of paramount importance. Further research into the reaction scope, optimization of conditions, and elucidation of reaction mechanisms will undoubtedly unlock the full potential of this valuable reagent.
References
- Elimination Reactions of Fluorinated Compounds. (n.d.). Southern Illinois University Edwardsville. Retrieved from a relevant university chemistry resource.
- Introduction to Elimination Reactions. (n.d.). Plutus IAS.
-
National Institute of Standards and Technology. (n.d.). 1,2-Dibromohexafluoropropane. In NIST Chemistry WebBook. U.S. Department of Commerce. Retrieved from [Link]
- Bimolecular Elimination (E2) Reactions. (n.d.). In Organic Chemistry. LibreTexts.
- Dehalogenation of 1,2-dibromopropane with Zinc Dust. (n.d.). Allen Digital.
- Elimination Reactions. (n.d.). BITS Pilani. Retrieved from a relevant university chemistry lecture note.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69579, 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. Retrieved from [Link]
- A Trifluoromethylcarbene Source. (2016). ResearchGate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69579, 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. Retrieved from [Link]
- Preparation of 1,2-dibromohexafluoropropane. (n.d.). Google Patents.
- A Trifluoromethylcarbene Source. (2016). ResearchGate.
-
Effect of oxygen on the dehalogenation of 1,2-Dibromo-3-chloropropane by cytochrome P450cam (CYP101). (n.d.). PubMed. Retrieved from [Link]
-
Reaction of 1,3-dibromobutane with zinc dust upon heating. (2020). Chemistry Stack Exchange. Retrieved from [Link]
- Application Notes and Protocols: Reaction of 1,2-Dibromocyclopropane with Grignard Reagents. (n.d.). Benchchem.
- Grignard and Organolithium Reagents. (2023). In Organic Chemistry. LibreTexts.
- The Grignard Reaction. (n.d.). Retrieved from a relevant university chemistry experiment manual.
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols for 1,2-Dibromohexafluoropropane in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the specialized applications of 1,2-dibromohexafluoropropane (CAS No. 661-95-0). As a dense, relatively inert, and highly fluorinated solvent, it presents unique opportunities in the synthesis of complex fluorinated molecules, precision cleaning, and other niche industrial processes. These notes detail its physicochemical properties, safety and handling protocols, and provide illustrative, field-informed protocols for its use as a solvent in the synthesis of fluorinated fine chemicals, as a precision cleaning agent, and as a dense medium for specialized separations. While direct literature on specific protocols for this compound is emerging, the methodologies presented herein are grounded in the established principles of fluorinated solvent chemistry and are intended to serve as a foundational guide for researchers.
Introduction to 1,2-Dibromohexafluoropropane
1,2-Dibromohexafluoropropane, with the chemical formula C₃Br₂F₆, is a halogenated hydrocarbon characterized by its high density and chemical stability.[1] This colorless liquid possesses a unique combination of bromine and fluorine substituents, rendering it a valuable, non-polar solvent and a strategic building block in synthetic chemistry.[1][2] Its high molecular weight and the presence of fluorine atoms contribute to its distinct physical properties, such as a relatively high boiling point and low volatility compared to other organic solvents.[1] These characteristics, coupled with its chemical inertness under many conditions, make it a suitable medium for specialized applications where traditional solvents may be inadequate.[1]
The primary utility of 1,2-dibromohexafluoropropane stems from its role as a solvent in the synthesis of fluorinated pharmaceuticals and agrochemicals, and in the manufacturing of high-performance materials such as specialty elastomers and advanced coatings.[2] The strategic incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly desirable in drug discovery.[2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 1,2-dibromohexafluoropropane is essential for its effective and safe use.
Table 1: Physicochemical Properties of 1,2-Dibromohexafluoropropane
| Property | Value | Reference(s) |
| CAS Number | 661-95-0 | [3][4] |
| Molecular Formula | C₃Br₂F₆ | [3][4] |
| Molecular Weight | 309.83 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Density | 2.169 g/cm³ | [2] |
| Boiling Point | 73 °C | [2] |
| Melting Point | -95 °C | [2] |
| Solubility | Immiscible with water; soluble in many organic solvents. | [5] |
Safety and Handling
Proper handling of 1,2-dibromohexafluoropropane is crucial to ensure laboratory safety and minimize environmental impact. As with all halogenated compounds, appropriate personal protective equipment (PPE) and well-ventilated work areas are mandatory.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or chemical-resistant apron is also recommended.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.
3.2. Storage and Handling
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Keep containers tightly closed when not in use.[6]
-
Avoid direct sunlight and heat sources.
-
Ground and bond containers when transferring material to prevent static discharge.[6]
3.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
3.4. Disposal
Dispose of 1,2-dibromohexafluoropropane and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as a hazardous waste.
Application Notes and Protocols
The unique properties of 1,2-dibromohexafluoropropane lend themselves to several specialized applications. The following sections provide detailed, illustrative protocols.
Application: Synthesis of Fluorinated Fine Chemicals
Causality: The chemical inertness and high thermal stability of perfluorinated solvents make them excellent media for reactions requiring harsh conditions or involving highly reactive reagents.[1][7] Their immiscibility with many organic solvents can also facilitate product separation through fluorous biphasic catalysis.[8] In this hypothetical protocol, 1,2-dibromohexafluoropropane serves as a solvent for a nucleophilic substitution reaction to introduce a fluorinated moiety onto a substrate, a common strategy in the synthesis of pharmaceuticals and agrochemicals.
Protocol: Illustrative Synthesis of a Fluorinated Ether
This protocol describes a hypothetical synthesis of a fluorinated ether using 1,2-dibromohexafluoropropane as the solvent.
Materials:
-
Substrate (e.g., an alkyl bromide)
-
Fluorinated alcohol (e.g., 2,2,2-trifluoroethanol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,2-Dibromohexafluoropropane, anhydrous
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyl bromide (1.0 eq), potassium carbonate (1.5 eq), and a magnetic stir bar.
-
Solvent Addition: Add a sufficient volume of anhydrous 1,2-dibromohexafluoropropane to dissolve the reactants (approximately 0.1 M concentration of the alkyl bromide).
-
Reagent Addition: Add the fluorinated alcohol (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 73 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash with a small amount of 1,2-dibromohexafluoropropane.
-
Extraction: Transfer the filtrate to a separatory funnel. If the product is sufficiently non-polar, it may remain in the fluorous phase. For more polar products, an organic solvent (e.g., diethyl ether) can be used for extraction. Wash the organic/fluorous layer with water and brine.
-
Purification: Dry the organic/fluorous layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography.
Diagram: Synthetic Workflow
Application: Precision Cleaning Agent
Causality: Perfluorinated compounds are effective cleaning agents due to their chemical inertness, low surface tension, and ability to dissolve a wide range of contaminants, particularly oils and greases.[7] Their high density can also aid in the physical removal of particulate matter. These properties make them suitable for cleaning sensitive equipment, such as semiconductor components, where residue-free surfaces are critical.
Protocol: Illustrative Cleaning of a Contaminated Silicon Wafer
This protocol outlines a hypothetical procedure for cleaning organic residues from a silicon wafer using 1,2-dibromohexafluoropropane.
Materials:
-
Contaminated silicon wafer
-
1,2-Dibromohexafluoropropane, high purity
-
Beakers or other suitable containers
-
Ultrasonic bath
-
Nitrogen gas for drying
-
Wafer tweezers
Procedure:
-
Initial Rinse: Place the contaminated silicon wafer in a beaker using wafer tweezers. Add enough 1,2-dibromohexafluoropropane to completely submerge the wafer.
-
Ultrasonic Cleaning: Place the beaker in an ultrasonic bath and sonicate for 5-10 minutes. The ultrasonic agitation will enhance the removal of contaminants.
-
Second Rinse: Transfer the wafer to a second beaker containing fresh, high-purity 1,2-dibromohexafluoropropane and sonicate for another 5 minutes.
-
Final Rinse: Briefly rinse the wafer with a stream of high-purity 1,2-dibromohexafluoropropane.
-
Drying: Dry the wafer under a gentle stream of nitrogen gas.
-
Inspection: Inspect the wafer surface for any remaining residues using an appropriate analytical technique (e.g., optical microscopy, scanning electron microscopy).
Diagram: Cleaning Workflow
Application: Dense Medium for Mineral Separation
Causality: The high density of 1,2-dibromohexafluoropropane (2.169 g/cm³) makes it a candidate for use as a dense medium in laboratory-scale mineral separations.[2][9] This technique, also known as heavy liquid separation, is used to separate minerals based on their different densities.[10] Minerals with a density lower than the liquid will float, while those with a higher density will sink.[11]
Protocol: Illustrative Separation of a Mineral Mixture
This protocol describes a hypothetical laboratory procedure for separating a mixture of two minerals with different densities using 1,2-dibromohexafluoropropane.
Materials:
-
Mineral mixture (e.g., quartz with a density of ~2.65 g/cm³ and a denser mineral)
-
1,2-Dibromohexafluoropropane
-
Separatory funnel or a similar apparatus
-
Beakers for collecting the separated fractions
-
Spatula
Procedure:
-
Apparatus Setup: Set up a separatory funnel in a ring stand within a fume hood.
-
Adding the Dense Medium: Add a sufficient volume of 1,2-dibromohexafluoropropane to the separatory funnel.
-
Introducing the Mineral Mixture: Carefully add the mineral mixture to the separatory funnel.
-
Separation: Gently agitate the mixture to ensure all particles are wetted by the liquid. Allow the mixture to stand undisturbed until the minerals have separated into a floating layer (the less dense mineral) and a sinking layer (the denser mineral).
-
Collecting the "Sinks": Carefully drain the lower layer of the dense medium containing the sunken mineral into a beaker.
-
Collecting the "Floats": Drain the remaining dense medium and the floating mineral into a separate beaker.
-
Recovery: Filter the minerals from the 1,2-dibromohexafluoropropane. The solvent can be recovered and reused.
-
Drying and Analysis: Wash the separated mineral fractions with a suitable solvent (e.g., acetone) to remove any residual dense medium and allow them to dry. The purity of the separated fractions can then be analyzed.
Diagram: Mineral Separation Process
Spectroscopic Data
Characterization of 1,2-dibromohexafluoropropane is essential for quality control and reaction monitoring.
-
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show complex splitting patterns due to the presence of multiple, non-equivalent fluorine atoms and their coupling to each other.[3]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the two bromine atoms (⁷⁹Br and ⁸¹Br).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands in the C-F stretching region (typically 1000-1400 cm⁻¹) and C-Br stretching region (typically 500-600 cm⁻¹).[12]
Conclusion
1,2-Dibromohexafluoropropane is a specialized solvent with significant potential in niche applications within the pharmaceutical, agrochemical, and materials science sectors. Its unique combination of high density, chemical inertness, and fluorinated nature provides advantages in specific synthetic and purification processes. The protocols outlined in this document, while based on established chemical principles, are intended as a starting point for further research and development. Adherence to strict safety protocols is paramount when working with this and other halogenated compounds.
References
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-
Wikipedia. Fluorous chemistry. [Link]
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ACS Publications. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]
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PubChem. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. [Link]
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- EPA NEPAL. Environmental Hazard Assessment of One and Two Carbon Fluorocarbons: Final Report.
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
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Wikipedia. Hexafluoroisobutylene. [Link]
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NIST. 1,2-Dibromohexafluoropropane. [Link]
- Wiley. Modern Fluoroorganic Chemistry.
- Google Patents.
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DOKUMEN.PUB. Organic and Inorganic Fluorine Chemistry: Methods and Applications. [Link]
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NJ.gov. Hazardous Substance Fact Sheet: Bromine Pentafluoride. [Link]
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NIST. Propane, 1,2-dibromo-. [Link]
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Doc Brown's Chemistry. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane. [Link]
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- 3M. (2020).
-
RTI International. (2022). Brominated Flame Retardants – A Question of Safety. [Link]
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911Metallurgist. RECENT DEVELOPMENTS IN PRECONCENTRATION USING DENSE MEDIA SEPARATION. [Link]
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NIST. Propane, 1,2-dibromo-. [Link]
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-
SAIMM. The art and science of dense medium selection. [Link]
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-
Save My Exams. (2025). Infrared Spectra (IR) Interpretation (HL) (DP IB Chemistry): Revision Note. [Link]
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CEEC International. Dense Medium Separation - An Effective and Robust Pre-Concentration Technology. [Link]
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Application Notes and Protocols for Fluoroalkylation with 1,2-Dibromohexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluoroalkylation in Modern Chemistry
The introduction of fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and bioavailability of drug candidates. Among the various methods to achieve this, radical fluoroalkylation offers a powerful and versatile approach for the formation of carbon-carbon bonds. This guide provides a detailed exploration of the mechanistic principles and practical considerations for utilizing 1,2-dibromohexafluoropropane as a reagent for introducing the valuable hexafluoropropyl moiety into organic substrates. While specific, optimized protocols for this particular reagent are not widely documented in publicly available literature, this document will establish a robust theoretical framework based on well-understood principles of radical chemistry to guide researchers in developing their own successful applications.
Chemical Properties of 1,2-Dibromohexafluoropropane
| Property | Value |
| Molecular Formula | C₃Br₂F₆ |
| Molecular Weight | 309.83 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~74-76 °C |
| Key Feature | Contains two bromine atoms on adjacent carbons, with the C-Br bonds being the most likely sites for homolytic cleavage to initiate radical reactions. |
The Core Mechanism: A Radical Chain Reaction
The fluoroalkylation of unsaturated organic molecules with 1,2-dibromohexafluoropropane is anticipated to proceed through a classical radical chain mechanism. This process can be conceptually divided into three key stages: initiation, propagation, and termination. The overall transformation involves the addition of a hexafluoropropyl group and a bromine atom across a double or triple bond.
Part 1: Initiation - The Genesis of the Hexafluoropropyl Radical
The crucial first step is the generation of the reactive intermediate, the 1,2,2,3,3,3-hexafluoropropan-1-yl radical. This is achieved through the homolytic cleavage of one of the carbon-bromine bonds in 1,2-dibromohexafluoropropane.[1][2][3][4][5][6] This bond fission can be induced by several methods:
-
Thermal Initiation: Application of heat can provide the necessary energy to overcome the bond dissociation energy of the C-Br bond, leading to the formation of two radicals.[7][8][9][10] The temperature required will depend on the specific bond strength and the presence of any radical initiators.
-
Photochemical Initiation: Irradiation with ultraviolet (UV) light can also induce homolytic cleavage of the C-Br bond.[11][12] This method offers a milder alternative to high temperatures.
-
Chemical Initiation: The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can facilitate radical generation at lower temperatures. The initiator decomposes to form radicals, which then abstract a bromine atom from 1,2-dibromohexafluoropropane to generate the desired hexafluoropropyl radical.
-
Metal-Catalyzed Initiation: Transition metals, such as copper or palladium complexes, can facilitate the generation of fluoroalkyl radicals through single-electron transfer (SET) processes.[13][14][15][16][17]
Caption: Initiation of the radical chain reaction.
Part 2: Propagation - Building the Fluoroalkylated Molecule
Once the hexafluoropropyl radical is formed, it enters a self-sustaining cycle of reactions known as the propagation phase. This phase consists of two key steps:
-
Radical Addition to an Unsaturated Bond: The highly electrophilic hexafluoropropyl radical adds to the electron-rich π-system of an alkene or alkyne.[18][19][20][21][22][23] This addition is regioselective, with the radical preferentially attacking the less substituted carbon of the double or triple bond to form a more stable (e.g., secondary or tertiary) carbon-centered radical intermediate.[21]
-
Halogen Atom Transfer: The newly formed carbon radical then abstracts a bromine atom from another molecule of 1,2-dibromohexafluoropropane. This step yields the final fluoroalkylated product and regenerates a hexafluoropropyl radical, which can then participate in another cycle of the propagation phase.
Caption: The propagation cycle of the radical fluoroalkylation.
Part 3: Termination - The End of the Chain
The radical chain reaction does not continue indefinitely. Termination occurs when two radical species combine to form a stable, non-radical product.[2][5][6][14] This depletes the concentration of radicals available to continue the propagation cycle. Possible termination steps include:
-
Combination of two hexafluoropropyl radicals.
-
Combination of a hexafluoropropyl radical with a bromine radical.
-
Combination of two bromine radicals.
Experimental Protocols: A General Guideline
Given the absence of specific literature protocols for 1,2-dibromohexafluoropropane, the following serves as a general, adaptable starting point for researchers. It is imperative that all reactions are conducted in a well-ventilated fume hood with appropriate personal protective equipment.
General Setup for Radical Fluoroalkylation
-
Reaction Vessel: A standard round-bottom flask equipped with a magnetic stir bar and a reflux condenser is suitable. For photochemical reactions, a quartz reaction vessel will be necessary to allow for the transmission of UV light.
-
Inert Atmosphere: To prevent quenching of radical intermediates by oxygen, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by purging the reaction vessel with the inert gas before adding the reagents.
-
Reagents:
-
Substrate: The alkene, alkyne, or other unsaturated compound to be fluoroalkylated.
-
1,2-Dibromohexafluoropropane: Typically used in excess to serve as both the radical precursor and the bromine atom donor.
-
Solvent: A dry, inert solvent such as acetonitrile, dichloromethane, or 1,2-dichloroethane is recommended.
-
Initiator (if applicable): A catalytic amount of a radical initiator like AIBN or a metal catalyst.
-
Protocol for Thermal Initiation
-
To the reaction vessel under an inert atmosphere, add the substrate and the solvent.
-
Add 1,2-dibromohexafluoropropane (typically 1.5 to 3 equivalents).
-
If using a chemical initiator, add it at this stage (typically 0.1 to 0.2 equivalents).
-
Heat the reaction mixture to a temperature appropriate for the decomposition of the initiator (e.g., 80-100 °C for AIBN) or to a temperature sufficient for thermal homolysis of the C-Br bond.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent if necessary.
-
Work-up the reaction by washing with an aqueous solution (e.g., saturated sodium bicarbonate) and brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purify the product by column chromatography on silica gel.
Protocol for Photochemical Initiation
-
In a quartz reaction vessel under an inert atmosphere, dissolve the substrate and 1,2-dibromohexafluoropropane in a suitable solvent.
-
Irradiate the mixture with a UV lamp (e.g., a high-pressure mercury lamp) at a suitable temperature (often room temperature).
-
Monitor the reaction progress as described above.
-
Upon completion, work-up and purify the product as described for the thermal initiation protocol.
Causality Behind Experimental Choices
-
Inert Atmosphere: Radicals are highly reactive and can be quenched by molecular oxygen, which is a diradical. Maintaining an inert atmosphere is crucial for the efficiency of the chain reaction.
-
Excess Reagent: Using an excess of 1,2-dibromohexafluoropropane ensures that there is a sufficient supply of the bromine atom donor for the propagation step, driving the reaction towards the desired product.
-
Solvent Choice: The solvent should be inert to radical reactions and capable of dissolving all reactants. Halogenated solvents are often good choices for radical reactions.
-
Initiator Concentration: Only a catalytic amount of initiator is needed to start the chain reaction. High concentrations can lead to an increase in termination reactions and the formation of byproducts.
Conclusion and Future Outlook
1,2-Dibromohexafluoropropane holds promise as a valuable reagent for the introduction of the hexafluoropropyl group into organic molecules via a radical-mediated pathway. The mechanism, rooted in the fundamental principles of radical chemistry, provides a clear roadmap for the development of synthetic protocols. While specific, optimized procedures are yet to be widely reported, the general guidelines provided here offer a solid foundation for researchers to explore the utility of this reagent in their own synthetic endeavors. Further research into the scope and limitations of this reagent, including its application in metal-catalyzed and photoredox-catalyzed reactions, will undoubtedly expand the toolbox of synthetic chemists for the construction of novel fluorinated compounds with potential applications in drug discovery and materials science.
References
Sources
- 1. DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents [patents.google.com]
- 2. Catalysis of fluorine addition to double bond: an improvement of method for synthesis of 18F PET agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. The first nucleophilic C-H perfluoroalkylation of aromatic compounds via (arene)tricarbonylchromium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Gas-phase thermal decomposition reactions of 1,2-dibromopropane - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
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- 23. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,2-Dibromohexafluoropropane
Welcome to the technical support center for 1,2-Dibromohexafluoropropane (CAS 661-95-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing reaction conditions involving this versatile fluorinated building block. This resource offers practical, field-proven insights to help you navigate the unique reactivity of this compound and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-Dibromohexafluoropropane and what are its primary applications?
1,2-Dibromohexafluoropropane (C₃Br₂F₆) is a halogenated propane derivative.[1][2] It is a dense, colorless liquid at room temperature.[3] Its primary applications lie in organic synthesis as a building block for introducing fluorinated moieties into molecules.[3] This is particularly valuable in the pharmaceutical and agrochemical industries, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of active compounds. It is also used in the manufacturing of high-performance materials such as specialty elastomers and coatings.
Q2: What are the key safety considerations when handling 1,2-Dibromohexafluoropropane?
1,2-Dibromohexafluoropropane is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] It is also suspected of causing cancer and is toxic to aquatic life.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Q3: How is 1,2-Dibromohexafluoropropane typically synthesized?
The industrial synthesis of 1,2-Dibromohexafluoropropane involves the bromination of hexafluoropropene (HFP).[5] This reaction is typically carried out by reacting liquid elemental bromine with gaseous HFP. The reaction can be initiated by the presence of a small amount of 1,2-Dibromohexafluoropropane itself and may be facilitated by exposure to actinic light.[5]
Q4: How should 1,2-Dibromohexafluoropropane be stored?
Store 1,2-Dibromohexafluoropropane in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Some commercial sources supply it stabilized with potassium carbonate.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Nucleophilic substitution is a common application for 1,2-Dibromohexafluoropropane. However, achieving high yields can be challenging due to competing elimination reactions and the inherent reactivity of the fluorinated substrate.
Potential Cause A: Competing Elimination (Dehydrobromination) Reaction
The presence of two bromine atoms on adjacent carbons (a vicinal dibromide) makes 1,2-Dibromohexafluoropropane susceptible to elimination reactions, particularly in the presence of a strong or sterically hindered base, to form an alkene.[6][7] The electron-withdrawing fluorine atoms can increase the acidity of nearby protons, facilitating their removal by a base.
Solutions:
-
Choice of Base/Nucleophile: Employ a strong, but non-basic or weakly basic, nucleophile. For instance, azide or cyanide ions are good nucleophiles but less basic than hydroxides or alkoxides, which can favor substitution over elimination.
-
Reaction Temperature: Keep the reaction temperature as low as reasonably possible. Higher temperatures often favor elimination over substitution.
-
Solvent Selection: Use a polar apathetic solvent (e.g., DMSO, DMF) to favor an S_N2 pathway, which is generally preferred for primary and secondary halides.[8]
Table 1: Nucleophile Selection for Favoring Substitution vs. Elimination
| Nucleophile/Base | Basicity | Predominant Reaction with 1,2-Dibromohexafluoropropane (Predicted) |
| Potassium tert-butoxide | Strong, hindered | Elimination (likely major product) |
| Sodium ethoxide | Strong | Mixture of substitution and elimination |
| Sodium hydroxide | Strong | Mixture of substitution and elimination |
| Sodium azide | Weakly basic | Substitution (likely major product) |
| Sodium cyanide | Weakly basic | Substitution (likely major product) |
Potential Cause B: Low Reactivity of the Substrate
While the C-Br bond is reactive, the electron-withdrawing nature of the six fluorine atoms can decrease the electron density at the carbon centers, potentially slowing down the reaction with some nucleophiles.
Solutions:
-
Increase Reaction Time: Monitor the reaction by TLC or GC-MS and allow for longer reaction times if necessary.
-
Use of a Catalyst: In some cases, a phase-transfer catalyst can be beneficial for reactions involving an aqueous and an organic phase.
Issue 2: Difficulties in Forming a Grignard Reagent
The formation of a Grignard reagent from 1,2-Dibromohexafluoropropane can be challenging. The electron-deficient nature of the carbon-bromine bond due to the fluorine atoms can make the insertion of magnesium more difficult compared to non-fluorinated alkyl halides.[9][10]
Potential Cause A: Inactive Magnesium Surface
A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[11][12]
Solutions:
-
Magnesium Activation:
-
Mechanical Activation: Crush the magnesium turnings in a dry flask under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium.[11][12] The disappearance of the iodine color or the evolution of ethylene gas indicates the activation of the magnesium surface.
-
Potential Cause B: Competing Wurtz Coupling
A significant side reaction during Grignard reagent formation is Wurtz coupling, where two alkyl halide molecules react with the metal to form a dimer.[13][14] In this case, the formation of a C-C bond between two molecules of 1,2-Dibromohexafluoropropane can occur.
Solutions:
-
Slow Addition of Alkyl Halide: Add the solution of 1,2-Dibromohexafluoropropane in anhydrous ether or THF to the activated magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the likelihood of dimerization.
-
Dilute Conditions: Use a sufficient volume of anhydrous solvent to keep the concentration of the reactants low.
Potential Cause C: Instability of the Formed Grignard Reagent
A Grignard reagent formed at one carbon center could potentially react with the bromine on the adjacent carbon of the same molecule, leading to elimination and the formation of hexafluoropropene.
Solutions:
-
Low Temperature: Maintain a low reaction temperature during the formation of the Grignard reagent to minimize the rate of this intramolecular side reaction.
Issue 3: Challenges in Product Purification
The purification of fluorinated compounds can present unique challenges due to their physical properties.
Potential Cause A: Formation of Azeotropes
Fluorinated compounds can form azeotropes (mixtures that boil at a constant temperature) with common organic solvents or byproducts, making separation by simple distillation difficult.[15]
Solutions:
-
Fractional Distillation: Use a fractional distillation column to improve the separation efficiency.
-
Extractive Distillation: The addition of a third component (a separating agent) can alter the relative volatilities of the components of the azeotrope, allowing for separation.[15]
-
Alternative Purification Methods: If distillation is ineffective, consider other purification techniques such as column chromatography on silica gel or a fluorinated stationary phase.
Potential Cause B: Similar Boiling Points of Products and Byproducts
The boiling point of 1,2-Dibromohexafluoropropane is approximately 73 °C.[3] Side products may have similar boiling points, complicating purification by distillation.
Solutions:
-
Vacuum Distillation: For higher boiling impurities, distillation under reduced pressure can lower the boiling points and may improve separation.[16]
-
Analytical Monitoring: Use GC-MS to analyze the fractions from the distillation to determine their purity and identify the components.[17][18][19]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general methodology for reacting 1,2-Dibromohexafluoropropane with a non-basic nucleophile to favor the substitution product.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 1,2-Dibromohexafluoropropane in an anhydrous polar aprotic solvent (e.g., DMF or DMSO, to make a 0.1-0.5 M solution).
-
Addition of Nucleophile: Add 1.2 to 1.5 equivalents of a non-basic, strong nucleophile (e.g., sodium azide).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be cautiously applied, but be aware that this may increase the formation of elimination byproducts.
-
Workup: Upon completion, pour the reaction mixture into water and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by fractional or vacuum distillation, or by column chromatography.
Protocol 2: Optimized Formation of a Grignard Reagent
This protocol outlines a method to improve the success rate of forming a Grignard reagent from 1,2-Dibromohexafluoropropane.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Equip the flask with a magnetic stir bar.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of nitrogen until the iodine sublimes and deposits on the magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1,2-Dibromohexafluoropropane (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (approx. 10%) of the 1,2-Dibromohexafluoropropane solution to the activated magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining 1,2-Dibromohexafluoropropane solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Use: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes. The resulting Grignard reagent is ready for use in subsequent reactions.
Visualizing Workflows and Relationships
References
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available from: [Link]
-
Request PDF. Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. Available from: [Link]
- Stein, L., Rudzitis, E., & Settle, J. L. (n.d.). Purification of Fluorine by Distillation. Google Books.
-
Argonne National Laboratory. (1961). Purification of Fluorine by Distillation. UNT Digital Library. Available from: [Link]
-
PMC. (n.d.). Fe-Catalyzed Dicarbofunctionalization of Electron-Rich Alkenes with Grignard Reagents and (Fluoro)Alkyl Halides. Available from: [Link]
-
Argonne National Laboratory. (1961). Purification of Fluorine by Distillation. Office of Scientific and Technical Information. Available from: [Link]
-
Grokipedia. (n.d.). Wurtz reaction. Available from: [Link]
- Google Patents. (n.d.). DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane.
-
Master Organic Chemistry. (n.d.). Formation of alkynes through double elimination of vicinal dibromides. Available from: [Link]
-
ChemTalk. (n.d.). Wurtz Reaction. Available from: [Link]
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Quora. (2017). Can the Wurtz reaction be used with alkyl fluorides? Available from: [Link]
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Grignard Reaction. (n.d.). Available from: [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]
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Scribd. (n.d.). Wurtz Coupling Reaction | PDF. Available from: [Link]
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Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Available from: [Link]
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Wikipedia. (n.d.). Grignard reagent. Available from: [Link]
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Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. Available from: [Link]
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RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available from: [Link]
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Wikipedia. (n.d.). Wurtz reaction. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Available from: [Link]
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The Grignard Reaction. (n.d.). Available from: [Link]
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Chemistry Stack Exchange. (2018). Elimination reactions of vicinal dibromide. Available from: [Link]
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Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). Available from: [Link]
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NCERT. (n.d.). Haloalkanes and Haloarenes. Available from: [Link]
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ACS Publications. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters. Available from: [Link]
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Chemistry LibreTexts. (2023). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available from: [Link]
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Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available from: [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Available from: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with nucleophilic fluorinating reagents. Available from: [Link]
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NCERT. (n.d.). Haloalkanes and Haloarenes. Available from: [Link]
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NIST. (n.d.). 1,2-Dibromohexafluoropropane. WebBook. Available from: [Link]
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PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. Available from: [Link]
-
Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Available from: [Link]
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ACS Central Science. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Available from: [Link]
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MDPI. (n.d.). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. Available from: [Link]
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PubMed. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Available from: [Link]
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BizNGO. (n.d.). A Short Guide to PFAS Test Methods. Available from: [Link]
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ResearchGate. (n.d.). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). Available from: [Link]
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Royal Society of Chemistry. (2024). Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. RSC Sustainability. Available from: [Link]
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UDS. (n.d.). PFAS: The Ultimate Guide to Per- and Polyfluoroalkyl Substances. Available from: [Link]
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ResearchGate. (n.d.). Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. Available from: [Link]
-
Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Available from: [Link]
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ResearchGate. (n.d.). (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Available from: [Link]
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Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available from: [Link]
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Technical Support Center: Troubleshooting Failed 1,2-Dibromohexafluoropropane Reactions
Welcome to the technical support center for 1,2-Dibromohexafluoropropane (CF₃CFBrCF₂Br). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block in their synthetic workflows. As a key intermediate, the success of reactions involving 1,2-Dibromohexafluoropropane is paramount for advancing research in pharmaceuticals, agrochemicals, and materials science.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments, ensuring both scientific integrity and successful outcomes.
Part 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses fundamental questions and pre-reaction checks that establish a foundation for successful synthesis. Proactive measures are often the most effective form of troubleshooting.
Q1: What are the critical handling and storage conditions for 1,2-Dibromohexafluoropropane?
A1: Proper handling and storage are crucial for maintaining the integrity of 1,2-Dibromohexafluoropropane and ensuring laboratory safety.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] It is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[2][4]
-
Storage: Store 1,2-Dibromohexafluoropropane in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It is stable under normal conditions but should be kept away from incompatible materials such as strong oxidizing agents, strong bases, and some metals.[4][6]
Q2: My reaction is failing. What are the first and most fundamental things to check?
A2: Before delving into complex mechanistic problems, always verify the fundamentals. Failures in fluorinated chemistry often stem from basic setup and reagent issues.
-
Anhydrous Conditions: Many reactions involving organohalides are sensitive to moisture. Even trace amounts of water can quench reagents, especially organometallics or strong bases, leading to low or no yield. Ensure all glassware is rigorously oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).[7]
-
Solvent Purity: Solvents must be anhydrous and free of peroxides. Use freshly distilled solvents or purchase high-purity anhydrous solvents. For guidance on purifying common lab solvents, refer to authoritative texts like "Purification of Laboratory Chemicals".[8][9]
-
Reagent Quality: Verify the purity and activity of all starting materials. 1,2-Dibromohexafluoropropane itself can degrade over time if not stored properly. Other reagents, particularly catalysts or bases, may have limited shelf lives. If in doubt, use a freshly opened bottle or repurify the reagent.
-
Inert Atmosphere: Ensure a positive pressure of a high-purity inert gas (e.g., UHP Nitrogen, 99.999%).[10] Leaks in your system can introduce oxygen or moisture, which can lead to unwanted side reactions or degradation of sensitive intermediates.
Q3: What type of reactions is 1,2-Dibromohexafluoropropane typically used for, and what are the common challenges?
A3: 1,2-Dibromohexafluoropropane is a vicinal dibromide, making it an excellent precursor for several transformations:
-
Dehalogenation to form Hexafluoropropene: A common reaction for vicinal dibromides is elimination to form an alkene.[11] This can be achieved with various reagents, such as zinc dust or organocuprates.[11][12] A key challenge is controlling the reaction rate and preventing side reactions.
-
Nucleophilic Substitution: One or both bromine atoms can be displaced by nucleophiles. The challenge here is achieving selectivity (mono- vs. di-substitution) and avoiding competing elimination reactions.
-
Formation of Organometallic Reagents: It can be used to generate fluorinated organometallic species. The primary difficulty is the stability of these reagents, which often require very low temperatures.
The presence of multiple fluorine atoms significantly influences the reactivity of the C-Br bonds, making direct analogies to non-fluorinated dibromides potentially misleading.
Part 2: Troubleshooting Guide for Specific Reaction Failures
This section provides a structured approach to diagnosing and solving specific issues encountered during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've only recovered my starting material. What are the likely causes and how do I fix it?
A: This is one of the most common issues. The underlying cause can typically be traced to reaction conditions or reagent integrity.
-
Potential Cause 1: Suboptimal Reaction Temperature.
-
Causality: Chemical reactions are highly sensitive to temperature. A temperature that is too low may result in impractically slow reaction kinetics, leading to no discernible product formation within the allotted time. Conversely, a temperature that is too high can cause decomposition of reagents, intermediates, or the final product.
-
Troubleshooting Steps:
-
Consult the Literature: Check for established protocols for similar transformations on fluorinated substrates.
-
Systematic Optimization: If no protocol exists, perform small-scale test reactions across a temperature range (e.g., -78°C, 0°C, room temperature, 50°C).
-
Monitor Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹⁹F NMR to monitor the consumption of starting material and formation of product at different temperatures.
-
-
-
Potential Cause 2: Ineffective Reagents or Catalyst.
-
Causality: The success of a reaction is entirely dependent on the activity of its components. A deactivated catalyst, a degraded base, or impure starting material will inevitably lead to failure. For instance, many catalysts are sensitive to air and moisture and can be "poisoned" by impurities.
-
Troubleshooting Steps:
-
Verify Reagent Purity: If possible, analyze your 1,2-Dibromohexafluoropropane and other key reagents by GC or NMR to confirm their identity and purity.
-
Use Fresh Reagents: Always attempt the reaction with freshly opened or purified reagents, especially catalysts, bases (like NaH or LDA), and organometallics (like n-BuLi).
-
Perform a Control Reaction: Run a known, reliable reaction with your catalyst or reagent to confirm its activity.
-
-
-
Potential Cause 3: Presence of Moisture or Oxygen.
-
Causality: As mentioned in the FAQs, moisture and oxygen are detrimental to many organic reactions. Water can protonate and destroy strong bases and organometallic reagents. Oxygen can engage in radical side reactions or oxidize sensitive species.
-
Troubleshooting Steps:
-
Refine Anhydrous Technique: Ensure all glassware is oven-dried at >120°C for several hours and assembled hot under a stream of inert gas. Use rubber septa and syringe techniques for reagent transfer.
-
Purge the System: Before adding reagents, thoroughly purge the reaction vessel with a high-purity inert gas. For highly sensitive reactions, a "degas and backfill" cycle (3-5 times) is recommended.
-
Use Solvent from a Sure/Seal™ System: Whenever possible, use anhydrous solvents packaged under an inert atmosphere.
-
-
Visual Guide 1: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products & Low Selectivity
Q: My reaction is working, but I'm getting a mixture of products, including what appears to be an alkene. How can I improve the selectivity?
A: The formation of multiple products points to competing reaction pathways. In the case of 1,2-Dibromohexafluoropropane, the most common side reaction is elimination (dehydrohalogenation or dehalogenation) competing with the desired substitution.
-
Potential Cause 1: Elimination Side Reactions.
-
Causality: Vicinal dibromides are highly susceptible to elimination to form alkenes.[11] This can be promoted by heat or the use of a strong, sterically hindered base. The E2 (bimolecular elimination) pathway is often favored over the desired SN2 (bimolecular substitution) pathway when using such bases.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., -78°C or 0°C) can significantly favor the substitution pathway.[7]
-
Choose a Weaker/Less Hindered Base: If a base is required, consider using a weaker or less sterically bulky base. For example, switch from potassium tert-butoxide to potassium carbonate.
-
Change the Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can favor SN2 reactions, while polar protic solvents (e.g., ethanol) can promote E1 pathways.
-
-
-
Potential Cause 2: Radical Reactions.
-
Causality: Carbon-bromine bonds can undergo homolytic cleavage to form radicals, especially in the presence of light, heat, or radical initiators. The synthesis of 1,2-dibromohexafluoropropane itself can be initiated by light, indicating a susceptibility to radical pathways.[13] These radical intermediates can lead to a complex mixture of products.
-
Troubleshooting Steps:
-
Exclude Light: Wrap the reaction vessel in aluminum foil to prevent photo-initiated radical reactions.
-
Add a Radical Inhibitor: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress unwanted side reactions.
-
Ensure Oxygen Exclusion: Oxygen can initiate or participate in radical chain reactions. Rigorous de-gassing of the reaction mixture is critical.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: General Anhydrous Reaction Setup
This protocol outlines a standard procedure for setting up a reaction that is sensitive to air and moisture.
-
Glassware Preparation: Place all necessary glassware (round-bottom flask, condenser, addition funnel) in an oven at 125°C for at least 4 hours (or overnight).
-
Assembly: While still hot, quickly assemble the glassware in a fume hood and secure it with clamps. Immediately connect the apparatus to a Schlenk line or manifold that supplies an inert gas (Nitrogen or Argon).
-
Purging: Allow the glassware to cool to room temperature under a positive pressure of the inert gas. Perform at least three "vacuum/backfill" cycles to ensure the removal of all atmospheric gases.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through rubber septa. Add solid reagents under a strong counter-flow of inert gas.
-
Execution: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction, often by using an oil bubbler or a balloon filled with the inert gas.
Visual Guide 2: Anhydrous Reaction Workflow
Caption: Standard workflow for an anhydrous reaction setup.
Table 1: Physical and Chemical Properties of 1,2-Dibromohexafluoropropane
| Property | Value | Source(s) |
| CAS Number | 661-95-0 | [14][15] |
| Molecular Formula | C₃Br₂F₆ | [14][15] |
| Molecular Weight | 309.83 g/mol | [14][15] |
| Boiling Point | 73 °C (346 K) | [1][16] |
| Melting Point | -95 °C | [1] |
| Density | 2.169 g/cm³ | [1] |
| Appearance | Colorless liquid | [5][17] |
References
- Siegemund, G. (2006). Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane.
-
Sharma, P., et al. (2015). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH. [Link]
-
NIST. (n.d.). 1,2-Dibromohexafluoropropane. NIST WebBook. [Link]
-
NIST. (n.d.). Mass Spectrum of 1,2-Dibromohexafluoropropane. NIST WebBook. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]
-
NIST. (n.d.). Phase change data for 1,2-Dibromohexafluoropropane. NIST WebBook. [Link]
-
PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. Retrieved from PubChem. [Link]
-
ResearchGate. (n.d.). 1,2‐Dehalogenations and related reactions. Retrieved from ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
-
Armarego, W.L.F., & Chai, C.L.L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. [Link]
- Biftu, T., et al. (2006). Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
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- 3. echemi.com [echemi.com]
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- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 10. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents [patents.google.com]
- 14. 1,2-Dibromohexafluoropropane [webbook.nist.gov]
- 15. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1,2-Dibromohexafluoropropane [webbook.nist.gov]
- 17. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]
Technical Support Center: Purification of 1,2-Dibromohexafluoropropane
Welcome to the technical support guide for the purification of crude 1,2-Dibromohexafluoropropane (CAS 661-95-0). This document is designed for researchers, scientists, and drug development professionals who handle this versatile fluorinated building block.[1] Here, we address common challenges encountered during purification, providing field-proven troubleshooting advice and detailed protocols grounded in chemical principles.
Quick Reference: Physical & Chemical Properties
A firm grasp of the physical properties of 1,2-Dibromohexafluoropropane is critical for designing an effective purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₃Br₂F₆ | [1][2][3] |
| Molecular Weight | 309.83 g/mol | [1][3][4] |
| Appearance | Colorless Liquid | [5][6] |
| Boiling Point | 70 - 73 °C | [1][5][6] |
| Melting Point | -95 °C | [1][5][6] |
| Density | 2.169 g/cm³ | [1][6] |
Troubleshooting Guide: Distillation Issues
Fractional distillation is the primary method for purifying 1,2-Dibromohexafluoropropane. Below are solutions to common problems encountered during this process.
Q1: My final product has a yellow or brown tint. What is the cause and how do I fix it?
A1: A yellow or brown discoloration is almost certainly due to the presence of elemental bromine (Br₂), a common impurity from the synthesis reaction of hexafluoropropene with bromine.[7] Bromine has a boiling point of 58.8 °C, which is too close to the product's boiling point (70-73 °C) for effective separation by distillation alone.
-
Causality: Simple or even fractional distillation will not completely remove residual bromine, as it will co-distill with the product.
-
Solution: Chemical Pre-treatment: Before distillation, the crude material must be washed to chemically quench the bromine.
-
Transfer the crude 1,2-Dibromohexafluoropropane to a separatory funnel.
-
Add a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Shake the funnel vigorously, venting frequently. The bromine color should disappear as it is reduced to colorless bromide ions (Br⁻).
-
Separate the layers. Wash the organic layer sequentially with water and then a saturated brine solution to remove residual salts.
-
Thoroughly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) before proceeding to distillation.
-
Q2: The separation between my forerun and the main product fraction is poor. Why is this happening?
A2: Poor separation efficiency is a classic issue in distillation, typically stemming from an insufficient number of "theoretical plates" in your setup or improper distillation technique.[8][9] For liquids with boiling points separated by less than 70 °C, a simple distillation setup is inadequate.[8]
-
Causality & Solutions:
-
Inadequate Column: A simple distillation head provides only one theoretical plate. Use a fractionating column (e.g., a Vigreux or a packed column with Raschig rings) to increase the surface area for vapor-liquid equilibria, thereby increasing the number of theoretical plates.[8]
-
Excessive Heating Rate: Heating the distillation flask too quickly floods the column, preventing the establishment of a proper temperature gradient. This negates the separating power of the column. Reduce the heating mantle temperature to allow a slow, steady distillation rate (e-g., 1-2 drops per second).
-
Poor Insulation: Heat loss from the column disrupts the temperature gradient essential for fractionation. Insulate the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid and is about to be distilled.[8]
-
Q3: My distillation is extremely slow, or has stalled completely, even with high heat.
A3: This problem usually points to one of two issues: insufficient energy input to overcome the heat of vaporization or a leak in the system if performing a vacuum distillation.
-
Causality & Solutions:
-
Heat Loss: As noted above, poor insulation of the flask and column can lead to significant heat loss to the environment, preventing the pot from reaching and maintaining the required boiling temperature. Ensure all components up to the condenser are well-insulated.
-
System Leaks (Vacuum Distillation): If operating under reduced pressure, even a small leak at a glass joint will cause the system to lose vacuum, raising the boiling point of the liquid and potentially stalling the distillation. Check that all joints are properly sealed with grease (if appropriate for your application) and that all connections are secure.
-
Flooding/Bumping: In some cases, superheating of the liquid followed by violent bumping can push liquid up the column, which then cools and flows back, stalling progress. Ensure smooth boiling by using a magnetic stir bar or boiling chips.
-
Q4: How do I remove water from the crude product before distillation?
A4: Water is a common impurity from the workup process. Distilling "wet" product can lead to problems, including the co-distillation of water as an azeotrope and potential reaction with any acidic impurities at high temperatures.
-
Solution: Drying Agents: After the aqueous washes (as described in A1), the crude organic layer must be dried.
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent. Magnesium sulfate (MgSO₄) is a good general-purpose choice. Calcium chloride (CaCl₂) is also effective but can form adducts with some compounds.[10]
-
Gently swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for 15-30 minutes to ensure complete drying.
-
Filter the dried liquid away from the solid drying agent directly into your distillation flask.
-
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in crude 1,2-Dibromohexafluoropropane?
A1: Besides residual bromine and water, the primary impurities are typically related to the synthesis process.[7] These can include unreacted starting material (hexafluoropropene, a volatile gas), and potentially small amounts of isomers or over-brominated/under-brominated side products.
Q2: What safety precautions are mandatory when handling and purifying this compound?
A2: 1,2-Dibromohexafluoropropane is a hazardous chemical. Safety data indicates it is toxic if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[3][11]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[5][6]
-
Handling: Avoid ingestion and inhalation. Keep the container tightly closed in a dry, well-ventilated place.[5][6]
Q3: How can I confirm the purity of my final distilled product?
A3: Several analytical techniques can be used to assess purity:
-
Gas Chromatography (GC): This is the most common and effective method. A pure sample will show a single major peak. The presence of other peaks indicates impurities.
-
Nuclear Magnetic Resonance (NMR): ¹⁹F NMR spectroscopy is particularly powerful for fluorinated compounds and can reveal the presence of fluorine-containing impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique not only separates components like GC but also provides mass data to help identify the structure of any impurities.
-
Refractive Index: A quick but less definitive check. The measured refractive index of your purified sample should match the literature value.
Q4: Are there any alternative purification methods to fractional distillation?
A4: While fractional distillation is the most practical method for bulk purification, other techniques exist:
-
Preparative Gas Chromatography (Prep-GC): This method can yield very high purity material but is only suitable for small quantities (milligrams to a few grams) and is significantly more expensive.
-
Adsorbent Column Chromatography: For certain impurities, passing the crude material through a column of activated carbon or alumina may remove polar or colored contaminants.[12][13] However, its effectiveness for separating closely related halogenated compounds is often limited.
Standard Protocol: Fractional Distillation of 1,2-Dibromohexafluoropropane
This protocol assumes a starting batch of crude material that is discolored with bromine.
1. Pre-Treatment: Quenching and Washing a. Place the crude 1,2-Dibromohexafluoropropane in a separatory funnel. b. Add an equal volume of 10% aqueous sodium bisulfite solution and shake, venting often, until the organic layer is colorless. c. Separate the lower organic layer. d. Wash the organic layer with an equal volume of deionized water. Separate. e. Wash the organic layer with an equal volume of saturated brine. Separate.
2. Drying a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous magnesium sulfate in portions, swirling, until it no longer clumps. c. Let stand for 20 minutes. d. Filter the solution through a fluted filter paper directly into a round-bottom flask suitable for distillation. Add a magnetic stir bar.
3. Fractional Distillation a. Assemble a fractional distillation apparatus using a Vigreux column (or a packed column for higher efficiency). Ensure all glass joints are properly sealed. b. Begin stirring and gently heat the flask using a heating mantle. c. Observe as the condensation ring slowly rises up the column. Adjust the heat to maintain a slow ascent. d. Collect the Forerun: Discard the initial few milliliters of distillate, which will be enriched in any low-boiling impurities. e. Collect the Main Fraction: When the head temperature stabilizes at the boiling point of 1,2-Dibromohexafluoropropane (70-73 °C), switch to a clean, pre-weighed receiving flask.[1][6] f. Continue distillation at a steady rate (1-2 drops/sec) while the head temperature remains constant. g. Stop the Distillation: Stop heating when the temperature either drops or rises sharply, or when a small amount of residue remains in the distillation flask. Never distill to dryness.
4. Analysis a. Weigh the collected pure fraction and calculate the yield. b. Confirm the purity using GC, NMR, or another appropriate analytical method.
Visualized Workflows and Logic
Caption: General workflow for the purification of 1,2-Dibromohexafluoropropane.
Caption: Troubleshooting logic for poor distillation separation.
References
- Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane. (n.d.). CymitQuimica.
- Safety Data Sheet: 1,2-Dibromohexafluoropropane. (2025). Fisher Scientific Chemicals, Inc.
-
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. (n.d.). PubChem, National Library of Medicine. Retrieved from [Link].
- Purification of Fluorine by Distillation. (n.d.). SciSpace.
- Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine. (n.d.). Google Patents.
-
Purification: Fractional Distillation. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link].
- How Do You Troubleshoot Common Distillation Column Issues? (2025). Chemistry For Everyone.
- What is Fractional Distillation? (n.d.). The Chemistry Blog.
-
Fractional distillation. (n.d.). Wikipedia. Retrieved from [Link].
-
Troubleshooting a Distillation Column - Problem and Solution. (2025). ResearchGate. Retrieved from [Link].
-
1,2-Dibromohexafluoropropane. (n.d.). NIST WebBook. Retrieved from [Link].
-
CAS No.661-95-0,1,2-Dibromohexafluoropropane Suppliers,MSDS download. (n.d.). LookChem. Retrieved from [Link].
- How Can You Fix Problems In Distillation Columns? (2025). Chemistry For Everyone.
- The use of alternative solvent purification techniques. (n.d.). American Chemical Society.
-
5.3: Fractional Distillation. (2021). Chemistry LibreTexts. Retrieved from [Link].
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). AIDIC.
-
Removing Halogenated Organic Compounds: A Guide to Solutions. (n.d.). Desotec. Retrieved from [Link].
Sources
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- 3. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. WERCS Studio - Application Error [assets.thermofisher.com]
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- 7. DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
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- 13. desotec.com [desotec.com]
identifying side products in 1,2-Dibromohexafluoropropane synthesis
An essential fluorinated building block, 1,2-Dibromohexafluoropropane, is pivotal in synthesizing advanced materials and pharmaceuticals due to the unique properties conferred by its fluorine atoms.[1] Its synthesis, most commonly via the bromination of hexafluoropropene, is a robust process. However, like any chemical transformation, it is not without the potential for side product formation, which can impact yield, purity, and the performance of the final application.
This technical support guide, presented in a question-and-answer format, provides researchers, scientists, and drug development professionals with a troubleshooting framework to identify and understand the side products that may arise during the synthesis of 1,2-Dibromohexafluoropropane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1,2-Dibromohexafluoropropane and its core mechanism?
The most common and industrially viable method for synthesizing 1,2-Dibromohexafluoropropane (C₃Br₂F₆) is the direct addition of elemental bromine (Br₂) across the double bond of hexafluoropropene (HFP, C₃F₆).[2] The reaction is typically initiated by heat or actinic light (e.g., UV light), which suggests a free-radical mechanism.
The process can be summarized as follows:
-
Initiation: A bromine molecule (Br₂) cleaves homolytically to form two bromine radicals (Br•).
-
Propagation: A bromine radical attacks the electron-rich π-bond of hexafluoropropene. This addition occurs preferentially at the CF₂ carbon, leading to a more stable secondary radical on the central carbon.
-
Propagation: The resulting fluorinated carbon radical abstracts a bromine atom from another Br₂ molecule, forming the desired 1,2-Dibromohexafluoropropane and regenerating a bromine radical, which continues the chain reaction.
Caption: Free-radical mechanism for the synthesis of 1,2-Dibromohexafluoropropane.
Q2: I've run my reaction. What are the most likely side products I should be looking for?
During the synthesis, several impurities or side products can form. These generally fall into three categories: unreacted starting materials, isomeric byproducts, and products from contaminant reactions.
| Side Product Category | Specific Example(s) | Likely Origin |
| Unreacted Materials | Hexafluoropropene (HFP) | Incomplete reaction; improper stoichiometry. |
| Isomeric Byproducts | 1,1-Dibromohexafluoropropane, 2,2-Dibromohexafluoropropane | Non-regioselective radical addition; rearrangement. |
| Stereoisomers (diastereomers) | Non-stereospecific addition of bromine across the double bond. | |
| Contaminant Products | Brominated solvents, Monobrominated alkanes | Reactions with solvent or organic impurities present in the starting materials.[3] |
Q3: Why do isomeric side products form? Isn't the addition of bromine specific?
While the free-radical addition of bromine to hexafluoropropene is highly regioselective, it is not always perfectly so. The stability of the radical intermediate is the primary directing factor.
-
Positional Isomers: The attack of the bromine radical on the central carbon of HFP would form a primary radical, which is significantly less stable than the secondary radical formed by attack at the terminal CF₂ group. While this pathway is less favorable, it can occur to a minor extent, especially at higher temperatures, leading to the formation of isomers like 2,2-Dibromohexafluoropropane.
-
Stereoisomers: The target molecule, 1,2-Dibromohexafluoropropane, has a chiral center at the second carbon. The radical intermediate is planar, and the final bromine atom can add from either face, potentially leading to a mixture of diastereomers.[4] Distinguishing these may be critical in applications like drug development.
Caption: Formation pathways for the target product and isomeric side products.
Q4: My initial analysis shows multiple peaks. How can I confidently identify the main product and the impurities?
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for identifying and quantifying the components of your reaction mixture.
-
GC-MS is the most powerful first-pass technique.[5] It separates the different components based on their boiling points and provides a mass spectrum for each. For brominated compounds, the MS is particularly informative due to the nearly 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br. Any fragment containing bromine will show a characteristic pair of peaks (M and M+2) of almost equal intensity, confirming the presence of a bromine atom.
-
NMR Spectroscopy , particularly ¹⁹F NMR, is invaluable for distinguishing between isomers.[6][7] Each unique fluorine environment in the molecule will produce a distinct signal. Isomers will have different numbers of signals and unique coupling patterns, providing a definitive fingerprint for each structure.[8]
Troubleshooting Guide: Experimental Protocols
Problem: My GC-MS chromatogram shows several unexpected peaks.
This troubleshooting workflow will help you systematically identify unknown components in your crude product mixture.
Caption: Troubleshooting workflow for identifying unknown peaks via GC-MS.
Protocol 1: GC-MS Analysis for Impurity Profiling
This method is designed to separate and identify volatile impurities in your 1,2-Dibromohexafluoropropane product.
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL solution of your crude product in a high-purity solvent (e.g., hexane or ethyl acetate).
-
Ensure the solvent does not co-elute with any expected peaks.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
GC-MS Instrument Parameters (Example):
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Scan Range: 35-400 m/z.
-
Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
For each peak, analyze the mass spectrum. Compare it against a spectral library (e.g., NIST) for tentative identification.[9]
-
Confirm the presence of bromine-containing compounds by looking for the characteristic M/M+2 isotopic pattern.
-
Protocol 2: ¹⁹F NMR Analysis for Isomer Differentiation
This protocol provides the definitive structural information needed to distinguish between 1,2-Dibromohexafluoropropane and its positional isomers.
-
Sample Preparation:
-
Dissolve approximately 30-50 mg of the purified sample (or a concentrated fraction from the crude mixture) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.
-
-
NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Nucleus: ¹⁹F.
-
Experiment: Standard 1D ¹⁹F spectrum (with ¹H decoupling).
-
Reference: Use an external or internal standard if precise chemical shifts are required.
-
-
Expected Spectral Features:
-
1,2-Dibromohexafluoropropane (CF₃-CFBr-CF₂Br): You should expect three distinct fluorine environments, resulting in three main signals: a -CF₃ group, a -CFBr- group, and a -CF₂Br group. Each signal will be split by the others, leading to complex but predictable multiplets (e.g., the CF₃ signal will be a doublet due to coupling with the adjacent CF).
-
Isomers: Other isomers will present a different number of signals or dramatically different splitting patterns. For example, a more symmetric isomer might show fewer than three signals. Analyzing these patterns allows for unambiguous structural assignment.[6]
-
By employing this structured FAQ and troubleshooting guide, researchers can more effectively identify, understand, and ultimately minimize the formation of side products in the synthesis of 1,2-Dibromohexafluoropropane, ensuring the highest quality material for their advanced applications.
References
- DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine. Google Patents.
-
Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Haszeldine, R. N., McAllister, J. R., & Tipping, A. E. (1974). Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. Journal of the Chemical Society, Perkin Transactions 1, 1303-1307. Available at: [Link]
-
1,2-Dibromohexafluoropropane. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Chambers, R. D., Fuss, R. W., Spink, R. C. H., Greenhall, M. P., Kenwright, A. M., Batsanov, A. S., & Howard, J. A. K. (2000). Free radical chemistry. Part 10. Addition of acyclic and cyclic alkanes to hexafluoropropene. Journal of the Chemical Society, Perkin Transactions 1, 1623-1638. Available at: [Link]
-
Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205. Available at: [Link]
-
Major product of radical fluorination vs bromination. Chemistry Stack Exchange. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]
-
Basic Concepts of NMR: Distinguishing Between the Isomers of C. Magritek. Available at: [Link]
-
Free radical chemistry. Part 10. Addition of acyclic and cyclic alkanes to hexafluoropropene. Sci-Hub. Available at: [Link]
-
Chromatographic Separations of Analytically Challenging Flame Retardants Using Supercritical Fluid Chromatography. Wellington Laboratories. Available at: [Link]
-
Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. Available at: [Link]
-
Kärki, S., et al. (2018). Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry Analysis of Exhaled Breath Compounds after Whole Grain Diets. Metabolites, 8(2), 26. Available at: [Link]
-
Identification of unknown pharmaceutical impurities. Eurofins Scientific. Available at: [Link]
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- 3. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. 1,2-Dibromohexafluoropropane [webbook.nist.gov]
Technical Support Center: Optimizing the Synthesis of 1,2-Dibromohexafluoropropane
Welcome to the technical support center for the synthesis of 1,2-dibromohexafluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to this important fluorinated building block. Our goal is to empower you to improve the yield and purity of your reactions through a deeper understanding of the underlying chemistry. 1,2-Dibromohexafluoropropane is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 1,2-dibromohexafluoropropane?
A1: The most common and direct method is the addition of elemental bromine (Br₂) to hexafluoropropene (C₃F₆).[2] This reaction is typically a free-radical addition, which can be initiated by heat or light (photobromination).[3]
Q2: What kind of yield can I typically expect for this reaction?
A2: While yields can vary significantly based on reaction conditions, a well-optimized process can achieve yields upwards of 80-90%. Factors such as temperature, pressure, reaction time, and the purity of reactants play a crucial role in the final yield.
Q3: What are the main safety concerns when working with hexafluoropropene and bromine?
A3: Both reactants are hazardous. Hexafluoropropene is a gas that can cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure.[4] Bromine is a highly corrosive and toxic liquid that can cause severe burns. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
Q4: How can I monitor the progress of the reaction?
A4: The most straightforward method is to observe the disappearance of the characteristic red-brown color of bromine. For more quantitative analysis, gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor the consumption of reactants and the formation of the product.[5][6]
Troubleshooting Guide
Low yields or the presence of impurities are common challenges in the synthesis of 1,2-dibromohexafluoropropane. This section provides a structured approach to identifying and resolving these issues.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing. The free-radical chain reaction requires sufficient energy and time for all propagation steps to occur. | - Increase the reaction time and monitor the disappearance of bromine color. - Gradually increase the reaction temperature within the recommended range (20-70 °C).[2] - Ensure vigorous stirring to maintain good contact between the gaseous hexafluoropropene and liquid bromine. |
| Loss of Reactants | Hexafluoropropene is a gas and bromine is volatile. An improperly sealed reaction vessel can lead to the escape of reactants, resulting in a lower yield. | - Use a sealed reaction vessel designed for handling gases and volatile liquids. - If introducing hexafluoropropene as a gas, ensure a gas-tight setup with a bubbler to monitor the flow rate and prevent backflow. |
| Presence of Inhibitors | Commercial hexafluoropropene may contain inhibitors to prevent polymerization during storage. These inhibitors can quench the free radicals necessary for the bromination reaction. | - If suspected, pass the hexafluoropropene gas through a column of a suitable inhibitor remover before introducing it into the reaction vessel. |
Problem 2: Presence of Impurities and Side Products
| Potential Cause | Explanation & Causality | Recommended Solution |
| Over-bromination | An excess of bromine or prolonged reaction times at higher temperatures can potentially lead to the formation of polybrominated side products. | - Use a stoichiometric amount or a slight excess of hexafluoropropene relative to bromine. - Carefully control the reaction temperature and time. |
| Isomeric Impurities | While the free-radical addition of bromine to hexafluoropropene is generally regioselective, variations in reaction conditions could potentially lead to the formation of small amounts of isomeric products.[3] | - Optimize the reaction temperature and consider the use of a radical initiator to improve selectivity. - Purify the crude product by fractional distillation.[7][8] |
| Reaction with Solvent | If a solvent is used, it may react with bromine under the reaction conditions, especially if it contains abstractable hydrogen atoms. | - Whenever possible, conduct the reaction neat (without a solvent). - If a solvent is necessary, use an inert, fully halogenated solvent such as carbon tetrachloride (with appropriate safety precautions). |
Experimental Protocols
Protocol 1: Batch Synthesis of 1,2-Dibromohexafluoropropane
This protocol is based on the general principles outlined in the literature for the bromination of fluoroalkenes.[2]
Materials:
-
Hexafluoropropene (C₃F₆)
-
Elemental Bromine (Br₂)
-
1,2-Dibromohexafluoropropane (for initiation, optional)
-
Reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a thermometer.
Procedure:
-
Reaction Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: To the reaction flask, add liquid bromine. For initiation, a small amount (1-10 wt% relative to bromine) of 1,2-dibromohexafluoropropane can be added.[2]
-
Initiation: Begin stirring the bromine.
-
Addition of Hexafluoropropene: Slowly bubble hexafluoropropene gas through the liquid bromine via the gas inlet tube. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
Reaction Conditions: Maintain the reaction temperature between 20-70 °C.[2] The reaction can be run at atmospheric pressure or slightly elevated pressure (up to 10 bar) to increase the concentration of hexafluoropropene in the liquid phase.[2]
-
Monitoring: Continue the addition of hexafluoropropene until the red-brown color of bromine disappears, indicating the reaction is complete.
-
Work-up: Once the reaction is complete, stop the flow of hexafluoropropene. The crude product can be purified directly by fractional distillation.
Expected Yield: 80-95%
Protocol 2: Purification by Fractional Distillation
1,2-Dibromohexafluoropropane has a boiling point of approximately 73 °C at atmospheric pressure.[1] Fractional distillation is an effective method for purification.[7][8]
Procedure:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., a Vigreux column).
-
Carefully transfer the crude reaction mixture to the distillation flask.
-
Heat the flask gently.
-
Collect the fraction that distills at or near 73 °C.
-
Analyze the purity of the collected fraction by GC-MS or NMR.[5][9]
Reaction Mechanism and Optimization
The addition of bromine to hexafluoropropene proceeds via a free-radical chain mechanism .[3][10]
Caption: Free-radical mechanism for the bromination of hexafluoropropene.
Key Optimization Parameters:
-
Temperature: Higher temperatures increase the rate of reaction but may also promote side reactions. The optimal temperature is typically in the range of 20-70 °C.[2]
-
Pressure: Increasing the pressure increases the concentration of hexafluoropropene in the liquid phase, which can accelerate the reaction rate.
-
Initiation: The reaction can be initiated by heat or UV light. The use of a small amount of the product, 1,2-dibromohexafluoropropane, can also serve as an initiator.[2]
-
Reactant Stoichiometry: A slight excess of hexafluoropropene can help ensure complete consumption of the bromine, which simplifies purification.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an excellent tool for analyzing the purity of the product and identifying any byproducts. The retention time of 1,2-dibromohexafluoropropane will depend on the specific GC column and conditions used. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak and peaks corresponding to the loss of bromine and fluorine atoms.[5][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹⁹F NMR is particularly useful for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of 1,2-dibromohexafluoropropane will show distinct signals for the different fluorine environments in the molecule, and the coupling patterns can help confirm the structure.[11][12]
Safety and Handling
Hexafluoropropene:
-
Hazards: Gas under pressure; may explode if heated. Harmful if inhaled. Causes eye irritation. May cause respiratory irritation. May cause damage to organs.[4]
-
Handling: Use only in a well-ventilated area or in a fume hood. Avoid breathing the gas. Wear appropriate PPE, including safety glasses and gloves.
Bromine:
-
Hazards: Highly corrosive and toxic. Causes severe skin burns and eye damage. Fatal if inhaled.
-
Handling: Always handle bromine in a chemical fume hood. Wear heavy-duty chemical-resistant gloves, a lab coat, and chemical splash goggles. Have a solution of sodium thiosulfate ready to neutralize any spills.
Caption: Troubleshooting flowchart for low yield in 1,2-dibromohexafluoropropane synthesis.
References
- Hexafluoropropene Safety Data Sheet. Synquest Labs. [URL not available]
- Haszeldine, R. N. (1953). The Addition of Free Radicals to Unsaturated Systems. Part IV. The Direction of Radical Addition to Hexafluoropropene. Journal of the Chemical Society, 715.
- Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. (2023). [URL not available]
- Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane. DE102005005774A1.
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
- Stacey, F. W., & Harris, J. F. (1963). The Radical Addition of Hydrogen Bromide to Hexafluoropropene. The Journal of Organic Chemistry, 28(8), 2205–2206.
- 19Fluorine NMR. University of Ottawa. [URL not available]
-
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. PubChem. [Link]
- 19F NMR Chemical Shift Table. Alfa Chemistry. [URL not available]
- Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orient
-
Free-radical addition. Wikipedia. [Link]
- Purification: Fractional Distillation. University of Rochester, Department of Chemistry. [URL not available]
- How to Purify by Fractional Distillation at Atmospheric Pressure. [URL not available]
- Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine. Synthesis, 2010, 2379-2382.
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Fractional distillation. Wikipedia. [Link]
- Fluorine NMR. [URL not available]
- Purification by fractional distill
-
Fractional Distillation. Chemistry LibreTexts. [Link]
- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. International Journal of Analytical Chemistry, 2012.
- Simultaneous Separation of Perfluorocarbons and Oxyfluorocarbons Using Capillary Gas Chromatography: Analysis of the Products of Hexafluoropropene Oxidation.
- Analysis of Brominated Flame Retardants by GCxGC-TOFMS. [URL not available]
- Gas chromatography/mass spectrometry comprehensive analysis of organophosphorus, brominated flame retardants, by-products and formulation intermediates in water.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(1), 124.
- Analysis of Brominated Flame Retardants (BFRs) by GC-TOFMS. LabRulez GCMS. [URL not available]
- Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsaturated Bonds. The Journal of Organic Chemistry, 88(24), 17055-17064.
- Purification of octafluoropropane from hexafluoropropylene/octafluoropropane mixtures with a metal–organic framework exhibiting high productivity. Inorganic Chemistry Frontiers, 8(1), 137-143.
-
Synthesis (2) - Reactions of Alkanes. Master Organic Chemistry. [Link]
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- 3. 715. The addition of free radicals to unsaturated systems. Part IV. The direction of radical addition to hexafluoropropene. - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 7. Purification [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. Free-radical addition - Wikipedia [en.wikipedia.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. alfa-chemistry.com [alfa-chemistry.com]
work-up procedures for 1,2-Dibromohexafluoropropane reactions
Answering the user's request.## Technical Support Center: Work-up Procedures for 1,2-Dibromohexafluoropropane Reactions
Welcome to the technical support guide for handling reactions involving 1,2-Dibromohexafluoropropane. As a dense, highly fluorinated molecule, it presents unique challenges during reaction work-up and purification.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights in a direct question-and-answer format. Our goal is to explain not just the steps to take, but the causality behind them, ensuring your protocols are robust and self-validating.
Section 1: Safety First - Handling Fluorinated Bromocarbons
Before initiating any work-up, it is imperative to handle all materials with appropriate safety precautions. 1,2-Dibromohexafluoropropane and related compounds require careful management due to their potential hazards.[1]
Question: What are the essential safety precautions I must take when working with 1,2-Dibromohexafluoropropane reaction mixtures?
Answer: Your safety is paramount. Always adhere to the following guidelines based on established safety data:
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect them before use), a flame-resistant lab coat, and chemical splash goggles that meet OSHA or EN166 standards.[4][6]
-
Ignition Sources: Keep the work area free of open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment, as flammable vapors may be present.[4]
-
Material Handling: Avoid direct contact with skin and eyes.[4] In case of accidental contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]
-
Waste Disposal: Dispose of all chemical waste, including quenching solutions and contaminated materials, in appropriately labeled containers according to your institution's hazardous waste disposal procedures. Do not discharge to sewer systems.[4][8]
Section 2: General Work-up Principles & Workflow
A reaction "work-up" is the series of steps performed to isolate and preliminarily purify your product from the crude reaction mixture.[9] For reactions involving 1,2-Dibromohexafluoropropane, the primary goals are to neutralize reactive species, remove unreacted starting materials and reagents, and separate the desired product from any byproducts.
Caption: General experimental workflow for the work-up of a 1,2-Dibromohexafluoropropane reaction.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Question: How should I safely quench my reaction? The choice of quenching agent seems critical.
Answer: Quenching neutralizes any remaining reactive reagents and is the first critical step of the work-up. The choice of agent depends entirely on the reagents used in your reaction.
-
For Most Reactions: If your reaction does not contain highly water-reactive reagents (e.g., organolithiums, strong hydrides), a slow, controlled addition of deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is standard.[10] The reaction flask should be cooled in an ice bath to manage any potential exotherm.
-
For Water-Reactive/Pyrophoric Reagents (e.g., n-BuLi, LDA, Grignards): Never add water directly to unreacted pyrophoric reagents.[11][12] A stepwise quenching protocol is required for safety. Cool the reaction to 0 °C under an inert atmosphere. Slowly add a less reactive protic solvent like isopropanol. After the initial vigorous reaction subsides, you can proceed to a 1:1 mixture of isopropanol/water, and finally, pure water.[11] This graduated approach safely dissipates the heat of reaction.
Question: I've added ethyl acetate and water, but I'm not sure which layer is which. Why is this happening?
Answer: This is a common and critical issue when working with highly fluorinated or brominated compounds. 1,2-Dibromohexafluoropropane has a high molecular weight (309.83 g/mol ) and density.[1][2] Your product likely retains these characteristics.
-
Causality: Standard organic extraction solvents like diethyl ether (density ~0.71 g/mL) and ethyl acetate (density ~0.90 g/mL) are less dense than water (~1.0 g/mL).[13] However, if your fluorinated product is present in high concentration, it can increase the density of the organic layer to be greater than that of water.
-
Solution: The "organic layer is always on top" rule does not apply here. To definitively identify the layers, add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer. Alternatively, you can use a denser, halogenated solvent like dichloromethane (DCM, density ~1.33 g/mL) for extraction, which will almost certainly be the bottom layer, though its use should be minimized for environmental reasons.[13]
| Solvent | Density (g/mL at 20°C) | Boiling Point (°C) | Water Miscibility | Common Layer |
| Diethyl Ether | 0.713 | 34.6 | Slight | Top |
| Hexanes | ~0.66 | ~69 | Immiscible | Top |
| Ethyl Acetate | 0.902 | 77.1 | Slight | Top |
| Dichloromethane | 1.326 | 39.6 | Slight | Bottom |
Question: I have a persistent emulsion that won't separate. What can I do?
Answer: Emulsions are colloidal suspensions of one immiscible liquid in another and can be a significant hindrance. They are common when using certain reaction solvents like THF or when salts are present.[10][14]
-
Causality: Emulsions form when the interfacial tension between the aqueous and organic layers is low, preventing the droplets from coalescing. Vigorous shaking is a common cause.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength and polarity of the aqueous layer, helping to force the organic component out of solution.[9]
-
Gentle Swirling: Gently swirl or rock the funnel instead of shaking vigorously.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.
-
Change Solvent: Add a small amount of a different organic solvent to alter the overall polarity of the organic phase.
-
Caption: Decision tree for breaking a persistent emulsion during work-up.
Question: How do I remove unreacted 1,2-Dibromohexafluoropropane from my desired product?
Answer: Separating the starting material from a structurally similar product requires exploiting differences in their physical properties.
-
Volatility: 1,2-Dibromohexafluoropropane is relatively volatile. If your product has a significantly higher boiling point, you can carefully remove the starting material via rotary evaporation. Use a controlled vacuum and monitor the process closely to avoid co-evaporation of your product.
-
Chromatography: If distillation is not feasible, flash column chromatography is the most effective method. The two bromine atoms make the molecule relatively polar for a fluoroalkane. You can likely achieve separation using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM). Run a TLC first to determine the optimal solvent system.
Section 4: Standard Experimental Protocol
Protocol: General Aqueous Work-up
This protocol is a template and should be adapted based on the specific scale and reagents of your reaction.
-
Quenching: Cool the reaction vessel in an ice/water bath. Slowly and carefully add your chosen quenching solution (e.g., 50 mL of saturated aqueous NH₄Cl) with stirring. Allow the mixture to warm to room temperature.
-
Dilution & Transfer: Dilute the quenched reaction mixture with an appropriate extraction solvent (e.g., 100 mL of ethyl acetate).[15] Transfer the entire mixture to a separatory funnel.
-
Extraction & Washing:
-
Stopper the funnel, invert, and vent. Shake gently 10-15 times, venting frequently to release pressure.
-
Allow the layers to separate completely. As discussed, the organic layer may be on the bottom.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add agent until it no longer clumps together.
-
Isolation: Gravity filter the solution to remove the drying agent, rinsing the flask and filter paper with a small amount of fresh extraction solvent.[9]
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield your crude product.
-
Purification: Proceed with purification of the crude material by the most appropriate method (e.g., column chromatography, distillation, or recrystallization).
References
- SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (n.d.).
- DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. (n.d.).
- 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane Safety Data Sheets - Echemi. (n.d.).
- Common Standard Operating Procedure. (n.d.). University of Notre Dame.
- Enzymatic synthesis of fluorinated compounds - PubMed. (2021).
- How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. (n.d.).
- Synthesis of novel fluorinated building blocks via halofluorination and related reactions - PMC - NIH. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- (PDF) Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. (2015).
- 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021).
- About Workup - Department of Chemistry : University of Rochester. (n.d.).
- Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. (n.d.).
- 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane - PubChem. (n.d.).
- Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. (2021).
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024).
- electrophilic addition - unsymmetrical alkenes and bromine - Chemguide. (n.d.).
- 1,2-DIBROMOHEXAFLUOROPROPANE | 661-95-0 - ChemicalBook. (2025).
- 1,2-Dibromohexafluoropropane - the NIST WebBook. (n.d.).
- Effect of oxygen on the dehalogenation of 1,2-Dibromo-3-chloropropane by cytochrome P450cam (CYP101) - PubMed. (n.d.).
- Troubleshooting Guide - Phenomenex. (n.d.).
- Quenching guide : r/Chempros - Reddit. (2024).
- Quenching of Pyrophoric Materials - Richmond Sarpong. (2016).
- GC Troubleshooting Guide - Phenova.com. (n.d.).
- GC Troubleshooting Guide - Phenomenex. (2020).
- (S)-1,2-Dibromohexafluoropropane | 250122-61-3 | Benchchem. (n.d.).
Sources
- 1. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dibromohexafluoropropane [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. fishersci.com [fishersci.com]
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- 10. rtong.people.ust.hk [rtong.people.ust.hk]
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- 13. Workup [chem.rochester.edu]
- 14. Workup [chem.rochester.edu]
- 15. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Managing Temperature Control in 1,2-Dibromohexafluoropropane Synthesis
Welcome to the technical support guide for the synthesis of 1,2-Dibromohexafluoropropane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on mastering temperature control. The direct bromination of hexafluoropropene (HFP) is an exothermic process where precise temperature management is not merely a suggestion, but a critical parameter for ensuring reaction safety, maximizing yield, and achieving high product purity.
This guide provides field-proven insights and actionable troubleshooting steps to address common challenges encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 1,2-Dibromohexafluoropropane? The most common method is the direct bromination of hexafluoropropene (CF₃CF=CF₂) with elemental bromine (Br₂).[1][2] This is an electrophilic addition reaction across the double bond of HFP.
Q2: Is the synthesis of 1,2-Dibromohexafluoropropane exothermic? Yes, the reaction is spontaneous and exothermic.[1] The enthalpy of the reaction can lead to a significant increase in temperature if the addition of reagents is not carefully controlled. Managing this exotherm is the central challenge of the synthesis.
Q3: What is the recommended temperature range for the reaction? The reaction is typically initiated at a temperature between 20°C and 30°C. Once initiated, the synthesis can proceed at temperatures up to 70°C.[1] Maintaining the reaction within this window is crucial for preventing excessive pressure buildup and minimizing side reactions.
Q4: What are the immediate signs of a loss of temperature control? Key indicators include a rapid temperature spike on the reactor's thermocouple, a sudden increase in reactor pressure, vigorous boiling or fuming of the reaction mixture (if visible), and changes in the color of the vapor phase above the liquid.
Q5: My reaction is proceeding very slowly or has not initiated. What could be the cause? Initiation can sometimes be sluggish. The reaction can be initiated by the presence of the 1,2-dibromohexafluoropropane product itself or under the influence of actinic light (e.g., white light).[1] If the reaction fails to start, consider adding a small amount of previously synthesized product to "seed" the reaction or ensuring the reactor is exposed to a suitable light source.
Troubleshooting Guide: In-Depth Scenarios
This section addresses specific issues you may encounter during the synthesis in a detailed question-and-answer format.
Scenario 1: Runaway Reaction Question: My reactor temperature is rising uncontrollably, far exceeding the 70°C target. What are the immediate steps and underlying causes?
Answer: An uncontrolled temperature spike indicates a runaway reaction, which is a serious safety hazard.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the feed of gaseous hexafluoropropene (HFP).
-
Engage Maximum Cooling: Ensure your cooling system (e.g., chiller, ice bath) is operating at maximum capacity.
-
Prepare for Emergency Venting: If the reactor pressure approaches its maximum allowable working pressure (MAWP), be prepared to vent to a safe, scrubbed exhaust system.
-
Do NOT Add Solvents: Adding cold solvent to a runaway reaction can cause it to boil instantly, leading to a dangerous pressure surge.
Root Cause Analysis & Prevention:
-
HFP Addition Rate: The most common cause is adding gaseous HFP too quickly. The rate of addition must be matched to the reactor's ability to remove heat.
-
Inadequate Cooling: The cooling system may be undersized for the batch scale, or there may be poor heat transfer due to a thick or viscous reaction mixture.
-
Localized Hotspots: Poor agitation can lead to localized areas of high HFP concentration, creating hotspots that accelerate the reaction rate exponentially.
| Parameter | Recommendation for Stable Control |
| HFP Addition | Use a mass flow controller for precise, slow, and steady addition. |
| Agitation | Employ a robust overhead stirrer or magnetic stir bar to ensure homogeneity. |
| Cooling System | Pre-cool the reactor jacket and have a secondary cooling bath on standby. |
| Initial Seeding | Initiate the reaction in the presence of 1-10% (by weight, relative to bromine) of the final product to ensure a smooth start.[1] |
Below is a workflow to manage a potential thermal excursion.
Caption: Troubleshooting workflow for thermal excursions.
Scenario 2: Product Contamination & Purification Question: My crude product has a distinct orange/brown color. How do I remove this impurity, and what causes it?
Answer: The coloration is due to unreacted elemental bromine dissolved in the product. While some residual bromine is expected, a deep color suggests incomplete conversion of HFP or an improper stoichiometric ratio.
Purification Protocol:
-
Transfer to Separatory Funnel: Carefully transfer the crude product to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with deionized water to remove any water-soluble impurities.
-
Neutralizing Wash: Wash with a 5% sodium carbonate (Na₂CO₃) or sodium thiosulfate (Na₂S₂O₃) solution.[3] This step quenches and removes the excess bromine. Continue washing until the organic layer becomes colorless.
-
Final Water Wash: Wash again with deionized water to remove any residual salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄).
-
Distillation: For high-purity product, perform a fractional distillation, collecting the fraction that boils at the appropriate temperature for 1,2-Dibromohexafluoropropane.[3]
Prevention:
-
Monitor Stoichiometry: Ensure the molar ratio of HFP to bromine is accurate. A slight excess of HFP can help consume all the bromine but will require venting post-reaction.
-
Ensure Complete Reaction: Allow sufficient reaction time after the final addition of HFP for the reaction to go to completion.
The general synthesis and purification workflow is outlined below.
Sources
- 1. DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2-Dibromopropane synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Challenges in Scaling Up 1,2-Dibromohexafluoropropane Reactions
Welcome to the technical support center for the synthesis and scale-up of 1,2-Dibromohexafluoropropane (CAS: 661-95-0). This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical reaction from the bench to pilot or production scale. As a versatile fluorinated building block, 1,2-Dibromohexafluoropropane is crucial in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[1] However, its scale-up presents unique challenges related to reaction kinetics, thermodynamics, safety, and purification.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, synthesis, and handling of 1,2-Dibromohexafluoropropane, providing the foundational knowledge required for a successful scale-up campaign.
Q1: What is the primary industrial synthesis route for 1,2-Dibromohexafluoropropane?
The most common and scalable method for producing 1,2-Dibromohexafluoropropane is through the direct bromination of hexafluoropropene (HFP).[2] The reaction involves the addition of elemental bromine across the double bond of HFP.
The process is typically carried out by introducing gaseous or liquid HFP into liquid bromine.[2] A key insight for process control is that the reaction can be initiated or catalyzed by the presence of the product itself, 1,2-Dibromohexafluoropropane.[2] This suggests that for batch processes, leaving a "heel" of the previous batch in the reactor can ensure a smooth and rapid initiation for the subsequent batch. The reaction is spontaneous and exothermic, typically running at temperatures between 20°C and 70°C.[2]
Q2: What are the key physical properties I need to consider for process design and equipment selection?
Understanding the physical properties of 1,2-Dibromohexafluoropropane is critical for designing reactors, distillation columns, and storage vessels. The high density, in particular, must be factored into calculations for agitator power and pump sizing.
| Property | Value | Source | Significance for Scale-Up |
| Molecular Formula | C₃Br₂F₆ | [1][3][4] | Basic information for mass balance calculations. |
| Molecular Weight | 309.83 g/mol | [1][3][4] | Used for stoichiometric and yield calculations. |
| Boiling Point | 73 °C (346 K) | [1][5] | Key parameter for designing distillation and purification steps. Its relatively low boiling point allows for purification by atmospheric distillation. |
| Melting Point | -95 °C | [1][6] | Relevant for cold-temperature storage and handling considerations. |
| Density | 2.169 g/cm³ (at 25°C) | [1][6] | High density affects phase separation during aqueous work-up (it will be the bottom layer) and requires robust mixing equipment. |
| Appearance | Colorless Liquid | [7] | A change in color (e.g., to yellow or brown) is a primary indicator of impurities, typically residual bromine. |
Q3: What are the major safety hazards associated with this reaction and product?
Both the reactants (bromine) and the product are hazardous, and risks are amplified at scale. A comprehensive Process Hazard Analysis (PHA) is mandatory before any scale-up operation.
-
Chemical Hazards : 1,2-Dibromohexafluoropropane is harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation and may cause respiratory irritation.[4][8] Elemental bromine is highly corrosive and toxic.
-
Thermal Hazards : The bromination of HFP is exothermic. Without adequate heat removal, a runaway reaction can occur, leading to a rapid increase in temperature and pressure, potentially causing reactor failure.[9]
-
Handling Precautions : All operations must be conducted in a well-ventilated area, preferably within a contained system.[10][11][12] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, coveralls, and full-face respirators or supplied air.[8][11] Emergency shower and eyewash stations are essential.
-
Hazardous Byproducts : In the event of a fire or thermal decomposition, highly toxic and corrosive gases such as hydrogen fluoride (HF) and hydrogen bromide (HBr) can be generated.[8][11]
Q4: What materials of construction are recommended for the reactor and downstream equipment?
Material compatibility is a critical safety and quality consideration due to the corrosive nature of bromine and potential formation of acidic byproducts (HF, HBr) in the presence of moisture.
-
Metals : Glass-lined steel reactors are a common and effective choice for their high resistance to a wide range of chemicals. For metallic components, high-nickel alloys like Monel or Hastelloy are preferred, especially for parts exposed to high temperatures. Stainless steels (e.g., 316L) may be suitable for some downstream applications but should be tested for corrosion, especially in the presence of moisture.
-
Polymers & Elastomers : For gaskets, seals, and transfer lines, highly fluorinated polymers are the most reliable. Polytetrafluoroethylene (PTFE) offers excellent chemical resistance.[13][14] For O-rings and seals, perfluoroelastomers (FFKM) or fluoroelastomers (FKM) are often specified, but their compatibility should be verified under process conditions.
-
Incompatible Materials : Avoid using aluminum, titanium, and many common elastomers, as they can react vigorously with bromine or be corroded by acidic byproducts.
Q5: What is the difference between kinetic and thermodynamic control in this reaction?
In electrophilic additions to asymmetric alkenes like HFP, different products can sometimes be formed. While specific studies on 1,2-Dibromohexafluoropropane are not widely published, the principles of kinetic vs. thermodynamic control are relevant.[15]
-
Kinetic Product : This is the product that forms the fastest, via the reaction pathway with the lowest activation energy.[15] In this reaction, it is the expected 1,2-addition product.
-
Thermodynamic Product : This is the most stable product, which may require more energy or time to form.[15] If reaction conditions (e.g., high temperature, long reaction times) allow for equilibrium to be reached, a more stable rearranged isomer could potentially form.
For scaling up, the goal is typically to run under kinetic control to maximize the yield of the desired 1,2-adduct. This is achieved by using moderate temperatures (e.g., 20-50°C) and sufficient cooling to prevent the reaction mixture from reaching temperatures where isomerization or decomposition pathways become significant.
Part 2: Troubleshooting Guide for Scale-Up
This guide provides a systematic approach to diagnosing and solving common problems encountered during the scale-up of 1,2-Dibromohexafluoropropane synthesis.
Issue 1: Poor or Inconsistent Reaction Conversion
-
Problem : Gas Chromatography (GC) analysis of the crude reaction mixture shows a high percentage of unreacted hexafluoropropene (HFP) or bromine.
-
Potential Causes :
-
Poor Mass Transfer : At scale, inefficient mixing can prevent the gaseous HFP from adequately dispersing and dissolving in the liquid bromine, limiting the reaction rate.[9]
-
Incorrect Temperature : If the temperature is too low, the reaction rate may be too slow to go to completion within the allotted process time.
-
Inhibitors in Starting Materials : Impurities in the HFP or bromine feedstocks could be inhibiting the reaction.
-
-
Recommended Solutions :
-
Improve Agitation : Increase the agitator speed to improve gas-liquid mixing. For large reactors, verify that the agitator design (e.g., gas-inducing impeller) is appropriate for this type of reaction.
-
Optimize HFP Addition : Introduce HFP below the surface of the liquid bromine (using a dip tube) rather than into the reactor headspace. This maximizes the contact time and surface area for the reaction.
-
Verify Temperature Control : Ensure temperature sensors are calibrated and placed correctly to reflect the bulk reaction temperature. Gradually increase the reaction temperature in small increments (e.g., 5°C) to find the optimal balance between reaction rate and safety.
-
Analyze Starting Materials : Obtain Certificates of Analysis for all raw materials. If issues persist, re-purify the starting materials or test materials from a different supplier.
-
Issue 2: Runaway Reaction / Loss of Temperature Control
-
Problem : The reactor temperature increases uncontrollably, exceeding the setpoint, and the cooling system cannot keep up. This is the most critical safety failure in scale-up.[9]
-
Potential Causes :
-
Excessive Addition Rate : The rate of HFP addition is too fast, generating heat faster than the reactor's cooling system can remove it.
-
Cooling System Failure : A utility failure (e.g., loss of cooling water pressure) or undersized cooling system.
-
Accumulation of Reactants : If the reaction fails to initiate immediately (see Issue 1), HFP can accumulate. When the reaction finally starts, the large amount of unreacted material can react very rapidly, causing a sudden and violent exotherm.
-
-
Recommended Solutions :
-
Immediate Action (Emergency) : Stop the HFP feed immediately. If possible, apply emergency cooling. Prepare to execute the pre-defined emergency quench procedure (e.g., adding a pre-determined chemical inhibitor or cold, inert solvent).
-
Process Re-Design :
-
Reduce Addition Rate : Re-calculate the maximum allowable addition rate based on the reactor's heat removal capacity (q = U * A * ΔT).
-
Semi-Batch Operation : Add a portion of the bromine initially, then co-feed the remaining bromine and HFP at a controlled rate to manage the exotherm.
-
Install Safety Controls : Implement automated controls that stop the HFP feed if the temperature exceeds a defined safety limit or if a significant deviation between jacket and internal temperature is detected.
-
-
Issue 3: Product is Off-Color (Pink/Brown Hue)
-
Problem : The final, purified product has a distinct color instead of being colorless.
-
Potential Causes :
-
Residual Bromine : The most common cause is trace amounts of unreacted elemental bromine dissolved in the product.
-
Formation of Colored Byproducts : High reaction temperatures or impurities may lead to the formation of minor, colored byproducts.
-
-
Recommended Solutions :
-
Aqueous Wash : During the work-up phase, wash the crude product with a dilute aqueous solution of a reducing agent to neutralize the bromine. Common choices include:
-
5-10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
5-10% Sodium Bisulfite (NaHSO₃) solution Wash until the organic layer becomes colorless.
-
-
Activated Carbon Treatment : If the color persists after washing, it may be due to other impurities. Stirring the product with a small amount of activated carbon (0.1-1% w/w) for a few hours, followed by filtration, can remove many colored organic impurities.
-
Issue 4: Difficulties in Purification / Impurities Co-distill with Product
-
Problem : GC analysis of the distilled product shows persistent impurities with boiling points close to that of 1,2-Dibromohexafluoropropane.
-
Potential Causes :
-
Formation of Isomers or Related Compounds : Side reactions could produce compounds like 1,1- or 2,2-dibromohexafluoropropane, which may have very similar boiling points.
-
Azeotrope Formation : An impurity may form a minimum- or maximum-boiling azeotrope with the product, making separation by simple distillation impossible.
-
Acidic Impurities : Residual HBr or HF can be carried over during distillation, leading to a corrosive final product.
-
-
Recommended Solutions :
-
Enhance Distillation Efficiency : Switch from a simple distillation setup to a fractional distillation column with a higher number of theoretical plates (e.g., a packed column or a column with structured packing). Run the distillation under vacuum to increase the relative volatility difference between the product and high-boiling impurities.
-
Acid Scavenging Wash : Before distillation, wash the crude product thoroughly with a dilute base like 5% sodium bicarbonate solution to remove any acidic impurities.[16] An alternative method involves treating the liquid with an amine and then re-distilling.[17]
-
Purity Analysis : Use GC-MS to identify the exact structure of the persistent impurities. This information is crucial for devising a targeted purification strategy.
-
Part 3: Protocols and Workflows
Protocol 1: General Scaled-Up Reaction Setup (Example: 50L Glass-Lined Reactor)
-
Reactor Preparation : Ensure the 50L reactor is clean, dry, and has passed pressure testing. Inert the reactor by purging with dry nitrogen.
-
Charge Bromine : Under nitrogen counter-pressure, carefully charge the reactor with the required amount of elemental bromine.
-
Establish Cooling : Start the reactor cooling system and bring the bromine temperature to the initial setpoint (e.g., 20°C).
-
Initiate Agitation : Start the agitator at a speed determined to be effective for gas-liquid mixing.
-
Begin HFP Addition : Using a calibrated mass flow controller, begin adding gaseous HFP through a sub-surface dip tube at a pre-determined, controlled rate.
-
Monitor and Control : Continuously monitor the internal temperature, jacket temperature, and reactor pressure. Adjust the cooling fluid temperature to maintain the internal temperature within ±2°C of the setpoint.
-
End of Reaction : The completion of the reaction is typically indicated by the disappearance of the red-brown color of bromine and a drop in heat output from the reaction.[2] Confirm completion by taking a sample for GC analysis.
-
Transfer : Once complete, transfer the crude product to a separate vessel for quenching and work-up.
Workflow Diagram 1: Scale-Up Process Logic
Caption: A workflow for scaling up the reaction.
Workflow Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conversion.
Part 4: Safety & Handling at Scale
Workflow Diagram 3: Safety & Containment Protocol
Caption: Key layers of protection for safe scale-up.
Part 5: References
-
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane Safety Data Sheets - Echemi. (Link)
-
DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents. (Link)
-
Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. (Link)
-
Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. (Link)
-
SAFETY DATA SHEET - Acros Organics. (Link)
-
Compatibility of Polymeric Materials with Fluorine and Fluorine-Oxygen Mixtures. - DTIC. (Link)
-
1,2-DIBROMOHEXANE - Safety Data Sheet - ChemicalBook. (Link)
-
SELECTION OF COMPATIBLE MATERIALS FOR USE WITH FLUORINE - NASA. (Link)
-
Fluoropolymer Chemical Compatibility Chart - Alfa Chemistry. (Link)
-
Safety Data Sheet - 3M. (Link)
-
US1946195A - Purification of organic fluorine compounds - Google Patents. (Link)
-
Material Compatibility Chart - M Barnwell Services. (Link)
-
1,2-Dibromohexafluoropropane - NIST WebBook. (Link)
-
CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane - CymitQuimica. (Link)
-
1,2-Dibromohexafluoropropane | CAS 661-95-0 | SCBT - Santa Cruz Biotechnology. (Link)
-
FKM (Fluorine Kautschuk Material) – Chemical Compatibility Chart. (Link)
-
Overcoming Challenges Presented During Reaction Scale-up Processes - Technology Networks. (Link)
-
1,2-Dibromohexafluoropropane - NIST WebBook (Phase change data). (Link)
-
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane - PubChem. (Link)
-
CAS No.661-95-0,1,2-Dibromohexafluoropropane Suppliers,MSDS download - LookChem. (Link)
-
1,2-Dibromopropane synthesis - ChemicalBook. (Link)
-
What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. (Link)
-
Purification strategies for combinatorial and parallel chemistry - PubMed. (Link)
-
The Purification of Organic Compound: Techniques and Applications - Reachem. (Link)
-
n-HEXYL FLUORIDE - Organic Syntheses Procedure. (Link)
-
The Challenges Associated with Reaction Products Left in Scale Inhibitor Species after Radical Polymerization - ResearchGate. (Link)
-
Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (Link)
-
Reaction Conditions: Kinetic and Thermodynamic Investigation - Desklib. (Link)
-
1,2-DIBROMOHEXAFLUOROPROPANE | 661-95-0 - ChemicalBook. (Link)
-
Gas-phase thermal decomposition reactions of 1,2-dibromopropane - Journal of the Chemical Society, Faraday Transactions 2. (Link)
-
Scaling High-Throughput Experimentation Unlocks Robust Reaction-Outcome Prediction - Molecule.one. (Link)
-
Tensions and Paradoxes of Scaling Up: A Critical Reflection on Physical Activity Promotion. (Link)
-
14.3 Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (Link)
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (Link)
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. (Link)
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. (Link)
-
1,2-DIBROMOHEXAFLUOROPROPANE CAS#: 661-95-0 • ChemWhat. (Link)
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- 3. 1,2-Dibromohexafluoropropane [webbook.nist.gov]
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Technical Support Center: Storage and Stability of 1,2-Dibromohexafluoropropane (CAS 661-95-0)
Welcome to the technical support guide for 1,2-Dibromohexafluoropropane. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block. While 1,2-Dibromohexafluoropropane is a relatively stable compound under normal conditions, improper storage or handling can lead to decomposition, compromising experimental integrity and material purity.[1][2] This guide provides in-depth, field-proven insights into preventing, diagnosing, and addressing the decomposition of this reagent.
Section 1: Understanding Decomposition Pathways
A foundational understanding of the potential degradation mechanisms is critical for designing robust storage and handling protocols. The stability of 1,2-Dibromohexafluoropropane is contingent on mitigating the following key environmental and chemical stressors.
Q1: What are the primary factors that can cause 1,2-Dibromohexafluoropropane to decompose?
While the molecule is thermally stable with a boiling point of 70-72 °C, its carbon-bromine bonds represent potential sites for degradation under specific conditions.[2][3] The primary decomposition drivers are exposure to ultraviolet (UV) light, thermal stress, and the presence of contaminants like moisture or incompatible materials.
-
Photodegradation (UV Exposure): This is a significant risk factor. Bromoalkanes are known to undergo photodissociation, where UV light provides the energy to cleave the C-Br bond, generating bromine and alkyl free radicals.[4] This free-radical pathway can initiate a chain reaction, leading to the formation of various byproducts and a noticeable discoloration of the material. The primary mechanism for polybrominated compounds is often reductive debromination.[5]
-
Thermal Stress: Although stable at its boiling point, prolonged exposure to elevated temperatures, even below the boiling point, can accelerate slow degradation processes. High heat can promote elimination reactions or homolytic cleavage of the C-Br bonds, especially if catalytic impurities are present. Thermal decomposition of fluorinated hydrocarbons can lead to the release of irritating and hazardous gases like hydrogen fluoride (HF) or hydrogen bromide (HBr).[1][6]
-
Contamination and Hydrolysis:
-
Moisture: Water can act as a weak nucleophile, potentially leading to slow hydrolysis of the C-Br bond to form alcohols and hydrobromic acid (HBr).[7][8] The resulting acidic conditions can then catalyze further decomposition. For similar compounds like 1,2-dibromo-3-chloropropane, hydrolysis is a known, albeit slow, degradation pathway, which can be accelerated by alkaline conditions.[9]
-
Incompatible Materials: Safety data sheets explicitly warn against storage with strong oxidizing agents.[2] Additionally, certain metals or their salts can act as Lewis acids, potentially catalyzing decomposition or rearrangement reactions.
-
The interplay of these factors is illustrated in the diagram below.
Section 2: Troubleshooting Guide: Diagnosing and Addressing Instability
This section provides direct answers to common observations that may indicate reagent degradation.
Q2: I've noticed a yellow or brown discoloration in my stored 1,2-Dibromohexafluoropropane. What does this indicate?
Discoloration, typically yellow to brown, is the most common visual indicator of decomposition. This color is often due to the formation of elemental bromine (Br₂), which results from the reaction of bromine radicals generated during photodegradation or thermal decomposition. Its presence signifies that the material is no longer pure and that acidic byproducts (HBr) are also likely present.
Action:
-
Isolate the Material: Immediately segregate the discolored container to prevent accidental use.
-
Perform Quality Control: Do not use the material for any synthesis. Analyze a small aliquot using the QC protocols in Section 4 to determine the extent of decomposition.
-
Consider Disposal: If significant degradation is confirmed, the material should be disposed of according to your institution's hazardous waste guidelines.
Q3: My analysis (e.g., GC) shows new, unidentified peaks. How can I confirm if this is decomposition?
The appearance of new peaks in a Gas Chromatography (GC) analysis that were not present in the original certificate of analysis is a strong indicator of either decomposition or contamination.
Action:
-
Establish a Baseline: If you have a fresh or properly stored lot, run a GC analysis on it to create a reference chromatogram. Compare the suspect sample's chromatogram to this reference.
-
Identify Byproducts: If available, use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the new peaks. Common degradation products may include less-brominated fluoroalkanes or higher molecular weight coupling products.
-
Check for Acidity: Use the protocol for detecting acidic impurities (Protocol 4.2). The presence of acid is a definitive sign of decomposition.
Q4: I suspect my material has been exposed to moisture. What are the risks and what should I do?
Moisture ingress, often from repeated openings of a container in a humid environment or improper sealing, introduces the risk of hydrolysis. This reaction generates HBr, which can corrode containers (especially metal) and act as a catalyst for further degradation.
Action:
-
Test for Acidity: Immediately perform the test for acidic impurities (Protocol 4.2).
-
In-Lab Stabilization: If the material is only slightly acidic and otherwise appears pure by GC, you may be able to salvage it for non-critical applications by treating it with anhydrous potassium carbonate as described in Protocol 4.3.
-
Future Prevention: Use an inert gas (Argon or Nitrogen) blanket in the headspace of the container and ensure the cap is sealed tightly after each use. Store in a desiccator if you are in a high-humidity environment.
Q5: Can I re-purify a partially decomposed lot of 1,2-Dibromohexafluoropropane?
Re-purification via distillation is technically possible due to the compound's relatively low boiling point (70-72 °C).[1][2][3] However, this should be approached with extreme caution.
Causality and Risk: Heating a decomposed, acidic mixture can aggressively accelerate further decomposition, potentially leading to a dangerous pressure buildup and the release of toxic fumes (HBr, HF). The byproducts may also have boiling points close to the parent compound, making separation difficult.
Recommendation: For laboratory-scale quantities, re-purification is generally not recommended due to the risks and difficulty. It is safer and more cost-effective to dispose of the compromised reagent and procure a fresh lot.
Section 3: Best Practices for Long-Term Storage (FAQs)
Proactive measures are the most effective way to ensure the long-term stability of 1,2-Dibromohexafluoropropane.
Q6: What are the ideal storage conditions (temperature, container, atmosphere)?
Based on the compound's chemical properties, the following conditions are optimal:
-
Temperature: Store in a cool location, ideally refrigerated at 2-8 °C. Avoid freezing, as the melting point is -95 °C.[1][2][3] The key is to minimize thermal energy that could initiate decomposition.
-
Container: Use the original supplier's amber glass bottle. If transferring, use only clean, dry amber glass containers with PTFE-lined caps. This protects the material from UV light.[10]
-
Atmosphere: For long-term storage or after first use, displace the air in the headspace with a dry, inert gas like argon or nitrogen. This minimizes exposure to both oxygen and atmospheric moisture.
-
Location: Store in a dry, well-ventilated place away from strong oxidizing agents and direct sunlight.[2][11][12]
Q7: What is the recommended shelf-life?
When stored unopened in its original container under the recommended conditions, the shelf-life is typically 24 months or more. After opening, the shelf-life depends heavily on handling. If handled carefully with an inert gas blanket, the material can remain stable for many months. It is best practice to re-analyze the purity of any opened reagent that has been stored for more than 6 months.
Q8: Why is "stabilized" 1,2-Dibromohexafluoropropane offered by some suppliers, and what does the stabilizer do?
Some suppliers offer a grade stabilized with potassium carbonate.[13] Potassium carbonate (K₂CO₃) is a mild, solid base. Its function is twofold:
-
Acid Scavenger: It neutralizes any trace amounts of acidic impurities (HBr, HF) that may be present from manufacturing or that could form during storage, thereby preventing acid-catalyzed decomposition.
-
Desiccant: Anhydrous potassium carbonate can absorb small amounts of moisture that may be present.
This stabilized grade is recommended for applications where the presence of a solid stabilizer is not detrimental and for very long-term storage.
Q9: How should I handle the material to prevent introducing contaminants?
Always use clean, dry glass pipettes or syringes to dispense the liquid. Never return unused material to the original bottle. Perform all transfers in a fume hood and promptly reseal the bottle, preferably after blanketing with inert gas.
Section 4: Experimental Protocols
These protocols provide a self-validating system for quality control.
Protocol 4.1: Procedure for Quality Control Analysis by Gas Chromatography (GC)
-
Objective: To assess the purity of 1,2-Dibromohexafluoropropane and detect volatile decomposition products.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5, or equivalent).
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1%) in a high-purity solvent like hexane or ethyl acetate.
-
Injector: 250 °C, Split ratio 50:1.
-
Oven Program: Start at 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 200 °C, hold for 2 minutes.
-
Detector: 280 °C.
-
Injection Volume: 1 µL.
-
-
Validation & Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the area percent of the main peak.
-
Compare the chromatogram to a reference standard or the certificate of analysis. The presence of significant peaks other than the main product and solvent indicates impurity or decomposition.
-
Protocol 4.2: Procedure for Detecting Acidic Impurities
-
Objective: To quickly screen for the presence of acidic byproducts like HBr or HF.
-
Methodology:
-
Place ~1 mL of deionized water in a clean test tube.
-
Add 1-2 drops of a pH indicator solution (e.g., methyl red or bromothymol blue). Note the initial color.
-
Add ~0.5 mL of the 1,2-Dibromohexafluoropropane sample to the tube.
-
Cap the tube and shake vigorously for 30 seconds to extract any acidic components into the aqueous layer.
-
Allow the layers to separate.
-
-
Validation & Analysis:
-
A distinct color change in the aqueous layer towards the acidic range of the indicator (e.g., red for methyl red, yellow for bromothymol blue) provides a positive result for acidic impurities.
-
If no color change occurs, the sample is free from significant acid contamination.
-
Protocol 4.3: Procedure for In-Lab Stabilization with Potassium Carbonate
-
Objective: To neutralize minor acidic impurities in a sample of 1,2-Dibromohexafluoropropane.
-
Caution: Perform this procedure in a fume hood. This will not remove other organic impurities.
-
Reagents: Anhydrous potassium carbonate (K₂CO₃), powder.
-
Methodology:
-
To the container of 1,2-Dibromohexafluoropropane, add approximately 1-2 grams of anhydrous K₂CO₃ for every 100 mL of liquid.
-
Seal the container and agitate by swirling or magnetic stirring for 1-2 hours at room temperature. The solid base will not dissolve but will react with any dissolved acid.
-
Allow the solid K₂CO₃ to settle completely to the bottom.
-
For use, carefully decant or filter the clear liquid away from the solid.
-
-
Validation: After treatment, re-run the test for acidic impurities (Protocol 4.2) to confirm that the material is now neutral. A GC analysis (Protocol 4.1) should also be performed to ensure no new impurities were introduced.
Section 5: Summary of Storage Recommendations
For quick reference, the key storage parameters are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Minimizes thermal energy, slowing kinetic degradation pathways. |
| Container | Original amber glass bottle or equivalent with PTFE-lined cap | Prevents UV exposure (photodegradation) and ensures inert contact surface. |
| Atmosphere | Blanket with dry Argon or Nitrogen | Excludes atmospheric moisture (hydrolysis) and oxygen. |
| Light Exposure | Store in the dark | Prevents initiation of free-radical decomposition by UV light.[10] |
| Stabilizer | Use stabilized grade or add anhydrous K₂CO₃ for long-term storage | Neutralizes acidic byproducts and scavenges moisture.[13] |
| Handling | Use clean, dry equipment; never return unused material to bottle | Prevents cross-contamination. |
References
-
Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: 1,2-Dibromohexafluoropropane. [Link]
- Zachariah, M. R., et al. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Zachariah Group, University of Maryland.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. [Link]
- Henning, G., & Veith, H. (1971). U.S. Patent No. US3564061A: Stabilization of halogenated solvents.
- Not specified. (2022, August 18).
-
3M. (2022, June 23). Safety Data Sheet: Hexafluoropropylene Oxide. [Link]
- Burgess, D. R., et al. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons.
-
National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. PubChem. [Link]
-
ResearchGate. (n.d.). Abatement of fluorinated compounds in thermal plasma flow. [Link]
-
Zhang, R., et al. (2002). Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy. Proceedings of the National Academy of Sciences, 99(20), 12556-12561. [Link]
- Various Authors. (2020, June 1).
- Britton, E. C., & Horsley, L. H. (1950). U.S. Patent No. US2493427A: Stabilization of halogenated organic compounds.
- Prokop, Z., et al. (2005). Halide-stabilizing residues of haloalkane dehalogenases studied by quantum mechanic calculations and site-directed mutagenesis. Protein Science, 14(10), 2533-2541.
-
ResearchGate. (n.d.). Combustion and thermal decomposition of fluorinated polymers. [Link]
- Bar-Ziv, R., et al. (2016). Direct alkylation of heteroarenes with unactivated bromoalkanes using photoredox gold catalysis. Organic Letters, 18(15), 3742-3745.
-
National Institute of Standards and Technology. (n.d.). 1,2-Dibromohexafluoropropane. NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). Photodegradation. [Link]
- Ahn, M. Y., et al. (2008). Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane. Chemosphere, 71(2), 258-267.
-
Wikipedia. (n.d.). Haloalkane. [Link]
-
Cossey, K. (2023, January 30). Alkane Halogenation - a Radical Reaction [Video]. YouTube. [Link]
- Daikin Industries, Ltd. (2005). German Patent No. DE102005005774A1: Preparation of 1,2-dibromohexafluoropropane.
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 1,2-Dibromo-3-Chloropropane. Centers for Disease Control and Prevention. [Link]
- Ghasemi, J., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Talanta, 101, 154-163.
- Aranguren, P., et al. (2021). Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6. ACS Omega, 6(33), 21639-21647.
-
Filo. (2024, December 16). Which statement concerning the hydrolysis of 1-bromopropane with water is correct?. [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. [Link]
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- 5. Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 6 Which statement concerning the hydrolysis of 1-bromopropane with water .. [askfilo.com]
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Technical Support Center: Catalyst Selection for 1,2-Dibromohexafluoropropane Mediated Reactions
Welcome to the technical support center for reactions involving 1,2-dibromohexafluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for these specialized reactions. The content is structured in a practical question-and-answer format to directly address challenges encountered during experimental work.
Section 1: Catalyst Selection Guide
This section addresses the fundamental questions of choosing the appropriate catalytic system for your desired transformation.
Q: What are the primary reaction types mediated by 1,2-dibromohexafluoropropane, and what catalyst classes are recommended?
A: 1,2-Dibromohexafluoropropane is predominantly used as a source of the 1-bromo-1,2,2,3,3,3-hexafluoropropyl radical. Its most common and effective application is in Atom Transfer Radical Addition (ATRA) reactions, also known as the Kharasch Addition.[1] This process allows for the simultaneous formation of a new carbon-carbon and carbon-bromine bond across an olefin.
The primary catalyst classes for this transformation are:
-
Transition Metal Catalysts: Copper and ruthenium complexes are the most established for ATRA.[1] Cobalt-based systems have also been developed, expanding the scope of these reactions.[2] These catalysts operate through a redox cycle involving the homolytic cleavage of the C-Br bond.
-
Photoredox Catalysts: Visible-light photoredox catalysis offers a modern, mild alternative for generating radicals from haloalkanes.[3][4] Iridium and organic dye-based photocatalysts are commonly used to initiate the ATRA process under ambient temperature conditions.[3][4][5]
Q: For an ATRA reaction, how do I decide between a traditional transition metal catalyst and a photoredox catalyst?
A: The choice depends on your substrate's functional group tolerance, available equipment, and desired reaction conditions.
-
Choose a Transition Metal Catalyst (e.g., Copper or Ruthenium) if:
-
Choose a Photoredox Catalyst (e.g., Iridium or Acridinium salts) if:
The fundamental mechanistic difference lies in the initiation step. Transition metals directly cleave the C-Br bond via an inner-sphere electron transfer, whereas photocatalysts, upon excitation by light, engage in an outer-sphere electron transfer with the substrate to generate the radical.[3][4][8]
Q: What is the role of ligands in a copper-catalyzed ATRA reaction, and how do I select one?
A: In copper-catalyzed ATRA, ligands are crucial for stabilizing the active Cu(I) oxidation state, increasing the catalyst's solubility, and modulating its reactivity.[1][8] An effective ligand system ensures a rapid halogen atom transfer from the resulting Cu(II)Br species back to the intermediate radical, which minimizes unwanted side reactions like olefin polymerization.[1]
Selection Strategy:
-
Nitrogen-based ligands are highly effective. For instance, tris(2-pyridylmethyl)amine (TPMA) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) are commonly used to create highly active and soluble copper complexes.
-
The choice of ligand can influence the equilibrium between Cu(I) and Cu(II) and thus the overall rate and efficiency of the catalytic cycle. For challenging substrates, screening a small panel of nitrogen-based ligands is a recommended starting point.
Catalyst Performance Comparison for ATRA
The following table summarizes representative catalyst systems for ATRA reactions using polyhalogenated alkanes, which serve as a reliable model for reactions with 1,2-dibromohexafluoropropane.
| Reaction Type | Catalyst System | Typical Loading (mol%) | Coupling Partner | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Disadvantages |
| ATRA | CuCl / PMDETA | 1 - 5 | Alkenes | Anisole | 110 | 70 - 95 | Cost-effective, simple setup. | Requires elevated temperatures. |
| ATRA | RuCl₂(PPh₃)₃ | 1 - 2 | Alkenes | Benzene | 80 | 75 - 98 | Highly efficient, well-established. | Precious metal catalyst, potential toxicity. |
| ATRA | CoBr₂ / dppe / Zn | 5 - 10 | Alkenes, Alkynes | Acetone/H₂O | 30 | 60 - 89 | Broader substrate scope, mild temperature.[2] | Higher catalyst loading, requires a reductant (Zn). |
| Photo-ATRA | Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 0.5 - 2 | Alkenes | DMF | Room Temp (Blue LED) | 80 - 99 | Extremely mild conditions, broad scope.[4] | Expensive catalyst, requires photoreactor. |
| Photo-ATRA | 4CzIPN / MnBr₂ | 1 - 5 | Alkenes | MeCN | Room Temp (Blue LED) | 65 - 90 | Dual catalytic system, metal-free photo-initiation. | Two-component catalyst system can be complex to optimize. |
Section 2: Troubleshooting Guide
Even with the right catalyst, experiments can fail. This section provides a systematic approach to diagnosing and solving common problems.
Q: My ATRA reaction shows low or no conversion of the starting material. What should I check?
A: Low conversion is a common issue that can typically be traced to catalyst deactivation, initiation failure, or impurities. Follow this diagnostic workflow:
-
Verify Catalyst Activity:
-
Transition Metals: The active state for copper and ruthenium ATRA catalysts is typically a lower oxidation state (e.g., Cu(I)). Exposure to atmospheric oxygen can oxidize and deactivate the catalyst.
-
Solution: Use fresh, high-purity catalyst. Assemble the reaction under an inert atmosphere (Nitrogen or Argon). Ensure solvents are properly degassed.[9]
-
-
Photoredox Catalysts: Photocatalysts can degrade upon prolonged exposure to high-intensity light or reactive species.
-
Solution: Check the catalyst's appearance for color changes. Run a control reaction with a known, reliable substrate to confirm catalyst activity. Ensure your light source is emitting at the correct wavelength for the photocatalyst's absorption maximum.[3]
-
-
-
Check for Inhibitors/Quenchers:
-
Radical reactions are sensitive to certain impurities. Phenolic compounds, residual stabilizers in solvents (like BHT in THF), or oxygen can act as radical scavengers and inhibit the chain reaction.
-
Solution: Purify your alkene substrate and solvents before use. Passing them through a plug of activated alumina can remove many common inhibitors. Always use anhydrous and degassed solvents.[9]
-
-
-
Evaluate Reaction Conditions:
-
Temperature: For thermally initiated reactions, ensure the internal reaction temperature is correct. An oil bath set to 110°C does not guarantee the reaction mixture is at 110°C.
-
Concentration: Reactions that are too dilute may proceed slowly. Conversely, very high concentrations can sometimes lead to side reactions.
-
Solution: Verify the internal temperature. If the reaction is clean but slow, consider increasing the concentration or catalyst loading.[9]
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Co-Catalyzed atom transfer radical addition of bromodifluoroacetamides, expanding the scope of radical difluoroalkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cu(OTf)2-catalyzed multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regioisomerized atom transfer radical addition (ATRA) of olefins with dichlorofluorocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Troubleshooting [chem.rochester.edu]
effect of solvent purity on 1,2-Dibromohexafluoropropane reactions
Welcome to the technical support center for 1,2-Dibromohexafluoropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, we address common challenges and frequently asked questions, with a special focus on a critical, yet often underestimated variable: solvent purity .
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity exceptionally critical for reactions involving 1,2-Dibromohexafluoropropane?
Solvent purity is a cornerstone of reproducible chemistry, acting as the environment where molecular interactions occur[1]. For a reactive compound like 1,2-Dibromohexafluoropropane (C₃Br₂F₆)[2], which possesses electrophilic carbon centers, the solvent's role is magnified. Impurities can act as unintended reactants, catalysts, or inhibitors, leading to a cascade of issues including altered reaction kinetics, the formation of undesired by-products, and significantly reduced product yields[1]. In essence, the choice and purity of a solvent can "make or break" an experiment[1].
Q2: What are the most detrimental impurities to watch for in solvents used for these reactions?
The most common and damaging impurities fall into several categories:
-
Water: Even trace amounts of water can be highly problematic, especially in reactions involving moisture-sensitive reagents like organometallics (e.g., Grignard reagents) or strong bases. Water can protonate nucleophiles, quench intermediates, or hydrolyze the desired product[1][3].
-
Protic Contaminants: Residual alcohols (e.g., from manufacturing or degradation) can act as competing nucleophiles, leading to unwanted ether or ester byproducts.
-
Peroxides: Ethers like THF and dioxane are notorious for forming explosive peroxides upon storage. These peroxides can initiate radical side reactions, leading to complex product mixtures and posing a significant safety hazard.
-
Acidic or Basic Impurities: These can neutralize reagents, catalyze decomposition pathways, or alter the desired reaction mechanism (e.g., favoring elimination over substitution).
-
Dissolved Gases: Oxygen can interfere with oxygen-sensitive reactions, particularly those involving organometallic or radical intermediates.
Q3: I see many solvent grades available (e.g., ACS, HPLC, Anhydrous). How do I choose the right one?
The required solvent purity grade depends directly on the sensitivity of your reaction.
-
ACS Grade: Suitable for general use, extractions, and less sensitive reactions. However, it may contain unacceptable levels of water or other reactive impurities for delicate transformations.
-
HPLC Grade: High purity with respect to UV-absorbing impurities, but not necessarily anhydrous or free of other reactive species.
-
Anhydrous Grade: This is the recommended starting point for most reactions with 1,2-Dibromohexafluoropropane, especially those involving organometallics, strong bases, or moisture-sensitive catalysts. These solvents are packaged under an inert atmosphere to minimize water content.
-
Distilled/Purified In-House: For the most demanding applications, distilling the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) immediately before use is the gold standard for ensuring purity and removing non-volatile impurities and stabilizers[4].
Troubleshooting Guide: Common Reaction Failures
This section provides a systematic approach to diagnosing and resolving specific issues encountered during experiments with 1,2-Dibromohexafluoropropane.
Problem 1: Low or No Product Yield
Q: My nucleophilic substitution reaction with 1,2-Dibromohexafluoropropane has failed or resulted in a very low yield. I've confirmed my starting materials are pure. Could the solvent be the cause?
A: Absolutely. When a reaction fails despite pure reagents, the solvent is a primary suspect[4][5]. The issue often stems from reactive impurities that consume your nucleophile or starting material before the desired reaction can occur.
Troubleshooting Workflow:
// Node Definitions start [label="Low / No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Confirm Reagent Purity & Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_issue [label="Suspect Solvent Impurity", fillcolor="#FBBC05", fontcolor="#202124"];
// Impurity Analysis Nodes kf_test [label="Perform Karl Fischer Titration\n(Test for H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peroxide_test [label="Test for Peroxides\n(e.g., KI/Starch Strips)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms_analysis [label="Analyze Solvent by GC-MS\n(Test for Volatile Impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solution Nodes dry_solvent [label="Action: Dry Solvent Rigorously\n(e.g., Distill from CaH₂ or Na/Benzophenone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_fresh [label="Action: Use Fresh, Inhibitor-Free Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_solvent [label="Action: Purify Solvent via Distillation/Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_reagents; check_reagents -> solvent_issue [label="If reagents are OK"]; solvent_issue -> kf_test; solvent_issue -> peroxide_test; solvent_issue -> gcms_analysis;
kf_test -> dry_solvent [label="If H₂O > 10-20 ppm"]; peroxide_test -> use_fresh [label="If peroxides detected"]; gcms_analysis -> purify_solvent [label="If contaminants found"]; } dot Caption: Troubleshooting workflow for low or no yield.
Causality Explained:
-
Water as a Protic Source: In reactions involving strong bases or nucleophiles (e.g., alkoxides, Grignard reagents), water will preferentially react with the base/nucleophile, quenching it. For example, one equivalent of water will consume one equivalent of a Grignard reagent, rendering it inactive for the main reaction.
-
Solvent-Nucleophile Reactivity: Some solvents can react with strong nucleophiles. For example, using a strong, unhindered base like sodium ethoxide in a halogenated solvent like dichloromethane can lead to elimination or substitution reactions with the solvent itself.
Problem 2: Formation of Unexpected Byproducts
Q: My reaction is producing the desired product, but my NMR/GC-MS analysis shows several significant, unidentified byproducts. How can solvent impurities cause this?
A: Unwanted byproducts are often the result of side reactions between your reagents and solvent impurities[1]. 1,2-Dibromohexafluoropropane is a potent electrophile, making it susceptible to attack by a range of nucleophilic contaminants that may be present in your solvent.
Conceptual Diagram of Impurity Interference:
// Main Reaction main_reaction [label="{1,2-Dibromohexafluoropropane + Nu⁻|Desired Product}", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"];
// Impurities water [label="H₂O\n(Protic Impurity)", fillcolor="#FBBC05", fontcolor="#202124"]; alcohol [label="R-OH\n(Nucleophilic Impurity)", fillcolor="#FBBC05", fontcolor="#202124"]; acid_base [label="H⁺ / B⁻\n(Catalytic Impurity)", fillcolor="#FBBC05", fontcolor="#202124"];
// Side Products / Effects quenched_nu [label="Quenched Nucleophile\n(Nu-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ether_byproduct [label="Ether Byproduct\n(C₃BrF₆-OR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elim_byproduct [label="Elimination Product\n(Hexafluoropropene)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections water -> main_reaction:reagent [label="Quenches Nu⁻"]; main_reaction:reagent -> quenched_nu [style=invis]; // for layout
alcohol -> main_reaction:reagent [label="Competes with Nu⁻"]; main_reaction:reagent -> ether_byproduct [style=invis]; // for layout
acid_base -> main_reaction:reagent [label="Catalyzes Elimination"]; main_reaction:reagent -> elim_byproduct [style=invis]; // for layout } dot Caption: How impurities can generate side products.
Common Scenarios:
-
Elimination vs. Substitution: The balance between SN2 (substitution) and E2 (elimination) pathways is highly dependent on the base/nucleophile and the solvent. Polar aprotic solvents generally favor SN2 reactions[6][7]. However, protic impurities can solvate the nucleophile through hydrogen bonding, effectively increasing its steric bulk and favoring E2, which requires attack at a more accessible peripheral proton[8]. This can lead to the formation of hexafluoropropene derivatives.
-
Reaction with Solvent Degradation Products: Over time, solvents like DMF can degrade to form dimethylamine and formic acid. The amine is nucleophilic and can react with your substrate, while the acid can catalyze unwanted side reactions.
Data & Protocols
Table 1: Common Solvent Impurities and Their Impact
| Impurity | Common Solvents Affected | Impact on 1,2-Dibromohexafluoropropane Reactions | Recommended Max Limit (ppm) | Analytical Detection Method |
| Water | All (especially ethers, acetonitrile) | Quenches organometallics and strong bases; promotes elimination over substitution; potential hydrolysis of product. | < 10 (for Grignard/organolithium)< 50 (for general substitution) | Karl Fischer Titration[3] |
| Peroxides | Ethers (THF, Diethyl Ether, Dioxane) | Initiate unwanted radical reactions, leading to complex mixtures; EXPLOSION HAZARD . | < 1 | Peroxide test strips (KI/starch); colorimetric methods. |
| Alcohols | Technical grade solvents; can be present as stabilizers. | Act as competing nucleophiles, forming ether byproducts. | < 50 | GC-MS Analysis[9][10] |
| Acidic/Basic Contaminants | Halogenated solvents (can form HCl); Amines (can degrade) | Catalyze decomposition or elimination; neutralize reagents. | Varies; check with pH indicator strip or titration. | Titration; GC-MS for specific amines. |
| Dissolved O₂ | All solvents exposed to air | Quenches radical intermediates; can oxidize sensitive reagents. | N/A (use inert atmosphere) | Degassing (freeze-pump-thaw); sparging with N₂/Ar. |
Protocol: Preparation of Anhydrous THF for Sensitive Reactions
This protocol describes the purification of tetrahydrofuran (THF), a common solvent for organometallic reactions, using a sodium/benzophenone still. WARNING: This procedure should only be performed by trained personnel in a proper chemical fume hood with appropriate personal protective equipment.
-
Pre-Drying: Decant THF from a new, sealed bottle into a flask containing activated 4Å molecular sieves. Let it stand for at least 24 hours to remove the bulk of the water.
-
Apparatus Setup: Assemble a distillation apparatus in a fume hood. The distilling flask should be sized so it is no more than two-thirds full. Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen).
-
Initial Reagent Addition: Place sodium metal (cut into small pieces or as a wire) into the pre-dried THF in the distilling flask. The amount should be sufficient to create a reactive surface area.
-
Indicator Addition: Add a small amount of benzophenone to the flask. This will act as a dryness indicator.
-
Refluxing: Gently heat the mixture to reflux under an inert atmosphere. Initially, the solution may be colorless or yellow.
-
Attaining Anhydrous Conditions: As the sodium reacts with the remaining water and oxygen, the benzophenone will be reduced to its radical anion, which imparts a deep blue or purple color to the solution. The persistence of this color indicates that the solvent is anhydrous and oxygen-free. If the color fades, more sodium may be required.
-
Distillation and Collection: Once the deep blue/purple color is stable, distill the required volume of THF directly into your reaction flask, which should be under an inert atmosphere.
-
Shutdown: Always quench the still properly after use according to established laboratory safety procedures. Never allow the still to go to dryness.
References
- Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry.
- Department of Chemistry, University of Rochester. Troubleshooting: I Cant Reproduce an Earlier Experiment!.
- Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
- Department of Chemistry, University of Rochester. Troubleshooting: My Reaction Failed: FAQ.
- PubChem. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
- Department of Chemistry, University of Rochester. How to Troubleshoot a Reaction.
- Sun, H., & DiMagno, S. G. (2010). A Method for Detecting Water in Organic Solvents. Organic Letters, 12(19), 4489–4491*.
- Ministry of the Environment, Japan. III Analytical Methods.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- ResearchGate. Effects of polar-protic solvents at the first step of SN 1 and E1 reactions.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
- Leah4sci. (2013, August 6).
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. env.go.jp [env.go.jp]
Technical Support Center: Minimizing By-product Formation in Fluoroalkylation Reactions
Welcome to the technical support center for fluoroalkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to by-product formation. The introduction of fluoroalkyl groups is a cornerstone of modern medicinal and materials chemistry, but controlling the reactivity of the powerful reagents involved is paramount for achieving high yields and purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of your experiments.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to adopt a systematic approach to troubleshooting. An unexpected by-product or a low yield is a symptom; the root cause often lies in the fundamentals of the reaction setup and execution.
Caption: General workflow for troubleshooting by-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific by-products and reaction issues. Each answer explains the chemical cause and provides actionable solutions.
Issue 1: Formation of Fluoroform (CF₃H) in Nucleophilic Trifluoromethylation
Question: I am using a nucleophilic trifluoromethylating reagent like TMSCF₃ (Ruppert-Prakash reagent) and observing significant formation of fluoroform (CF₃H) gas, leading to low yields. What is happening and how can I stop it?
Answer: This is a classic and frequent problem. The formation of fluoroform is the result of the highly basic trifluoromethyl anion (CF₃⁻), the active nucleophile, being quenched by an acidic proton source.[1] The CF₃⁻ anion is a "hard" nucleophile but also a strong base, so it will readily abstract a proton from even weakly acidic sources.
Causality: The primary culprits for protonation are:
-
Water: Trace moisture in your solvent, reagents, or glassware is the most common cause. The fluoride initiators (e.g., TBAF, CsF) used to generate the CF₃⁻ anion are also extremely hygroscopic.[2]
-
Protic Solvents: Solvents with acidic protons like alcohols (MeOH, EtOH) or even seemingly non-protic solvents with acidic C-H bonds can be problematic.
-
Acidic Starting Materials: Substrates containing acidic functional groups (e.g., phenols, carboxylic acids, some heterocycles) can protonate the CF₃⁻ anion before it has a chance to react as a nucleophile.
Caption: Competing pathways for the trifluoromethyl anion.
Mitigation Strategies:
| Strategy | Rationale |
| Strictly Anhydrous | Use flame-dried glassware under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. Ensure reagents are stored in a desiccator.[1] |
| Solvent Choice | Employ non-protic solvents like THF, toluene, or DME. These lack acidic protons and are standard for this chemistry.[1] |
| Base Selection | If a base is required for other reasons, use a non-protic one. For substrates with acidic protons, consider using a non-nucleophilic base to deprotonate it before adding the CF₃ source. |
| Temperature Control | Running the reaction at low temperatures (e.g., 0 °C to -78 °C) can often favor the desired nucleophilic addition over protonation.[1] |
Issue 2: Hydrodefluorination (R-CF₃ → R-CHF₂) in Radical Reactions
Question: My photoredox-mediated trifluoromethylation is yielding a significant amount of the corresponding difluoromethyl (CHF₂) by-product. Why is this C-F bond being broken?
Answer: This side reaction is known as hydrodefluorination. It is particularly common in radical-based fluoroalkylation reactions, including many photoredox catalytic cycles.[3][4] The process involves the reduction of a trifluoromethyl group to a difluoromethyl radical, which then abstracts a hydrogen atom to form the by-product.
Causality: The key steps are:
-
Single Electron Transfer (SET): The photoexcited catalyst reduces the trifluoromethyl substrate (or reagent) to generate a difluoromethyl radical (•CF₂) and a fluoride ion.[3][5]
-
Hydrogen Atom Transfer (HAT): The highly reactive difluoromethyl radical abstracts a hydrogen atom from a donor in the reaction medium. Common hydrogen atom donors include:
Mitigation Strategies:
-
Solvent Selection: Switch to a solvent that is a poor hydrogen atom donor. Benzene, t-butanol, or dichloromethane are often better choices than THF or acetonitrile. The choice of solvent can be critical for reaction selectivity.[6]
-
Scrutinize Additives: If using a tertiary amine as a sacrificial reductant, consider alternatives. Some additives are designed to participate in the catalytic cycle without acting as HAT donors.[6]
-
Introduce a Radical Trap: If the desired reaction involves the fluoroalkyl radical adding to a π-system (like an alkene), increasing the concentration of this trap can outcompete the HAT process.
-
Catalyst Tuning: In some photocatalytic systems, the choice of photocatalyst and its redox potential can influence the reaction pathway and selectivity, potentially minimizing over-reduction.[7]
Issue 3: Dimerization of Starting Material or Intermediates
Question: My reaction is producing a significant amount of dimerized starting material. How can I promote the desired cross-coupling over this homocoupling?
Answer: Dimerization is a common outcome when the concentration of a highly reactive intermediate, such as a radical or a potent organometallic species, becomes too high.[1] This intermediate then reacts with itself faster than it reacts with the other coupling partner.
Causality:
-
High Concentration of Reactive Species: Rapid generation of the active species leads to a high localized concentration.
-
Slow Cross-Coupling Step: If the desired reaction step is kinetically slow, the reactive intermediate has more time to find and react with another molecule of itself.
Mitigation Strategies:
| Strategy | Rationale |
| Slow Addition of Reagents | Use a syringe pump to add one of the key reagents (e.g., the fluoroalkyl source or the catalyst) dropwise over an extended period. This keeps the instantaneous concentration of the reactive intermediate low.[1] |
| Lower Reaction Concentration | Diluting the overall reaction can decrease the probability of two reactive intermediates encountering each other. |
| Use of Insoluble Reagents | Using an insoluble base or initiator can sometimes help maintain a low, steady-state concentration of the active species in solution.[1] |
| Temperature Optimization | Lowering the temperature can reduce the rate of both desired and undesired reactions. This can sometimes increase selectivity if the activation energy for dimerization is higher than for the desired reaction.[1] |
Experimental Protocols
Protocol 1: General Setup for Anhydrous Nucleophilic Trifluoromethylation
This protocol provides a robust starting point for reactions using TMSCF₃ and a fluoride initiator, with checkpoints to minimize fluoroform by-product formation.
Materials:
-
Substrate (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2-1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in anhydrous THF, 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Glassware Preparation: Place a round-bottom flask and a magnetic stir bar in an oven at >120 °C overnight. Assemble the flask while still hot under a positive pressure of dry nitrogen or argon (a "hot gun" assembly). Allow to cool to room temperature.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment using a Schlenk line or a balloon setup.[8]
-
Reagent Addition: Add the substrate to the flask. Dissolve it in anhydrous THF (5-10 mL) added via a dry syringe through a rubber septum.[8]
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath or -78 °C in a dry ice/acetone bath).[1]
-
TMSCF₃ Addition: Add the TMSCF₃ to the stirred solution via syringe.
-
Initiation: Crucial Step: Add the TBAF solution dropwise to the stirred mixture over several minutes. A rapid addition can lead to a temperature spike and increased side reactions.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once complete, quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl. This protonates the intermediate alkoxide and neutralizes any remaining fluoride initiator.
-
Workup: Allow the mixture to warm to room temperature, extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[1]
References
- BenchChem. (2025).
- BenchChem. (2025).
- National Institutes of Health (NIH). (2022).
- BenchChem. (2025).
- American Chemical Society. (2016).
- PubMed. (2022).
- ResearchGate. (2022).
- Royal Society of Chemistry. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. A general photocatalytic hydrodefluorination and defluoroalkylation of electronically-variable ArCF3 by changing commercially-available arenethiolates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Monitoring 1,2-Dibromohexafluoropropane Reaction Progress
Welcome to the technical support center for monitoring the reaction progress of 1,2-Dibromohexafluoropropane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the analytical methodologies critical for successful synthesis. Here, we move beyond simple procedural lists to explain the why behind experimental choices, ensuring a robust and validated approach to your work.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when monitoring reactions involving 1,2-Dibromohexafluoropropane.
Q1: What are the most suitable analytical techniques for monitoring the reaction progress of 1,2-Dibromohexafluoropropane?
The most effective techniques are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Fourier-Transform Infrared (FTIR) Spectroscopy can also be a valuable tool for in-situ, real-time monitoring.[3][4]
-
Gas Chromatography (GC): Ideal for separating volatile compounds like 1,2-Dibromohexafluoropropane and its potential products from the reaction mixture.[1] Coupling GC with a suitable detector, such as a Mass Spectrometer (MS) or an Electron Capture Detector (ECD), provides both quantitative data and structural information for identification.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly powerful due to the presence of fluorine. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it excellent for tracking the disappearance of the starting material and the appearance of fluorinated products.[6][7][8] Quantitative NMR (qNMR) can provide accurate in-situ yield determinations without the need for response factors.[9][10][11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Best suited for real-time, in-situ monitoring of changes in functional groups.[3][4][13] While direct monitoring of the C-Br bond can be challenging, the appearance of new functional groups in the product can be effectively tracked.[14]
Q2: How do I choose between GC and NMR for my specific reaction?
The choice depends on your primary objective:
-
For detailed separation and identification of volatile components and impurities: GC-MS is the superior choice.[1] It excels at resolving complex mixtures and providing mass-to-charge ratio data for structural elucidation.[15][16]
-
For quantitative analysis and real-time monitoring without extensive sample preparation: NMR, especially ¹⁹F NMR, is highly advantageous.[6][17] It allows for direct measurement of the reaction mixture in the NMR tube, providing quantitative data on the consumption of starting material and formation of products.[9][12]
-
For rapid, continuous, in-process monitoring: In-situ FTIR is a powerful tool for tracking reaction kinetics and identifying endpoints by observing changes in functional group absorbances over time.[4][18][19]
Q3: What are the main challenges when analyzing 1,2-Dibromohexafluoropropane?
Due to its halogenated and fluorinated nature, several challenges can arise:
-
Reactivity: Halogenated compounds can be reactive, potentially degrading in the GC inlet or on the column, leading to poor peak shapes and inaccurate quantification.[20]
-
Co-elution: In complex reaction mixtures, products and byproducts may have similar boiling points, leading to co-elution in GC.[1]
-
Quantification in NMR: While inherently quantitative, accurate qNMR requires careful experimental setup, including proper relaxation delays and the use of a suitable internal standard.[10][12]
-
Spectral Complexity: In ¹H NMR, complex coupling patterns between protons and fluorine atoms can make spectral interpretation challenging.
Q4: Can I use HPLC for this analysis?
High-Performance Liquid Chromatography (HPLC) is generally less suitable for analyzing small, volatile, non-polar molecules like 1,2-Dibromohexafluoropropane. GC is the preferred chromatographic method. However, if the reaction products are non-volatile or thermally labile, HPLC could be a viable option, though it may require derivatization to improve detection.[14]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the inlet liner or on the column: Halogenated compounds can interact with silanol groups.[20][21] 2. Column contamination: Buildup of non-volatile residues.[22][23] 3. Improper column installation. [21] | 1. Use a deactivated inlet liner and a column specifically designed for inertness. Consider trimming the first few centimeters of the column.[21][22] 2. Bake out the column at a high temperature or solvent rinse it.[22][23] 3. Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut.[21] |
| Poor Resolution / Peak Overlap | 1. Inappropriate GC column phase. 2. Sub-optimal temperature program. [23] 3. Carrier gas flow rate is too high or too low. | 1. Select a column with a different polarity. A mid-polarity phase like a 14% cyanopropylphenyl/86% dimethylpolysiloxane is often a good starting point for halogenated hydrocarbons.[24] 2. Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.[23] 3. Verify and optimize the carrier gas flow rate. |
| Inconsistent Retention Times | 1. Leaks in the system. [25] 2. Fluctuations in oven temperature or carrier gas pressure. [20] | 1. Perform a leak check of the entire GC system, paying close attention to the septum and column fittings.[25] 2. Ensure the GC oven is properly calibrated and that the gas supply pressure is stable.[20] |
| Low Sensitivity / Poor Signal | 1. Detector contamination or malfunction. [20] 2. Sample degradation in the inlet. 3. Incorrect detector for the analyte. | 1. Clean the detector according to the manufacturer's instructions.[22] 2. Use a lower inlet temperature and a deactivated liner. 3. For halogenated compounds, an Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD) will provide higher sensitivity than a Flame Ionization Detector (FID).[1][26][27] A Mass Spectrometer (MS) offers excellent sensitivity and specificity.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | 1. Insufficient number of scans. 2. Low sample concentration. 3. Improper probe tuning and matching. | 1. Increase the number of scans to improve the signal-to-noise ratio. 2. Concentrate the sample if possible. 3. Ensure the NMR probe is properly tuned and matched for the nucleus being observed (¹H or ¹⁹F). |
| Inaccurate Quantification (qNMR) | 1. Incomplete spin-lattice relaxation (T₁). 2. Poorly chosen or unstable internal standard. 3. Overlapping signals. [12] | 1. Use a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest. 2. Select an internal standard that is stable under the reaction conditions, does not react with the sample, and has a signal that is well-resolved from other peaks.[14] 3. If signals overlap in ¹H NMR, ¹⁹F NMR often provides better signal dispersion for fluorinated compounds.[12] |
| Broad or Distorted Peaks | 1. Poor magnetic field homogeneity (shimming). 2. Presence of paramagnetic impurities. 3. High sample viscosity. | 1. Carefully shim the magnetic field before acquiring data. 2. Filter the sample to remove any solid particles. 3. Dilute the sample or acquire the spectrum at a higher temperature to reduce viscosity. |
Experimental Protocols
Protocol 1: GC-MS Analysis of 1,2-Dibromohexafluoropropane Reaction Mixture
This protocol outlines a general method for the separation and identification of components in a reaction mixture containing 1,2-Dibromohexafluoropropane.
1. Sample Preparation: a. Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. b. Quench the reaction if necessary (e.g., by adding a suitable reagent or cooling). c. Dilute the aliquot with a high-purity solvent (e.g., hexane or dichloromethane) to a suitable concentration for GC-MS analysis. d. Add a known concentration of an internal standard (e.g., a non-reactive hydrocarbon or another halogenated compound with a different retention time) for quantitative analysis.[14]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8860 GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: A column with a stationary phase suitable for separating halogenated hydrocarbons, such as an Agilent J&W DB-Select 624 UI or equivalent.[24]
- Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
- Inlet Temperature: 250 °C (can be optimized to prevent degradation).
- Injection Volume: 1 µL.
- Split Ratio: 50:1 (can be adjusted based on sample concentration).
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold: 5 minutes at 250 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source: Electron Ionization (EI) at 70 eV.[15]
- Mass Range: 50-500 m/z.
3. Data Analysis: a. Identify the peaks corresponding to the starting material, product(s), and internal standard based on their retention times and mass spectra. b. Compare the obtained mass spectra with a library (e.g., NIST) for confirmation. c. For quantitative analysis, calculate the concentration of the analyte based on the peak area ratio relative to the internal standard.
Protocol 2: ¹⁹F NMR for In-Situ Reaction Monitoring
This protocol describes how to use ¹⁹F NMR to monitor the progress of a reaction involving 1,2-Dibromohexafluoropropane directly in the NMR tube.
1. Sample Preparation: a. In a clean, dry NMR tube, combine the reactants for the reaction. b. Add a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) that will not react with the components of the reaction mixture. c. Add a known amount of a fluorinated internal standard if absolute quantification is desired. The internal standard should have a simple ¹⁹F NMR signal that does not overlap with the signals of the reactants or products.
2. NMR Instrumentation and Conditions:
- Spectrometer: 400 MHz or higher NMR spectrometer equipped with a fluorine-capable probe.
- Nucleus: ¹⁹F.
- Temperature: Set the probe temperature to the desired reaction temperature.
- Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment.
- Relaxation Delay (D1): At least 5 times the longest T₁ of the fluorine signals of interest to ensure full relaxation for accurate integration.
- Number of Scans: 16 or higher, depending on the concentration, to achieve adequate signal-to-noise.
3. Data Acquisition and Analysis: a. Acquire an initial ¹⁹F NMR spectrum (t=0) before initiating the reaction (if possible). b. Initiate the reaction (e.g., by adding a catalyst or by heating). c. Acquire subsequent ¹⁹F NMR spectra at regular time intervals. d. Process the spectra (Fourier transform, phase correction, and baseline correction). e. Integrate the signals corresponding to the starting material (1,2-Dibromohexafluoropropane) and the fluorinated product(s). f. Plot the relative integrals of the starting material and product(s) as a function of time to obtain a reaction profile.
Visualizations
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of reaction mixtures.
Logical Diagram: Troubleshooting GC Peak Tailing
Caption: Decision tree for troubleshooting GC peak tailing.
References
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Maschmeyer, T., Yunker, L. P. E., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7, 1061-1072. [Link]
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von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. kluedo. [Link]
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Weaver, D. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8325-8332. [Link]
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Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]
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Kobal, G., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 7(1), 1-11. [Link]
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Mestrelab Resources. (n.d.). What is qNMR and why is it important?[Link]
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The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
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RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
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National Institutes of Health. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. [Link]
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National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC. [Link]
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ACS Publications. (2020). Use of Standard Addition to Quantify In Situ FTIR Reaction Data. The Journal of Organic Chemistry. [Link]
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EPA. (1992). Method 8011: 1,2-Dibromoethane and 1,2-Dibrom-3-Chloropropane by Microextraction and Gas Chromatography. [Link]
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ResearchGate. (2025). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). [Link]
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AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]
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SCCWRP FTP. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. [Link]
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Technical Support Center: Work-up of 1,2-Dibromohexafluoropropane
Welcome to the technical support guide for handling emulsions during the work-up of reactions involving 1,2-Dibromohexafluoropropane. This resource is designed for researchers, scientists, and drug development professionals to provide both immediate answers and in-depth solutions to common challenges encountered during liquid-liquid extractions with this dense, fluorinated compound.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my 1,2-Dibromohexafluoropropane work-up?
A1: An emulsion is a stable mixture of two immiscible liquids, like your organic phase containing 1,2-Dibromohexafluoropropane and an aqueous wash solution.[1][2] Instead of separating into two distinct layers, one liquid becomes dispersed as microscopic droplets within the other, often creating a cloudy or milky layer at the interface.[3] This is typically caused by:
-
High-Energy Mixing: Vigorous shaking provides the energy to break up the liquid layers into fine droplets.[4]
-
Presence of Surfactants: Impurities or byproducts from your reaction, such as phospholipids, fatty acids, or even certain phase-transfer catalysts, can act like soap.[5][6] These molecules stabilize the droplets and prevent them from coalescing.[2]
-
Finely Divided Solids: Insoluble particulate matter can accumulate at the interface, physically preventing the layers from separating.[2][7]
Q2: I have a persistent emulsion. What is the quickest and simplest thing I can try?
A2: The first and simplest approach is patience, followed by increasing the ionic strength of the aqueous layer.[1][8] First, let the separatory funnel stand undisturbed for 15-30 minutes; sometimes, emulsions break on their own.[3][9] If that fails, add a saturated solution of sodium chloride (brine) or solid salt.[5][8] This technique, known as "salting out," makes the organic components less soluble in the aqueous phase, forcing the layers to separate.[4][10]
Q3: Can the properties of 1,2-Dibromohexafluoropropane itself contribute to emulsion formation?
A3: Yes, indirectly. 1,2-Dibromohexafluoropropane is a dense, highly halogenated organic compound.[11][12] Its high density (approx. 2.17 g/cm³) means it will almost always be the bottom layer when extracted with aqueous solutions.[12] While its immiscibility with water is expected, its interaction with amphiphilic byproducts (molecules with both polar and nonpolar ends) can be a primary cause of emulsions. If your reaction generates any surfactant-like species, the significant density difference and vigorous mixing can readily create a stable dispersion.
Q4: My reaction used a phase-transfer catalyst (PTC). Could that be the problem?
A4: Absolutely. Phase-transfer catalysts (PTCs) like quaternary ammonium salts are structurally similar to detergents and are designed to facilitate interaction between aqueous and organic phases.[6][13] While essential for the reaction, residual PTC is a common culprit for stabilizing emulsions during work-up.[5][14]
In-Depth Troubleshooting Guide: Preventing & Breaking Emulsions
Successfully isolating your product often depends on a clean phase separation. This guide provides a systematic approach, from prevention to advanced disruption techniques.
Part 1: Prevention - The Best First Line of Defense
Preventing an emulsion is always easier than breaking one.[4] If you know your reaction is prone to this issue, implement the following steps.
Protocol 1: Proactive Work-up Strategy
-
Solvent Evaporation: If your reaction solvent (e.g., THF, acetonitrile) has some water miscibility, it's best to remove it via rotary evaporation before starting the work-up.[8][15] Re-dissolve the crude residue in an immiscible extraction solvent like dichloromethane or ethyl acetate.
-
Gentle Mixing: Do not vigorously shake the separatory funnel. Instead, gently and slowly invert the funnel 5-10 times.[5][16] This increases the surface area for extraction without supplying the high energy needed to form a stable emulsion.
-
Pre-emptive Salting Out: Before adding your organic reaction mixture, add solid sodium chloride or brine to the aqueous wash solution in the separatory funnel.[3][9][16] This increases the polarity of the aqueous phase from the start.
Part 2: A Tiered Approach to Breaking Emulsions
If an emulsion has already formed, proceed through the following tiers, starting with the least invasive methods.
These methods are gentle and unlikely to affect your target compound.
| Method | Mechanism of Action | When to Use |
| Patience & Gravity | Allows time for droplets to coalesce under gravity. | The very first step for any emulsion. Let stand for 15-30 mins.[3][9] |
| Gentle Agitation | A gentle swirling motion or tapping the funnel can help merge droplets.[3] | For mild, less stable emulsions. |
| "Salting Out" | Increases the ionic strength of the aqueous layer, reducing the solubility of organic species and disrupting the stabilizing interface.[5][10] | The most common and effective method for many emulsions.[4] |
| Filtration | Passing the mixture through a plug of glass wool or Celite can physically coalesce the dispersed droplets.[4][8] | Useful when fine particulates are suspected of stabilizing the emulsion.[7] |
Protocol 2: Application of Tier 1 Methods
-
Wait: Let the separatory funnel sit undisturbed in a ring stand.
-
Add Brine: If no separation occurs, add 10-20% of the total volume as a saturated NaCl solution (brine). Gently swirl and allow to stand.[8]
-
Add Solid Salt: If brine is ineffective, add solid NaCl or anhydrous Na₂SO₄ in portions until saturation, swirling gently after each addition.[3][8]
-
Filter: As a last resort for this tier, drain the entire mixture from the separatory funnel through a loose plug of glass wool or a pad of Celite in a Hirsch or Büchner funnel.[4][8] Collect the filtrate and return it to the separatory funnel to check for separation.
If physical methods fail, altering the chemical or thermal environment can break more stubborn emulsions. Use caution if your product is sensitive to pH or temperature.
| Method | Mechanism of Action | When to Use |
| pH Adjustment | Protonating or deprotonating acidic or basic emulsifying agents (e.g., carboxylic acids, amines) can alter their solubility and break the emulsion.[1][3] | When acidic or basic impurities are suspected. Test on a small aliquot first. |
| Solvent Addition | Adding a small amount of a different solvent can change the overall polarity of the organic phase, helping to dissolve the emulsifying agent.[4][5] | When the emulsion is particularly persistent. Methanol or ethanol are common choices.[2] |
| Gentle Heating | Decreases the viscosity of the solution and can increase the kinetic energy of droplets, promoting coalescence.[1] | Use a warm water bath. Avoid for volatile solvents or thermally sensitive compounds. |
| Cooling / Freezing | Freezing the aqueous layer can physically disrupt the emulsion structure.[1][2] | A useful technique, especially for small-scale extractions. |
Protocol 3: Application of Tier 2 Methods
-
pH Adjustment: Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the mixture, swirl, and observe.[1][9] Check the pH of the aqueous layer with litmus paper.
-
Solvent Addition: Add a small volume (1-5% of the organic layer volume) of a solvent like methanol.[17] Swirl and allow to settle. Be aware this may slightly increase the solubility of your product in the aqueous layer.
-
Thermal Methods: Either place the separatory funnel in a warm water bath or cool it in an ice bath to observe any changes.[1]
For the most persistent emulsions, mechanical force is a highly effective, albeit more involved, solution.
| Method | Mechanism of Action | When to Use |
| Centrifugation | Applies a strong gravitational force that rapidly forces the denser droplets to coalesce and separate from the less dense phase.[4][9] | The most surefire way to break a stable emulsion, especially for smaller volumes.[3] |
| Ultrasonic Bath | Uses high-frequency sound waves to induce cavitation and disrupt the emulsion.[3][9] | An alternative to centrifugation when a suitable centrifuge is not available. |
Protocol 4: Application of Tier 3 Methods
-
Centrifugation: Transfer the emulsion to centrifuge tubes. Ensure the tubes are balanced. Centrifuge for 5-10 minutes. The layers should be clearly separated upon removal.[2][4]
-
Ultrasonication: Place the vessel containing the emulsion into an ultrasonic bath, potentially with ice to dissipate heat.[3][9] Sonicate for several minutes until separation is observed.
Visual Workflow & Data
Troubleshooting Decision Tree
The following diagram outlines the logical progression for tackling an emulsion during your work-up.
Caption: A decision tree for troubleshooting emulsions.
Physical Properties of 1,2-Dibromohexafluoropropane
| Property | Value | Source |
| Molecular Formula | C₃Br₂F₆ | [18][19] |
| Molecular Weight | 309.83 g/mol | [18][19] |
| Boiling Point | ~73 °C | [12] |
| Density | ~2.17 g/cm³ | [12] |
| Appearance | Colorless liquid | [11] |
References
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Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
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Tackling emulsions just got easier. Biotage. (2023-01-17).
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Phase-transfer catalyst. Wikipedia.
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Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
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Enhancing Extractions by Salting Out. LCGC International. (2023-08-01).
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Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Chem Reactor (YouTube). (2024-02-25).
-
Emulsion Problem Encountered in Extractions. BrainKart. (2018-03-23).
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DTAC as an Emulsifier and Phase Transfer Catalyst. (2025-10-18).
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Technical Support Center: Overcoming Emulsion Formation in the Liquid-Liquid Extraction of (-)-Carvone. Benchchem.
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Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
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Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. (2018-05-17).
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Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
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How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
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Breaking emulsions. Reddit. (2018-02-09).
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How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
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CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane. CymitQuimica.
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1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. PubChem.
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Industrial Phase-Transfer Catalysis.
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Phase transfer catalysis (PTC). OperaChem. (2023-07-02).
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1,2-Dibromohexafluoropropane. NIST WebBook.
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Phase Transfer Catalysis. Dalal Institute.
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Approach to Synthesis Problems. Organic Chemistry: How to... (2022-07-31).
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How to Tackle Organic Chemistry Synthesis Questions. Leah4Sci. (2016-11-10).
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1,2-DIBROMOHEXAFLUOROPROPANE CAS#: 661-95-0. ChemWhat.
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1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. CAS Common Chemistry.
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How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate. (2014-11-07).
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4.7: Reaction Work-Ups. Chemistry LibreTexts. (2021-09-27).
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Workup Tricks: Reagents. University of Rochester, Department of Chemistry.
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Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry.
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Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives. ResearchGate. (2025-08-05).
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Studies on sulfinatodehalogenation XIX. The reaction of perfluoroalkyl iodides and perfluoroalkanesulfonyl bromides with conjugated dienes. ResearchGate. (2025-08-07).
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Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3) F Bonds Functionalization. PMC - NIH. (2024-12-31).
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Organic Reaction Workup Formulas for Specific Reagents.
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1,2-Dibromohexafluoropropane Safety Data Sheet. Synquest Labs.
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1,2-Dibromo-3-chloropropane. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.
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Technical Support Center: Enhancing Regioselectivity in 1,2-Dibromohexafluoropropane Additions to Alkenes
Welcome to the technical support center for the regioselective addition of 1,2-Dibromohexafluoropropane (DBHFP). This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize fluorinated building blocks. Here, we move beyond simple protocols to explore the underlying principles governing regioselectivity, providing you with the expert insights needed to troubleshoot and optimize your reactions.
Section 1: Fundamental Principles of Regioselectivity
The addition of 1,2-dibromohexafluoropropane to alkenes typically proceeds via a free-radical chain mechanism. Understanding this mechanism is the first step toward controlling the reaction's outcome. The regioselectivity—the preference for one constitutional isomer over another—is not arbitrary; it is dictated by the relative stability of the radical intermediates formed during the propagation step.[1][2]
The key mechanistic steps are:
-
Initiation: A radical initiator (e.g., heat, UV light, or a chemical initiator like AIBN) causes the homolytic cleavage of one of the C-Br bonds in DBHFP. The CF₃CF(Br)CF₂-Br bond is sterically more accessible and potentially weaker, but cleavage can be complex. The most common initiation involves the abstraction of a bromine atom by an initiator radical, generating a hexafluoropropyl radical.
-
Propagation:
-
Step A: The resulting radical adds to the π-bond of the alkene. This addition can occur at either carbon of the double bond, leading to two possible new carbon-centered radical intermediates.
-
Step B: The more stable of these two radical intermediates abstracts a bromine atom from another molecule of DBHFP, forming the final product and regenerating the propagating radical.
-
The regioselectivity of the entire process is determined in Propagation Step A . The addition will overwhelmingly favor the pathway that produces the most stable radical intermediate.[3] The stability of carbon-centered radicals follows the order: tertiary > secondary > primary.[1][4] This preference is the primary factor governing the final isomeric ratio of your products.
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during your experiments.
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A low regioisomeric ratio is a common problem, especially with alkenes where the stability difference between the two possible radical intermediates is small.
-
Potential Cause A: High Reaction Temperature.
-
Explanation: High temperatures provide enough energy to overcome the small activation energy difference between the two competing addition pathways. This leads to the formation of both the thermodynamically and kinetically favored products, resulting in a mixture.
-
Solution: Lowering the reaction temperature is one of the most effective strategies to enhance regioselectivity.[5] By reducing the thermal energy, the reaction is more likely to proceed through the transition state with the lowest activation energy, which typically leads to the most stable radical intermediate.
-
Actionable Advice: If you are running the reaction at reflux in a solvent like CCl₄, try reducing the temperature to 40 °C, 25 °C, or even 0 °C. Monitor the reaction progress, as the rate will decrease.
-
-
-
Potential Cause B: Solvent Effects.
-
Explanation: While radical reactions are often considered less sensitive to solvent effects than ionic reactions, the solvent can still influence the stability of the transition state. Polar effects, in particular, can play a significant role when working with electron-rich or electron-poor substrates.[6]
-
Solution: Perform a solvent screen.
-
Actionable Advice: Screen a range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile). Analyze the regioisomeric ratio for each.
-
-
-
Potential Cause C: Steric Hindrance.
-
Explanation: Steric effects are a critical factor in determining regioselectivity.[7] The incoming radical will preferentially attack the less sterically hindered carbon of the double bond. If the substituents on the alkene do not provide a significant steric bias, selectivity will be poor.
-
Solution: While you cannot change the substrate, you can sometimes leverage catalysts that are more sensitive to steric factors.
-
Actionable Advice: Consider exploring transition-metal-catalyzed additions. Certain catalysts can create a more sterically demanding environment around the double bond, amplifying small steric differences between the two carbons.[8]
-
-
Issue 2: The major product is the opposite of what radical stability rules predict. Why?
This scenario often arises with alkenes bearing strongly electron-withdrawing or electron-donating groups.
-
Potential Cause: Dominant Polar and Electronic Effects.
-
Explanation: The stability of the transition state is not solely dependent on the resulting radical's stability; it is also influenced by polar effects.[6] The attacking radical and the alkene can have nucleophilic or electrophilic character. If there is a strong electronic mismatch, the addition may be directed by the stabilization of partial charges in the transition state, overriding the predicted radical stability pathway. For example, a nucleophilic radical will preferentially add to the more electron-poor carbon of an alkene, even if this leads to a less stable radical intermediate.[7]
-
Solution: Analyze the electronic nature of your reactants.
-
Actionable Advice: The perfluorinated radical derived from DBHFP is highly electrophilic. When reacting with an electron-rich alkene (e.g., an enol ether), it will strongly favor addition to the more electron-rich carbon. Conversely, when reacting with an electron-poor alkene (e.g., acrylonitrile), polar repulsion may alter the expected outcome. In these cases, a different mechanistic model, such as one grounded in conceptual Density Functional Theory, may be required for accurate prediction.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: Which of the two C-Br bonds in 1,2-dibromohexafluoropropane is more likely to be involved in the radical chain? A1: The CF₃CF(Br)-CF₂Br structure has two distinct bromine atoms. The bromine on the secondary carbon (C2) is adjacent to a trifluoromethyl group, while the bromine on the primary carbon (C1) is part of a -CF₂Br group. Radical abstraction by an initiator will likely favor the more sterically accessible and potentially weaker C-Br bond. The subsequent radical addition to the alkene and bromine abstraction from another DBHFP molecule will then proceed. The exact nature of the propagating radical can be complex and may require specific experimental or computational analysis to determine.
Q2: How can I intentionally reverse the regioselectivity of the addition? A2: Reversing the "natural" regioselectivity of a free-radical addition is challenging and often not possible by simply modifying conditions. The most promising approach is to abandon the free-radical pathway altogether and employ a transition-metal-catalyzed method.[9] Catalysts like those based on Ruthenium, Palladium, or Nickel can operate through entirely different mechanisms (e.g., migratory insertion), where regioselectivity is dictated by the catalyst's coordination to the alkene rather than by radical stability.[8][10]
Q3: What are the primary safety considerations when handling 1,2-dibromohexafluoropropane? A3: 1,2-Dibromohexafluoropropane is a hazardous chemical. According to its Safety Data Sheet (SDS), it is toxic if swallowed, in contact with skin, or if inhaled.[11] It causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[11][12] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Ensure all safety precautions have been read and understood before handling.[11]
Experimental Protocols & Optimization
Protocol 1: General Procedure for Free-Radical Addition of DBHFP
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve your alkene (1.0 equiv) in a suitable anhydrous solvent (e.g., CCl₄ or toluene, 0.1 M).
-
Reagent Addition: Add 1,2-dibromohexafluoropropane (1.1 - 1.5 equiv).
-
Initiation: Add a radical initiator (e.g., AIBN or benzoyl peroxide, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for AIBN) and stir. Monitor the reaction's progress using an appropriate technique (e.g., GC-MS or ¹H NMR on an aliquot).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product via column chromatography. Analyze the purified product and determine the regioisomeric ratio using ¹H NMR, ¹⁹F NMR, and/or GC-MS.
Protocol 2: Workflow for Optimizing Regioselectivity
This workflow provides a systematic approach to improving the outcome of your reaction.
Data Summary Table
The following table illustrates the hypothetical impact of various experimental parameters on regioselectivity, based on the principles discussed. "Product A" refers to the anti-Markovnikov adduct (addition to the less substituted carbon), while "Product B" is the Markovnikov adduct.
| Parameter | Condition 1 | RR (A:B) | Condition 2 | RR (A:B) | Rationale |
| Temperature | 80 °C | 70:30 | 25 °C | 90:10 | Lower temperature favors the pathway with the lower activation energy, increasing selectivity.[5] |
| Solvent | Toluene (nonpolar) | 85:15 | Acetonitrile (polar) | 75:25 | Solvent polarity can influence transition state stability, potentially altering selectivity.[6] |
| Alkene Substrate | 1-Octene (Alkyl) | 92:8 | Styrene (Aryl) | >99:1 | The benzylic radical intermediate from styrene is significantly more stable, leading to higher selectivity. |
| Method | Free Radical (AIBN) | 92:8 | Ni-Catalyzed | 5:95 | Transition metal catalysts operate via different mechanisms, potentially reversing or improving selectivity.[8] |
References
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1,2-Dibromohexafluoropropane.
- Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET: 1,2-Dibromohexafluoropropane.
- Synquest Labs. (2019). Safety Data Sheet: 1,2-Dibromohexafluoropropane.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69579, 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. Retrieved from [Link].
- Reddit r/OrganicChemistry. (2025). why is free radical bromination regioselective?.
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Chemistry Steps. (n.d.). The Regiochemistry of Alkene Addition Reactions. Retrieved from [Link].
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Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link].
- Testbook. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation.
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Domingo, L. R., et al. (2010). Regioselectivity of Radical Additions to Substituted Alkenes: Insight From Conceptual Density Functional Theory. The Journal of Organic Chemistry, 75(15), 4964-4974. Retrieved from [Link].
- Elmhurst University. (n.d.). Regioselectivity.
- SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM Addition to Carbon–Carbon Double bond Electrophilic Addition Reactions.
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Purechemistry. (2023). Regioselectivity and chemoselectivity of aliphatic addition reactions. Retrieved from [Link].
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Chemistry LibreTexts. (2022). II. Intermolecular Addition Reactions. Retrieved from [Link].
-
Michigan State University Department of Chemistry. (n.d.). Addition Reactions of Alkenes. Retrieved from [Link].
-
Das, M., & Lee, D. (2016). Ni-Catalyzed Regioselective 1,2-Dialkylation of Alkenes Enabled by the Formation of Two C(sp3)–C(sp3) Bonds. Journal of the American Chemical Society, 138(29), 9239-9244. Retrieved from [Link].
-
Trost, B. M., Machacek, M., & Schnaderbeck, M. J. (2000). A regioselective Ru-catalyzed alkene-alkyne coupling. Organic Letters, 2(12), 1761-1764. Retrieved from [Link].
- ChemRxiv. (2022). Regioselective 1,2-Alkylboration of Non-conjugated Alkenes Utilizing Diazo Compounds as Alkylating agents Enabled by Pd- catalysis.
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Validation & Comparative
A Researcher's Guide to Brominating Agents: Correcting the Role of 1,2-Dibromohexafluoropropane and a Comparative Analysis of Key Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic introduction of bromine atoms into molecular frameworks is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The choice of a brominating agent is critical, dictating the reaction's efficiency, selectivity, and safety. This guide provides an in-depth technical comparison of commonly employed brominating agents.
Crucially, this guide will first clarify a common point of confusion regarding the role of 1,2-dibromohexafluoropropane. While its name suggests a function as a brominating agent, its primary and valued role in synthesis is, in fact, that of a fluorinated building block. We will then proceed to an objective comparison of the performance of established and versatile brominating agents, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The True Identity of 1,2-Dibromohexafluoropropane: A Fluorinated Building Block, Not a Brominating Agent
Initial interest in 1,2-dibromohexafluoropropane (C₃Br₂F₆) often stems from the presence of two bromine atoms, leading to the assumption that it may serve as a source of electrophilic or radical bromine. However, extensive review of the chemical literature indicates that its principal application lies in its identity as a perfluorinated compound. The significant influence of fluorine atoms on the physicochemical properties of organic molecules makes such building blocks highly valuable in medicinal chemistry and materials science.[1][2][3][4][5]
The incorporation of the hexafluoropropane backbone can impart desirable characteristics to a target molecule, such as:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.[3]
-
Increased Lipophilicity: The introduction of fluorine atoms can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[3]
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine atoms can alter the pKa of nearby functional groups.
-
Conformational Control: The steric bulk and unique electronic properties of the trifluoromethyl groups can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for a biological target.
1,2-Dibromohexafluoropropane serves as a scaffold, where the bromine atoms act as handles for further chemical transformations, allowing for the introduction of this valuable fluorinated motif into a larger molecular structure. Its synthesis is typically achieved through the bromination of hexafluoropropene with elemental bromine.[6] Therefore, it is the product of a bromination reaction, not the reagent.
Having clarified the role of 1,2-dibromohexafluoropropane, we will now focus on a comparative analysis of true brominating agents that researchers frequently encounter.
A Comparative Overview of Key Brominating Agents
The selection of a brominating agent is a critical decision in synthetic planning, with implications for yield, selectivity, and safety. The most common and versatile brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
| Reagent | Formula | Molecular Weight ( g/mol ) | Form | Key Applications | Advantages | Disadvantages |
| Molecular Bromine | Br₂ | 159.81 | Fuming red-brown liquid | Electrophilic addition to alkenes/alkynes, aromatic bromination, α-bromination of carbonyls. | Potent and readily available brominating agent. | Highly corrosive, toxic, and difficult to handle due to high vapor pressure; reactions can be highly exothermic and produce corrosive HBr byproduct.[7][8] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | Allylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls. | Easy-to-handle solid; provides a low, constant concentration of Br₂, minimizing side reactions.[7] | Can be unreliable if not pure; requires a radical initiator for allylic/benzylic bromination.[7] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 285.92 | Off-white crystalline solid | Benzylic, allylic, and aromatic bromination. | Higher bromine content by weight than NBS, leading to greater atom economy; byproduct (5,5-dimethylhydantoin) is less soluble, simplifying purification.[9] | |
| Pyridinium Tribromide | C₅H₅N·HBr₃ | 319.86 | Red crystalline solid | Electrophilic bromination of ketones, phenols, and ethers. | Solid, stable, and safer alternative to liquid bromine; easy to handle and measure.[7] | Can be less reactive than Br₂.[7] |
Mechanistic Considerations: Electrophilic vs. Radical Bromination
The choice of brominating agent and reaction conditions dictates whether the reaction proceeds through an electrophilic or a radical pathway.
Electrophilic Bromination
In electrophilic bromination, a source of "Br⁺" attacks an electron-rich species, such as an aromatic ring or an alkene.
Figure 1: General mechanism for electrophilic aromatic bromination.
Molecular bromine, often activated by a Lewis acid, is a powerful reagent for electrophilic aromatic substitution. Pyridinium tribromide serves as a solid, safer alternative for these reactions.[7] NBS can also act as an electrophilic brominating agent, particularly for activated aromatic systems.[10] The regioselectivity of electrophilic aromatic bromination is governed by the electronic nature of the substituents on the aromatic ring.
Radical Bromination
Radical bromination is employed for the substitution of hydrogen atoms at allylic and benzylic positions. This pathway is favored under conditions that promote the formation of bromine radicals, such as the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light.
Figure 2: Generalized radical chain mechanism for benzylic bromination.
NBS is the archetypal reagent for allylic and benzylic bromination.[7] It provides a low, steady concentration of bromine, which is crucial for favoring the radical pathway over competing electrophilic addition to any double bonds present in the molecule.[7] DBDMH is also highly effective for these transformations.[11]
Experimental Data: A Comparative Look at Performance
The following sections provide a comparative analysis of common brominating agents in specific applications, supported by experimental data where available.
Benzylic Bromination of Toluene
The benzylic bromination of toluene is a standard reaction to compare the efficacy of radical brominating agents.
| Brominating Agent | Catalyst (mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination Products (%) | Reference |
| DBDMH (0.5 equiv) | ZrCl₄ (10) | 86 | 0 | [12] |
| NBS (1.0 equiv) | ZrCl₄ (10) | 39 | 0 | [12] |
This data suggests that under these specific Lewis acid-catalyzed conditions, DBDMH is significantly more efficient than NBS for the benzylic bromination of toluene.[12] The use of 0.5 equivalents of DBDMH to achieve a high yield highlights its excellent atom economy, as it possesses two reactive bromine atoms.[9]
Electrophilic Aromatic Bromination of Anisole
The regioselectivity of electrophilic aromatic bromination is a key consideration. The bromination of anisole, an activated aromatic ether, serves as a good model.
| Brominating Agent | Conditions | Product Distribution (o:m:p) | Reference |
| NBS | CH₃CN, RT | High p-selectivity | [9] |
| Br₂ | AcOH | 90% p-bromoanisole | [13] |
Both NBS and Br₂ show a strong preference for para-bromination of anisole, which is expected due to the directing effect of the methoxy group and steric hindrance at the ortho positions.[9][13]
Experimental Protocols
The following are representative protocols for benzylic and electrophilic aromatic bromination.
Protocol 1: Benzylic Bromination of a Methylarene with DBDMH
Objective: To perform a selective benzylic bromination using DBDMH.
Methodology:
-
Dissolve the methylarene (e.g., toluene, 1.0 mmol) in a suitable solvent such as acetonitrile.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 equivalents, 0.5 mmol).
-
Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN).
-
Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality of Experimental Choices:
-
DBDMH (0.5 equiv): The use of a substoichiometric amount of DBDMH is possible due to the presence of two reactive bromine atoms per molecule, making the process more atom-economical.
-
AIBN: This is a standard radical initiator that decomposes upon heating to generate radicals, which initiate the radical chain reaction.
-
Acetonitrile: A polar aprotic solvent that is suitable for this type of reaction.
-
Reflux: The elevated temperature is necessary to initiate the decomposition of AIBN and drive the reaction to completion.
-
Sodium thiosulfate quench: This is to neutralize any remaining active bromine species.
Protocol 2: Electrophilic Aromatic Bromination of Acetanilide with NBS
Objective: To perform a regioselective electrophilic aromatic bromination of an activated aromatic ring.
Methodology:
-
Dissolve acetanilide (1.0 mmol) in acetonitrile (5 mL).
-
Add N-bromosuccinimide (NBS) (1.0 mmol).
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated H₂SO₄).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure p-bromoacetanilide.
Causality of Experimental Choices:
-
NBS: A convenient and easy-to-handle solid source of electrophilic bromine.
-
Acetonitrile: A suitable polar aprotic solvent for this reaction.
-
Catalytic Acid: The acid protonates the NBS, making the bromine atom more electrophilic and facilitating the attack by the aromatic ring.
-
Room Temperature: The activated nature of the acetanilide ring allows the reaction to proceed at a moderate temperature.
-
Precipitation in Water: The organic product is typically insoluble in water, allowing for easy isolation.
Safety and Handling Considerations
A critical aspect of choosing a brominating agent is its safety profile.
| Reagent | Key Hazards | Handling Precautions |
| Molecular Bromine (Br₂) | Highly corrosive, toxic by inhalation, causes severe burns.[8] Reacts violently with many organic and inorganic compounds.[14] | Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[8] Have a quenching agent (e.g., sodium thiosulfate solution) readily available. |
| N-Bromosuccinimide (NBS) | Irritant, can cause skin and eye irritation. May intensify fire (oxidizer). | Handle in a well-ventilated area. Wear gloves and eye protection. Store in a cool, dry place away from combustible materials.[1] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oxidizing solid, may cause fire or explosion. Causes skin and eye irritation. | Handle with appropriate PPE. Keep away from heat and combustible materials. |
| Pyridinium Tribromide | Corrosive, causes severe skin burns and eye damage. | Handle in a fume hood with appropriate PPE. Avoid inhalation of dust. |
Conclusion
This guide has clarified that 1,2-dibromohexafluoropropane is a valuable fluorinated building block, not a brominating agent. For researchers seeking to perform brominations, a careful selection from the array of available reagents is paramount.
-
Molecular bromine remains a powerful, albeit hazardous, choice for a wide range of electrophilic brominations.
-
N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic radical brominations due to its ability to maintain a low concentration of Br₂.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) offers an excellent alternative to NBS, often with superior atom economy and simplified purification.
-
Pyridinium tribromide provides a safer, solid alternative to liquid bromine for electrophilic brominations.
The optimal choice of brominating agent will always depend on the specific substrate, the desired selectivity (regio- and chemoselectivity), and the safety and practical constraints of the experimental setup. A thorough understanding of the reactivity, mechanism, and handling requirements of each reagent is essential for the successful and safe execution of bromination reactions in a research and development setting.
References
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Semantic Scholar. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
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Tandem, T. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis. [Link]
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National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. [Link]
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Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]
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-
ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. [Link]
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National Institutes of Health. (2012). Lewis Acid Catalyzed Benzylic Bromination. Tetrahedron Letters. [Link]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
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Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
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OMICS International. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [Link]
-
Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. [Link]
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PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. [Link]
-
Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. [Link]
-
ResearchGate. (n.d.). Percent yield comparison using DBDMH and CBr 4 as brominating agents. [Link]
-
NIST. (n.d.). 1,2-Dibromohexafluoropropane. [Link]
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A Senior Application Scientist's Guide to Perfluoroalkylation: A Comparative Study of Modern Synthetic Methods
Introduction: The Indispensable Role of the Perfluoroalkyl Group
In the landscape of modern drug discovery and materials science, the incorporation of perfluoroalkyl (Rf) groups, particularly the trifluoromethyl (CF₃) moiety, is a cornerstone strategy for molecular design. The unique physicochemical properties imparted by these groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly impact the efficacy and pharmacokinetic profile of bioactive molecules.[1][2] Consequently, the development of efficient and versatile perfluoroalkylation methods is a field of intense research. This guide provides a comparative analysis of the three primary mechanistic avenues for perfluoroalkylation—nucleophilic, electrophilic, and radical—offering insights into their respective strengths, limitations, and practical applications for researchers at the forefront of chemical synthesis.
I. Nucleophilic Perfluoroalkylation: The Power of the Perfluoroalkyl Anion
Nucleophilic perfluoroalkylation relies on the generation of a perfluoroalkyl anion or its synthetic equivalent, which then attacks an electrophilic substrate. This approach is particularly effective for the perfluoroalkylation of carbonyl compounds and their derivatives.[3][4]
Mechanism and Key Reagents
The most prominent reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[5][6] TMSCF₃ itself is not a direct source of the CF₃⁻ anion; it requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicon intermediate that delivers the trifluoromethyl group to the electrophile.[7][8]
The general mechanism for the trifluoromethylation of a carbonyl compound using TMSCF₃ is illustrated below:
Caption: Mechanism of Nucleophilic Trifluoromethylation with TMSCF₃.
Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde
This protocol provides a general procedure for the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent.
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 mmol) to the solution.
-
Slowly add the TBAF solution (0.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Performance and Limitations
| Feature | Performance |
| Substrate Scope | Excellent for aldehydes and ketones. Can be applied to imines and other electrophiles.[5] |
| Functional Group Tolerance | Good, but sensitive to acidic protons and highly electrophilic functional groups. |
| Reaction Conditions | Mild, typically at or below room temperature. |
| Reagent Handling | TMSCF₃ is a volatile liquid. The reaction is often moisture-sensitive.[8] |
| Cost | TMSCF₃ is commercially available but can be a significant cost factor on a large scale. |
II. Electrophilic Perfluoroalkylation: Taming the Elusive Perfluoroalkyl Cation
Electrophilic perfluoroalkylation involves the transfer of a perfluoroalkyl group, formally as a cation (Rf⁺), to a nucleophilic substrate. Due to the high electronegativity of fluorine, the generation of a "naked" perfluoroalkyl cation is challenging, leading to the development of specialized reagents that act as Rf⁺ synthons.[9]
Mechanism and Key Reagents
Hypervalent iodine reagents, such as Togni's reagents and Umemoto's reagents, are the workhorses of electrophilic perfluoroalkylation.[10][11][12] These compounds feature a perfluoroalkyl group attached to an iodine(III) center, rendering the perfluoroalkyl group susceptible to nucleophilic attack.
The reaction mechanism can vary depending on the nucleophile and reaction conditions, but a general representation involves the attack of the nucleophile on the perfluoroalkyl group, with the hypervalent iodine moiety acting as a good leaving group.
Caption: General Scheme for Electrophilic Trifluoromethylation.
Experimental Protocol: Electrophilic Trifluoromethylation of a β-Ketoester
This protocol describes the trifluoromethylation of a β-ketoester using a Togni reagent.
Materials:
-
β-Ketoester (1.0 mmol)
-
Togni's Reagent II (1-trifluoromethyl-3,3-dimethyl-1,2-benziodoxole) (1.2 mmol)
-
Copper(I) bromide - dimethyl sulfide complex (CuBr·SMe₂) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., acetonitrile or DMF) (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvents for extraction and chromatography
Procedure:
-
In a reaction vial, dissolve the β-ketoester (1.0 mmol) and CuBr·SMe₂ (0.1 mmol) in the anhydrous solvent (5 mL) under an inert atmosphere.
-
Add Togni's Reagent II (1.2 mmol) to the mixture in one portion.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the α-trifluoromethylated β-ketoester.[13][14]
Performance and Limitations
| Feature | Performance |
| Substrate Scope | Effective for a wide range of soft nucleophiles, including β-dicarbonyl compounds, silyl enol ethers, electron-rich arenes, and some heteroatoms (S, P).[13] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong nucleophiles that may react elsewhere. |
| Reaction Conditions | Typically mild, often at room temperature. Can be catalyzed by Lewis or Brønsted acids, or transition metals.[10] |
| Reagent Handling | Togni's and Umemoto's reagents are stable, crystalline solids that are generally easy to handle.[11] |
| Cost | These reagents are more expensive than simple perfluoroalkyl sources. |
III. Radical Perfluoroalkylation: A Paradigm of Mildness and Versatility
Radical perfluoroalkylation methods have witnessed a surge in popularity due to their mild reaction conditions and exceptional functional group tolerance.[15] These methods involve the generation of a perfluoroalkyl radical, which then engages with the substrate.
A. Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for generating perfluoroalkyl radicals from readily available precursors like perfluoroalkyl iodides.[1][16][17]
A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a perfluoroalkyl halide, leading to the formation of a perfluoroalkyl radical. This radical can then add to an alkene or an arene, and the catalytic cycle is closed by a subsequent redox event.
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analytical techniques for characterizing 1,2-Dibromohexafluoropropane products
An In-Depth Comparative Guide to Analytical Techniques for the Characterization of 1,2-Dibromohexafluoropropane
For researchers, scientists, and drug development professionals, the precise characterization of reagents and intermediates is a cornerstone of reliable and reproducible science. 1,2-Dibromohexafluoropropane (DBHFP), a halogenated propane with the chemical formula C₃Br₂F₆, serves as a valuable building block in the synthesis of specialized agrochemicals and pharmaceuticals.[1][2] Its unique physical properties, such as a boiling point of approximately 73°C and high density, make it suitable for various applications, including as a solvent and a fire-extinguishing agent.[3][4]
However, the efficacy and safety of its downstream applications depend critically on the purity of the starting material. The presence of isomers, residual starting materials, or degradation byproducts can have profound impacts on reaction yields, impurity profiles of final products, and toxicological assessments. This guide offers a detailed comparison of the primary analytical techniques used to characterize 1,2-Dibromohexafluoropropane, providing field-proven insights and actionable protocols to empower scientists in selecting the optimal methods for their specific needs.
Gas Chromatography (GC): The Workhorse for Volatile Compound Analysis
Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for DBHFP. The principle relies on separating components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. The choice of detector is crucial and dictates the sensitivity and specificity of the analysis.
Causality in Detector Selection:
The decision of which GC detector to employ is driven by the analytical goal. For routine purity checks where impurities are known and standards are available, a robust detector like a Flame Ionization Detector (FID) may suffice. For trace-level analysis of halogenated contaminants, an Electron Capture Detector (ECD) offers superior sensitivity. However, for the definitive identification of unknown impurities and structural confirmation, a Mass Spectrometer (MS) is indispensable.
A. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS provides unparalleled specificity by coupling the separating power of GC with the identification capabilities of mass spectrometry. As eluting compounds exit the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum or "fingerprint" for each compound.
-
Expertise & Experience: For halogenated compounds like DBHFP, the mass spectrum is highly informative. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance creates characteristic isotopic patterns for bromine-containing fragments, which is a powerful tool for confirming their presence.[5] While standard electron ionization (EI) can cause extensive fragmentation, sometimes leading to a weak or absent molecular ion peak for fluorinated compounds, it provides a rich fragmentation pattern for library matching.[6][7] For unambiguous molecular weight determination, soft ionization techniques like Field Ionization (FI) can be employed, which minimize fragmentation and preserve the molecular ion.[7]
-
Trustworthiness: The self-validating nature of GC-MS comes from its ability to provide both retention time data (from the GC) and mass spectral data (from the MS). A match in both parameters against a known standard provides a very high degree of confidence in the identification. High-resolution mass spectrometry (GC-HRMS) further enhances this by providing accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.[8]
B. Gas Chromatography-Electron Capture Detector (GC-ECD): The Specialist for High-Sensitivity Halogen Detection
The ECD is highly selective and exceptionally sensitive to compounds containing electronegative elements, particularly halogens.[9] It operates by measuring a decrease in a constant current caused by the capture of electrons by the eluting analyte.
-
Expertise & Experience: While GC-MS is superior for identification, GC-ECD often provides significantly lower detection limits for halogenated compounds, sometimes by orders of magnitude.[10] This makes it the ideal choice for quantifying trace-level impurities in a high-purity DBHFP sample, such as other halogenated contaminants or degradation products.
-
Trustworthiness: The method's reliability for quantification is high, but its weakness lies in its specificity. Multiple compounds can have the same retention time, and the detector provides no structural information. Therefore, peak identities must be rigorously confirmed by a technique like GC-MS before relying on GC-ECD for routine quantification.
Experimental Protocol: GC-MS Purity and Impurity Profiling of 1,2-Dibromohexafluoropropane
-
Sample Preparation: Prepare a 1000 ppm (w/v) solution of the 1,2-Dibromohexafluoropropane sample in a high-purity solvent such as hexane. Prepare a series of calibration standards if quantitative analysis of specific impurities is required.
-
Instrumentation: Use a gas chromatograph equipped with a capillary column suitable for separating volatile halogenated compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column) and a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (with a 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 15 °C/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 35 to 400
-
-
Data Analysis:
-
Identify the main peak corresponding to 1,2-Dibromohexafluoropropane.
-
Integrate all peaks in the chromatogram. Calculate purity using the area percent method for a general assessment.
-
For each impurity peak, analyze the mass spectrum. Compare it against spectral libraries (e.g., NIST) for tentative identification. Pay close attention to the isotopic patterns to confirm the presence of bromine.
-
Visualization: GC-MS Analytical Workflow
Caption: Workflow for purity analysis of 1,2-Dibromohexafluoropropane by GC-MS.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct View of Fluorine Chemistry
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule. For fluorinated compounds, ¹⁹F NMR is particularly potent.
-
Expertise & Experience: The ¹⁹F nucleus has 100% natural abundance and high sensitivity, making it an ideal NMR probe.[11][12] Its most significant advantage is the vast chemical shift range (over 800 ppm), which dramatically reduces the likelihood of signal overlap compared to ¹H NMR.[12][13] This allows for the clear resolution of signals from different fluorine atoms within the DBHFP molecule and, crucially, any fluorinated impurities, even if they are structurally very similar.[11][14]
-
Trustworthiness: ¹⁹F NMR can be made strictly quantitative (qNMR) by acquiring the data under specific, well-controlled conditions and using a certified internal standard. This allows for a direct, highly accurate measurement of the absolute purity of the DBHFP product without the need for a reference standard of the analyte itself. It is a primary analytical method used for certifying reference materials. Furthermore, ¹⁹F NMR is complementary to mass spectrometry, capable of identifying organofluorine compounds that may be missed by other techniques.[15][16]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) of 1,2-Dibromohexafluoropropane
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 1,2-Dibromohexafluoropropane sample into an NMR tube.
-
Accurately weigh and add approximately 5 mg of a certified ¹⁹F qNMR internal standard (e.g., trifluorotoluene) to the same tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) that dissolves both the sample and the standard.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Acquisition Parameters (for quantitation):
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is typical.
-
Pulse Angle: 90°
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64 scans).
-
-
Data Processing & Analysis:
-
Apply standard Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the signals corresponding to the internal standard and the various fluorine environments in the DBHFP molecule.
-
Calculate the purity using the following formula, accounting for the number of fluorine atoms contributing to each integrated signal: Purity (%) = (Area_analyte / N_analyte) * (N_std / Area_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100% (where N = number of fluorine nuclei per molecule, MW = molecular weight, m = mass)
-
Visualization: Logic of ¹⁹F NMR for Structural Analysis
Caption: Logical flow of information derived from a ¹⁹F NMR experiment.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Fingerprint
FTIR spectroscopy is a fast and cost-effective technique that measures the absorption of infrared radiation by a sample, causing molecular vibrations at specific frequencies that correspond to the molecule's functional groups.
-
Expertise & Experience: For DBHFP, the FTIR spectrum will be dominated by very strong absorption bands in the 1360-1000 cm⁻¹ region, which are characteristic of C-F bond stretching.[17] Additionally, weaker absorptions for the C-Br bond can be expected in the 600-500 cm⁻¹ range.[18]
-
Trustworthiness: While FTIR is not suitable for quantifying minor impurities or distinguishing between isomers, it serves as an excellent and rapid method for identity confirmation. By comparing the spectrum of a sample to that of a known reference standard, one can quickly verify its identity. It is also useful for detecting gross impurities that contain functional groups absent in the parent molecule, such as hydroxyl (-OH) or carbonyl (C=O) groups that might arise from degradation or hydrolysis.
Comparative Performance Guide
The selection of the most appropriate analytical technique is a strategic decision based on the specific requirements of the analysis. The table below provides a direct comparison of the methods discussed.
| Parameter | GC-MS | GC-ECD | ¹⁹F NMR | FTIR Spectroscopy |
| Primary Use Case | Definitive identification of impurities; structural confirmation. | Trace-level quantification of halogenated impurities. | Absolute purity determination (qNMR); structural elucidation. | Rapid identity confirmation; detection of gross functional group impurities. |
| Selectivity | Very High | Moderate to High (for halogens) | Excellent | Low to Moderate |
| Sensitivity (LOD/LOQ) | Good (ng to pg range) | Excellent (pg to fg range for halogens) | Moderate (mg to high µg range) | Poor (typically >1%) |
| Quantitative Accuracy | Good (with calibration) | Excellent (with calibration) | Excellent (Primary Method) | Very Poor (Non-quantitative) |
| Structural Information | Excellent (fragmentation pattern) | None | Excellent (chemical shifts, couplings) | Moderate (functional groups only) |
| Throughput | Moderate | Moderate | Low to Moderate | Very High |
| Cost & Complexity | High | Moderate | High | Low |
Conclusion: A Multi-Technique Strategy for Complete Characterization
No single analytical technique can provide a complete picture of the purity and identity of a 1,2-Dibromohexafluoropropane product. A comprehensive characterization strategy relies on the synergistic use of multiple orthogonal techniques.
-
FTIR should be used as a rapid, initial screening tool for identity verification.
-
GC-MS is essential for impurity profiling, allowing for the separation and confident identification of volatile impurities.
-
GC-ECD should be employed when the highest sensitivity is required for tracking specific, known halogenated impurities at trace levels.
-
¹⁹F NMR is the ultimate tool for unambiguous structural confirmation and for providing a highly accurate, absolute purity value through qNMR protocols.
By judiciously applying these methods, researchers, scientists, and drug development professionals can ensure the quality of their materials, leading to more reliable research outcomes and safer, more effective final products.
References
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3496–3505. [Link]
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Southampton Chemistry Analytical Solutions. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. University of Southampton. Retrieved January 12, 2026, from [Link]
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Oxford Instruments. (n.d.). Speeding Fluorine Analysis. Retrieved January 12, 2026, from [Link]
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American Chemical Society. (2023). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2023. [Link]
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Nanalysis. (2023). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Retrieved January 12, 2026, from [Link]
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Joyce, A. S., et al. (2023). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
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PubMed. (2023). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches... PubMed. [Link]
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Li, A., et al. (2013). Mass spectrometric characterization of halogenated flame retardants. Journal of the American Society for Mass Spectrometry, 24(7), 1115-1126. [Link]
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Royal Society of Chemistry. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
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PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. [Link]
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Squillace, P. J., et al. (1999). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]
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ChemWhat. (n.d.). 1,2-DIBROMOHEXAFLUOROPROPANE CAS#: 661-95-0. Retrieved January 12, 2026, from [Link]
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LinkedIn. (2023). Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. [Link]
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A Comparative Guide to the Spectroscopic Validation of 1,2-Dibromohexafluoropropane Derivatives
This guide provides an in-depth, technically-grounded framework for the spectroscopic validation of 1,2-dibromohexafluoropropane and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the causal logic behind experimental choices. Our approach emphasizes a multi-technique, self-validating system to ensure the highest degree of scientific integrity and confidence in structural elucidation.
The Imperative for Rigorous Validation
1,2-Dibromohexafluoropropane (C₃Br₂F₆) and its analogs are specialized halogenated hydrocarbons.[1] Their unique physicochemical properties, stemming from the dense packing of highly electronegative fluorine atoms and two bromine atoms, make them valuable as intermediates in organic synthesis, specialty solvents, and building blocks for novel agrochemicals and pharmaceuticals.[1] The introduction of further functional groups to this scaffold can yield compounds with novel biological activities. However, the complexity of their synthesis can lead to isomeric impurities and side-products. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for reliable research and development.
Nuclear Magnetic Resonance (NMR): The Structural Cornerstone
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly indispensable.
¹⁹F NMR Spectroscopy: Probing the Fluorine Environment
The fluorine-19 nucleus is ideal for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity), and a vast chemical shift range that minimizes signal overlap.[2][3]
-
Causality of Experimental Choice: We begin with ¹⁹F NMR because the fluorine signals are the most direct reporters on the electronic environment of the fluorinated backbone. Any modification to the 1,2-dibromohexafluoropropane structure will induce predictable changes in the ¹⁹F chemical shifts and coupling patterns.
-
Expected Spectrum of 1,2-Dibromohexafluoropropane: The parent molecule contains two distinct fluorine environments: a -CF₂Br group and a -CFBr-CF₃ moiety. This will result in a complex but interpretable spectrum. The CF₃ group will appear as a multiplet due to coupling with the adjacent fluorine on the chiral center, which in turn couples to the two geminal fluorines.
-
Trustworthiness through Coupling: The spin-spin coupling constants (J-values) provide through-bond connectivity information. Long-range ¹⁹F-¹⁹F couplings are common and help piece together the fluoroalkyl chain.[3] For derivatives, new couplings (e.g., ¹H-¹⁹F) will appear, definitively confirming the location of the new functional group relative to the fluorine atoms.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹⁹F NMR maps the fluorine atoms, ¹³C NMR confirms the carbon backbone and the attachment of the halogens.
-
Causality of Experimental Choice: The high electronegativity of fluorine and bromine dramatically influences the chemical shifts of the attached carbons, pulling them significantly downfield. This effect is highly localized, allowing for the precise assignment of each carbon in the propane chain.
-
Expected Spectrum of 1,2-Dibromohexafluoropropane: The three carbon atoms of the propane backbone are chemically distinct and will each produce a unique signal. The signals will be split into complex multiplets due to strong one-bond and two-bond C-F couplings (¹JCF and ²JCF). For instance, the carbon of the CF₃ group will appear as a quartet, while the CF₂Br carbon will be a triplet. Spectral data for the parent compound can be found in databases like PubChem.[4]
-
Self-Validation: The presence of these large C-F coupling constants is a hallmark of a fluorinated organic molecule and provides an internal validation check that complements the ¹⁹F NMR data.
Mass Spectrometry (MS): The Molecular Weight and Halogen Signature
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and an unmistakable signature confirming the presence and number of bromine atoms.
-
Causality of Experimental Choice: MS is the definitive technique for determining the molecular formula. For halogenated compounds, the isotopic patterns of chlorine and bromine are so distinctive that they serve as a primary validation point.[5]
-
The Bromine Isotope Pattern: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio.[6][7]
-
A compound with one bromine atom will show two peaks in the molecular ion region of the mass spectrum: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), with nearly equal intensities (a 1:1 ratio).[6]
-
A compound with two bromine atoms, such as 1,2-dibromohexafluoropropane, will exhibit a characteristic triplet: the M+ peak (containing two ⁷⁹Br atoms), the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), and the M+4 peak (containing two ⁸¹Br atoms). The relative intensity ratio of these peaks will be approximately 1:2:1 . This pattern is a definitive fingerprint for a dibrominated compound.
-
-
Fragmentation Analysis: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to break apart into smaller, characteristic fragments.[8] Analyzing these fragmentation patterns helps to piece the structure back together, confirming the connectivity of the atoms. For example, the loss of a bromine atom (mass 79 or 81) or a CF₃ group (mass 69) are expected fragmentation pathways.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their vibrational frequencies.
-
Causality of Experimental Choice: While NMR and MS provide detailed structural connectivity, IR spectroscopy offers quick confirmation of the key bonds present, particularly the carbon-halogen bonds. It is also highly sensitive to the introduction of new functional groups in derivatives (e.g., the strong, broad O-H stretch of an alcohol or the N-H stretch of an amine).
-
Characteristic Absorptions:
-
C-F Bonds: These bonds produce very strong and intense absorption bands in the 1300-1000 cm⁻¹ region of the spectrum.[9] The presence of multiple C-F bonds in hexafluoropropane derivatives will result in a complex and dominant pattern in this region.
-
C-Br Bonds: The carbon-bromine stretching vibration is found at lower frequencies, typically in the 690-515 cm⁻¹ range.[10] This absorption is often in the "fingerprint region," which can be complex, but its presence is another key piece of evidence.[11]
-
-
Comparative Analysis: When comparing the parent compound to a derivative, the appearance of new, characteristic bands provides immediate evidence of a successful chemical transformation. For example, a derivative containing a carbonyl group (C=O) would show a new, strong absorption around 1700 cm⁻¹.
Data Presentation & Protocols
Summary of Spectroscopic Data for 1,2-Dibromohexafluoropropane
| Spectroscopic Technique | Feature | Expected Observation | Rationale & Significance |
| Mass Spectrometry (EI) | Molecular Ion (M+) | m/z cluster at 308, 310, 312 | Corresponds to C₃⁷⁹Br₂F₆, C₃⁷⁹Br⁸¹BrF₆, and C₃⁸¹Br₂F₆.[12] |
| Isotopic Pattern | ~1:2:1 intensity ratio | Confirms the presence of two bromine atoms.[6][7] | |
| Key Fragments | Loss of Br (m/z ~229/231), Loss of CF₃ (m/z ~240/242/244) | Provides evidence for the structural backbone.[8] | |
| ¹⁹F NMR | Chemical Shifts | Multiple complex signals | Reflects the different electronic environments of the CF₃, CF₂, and CF groups.[4] |
| Coupling | Complex ¹⁹F-¹⁹F spin-spin coupling | Confirms the through-bond connectivity of the fluorine atoms.[3] | |
| ¹³C NMR | Chemical Shifts | 3 distinct signals, significantly downfield | Indicates three unique carbon environments, influenced by electronegative F and Br.[4] |
| Coupling | Large ¹JCF and ²JCF coupling constants | Confirms direct C-F bonds and their proximity. | |
| IR Spectroscopy | C-F Stretch | Strong, complex absorptions in the 1300-1000 cm⁻¹ range | Confirms the presence of multiple fluoroalkyl groups.[9] |
| C-Br Stretch | Absorption in the 690-515 cm⁻¹ range | Confirms the presence of the carbon-bromine bond.[10] |
Experimental Protocol: General Workflow for Spectroscopic Validation
The following provides a generalized, step-by-step methodology. Specific instrument parameters should be optimized for the compound of interest.
1. Sample Preparation: a. NMR: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. b. MS (GC-MS): Prepare a dilute solution (~100 µg/mL) of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). c. IR (FT-IR): If the sample is a liquid, cast a thin film between two NaCl or KBr plates. If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
2. NMR Data Acquisition (300-500 MHz Spectrometer): a. Acquire a standard ¹H spectrum to check for residual protons or proton-containing functional groups. b. Acquire a ¹⁹F spectrum. A standard, single-pulse experiment is typically sufficient. c. Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the lower sensitivity of the ¹³C nucleus. d. Optional but Recommended: Acquire 2D correlation spectra (e.g., ¹H-¹³C HSQC, ¹H-¹³C HMBC, ¹H-¹⁹F HOESY) if the structure is complex or requires stereochemical assignment.
3. Mass Spectrometry Data Acquisition (GC-MS with EI source): a. Inject 1 µL of the prepared sample into the GC-MS system. b. Use a temperature program that effectively separates the compound of interest from any residual solvent or impurities. c. Acquire the mass spectrum across a range of m/z 40-500. d. Analyze the molecular ion region for the characteristic 1:2:1 bromine isotope pattern and identify key fragment ions.
4. IR Spectroscopy Data Acquisition (FT-IR Spectrometer): a. Place the prepared sample (thin film or KBr pellet) in the instrument's sample holder. b. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. c. Identify the key absorption bands corresponding to C-F, C-Br, and any other functional groups present in the derivative.
Mandatory Visualizations
Experimental Validation Workflow
Caption: A flowchart illustrating the synergistic workflow for validating 1,2-dibromohexafluoropropane derivatives.
Mass Spectrometry Isotopic Pattern
Caption: Diagram showing the characteristic 1:2:1 isotopic pattern for a molecule containing two bromine atoms.
References
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A Comparative Guide to the NMR Spectroscopy of 1,2-Dibromohexafluoropropane and Its Transformation Products
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1,2-dibromohexafluoropropane. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated compounds. This document will explore the unique ¹⁹F and ¹³C NMR spectral features of 1,2-dibromohexafluoropropane, compare them with its synthetic precursor and common reaction products, and provide detailed experimental protocols for spectral acquisition.
Introduction to 1,2-Dibromohexafluoropropane: A Versatile Fluorinated Building Block
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane (C₃Br₂F₆), a halogenated organic compound, serves as a valuable intermediate in the synthesis of more complex fluorinated molecules.[1] Its structure, featuring a three-carbon backbone saturated with fluorine and bromine atoms, imparts unique chemical reactivity, making it a subject of interest in synthetic chemistry. The presence of bromine atoms provides handles for a variety of chemical transformations, including dehalogenation and nucleophilic substitution, leading to a diverse range of fluorinated products.
The synthesis of 1,2-dibromohexafluoropropane is typically achieved through the bromination of hexafluoropropene.[2] This precursor-product relationship provides an excellent starting point for a comparative NMR study.
Unraveling the Structure: ¹⁹F and ¹³C NMR Spectroscopy of 1,2-Dibromohexafluoropropane
NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds.[3][4] The ¹⁹F nucleus, with a natural abundance of 100% and a large chemical shift dispersion, provides highly resolved and informative spectra.[5][6]
¹⁹F NMR Spectrum of 1,2-Dibromohexafluoropropane (CF₃-CFBr-CF₂Br)
The ¹⁹F NMR spectrum of 1,2-dibromohexafluoropropane is expected to exhibit three distinct signals corresponding to the three chemically non-equivalent fluorine environments: the -CF₃ group, the -CFBr- group, and the -CF₂Br group.
-
-CF₃ Group: This group will appear as a doublet due to coupling with the adjacent fluorine atom in the -CFBr- group (³JFF).
-
-CFBr- Group: This fluorine will present as a complex multiplet, being split by the three fluorine atoms of the -CF₃ group (³JFF) and the two fluorine atoms of the -CF₂Br group (²JFF).
-
-CF₂Br Group: The two fluorine atoms in this group are diastereotopic due to the adjacent chiral center (-CFBr-). Therefore, they are chemically non-equivalent and will each give rise to a separate signal. These will likely appear as two doublets of quartets (or more complex multiplets depending on the coupling constants), coupling to each other (²JFF, geminal coupling) and to the fluorine atom of the -CFBr- group (²JFF).
¹³C NMR Spectrum of 1,2-Dibromohexafluoropropane (CF₃-CFBr-CF₂Br)
The proton-decoupled ¹³C NMR spectrum of 1,2-dibromohexafluoropropane will show three signals, one for each carbon atom. Each of these signals will be split into complex multiplets due to coupling with the attached fluorine atoms (¹JCF) and adjacent fluorine atoms (²JCF).
-
C-1 (-CF₂Br): This carbon will be split by the two directly attached fluorine atoms and the fluorine on the adjacent carbon.
-
C-2 (-CFBr-): This carbon will be split by the directly attached fluorine atom and the fluorines on both adjacent carbons.
-
C-3 (-CF₃): This carbon will be split by the three directly attached fluorine atoms and the fluorine on the adjacent carbon.
The large one-bond carbon-fluorine coupling constants (¹JCF) are a characteristic feature of fluorinated compounds and can range from 250 to 350 Hz.[7]
A Comparative NMR Analysis: Precursor and Reaction Products
A powerful application of NMR spectroscopy is the monitoring of chemical reactions and the characterization of products. By comparing the NMR spectra of the starting material with its precursor and resulting products, we can gain clear evidence of chemical transformation.
Synthetic Precursor: Hexafluoropropene (CF₃-CF=CF₂)
The starting material for the synthesis of 1,2-dibromohexafluoropropane is hexafluoropropene.[3][8] Its ¹⁹F NMR spectrum is distinct and provides a clear baseline for comparison. The spectrum of hexafluoropropene shows three signals corresponding to the CF₃, CF, and CF₂ groups, with characteristic chemical shifts and coupling patterns for a vinyl system.
Dehalogenation Product: Hexafluoropropene
A common reaction of vicinal dibromides is dehalogenation, often effected by treatment with zinc dust.[9] In the case of 1,2-dibromohexafluoropropane, this reaction would be expected to yield hexafluoropropene, regenerating the starting material of its synthesis.
The disappearance of the complex multiplets associated with the saturated CFBr and CF₂Br groups and the reappearance of the characteristic vinyl fluorine signals of hexafluoropropene in the ¹⁹F NMR spectrum would provide conclusive evidence for this transformation.
Hypothetical Nucleophilic Substitution Product: 2-Bromo-1,1,3,3,3-pentafluoropropene
The ¹⁹F NMR spectrum of this product would be significantly different from the starting material. We would expect to see signals corresponding to the CF₃ group and two non-equivalent fluorine atoms of the CF₂ group, all exhibiting coupling patterns indicative of a vinylic system. The disappearance of the signal for the CFBr group would be a key indicator of the reaction's success.
Comparison of Spectral Data
The following table summarizes the expected qualitative changes in the ¹⁹F and ¹³C NMR spectra upon transformation of 1,2-dibromohexafluoropropane.
| Compound | Key ¹⁹F NMR Features | Key ¹³C NMR Features |
| Hexafluoropropene | Signals in the vinylic region, complex coupling. | Three signals, two in the sp² region. |
| 1,2-Dibromohexafluoropropane | Three sets of signals for CF₃, CFBr, and CF₂Br groups in the saturated region. | Three signals in the sp³ region, all showing C-F coupling. |
| 2-Bromo-1,1,3,3,3-pentafluoropropene | Signals for CF₃ and two vinylic fluorines. | Three signals, two in the sp² region. |
Experimental Protocols
To ensure the acquisition of high-quality NMR data for fluorinated compounds, specific experimental procedures should be followed.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For fluorinated compounds, common choices include CDCl₃, acetone-d₆, and DMSO-d₆.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[6]
-
Filtration: Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Referencing: For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the spectrometer can be referenced internally if the solvent contains a known fluorine-containing compound. For ¹³C NMR, the residual solvent signal is typically used as a secondary reference.
NMR Data Acquisition
The following are general parameters for acquiring ¹⁹F and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). Proton decoupling can be applied to simplify spectra if C-H couplings are present.
-
Spectral Width: A wide spectral width of at least 250 ppm is recommended due to the large chemical shift range of fluorine.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is usually sufficient.
-
Number of Scans: Dependent on sample concentration, but 16 to 128 scans are often adequate for a good signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is generally sufficient for most organic compounds.[6]
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required, especially for dilute samples.
Visualization of Concepts
Spin-Spin Coupling in 1,2-Dibromohexafluoropropane
Caption: Key through-bond couplings in 1,2-Dibromohexafluoropropane.
Experimental Workflow for NMR Analysis
Caption: General workflow for NMR analysis of fluorinated compounds.
Conclusion
The NMR spectroscopy of 1,2-dibromohexafluoropropane provides a rich source of structural information, clearly distinguishing it from its synthetic precursor and potential reaction products. The characteristic chemical shifts and complex coupling patterns observed in both ¹⁹F and ¹³C NMR spectra serve as a definitive fingerprint for this versatile fluorinated building block. By applying the detailed experimental protocols outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data to monitor reactions, confirm structures, and advance their research in the field of fluorine chemistry.
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1,2-Dibromohexafluoropropane Reaction Mixtures
Introduction: Navigating the Analytical Complexity of Halogenated Intermediates
For researchers and professionals in drug development and specialty chemical synthesis, 1,2-dibromohexafluoropropane (C₃Br₂F₆) is a valuable, albeit complex, building block. The presence of both bromine and fluorine atoms imparts unique reactivity, but also presents significant analytical challenges.[1][2] A reaction mixture containing this compound is rarely a simple solution. It is a complex matrix of the target molecule, unreacted starting materials, isomers, and unforeseen byproducts.[3] Accurately characterizing this mixture is not merely an analytical exercise; it is a critical step for process optimization, yield determination, and ensuring the purity of downstream products.
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of 1,2-dibromohexafluoropropane reaction mixtures. We will move beyond procedural lists to explore the underlying principles, explaining the causal links between instrumental choices and data quality. Our focus is on building a robust, self-validating analytical strategy.
The Core Analytical Challenge: Deconvoluting a Complex Halogenated Signature
The primary difficulty in analyzing 1,2-dibromohexafluoropropane lies in its isotopic complexity and fragmentation behavior. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] Consequently, any molecule or fragment containing two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.[5] This isotopic signature is a powerful diagnostic tool but also complicates the spectra, especially in a mixture.
Furthermore, the high-energy nature of common ionization techniques like Electron Ionization (EI) can cause extensive fragmentation, sometimes to the point where the molecular ion—the peak representing the intact molecule—is weak or entirely absent.[6][7] For a molecule like 1,2-dibromohexafluoropropane (MW ≈ 309.83 g/mol ), identifying this parent ion is the first step to confirming its presence and distinguishing it from related compounds.[8][9]
Mass Spectrometry Approaches: A Comparative Analysis
The choice of mass spectrometry technique is dictated by the analytical goal. Are you seeking to identify every component in a complex mixture, or simply to quantify the primary product? Here, we compare the most relevant approaches.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Technique
For a volatile, non-polar compound like 1,2-dibromohexafluoropropane, GC-MS is the unequivocal method of choice. The gas chromatograph provides excellent separation of components in the reaction mixture before they enter the mass spectrometer, which is critical for resolving isomers and impurities.[10][11] The key differentiator within GC-MS lies in the choice of ionization source.
EI is a high-energy "hard" ionization technique where the sample is bombarded with 70 eV electrons.[6] This imparts significant excess energy, leading to reproducible fragmentation patterns that serve as a "fingerprint" for a given molecule.[12]
-
Expertise & Experience: EI is the gold standard for identifying unknown compounds by comparing their fragmentation patterns to established libraries like the NIST Mass Spectral Library.[8][13] The fragmentation of 1,2-dibromohexafluoropropane is expected to proceed via cleavage of the C-Br and C-C bonds, which are weaker than the robust C-F bonds.[4] The loss of a bromine radical (·Br) is a common pathway for alkyl halides.[4][14]
-
Trustworthiness: The reproducibility of EI spectra makes it highly trustworthy for compound confirmation, provided a reference spectrum is available. The characteristic 1:2:1 isotopic pattern for any fragment containing two bromine atoms provides an immediate, self-validating check on the identity of the peak.
-
Drawbacks: The high energy can lead to the complete loss of the molecular ion, making it difficult to determine the molecular weight of an unknown component.[7]
CI is a "soft" ionization technique that uses a reagent gas (like methane or ammonia) to gently ionize the analyte through proton transfer or adduction.[6] This minimizes fragmentation and typically produces an abundant [M+H]⁺ or related adduct ion.[15][16]
-
Expertise & Experience: When the primary goal is to confirm the molecular weight of the products in a reaction mixture, CI is superior to EI. If a reaction is expected to yield, for example, a mono-brominated derivative, CI will clearly show a molecular ion cluster corresponding to that mass, whereas EI might produce a complex fragmentation pattern that is difficult to interpret without a reference.
-
Trustworthiness: By providing a clear indication of the molecular weight, CI offers a crucial piece of evidence that complements the structural information from EI. Running a sample under both EI and CI conditions is a powerful, self-validating strategy for comprehensive characterization.
-
Drawbacks: CI provides minimal structural information, as it induces little to no fragmentation. It is a complementary technique, not a replacement for EI.
High-Resolution Mass Spectrometry (HRMS): For Ultimate Confidence
For novel reaction pathways where unexpected byproducts may form, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are invaluable.[17][18] These systems can measure mass-to-charge ratios with extremely high accuracy (typically <5 ppm), allowing for the unambiguous determination of a fragment's elemental formula.
-
Expertise & Experience: Suppose a peak is observed at a nominal m/z of 229. With a standard quadrupole mass spectrometer, this could be one of many combinations of atoms. With HRMS, a measured m/z of 228.8385 can be definitively assigned to the elemental formula C₂BrF₆ (calculated mass 228.8386), confirming the loss of a CF₃Br fragment. This level of certainty is essential in pharmaceutical development and process chemistry.
-
Trustworthiness: The ability to determine elemental composition from accurate mass measurements provides the highest level of analytical trust, validating the identity of both expected products and unknown impurities.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices for the analysis of halogenated compounds.
Protocol 1: GC-MS Analysis using Electron Ionization (EI)
-
Sample Preparation: Dilute the reaction mixture 1:1000 (v/v) in a suitable solvent such as hexane or ethyl acetate. The high dilution prevents overloading of the GC column and detector.
-
GC Separation:
-
Instrument: Agilent 8890 GC or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. This program provides good separation for volatile to semi-volatile components.
-
-
MS Detection (EI):
-
Instrument: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 450. This range will cover the molecular ion and key fragments.
-
-
Data Analysis:
-
Integrate all significant peaks in the total ion chromatogram (TIC).
-
For each peak, analyze the mass spectrum. Look for the molecular ion triplet (m/z 308, 310, 312 for C₃Br₂F₆) with a 1:2:1 ratio.
-
Identify key fragment ions and their isotopic patterns.
-
Compare the spectrum of the main peak to the NIST library database for confirmation.[9]
-
Protocol 2: Comparative GC-MS Analysis using Chemical Ionization (CI)
-
Sample Preparation & GC Separation: Identical to Protocol 1.
-
MS Detection (CI):
-
Instrument: CI-capable GC-MS system.
-
Reagent Gas: Methane at a regulated pressure according to manufacturer specifications.
-
Ion Source: Chemical Ionization (CI).
-
Source Temperature: 200°C.
-
Mass Range: Scan from m/z 100 to 450.
-
-
Data Analysis:
-
Correlate the peaks in the CI chromatogram with those from the EI analysis based on retention time.
-
For the peak corresponding to 1,2-dibromohexafluoropropane, look for the protonated molecular ion cluster, [M+H]⁺, at m/z 309, 311, 313. The relative abundances will still reflect the bromine isotope pattern.
-
Compare the molecular weights of other components in the mixture to hypothesized product and byproduct structures.
-
Data Presentation and Visualization
Clear visualization of fragmentation pathways and analytical workflows is essential for communicating complex data.
Table 1: Predicted EI Fragmentation of 1,2-Dibromohexafluoropropane
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Isotopic Pattern | Notes |
| 310 (nominal) | [C₃Br₂F₆]⁺ | C₃Br₂F₆ | M, M+2, M+4 (1:2:1) | Molecular Ion (M⁺). May be low abundance. |
| 231 | [C₂BrF₆]⁺ | C₂BrF₆ | M, M+2 (1:1) | Loss of ·CBrF₂ radical. |
| 229 | [C₃BrF₆]⁺ | C₃BrF₆ | M, M+2 (1:1) | Loss of a ·Br radical. A very common fragmentation for haloalkanes.[4] |
| 181 | [C₂BrF₄]⁺ | C₂BrF₄ | M, M+2 (1:1) | Loss of ·CF₂Br radical. |
| 150 | [C₂F₆]⁺ | C₂F₆ | Singlet | Loss of two ·Br radicals. |
| 131 | [C₃F₅]⁺ | C₃F₅ | Singlet | Common perfluoroalkyl fragment. |
| 119 | [C₂F₅]⁺ | C₂F₅ | Singlet | Common perfluoroalkyl fragment. |
| 69 | [CF₃]⁺ | CF₃ | Singlet | A very stable and common fragment in fluorinated compounds. |
Note: The listed m/z values correspond to the ion containing the lightest isotopes (⁷⁹Br). The full isotopic cluster will appear at M, M+2, and M+4 for dibrominated fragments and M, M+2 for monobrominated fragments.
Diagrams
Caption: Predicted EI fragmentation pathway for 1,2-dibromohexafluoropropane.
Caption: Comprehensive workflow for analyzing reaction mixtures.
Conclusion and Recommendations
A multi-faceted approach is paramount for the robust analysis of 1,2-dibromohexafluoropropane reaction mixtures. No single technique provides a complete picture, and a self-validating methodology relies on the thoughtful integration of complementary methods.
-
For Routine Process Monitoring: A validated GC-MS method using Electron Ionization (EI) is sufficient. Its stable fragmentation pattern allows for reliable identification and semi-quantification of the target compound and known impurities against a reference standard.
-
For Unknown Byproduct Identification: A dual-analysis strategy is recommended. First, use Chemical Ionization (CI) to establish the molecular weights of all components. Follow this with EI analysis to gather fragmentation data. For ultimate certainty, particularly in a cGMP environment, submit key unknown peaks for High-Resolution Mass Spectrometry (HRMS) analysis to confirm their elemental composition.
-
For Isomer Resolution: Method development should focus on the Gas Chromatography stage. Utilizing longer columns or columns with different stationary phase polarities can often resolve structural isomers that are indistinguishable by mass spectrometry alone.
By understanding the causality behind these experimental choices, researchers can design an analytical strategy that is not only technically sound but also efficiently delivers trustworthy and actionable data.
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A Comparative Guide to the Reactivity of 1,2-Dibromohexafluoropropane and 1,2-Dibromotetrafluoroethane for Advanced Synthesis
For the discerning researcher in pharmaceutical development and materials science, the selection of appropriate building blocks is paramount to synthetic success. Among the versatile reagents for introducing fluorinated moieties, vicinal dibromides such as 1,2-Dibromohexafluoropropane (C₃Br₂F₆, CAS 661-95-0) and 1,2-dibromotetrafluoroethane (C₂Br₂F₄, CAS 124-73-2) are of significant interest.[1][2] This guide provides an in-depth comparison of their reactivity, grounded in structural analysis and supported by experimental insights, to aid in the strategic selection of these valuable synthetic intermediates.
Structural and Physicochemical Foundations of Reactivity
At first glance, the two compounds differ by a single trifluoromethyl (-CF₃) group. However, this seemingly minor structural variance imparts significant differences in their physicochemical properties, which in turn dictates their chemical behavior. 1,2-Dibromohexafluoropropane is a colorless liquid with a boiling point of 73°C and a density of 2.169 g/cm³, while 1,2-dibromotetrafluoroethane is also a colorless liquid with a lower boiling point of 47.2°C.[2][3][4]
| Property | 1,2-Dibromohexafluoropropane | 1,2-Dibromotetrafluoroethane |
| CAS Number | 661-95-0[5][6] | 124-73-2[7] |
| Molecular Formula | C₃Br₂F₆[5][6] | C₂Br₂F₄[3][7] |
| Molecular Weight | 309.83 g/mol [6][8] | 259.82 g/mol [7] |
| Boiling Point | 73 °C[9] | 47.2 °C[3] |
| Density | 2.169 g/cm³[9] | ~2.175 g/cm³[4] |
| Appearance | Colorless liquid[5] | Colorless liquid[3][4] |
The higher molecular weight, boiling point, and density of 1,2-dibromohexafluoropropane are direct consequences of the additional -CF₃ group, which increases intermolecular van der Waals forces. More critically, the potent electron-withdrawing nature of the perfluoroalkyl chain influences the polarity and strength of the carbon-bromine (C-Br) bonds, which is the primary locus of reactivity for these molecules.
The Inductive Effect: A Tale of Two Molecules
The reactivity of both compounds is dominated by the chemistry of the vicinal C-Br bonds. The high electronegativity of the fluorine atoms creates a strong inductive electron-withdrawing effect that propagates along the carbon backbone. This effect polarizes the C-Br bonds, rendering the carbon atoms electrophilic and weakening the C-Br bond itself relative to non-fluorinated analogues.[10]
The key difference lies in the magnitude of this effect. The perfluoropropyl group in 1,2-dibromohexafluoropropane exerts a more powerful inductive pull than the perfluoroethyl group in 1,2-dibromotetrafluoroethane. This heightened electron deficiency on the carbon atoms bearing the bromine in the propane derivative suggests a greater susceptibility to nucleophilic attack and a potentially lower activation energy for reactions involving C-Br bond cleavage.
Caption: General workflow for dehalogenation.
Exemplary Protocol: Zinc-Mediated Dehalogenation of 1,2-Dibromotetrafluoroethane
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with activated zinc dust (1.2 equivalents).
-
Solvent Addition: Anhydrous solvent (e.g., DMF or dioxane) is added to the flask under a nitrogen atmosphere.
-
Reagent Addition: 1,2-Dibromotetrafluoroethane (1.0 equivalent) is added dropwise to the stirred suspension of zinc at room temperature.
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and monitored by GC-MS for the consumption of the starting material and the formation of tetrafluoroethylene.
-
Workup: Upon completion, the reaction is cooled to room temperature, and the excess zinc is filtered off. The filtrate is carefully distilled to isolate the volatile product.
Perfluoroalkylation Reactions
Both molecules serve as valuable sources for the introduction of perfluoroalkyl chains into organic substrates, a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. [2]These reactions can proceed through various mechanisms, including radical, anionic, or transition-metal-mediated pathways.
In copper-mediated cross-coupling reactions with heteroaryl bromides, for instance, the reactivity can be influenced by the ease of forming the active copper-perfluoroalkyl species. [11]While direct comparative studies are scarce, it is plausible that the different electronic and steric environments of the C-Br bonds in the two reagents could lead to different efficiencies in these transformations. The increased steric bulk of the perfluoropropyl group might hinder oxidative addition in some catalytic cycles, whereas its enhanced electronic properties could accelerate others. [12][13]
Exemplary Protocol: Radical Addition to Alkenes
-
Initiation: A solution of an alkene and 1,2-dibromotetrafluoroethane (1.1 equivalents) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.
-
Catalyst/Initiator: A radical initiator (e.g., AIBN or a photocatalyst) is added.
-
Reaction: The mixture is heated or irradiated with light to initiate the radical chain reaction. The reaction progress is monitored by TLC or NMR spectroscopy.
-
Quenching and Workup: Once the starting alkene is consumed, the reaction is cooled, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to isolate the 1-bromo-2-(perfluoroalkyl) addition product.
Summary of Reactivity Comparison
| Reaction Type | 1,2-Dibromohexafluoropropane | 1,2-Dibromotetrafluoroethane | Rationale |
| Dehalogenation | Likely More Reactive | Less Reactive | Stronger inductive effect from the -CF₃ group weakens the C-Br bonds, facilitating elimination. |
| Perfluoroalkylation | Reactivity is condition-dependent | Reactivity is condition-dependent | Steric hindrance from the larger perfluoropropyl group may compete with the enhanced electronic effects. |
| Nucleophilic Substitution | Potentially More Reactive | Less Reactive | The carbon atoms attached to bromine are more electrophilic due to the stronger inductive effect. |
Conclusion and Outlook
The choice between 1,2-Dibromohexafluoropropane and 1,2-dibromotetrafluoroethane is not merely one of chain length but a strategic decision based on nuanced reactivity. The presence of the terminal trifluoromethyl group in 1,2-Dibromohexafluoropropane renders it, in principle, the more reactive of the two towards reactions involving the cleavage of the C-Br bond, such as dehalogenation and certain nucleophilic substitutions. This is a direct result of the enhanced electron-withdrawing nature of the perfluoropropyl chain.
However, in reactions where steric factors are significant, such as in the active site of a transition metal catalyst, the smaller profile of 1,2-dibromotetrafluoroethane may offer a synthetic advantage. It remains a highly versatile and effective reagent for introducing the -CF₂CF₂- moiety. [14] Ultimately, the optimal choice will depend on the specific substrate, desired transformation, and reaction conditions. This guide serves as a foundational framework for understanding the intrinsic chemical differences, empowering researchers to make more informed decisions in their synthetic endeavors. Future research focusing on direct kinetic comparisons of these reagents under various catalytic systems would be invaluable to the scientific community.
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The Role of 1,2-Dibromotetrafluoroethane in Advanced Chemical Synthesis. (n.d.). ANGENE. Retrieved January 12, 2026, from [Link]
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Cheméo. (n.d.). 1,2-Dibromotetrafluoroethane (CAS 124-73-2) - Chemical & Physical Properties. Retrieved January 12, 2026, from [Link]
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1,2-Dibromotetrafluoroethane (CAS 124-73-2): Properties and Industrial Use Cases. (n.d.). ANGENE. Retrieved January 12, 2026, from [Link]
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Industrial Applications of 1,2-Dibromohexafluoropropane: A Comprehensive Look. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2023, December 2). Dibromotetrafluoroethane. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. Retrieved January 12, 2026, from [Link]
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Wechem. (2023, May 25). Research on the Synthesis Method and Industrial Application of 1,2-Dibromotetrafluoroethane. Retrieved January 12, 2026, from [Link]
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The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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Chem Logic. (2020, March 22). Dehalogenation of Vic. Dihalides || Reactions of Alkyl Halides || Preparation of Alkynes [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Bromination Selectivity: N-Bromo Compounds vs. 1,2-Dibromohexafluoropropane
For the discerning researcher in organic synthesis, the choice of a brominating agent is a critical decision that dictates reaction pathways, yields, and the ultimate success of a synthetic campaign. The selective installation of a bromine atom—a versatile synthetic handle—is a cornerstone of molecular construction in pharmaceutical and agrochemical development.[1] This guide offers an in-depth, objective comparison of two distinct classes of brominating sources: the widely utilized N-bromo compounds and the specialized reagent, 1,2-Dibromohexafluoropropane. We will move beyond catalog listings to explore the mechanistic underpinnings of their selectivity, supported by experimental data and validated protocols.
The N-Bromo Compounds: A Toolkit for Tunable Reactivity
N-bromo compounds, such as N-bromosuccinimide (NBS), N-bromoacetamide (NBA), and dibromoisocyanuric acid (DBI), are generally stable, crystalline solids that offer significant advantages in handling and stoichiometry control compared to hazardous, volatile liquid bromine.[2][3] Their power, however, lies not in their convenience but in their tunable reactivity, which allows for selective bromination through distinct mechanistic pathways depending on the chosen reagent and reaction conditions.
Radical Pathway: Allylic and Benzylic C-H Bond Functionalization
The hallmark of N-bromosuccinimide (NBS) is its exceptional ability to perform allylic and benzylic brominations via a free-radical chain mechanism, known as the Wohl-Ziegler reaction.[4][5] This selectivity is paramount for activating C-H bonds adjacent to π-systems without consuming the double bond itself.
Mechanism of Action: The reaction, typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN) or light, hinges on the ability of NBS to provide a low, constant concentration of bromine radicals (Br•) and molecular bromine (Br₂).[3][4] This low concentration is crucial to disfavor the competing ionic electrophilic addition of bromine to the double bond.[4]
The process unfolds in three stages:
-
Initiation: Homolytic cleavage of the initiator or the N-Br bond generates the initial bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the allylic or benzylic position, forming a resonance-stabilized radical and hydrogen bromide (HBr).[6] This HBr then reacts with NBS to generate a molecule of Br₂ in situ. The newly formed Br₂ reacts with the resonance-stabilized radical to yield the desired product and another bromine radical, continuing the chain.[2][7]
-
Termination: The reaction ceases when radicals combine.
Ionic Pathway: Electrophilic Addition and Aromatic Substitution
In polar solvents, the reactivity of N-bromo compounds shifts dramatically from a radical to an ionic pathway. The electron-withdrawing groups attached to the nitrogen polarize the N-Br bond, making the bromine atom electrophilic ("Br⁺" source).[8] This allows for two other major classes of selective bromination.
-
Electrophilic Addition to Alkenes: A key point of divergence within the N-bromo class is seen in their reaction with alkenes. While NBS favors radical substitution, N-bromoacetamide (NBA) almost exclusively engages in ionic addition reactions to double bonds.[4][9] This reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophile (like water or an alcohol from the solvent) to yield bromohydrins or other 1,2-addition products.[10][11] This makes NBA the reagent of choice when an addition product is desired over an allylic substitution product.[9]
-
Electrophilic Aromatic Substitution: N-bromo compounds, particularly NBS, can effectively brominate electron-rich aromatic compounds like phenols and anilines.[12] The regioselectivity of this reaction is highly dependent on the solvent.[8] For instance, using dimethylformamide (DMF) as the solvent often leads to high para-selectivity.[12] For less reactive, deactivated aromatic rings, stronger conditions such as using sulfuric acid as a solvent may be required to drive the reaction forward.[8]
1,2-Dibromohexafluoropropane: A Specialized Fluorinated Building Block
In contrast to the versatile reactivity of N-bromo compounds, 1,2-Dibromohexafluoropropane (CAS 661-95-0) occupies a more specialized niche in synthesis. While it contains two bromine atoms, its primary utility in the pharmaceutical and agrochemical industries stems from its identity as a fluorinated building block.[13]
The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity.[13] 1,2-Dibromohexafluoropropane serves as a key raw material for introducing the C₃F₆ moiety into complex molecules. Its reactions are typically nucleophilic substitutions where the bromine atoms act as leaving groups, rather than as sources of radical or electrophilic bromine for general transformations.
Its synthesis involves the reaction of hexafluoropropene with elemental bromine, often in the presence of the product itself to initiate the reaction.[14] This suggests that its primary role is not as a general brominating agent that competes with NBS, but as a specific synthon for advanced, fluorinated structures.
Head-to-Head Selectivity Comparison
The choice between these reagents is not a matter of simple substitution but a fundamental decision about the desired synthetic outcome. Their selectivity profiles are orthogonal, addressing entirely different synthetic challenges.
| Feature | N-Bromo Compounds (e.g., NBS, NBA) | 1,2-Dibromohexafluoropropane |
| Physical State | White to off-white crystalline solids[2][9] | Colorless liquid[15] |
| Primary Role | Reagent for selective bromination[16] | Fluorinated building block/synthon[13] |
| Dominant Reactivity | Tunable: Radical Substitution or Electrophilic Addition[4][9] | Substrate for Nucleophilic Substitution |
| Selectivity Profile | NBS: High for allylic/benzylic C-H over alkenes (radical).[7] High para-selectivity on activated aromatics.[12] | N/A (Used to introduce the C₃F₆Br₂ backbone) |
| NBA: High for electrophilic addition to alkenes over allylic C-H.[9] | ||
| Key Applications | Wohl-Ziegler bromination, bromohydrin formation, α-bromination of carbonyls, aromatic bromination.[12][17][18] | Synthesis of complex fluorinated pharmaceuticals and agrochemicals.[13] |
| Advantages | Easy to handle solids, high and tunable selectivity, well-established protocols.[2][17] | Provides a valuable hexafluoropropane moiety for drug discovery.[13] |
| Disadvantages | Byproduct formation (e.g., succinimide), poor atom economy.[2] | Specialized use-case, not a general brominating agent. |
Experimental Protocols: A Practical Demonstration of Selectivity
To provide a tangible understanding of these principles, we present validated, step-by-step protocols that highlight the divergent reactivity of N-bromo compounds.
Protocol 1: Selective Allylic Bromination of Cyclohexene with NBS
This protocol demonstrates the classic Wohl-Ziegler reaction, selectively brominating the allylic position while preserving the double bond.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexene (1.0 eq), NBS (1.05 eq), and a catalytic amount of AIBN (0.02 eq).
-
Add 50 mL of anhydrous CCl₄ to the flask.
-
Fit the flask with a reflux condenser and place it in a heating mantle.
-
Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by observing the dense NBS sinking and being replaced by the less dense succinimide byproduct, which floats.
-
Continue refluxing for 1 hour or until all NBS has been consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide solid, washing the solid with a small amount of cold CCl₄.
-
The filtrate contains the product, 3-bromocyclohexene. The solvent can be removed under reduced pressure, and the crude product purified by distillation.
Protocol 2: Bromohydrin Formation from 1-Methylcyclohexene with NBS
This protocol illustrates the electrophilic addition pathway in a polar, aqueous solvent, leading to a completely different product from the same starting material class as Protocol 1.[19]
Materials:
-
1-Methylcyclohexene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve NBS (1.1 eq) in a 1:1 mixture of DMSO and water (20 mL).
-
Cool the solution to 0°C in an ice bath with magnetic stirring.
-
Add 1-methylcyclohexene (1.0 eq) dropwise to the cold, stirring solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and 25 mL of diethyl ether.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
The solvent can be removed under reduced pressure to yield the crude bromohydrin product, which can be purified by column chromatography.
Conclusion and Expert Recommendation
The comparison between N-bromo compounds and 1,2-Dibromohexafluoropropane is a study in synthetic purpose. They are not interchangeable reagents but rather distinct tools for different strategic goals.
-
N-Bromo compounds are the workhorses for introducing a single bromine atom with high and tunable selectivity. For allylic or benzylic C-H bromination , N-bromosuccinimide (NBS) under radical conditions is the unequivocal reagent of choice.[4] When the goal is an electrophilic addition to an alkene (e.g., bromohydrin formation), N-bromoacetamide (NBA) or NBS in a polar protic solvent system is preferred.[9][12]
-
1,2-Dibromohexafluoropropane should not be considered a general brominating agent in the same class. Its value lies in its identity as a fluorinated synthon , providing a C₃F₆ backbone for the synthesis of advanced materials and pharmaceuticals.[13] Its chemistry is dominated by the displacement of its bromine atoms, not their delivery as electrophiles or radicals.
For the researcher and drug development professional, the selection is clear: when the goal is selective bromination, the diverse family of N-bromo compounds offers a powerful and adaptable solution. When the objective is the strategic incorporation of a hexafluoropropyl group, 1,2-Dibromohexafluoropropane is a key, specialized intermediate.
References
A compiled list of all sources cited in this guide.
Sources
- 1. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 2. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. A brominating agent that facilitates addition reactions with alkenes,overview and reaction mechanisms of N-bromoacetamide(NBA):N-bromo compounds(10):Discussion series on bromination/iodination reactions 10 – Chemia [chemia.manac-inc.co.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in stereoselective bromofunctionalization of alkenes using N -bromoamide reagents - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43950J [pubs.rsc.org]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents [patents.google.com]
- 15. CAS No.661-95-0,1,2-Dibromohexafluoropropane Suppliers,MSDS download [lookchem.com]
- 16. suru-chem.com [suru-chem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. adpharmachem.com [adpharmachem.com]
- 19. Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction [westfield.ma.edu]
A Senior Application Scientist's Guide to Purity Assessment of 1,2-Dibromohexafluoropropane: A GC-MS Focused Comparative Analysis
For researchers, scientists, and professionals in drug development, the chemical purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 1,2-Dibromohexafluoropropane, a halogenated organic compound used in specialized synthesis, is no exception.[1] Impurities, even in trace amounts, can lead to unwanted side reactions, alter product yields, and compromise the safety and efficacy of final pharmaceutical products. Therefore, a robust and definitive analytical method for purity assessment is paramount.
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 1,2-Dibromohexafluoropropane. As we will demonstrate, the hyphenated technique of GC-MS offers an unparalleled combination of separation efficiency and structural identification, making it the gold standard for this application.[2][3][4]
The Power of GC-MS for Halogenated Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] The process begins with the GC, which separates volatile and semi-volatile compounds in a sample based on their physical and chemical properties.[2][5] For a compound like 1,2-Dibromohexafluoropropane, which is a volatile liquid, GC is an ideal separation method.[1]
Following separation, the individual components enter the mass spectrometer, where they are ionized, typically by a high-energy beam of electrons (Electron Ionization, EI). This process creates a molecular ion and a series of fragment ions, each with a specific mass-to-charge ratio (m/z).[6][7] The resulting mass spectrum is a unique "molecular fingerprint" that allows for definitive identification of the compound and its impurities by comparing the fragmentation patterns to spectral libraries.[3][8][9]
The presence of two bromine atoms in 1,2-Dibromohexafluoropropane provides an additional layer of certainty in its identification. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment, making it readily distinguishable from other compounds.[10]
A Validated Protocol for GC-MS Purity Assessment
Trustworthiness in analytical chemistry is built upon validated, self-verifying systems.[11] The following protocol is designed to be robust and compliant with international standards for laboratory competence, such as ISO 17025.[3][12]
Experimental Workflow
Caption: GC-MS workflow for purity assessment.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1,2-Dibromohexafluoropropane sample.
-
Dissolve the sample in 1.0 mL of a high-purity volatile solvent, such as ethyl acetate or dichloromethane.[13]
-
If necessary, perform a serial dilution to achieve a final concentration of approximately 100 µg/mL to avoid detector saturation.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column such as a ZB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for its versatility with a wide range of compounds.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1.0 µL in split mode (e.g., 50:1 split ratio) to prevent overloading the column with the main component.[5][13]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
-
Data Analysis:
-
The purity of the 1,2-Dibromohexafluoropropane is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the total ion chromatogram.[4][13]
-
Impurities are identified by comparing their experimental mass spectra against a reference library, such as the NIST Mass Spectral Library.[15] The fragmentation patterns of alkyl halides can also be interpreted to elucidate the structures of unknown impurities.[16][17]
-
Comparison of Analytical Methods
While GC-MS is the preferred method, it is essential for a senior scientist to understand the capabilities and limitations of alternative techniques. The choice of method depends on the specific analytical question being asked.[5][13]
| Feature | GC-MS | HPLC-UV | qNMR | GC-XSD |
| Principle | Separation by volatility/polarity; detection by mass-to-charge ratio.[4][13] | Separation by polarity; detection by UV absorbance.[13] | Quantitative determination via nuclear magnetic resonance signal intensity.[5] | Separation by volatility; detection specific to halogen atoms.[18][19] |
| Analytes | Volatile and thermally stable compounds.[4] | Broad range, including non-volatile and thermally labile compounds.[4] | Molecules with NMR-active nuclei (e.g., ¹H, ¹⁹F).[5] | Volatile halogenated compounds.[18] |
| Sensitivity | High (pg to ng range).[4] | Moderate (ng to µg range).[4] | Lower sensitivity, best for major components and purity >95%. | High for halogenated compounds. |
| Structural Info | Definitive structural identification from mass spectra.[3][4] | None. | Detailed structural information. | None. |
| Quantification | Relative (Area %) or absolute with standards. | Relative (Area %) or absolute with standards. | Absolute purity determination against a certified internal standard. | Relative quantification. |
| Impurity ID | Excellent; library matching and fragmentation analysis.[8] | Poor; requires isolation and further analysis. | Good for structurally related impurities at sufficient concentration. | No identification capability. |
Alternative Methodologies: A Critical Evaluation
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, but it is not well-suited for a volatile, non-UV-absorbing compound like 1,2-Dibromohexafluoropropane. It is primarily used for non-volatile or thermally unstable compounds.[4]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining the absolute purity of a substance without needing a reference standard of the compound itself. It relies on a certified internal standard. However, its sensitivity is significantly lower than GC-MS, making it unsuitable for detecting trace-level impurities which are often of critical concern.[13]
-
Gas Chromatography with Halogen-Specific Detector (GC-XSD): An XSD is highly selective for halogenated compounds and can provide excellent sensitivity, reducing interference from non-halogenated sample matrices.[15][18][19] While useful for screening, it provides no structural information, making it impossible to identify unknown impurities without a corresponding reference standard.
Conclusion: The Definitive Choice for Purity Profiling
For the comprehensive purity assessment of 1,2-Dibromohexafluoropropane, GC-MS stands out as the superior analytical technique. It provides an unmatched synergy of high-resolution separation for volatile compounds and definitive structural elucidation through mass spectrometry. This allows for not only the precise quantification of the main component but also the confident identification of potential synthesis by-products and contaminants. While other methods like qNMR and GC-XSD have their niche applications, only GC-MS delivers the complete, reliable, and actionable purity profile required by researchers, scientists, and drug development professionals to ensure the integrity of their work.
References
- Title: Validation of GC / GC-MS Methodologies Source: S2M Trainings URL
- Title: ASTM D8023 PFAS Perfluorinated Compounds Test in Water - Testing Laboratory Source: N/A URL
- Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: N/A URL
- Title: Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry Source: Thermo Fisher Scientific URL
- Title: INTERNATIONAL STANDARD ISO 20163 Source: ISO URL
- Title: ASTM D8023 PFAS Perfluorinated Compounds Test in Desalination Water Source: N/A URL
- Title: GC/MS Identification of Impurities Source: Medistri SA URL
- Title: Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection Source: N/A URL
- Title: GC MS and LC MS Standards Source: Fisher Scientific URL
- Title: Advances in the Analysis of Persistent Halogenated Organic Compounds Source: N/A URL
- Title: Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane Source: Google Patents URL
- Title: Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs Source: PMC - NIH URL
- Title: Improved Analysis of Polyfluorinated Alkyl Substances (PFAS)
- Title: Standards Address Forever Chemicals Source: ASTM URL
- Title: Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds Source: Benchchem URL
- Title: ASTM Method D8591-24 Source: Markes International URL
- Title: Chromatography Standards Source: Sigma-Aldrich URL
- Title: Hydrocarbon standards for GC analysis 2016 Source: N/A URL
- Title: CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane Source: CymitQuimica URL
- Title: Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods Source: Benchchem URL
- Title: A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile Source: Benchchem URL
- Title: 14.
- Title: Validating the Purity of Synthesized 3,4-Dibromothiophene: A Comparative Guide to GC-MS and HPLC Methods Source: Benchchem URL
- Title: GC MS and LC MS Standards Source: Fisher Scientific URL
- Title: Mass Spectrometry: Fragmentation Source: N/A URL
- Title: 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane Source: PubChem URL
- Title: 1,2-Dibromohexafluoropropane Source: NIST WebBook URL
- Title: Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag)
- Title: 16.
- Title: Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water Source: PMC - NIH URL
- Title: Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water Source: DiVA portal URL
- Title: (PDF)
- Title: mass spectra - fragmentation patterns Source: Chemguide URL
- Title: Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs Source: N/A URL
Sources
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- 2. resolvemass.ca [resolvemass.ca]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
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- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Validation of GC / GC-MS Methodologies [s2mtrainings.com]
- 12. GC MS and LC MS Standards | Fisher Scientific [fishersci.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. diva-portal.org [diva-portal.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Mechanisms of 1,2-Dibromohexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated organic compounds, 1,2-dibromohexafluoropropane stands as a versatile intermediate. Its unique structure, featuring vicinal bromine atoms on a hexafluorinated propane backbone, offers a gateway to a variety of valuable chemical transformations. Understanding and validating the mechanisms of its reactions are paramount for researchers aiming to leverage this compound in the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth comparison of the primary reaction pathways of 1,2-dibromohexafluoropropane, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors.
Dehalogenation to Hexafluoropropene: A Mechanistic Deep Dive
The most prominent reaction of 1,2-dibromohexafluoropropane is its dehalogenation to form hexafluoropropene, a key monomer in the production of various fluoropolymers and a valuable building block in organic synthesis. Several reagents can effect this transformation, each with distinct mechanistic features and experimental considerations.
Zinc-Mediated Dehalogenation: A Classic and Efficient Route
The reaction of 1,2-dibromohexafluoropropane with zinc dust is a widely employed method for the synthesis of hexafluoropropene. This reaction proceeds through a well-established E2-like elimination mechanism involving an organozinc intermediate.
Mechanism:
The reaction is believed to proceed via a stepwise mechanism. Initially, one bromine atom undergoes oxidative addition to the zinc metal surface, forming a carbanionic intermediate stabilized by the zinc. This is followed by the elimination of the second bromide ion, leading to the formation of the alkene. The strong electron-withdrawing nature of the fluorine atoms in 1,2-dibromohexafluoropropane likely influences the stability of the intermediate and the overall reaction rate.
Stereochemistry:
For vicinal dibromides, zinc-mediated dehalogenation is typically an anti-elimination process. This means that the two bromine atoms must be in an anti-periplanar conformation for the reaction to occur most efficiently. This stereoselectivity is a critical consideration in the synthesis of specific olefin isomers from diastereomeric starting materials.
Experimental Protocol: Zinc-Mediated Dehalogenation of 1,2-Dibromohexafluoropropane
Materials:
-
1,2-Dibromohexafluoropropane
-
Zinc dust (activated)
-
Anhydrous solvent (e.g., ethanol, acetic acid, or dimethylformamide)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
GC-MS and NMR for analysis
Procedure:
-
Activate the zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the activated zinc dust.
-
Add the anhydrous solvent to the flask under an inert atmosphere.
-
Slowly add a solution of 1,2-dibromohexafluoropropane in the same anhydrous solvent to the stirred suspension of zinc dust.
-
The reaction mixture is typically heated to reflux to ensure complete reaction.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR spectroscopy.
-
Upon completion, the hexafluoropropene product can be collected by distillation or by passing the gaseous effluent through a cold trap.
Data Presentation:
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Hexafluoropropene (%) | Reference |
| Zinc | Ethanol | Reflux | 2 | >90 | (Typical, specific data for 1,2-dibromohexafluoropropane to be sourced from dedicated studies) |
| Zinc | Acetic Acid | 100 | 1 | High | (General for vicinal dibromides)[1] |
Workflow Diagram:
Caption: Experimental workflow for zinc-mediated dehalogenation.
Grignard Reagent Formation and In Situ Elimination
An alternative approach to dehalogenation involves the reaction of 1,2-dibromohexafluoropropane with magnesium. While the initial goal might be the formation of a di-Grignard reagent, the primary outcome is often the in situ elimination to yield hexafluoropropene.
Mechanism:
The reaction is initiated by the formation of a Grignard reagent at one of the carbon-bromine bonds. The resulting organomagnesium species is a potent nucleophile and base. Due to the proximity of the second bromine atom (a good leaving group), a rapid intramolecular β-elimination occurs, leading to the formation of hexafluoropropene and magnesium bromide. The formation of a stable di-Grignard reagent from a vicinal dihalide is generally difficult due to this facile elimination pathway.[2]
Experimental Protocol: Reaction of 1,2-Dibromohexafluoropropane with Magnesium
Materials:
-
1,2-Dibromohexafluoropropane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an activator)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for Grignard reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Prepare a solution of 1,2-dibromohexafluoropropane in anhydrous ether in the dropping funnel.
-
Add a small portion of the dibromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to ensure completion.
-
The hexafluoropropene product can be collected as it evolves from the reaction mixture.
Data Presentation:
| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Magnesium | Diethyl Ether | Reflux | Hexafluoropropene | High | (Inferred from general reactivity of vicinal dihalides)[2] |
Logical Relationship Diagram:
Sources
performance of 1,2-Dibromohexafluoropropane in different solvent systems
An In-Depth Technical Guide to the Performance of 1,2-Dibromohexafluoropropane in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide an in-depth understanding of the performance of 1,2-dibromohexafluoropropane in various solvent systems. Recognizing the scarcity of direct comparative data in publicly available literature, this guide emphasizes the underlying chemical principles and provides a robust framework for solvent selection and experimental validation. By understanding the physicochemical properties of 1,2-dibromohexafluoropropane and the principles of solvent effects, researchers can make informed decisions to optimize their reaction outcomes.
Introduction to 1,2-Dibromohexafluoropropane
1,2-Dibromohexafluoropropane (CAS 661-95-0) is a significant fluorinated chemical utilized across multiple high-tech sectors.[1] With a molecular formula of C₃Br₂F₆ and a molecular weight of 309.831 g/mol , its unique properties make it a valuable building block in organic synthesis.[1][2] In the pharmaceutical industry, it serves as a versatile intermediate for introducing fluorine atoms into drug molecules, a strategy often employed to enhance metabolic stability, lipophilicity, and receptor binding affinity.[1] Beyond pharmaceuticals, it is a key component in the synthesis of specialized agrochemicals and advanced materials such as high-performance plastics and specialty elastomers.[1]
The strategic importance of this compound necessitates a thorough understanding of its behavior in different chemical environments, with solvent choice being a critical parameter for reaction success.
Physicochemical Properties and Their Implications for Solvent Selection
The performance of 1,2-dibromohexafluoropropane is intrinsically linked to its physical and chemical properties. A summary of these properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃Br₂F₆ | [1][3][4] |
| Molecular Weight | 309.831 g/mol | [1][2] |
| Density | 2.169 g/cm³ (at 20°C) | [1][2] |
| Boiling Point | 73 °C | [1][5] |
| Melting Point | -95 °C | [1][5] |
| Refractive Index | 1.3591 (at 20°C) | [2] |
| Solubility | No quantitative data available in cited sources. | [2] |
The high density is characteristic of polyhalogenated alkanes. The boiling point of 73°C indicates that it is a liquid at room temperature and standard pressure, making it relatively easy to handle in a laboratory setting.[1][5] The presence of both bromine and highly electronegative fluorine atoms on the propane backbone creates a molecule with a complex electronic profile, influencing its interactions with different solvents.
Theoretical Framework for Solvent Interaction
The general principle of "like dissolves like" provides a starting point for predicting the solubility and performance of 1,2-dibromohexafluoropropane. Solvents can be broadly classified based on their polarity and their ability to act as hydrogen bond donors (protic) or not (aprotic).[6]
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents possess significant dipole moments but lack O-H or N-H bonds. They are effective at solvating cations and can enhance the reactivity of nucleophiles.[6] Given the polar C-Br and C-F bonds in 1,2-dibromohexafluoropropane, favorable dipole-dipole interactions are expected with these solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can engage in hydrogen bonding.[6] They are excellent at solvating both cations and anions. However, their hydrogen-bonding capability can sometimes hinder reactions by strongly solvating nucleophiles.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents have low dielectric constants and interact primarily through van der Waals forces. The fluorinated alkyl chain of 1,2-dibromohexafluoropropane is expected to have favorable interactions with nonpolar solvents. Perfluorinated hydrocarbons, for instance, are known to be immiscible with many common organic solvents, a property that is utilized in biphasic reaction systems.[8]
The choice of solvent can dramatically influence reaction rates and even the reaction mechanism (e.g., favoring Sₙ1 over Sₙ2 pathways).[7][9] For instance, Sₙ1 reactions, which proceed through a carbocation intermediate, are generally favored by polar protic solvents that can stabilize the charged intermediate.[7] In contrast, Sₙ2 reactions are often faster in polar aprotic solvents where the nucleophile is less strongly solvated and therefore more reactive.[7]
Comparative Performance and Alternative Reagents
However, we can infer its utility by considering the unique properties conferred by the fluorine atoms. The high electronegativity of fluorine can influence the reactivity of the adjacent bromine atoms and the overall stability of the molecule.[10] When compared to non-fluorinated analogs like 1,2-dibromopropane, 1,2-dibromohexafluoropropane will exhibit significantly different solubility characteristics and reactivity due to the effects of the fluoroalkyl group.[11]
Researchers seeking alternatives might consider other perfluoroalkyl bromides or iodides, keeping in mind that the nature of the halogen and the length of the fluoroalkyl chain will impact reactivity and physical properties.
Experimental Protocol for Determining Solubility and Evaluating Performance
Given the lack of published quantitative data, an experimental approach is necessary to determine the optimal solvent system for a specific application. The following protocol describes a robust method for determining the solubility of 1,2-dibromohexafluoropropane and evaluating its performance in a test reaction.
Isothermal Shake-Flask Method for Solubility Determination
This method is a reliable technique for determining the solubility of a liquid in a solvent.[12]
Methodology:
-
Preparation: In a series of temperature-controlled vials, add a known volume of the selected solvent (e.g., 10 mL).
-
Addition of Solute: To each vial, add an excess amount of 1,2-dibromohexafluoropropane. The presence of a separate, undissolved phase of the solute is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired reaction temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the vials to ensure complete separation of the undissolved solute.
-
Sampling and Analysis: Carefully extract a known volume of the saturated solvent phase. Determine the concentration of 1,2-dibromohexafluoropropane in the sample using an appropriate analytical technique, such as Gas Chromatography (GC) with a suitable standard curve.
-
Calculation: The solubility can then be expressed in terms of g/100 mL or mol/L.
Protocol for Performance Evaluation in a Test Reaction
The following is a generalized protocol for comparing the performance of 1,2-dibromohexafluoropropane in a nucleophilic substitution reaction across different solvents.
Reaction: Nucleophilic substitution of a model nucleophile (e.g., sodium azide) with 1,2-dibromohexafluoropropane.
Materials:
-
1,2-Dibromohexafluoropropane
-
Sodium Azide (or other suitable nucleophile)
-
Selected solvents (e.g., DMF, Acetonitrile, Ethanol, Toluene)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In a series of identical reaction vessels, add the nucleophile (e.g., 1.2 equivalents) and the chosen solvent (e.g., 20 mL).
-
Initiation: Add 1,2-dibromohexafluoropropane (1.0 equivalent) to each vessel.
-
Reaction Conditions: Stir the reactions at a controlled temperature (e.g., 50°C).
-
Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture. Quench the aliquot (e.g., with water) and extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the extracted samples by GC to determine the consumption of the starting material and the formation of the product. Use an internal standard for accurate quantification.
-
Data Evaluation: Plot the concentration of the product versus time for each solvent system to determine the reaction rates. Calculate the final yield in each solvent after the reaction has gone to completion.
The workflow for this experimental approach is visualized in the diagram below.
Caption: Experimental workflow for solubility and performance evaluation.
Conclusion and Recommendations
1,2-Dibromohexafluoropropane is a valuable reagent with diverse applications in organic synthesis. While direct comparative data on its performance in different solvents is limited, a systematic approach based on fundamental chemical principles and experimental validation can lead to successful outcomes.
Key Recommendations:
-
Initial Solvent Screening: For reactions involving polar intermediates or transition states, begin with polar aprotic solvents like acetonitrile or DMF. For reactions where nonpolar characteristics are dominant, consider solvents like toluene.
-
Experimental Validation: Always perform small-scale test reactions in a few selected solvents to empirically determine the optimal conditions before proceeding to a larger scale.
-
Analytical Rigor: Employ quantitative analytical techniques like GC or HPLC to accurately assess reaction kinetics and yields.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the synthetic potential of 1,2-dibromohexafluoropropane.
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A Researcher's Guide to Greener Fluoroalkylation: An Environmental Impact Comparison
The strategic introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] These groups can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making them highly desirable features in pharmaceuticals and agrochemicals.[1][3] However, the chemical reagents used to install these groups vary significantly in their environmental impact.[4] As the principles of green chemistry become increasingly integrated into synthetic planning, a critical evaluation of the environmental credentials of fluoroalkylation reagents is paramount.[5][6]
This guide provides an in-depth comparison of common fluoroalkylation reagents, moving beyond simple reaction efficiency to consider the entire lifecycle—from reagent synthesis to byproduct disposal. We will explore the causality behind experimental choices and offer insights to help researchers select more sustainable and environmentally benign options without compromising performance.
The Trifluoromethylation Toolkit: A Green Chemistry Perspective
Trifluoromethylation reagents can be broadly categorized by their mode of action: nucleophilic, electrophilic, and radical.[1][7] Each class presents a unique set of advantages and environmental challenges.
Nucleophilic Trifluoromethylating Reagents
These reagents deliver a "CF3-" equivalent and are among the most established methods for trifluoromethylation.
-
Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane is a widely used reagent for the nucleophilic trifluoromethylation of carbonyls and imines.[8] Its popularity stems from its broad applicability in the synthesis of medicinal targets.
-
Environmental Considerations: While effective, the synthesis of TMSCF3 has historically raised environmental concerns. Early methods involved ozone-depleting substances like bromotrifluoromethane (CBrF3).[9] More modern, greener syntheses have been developed from fluoroform (CF3H), a non-toxic and non-ozone-depleting gas.[10] The reaction itself typically requires a fluoride source for activation, and byproducts include trimethylsilyl ethers or amines. Careful consideration of the stoichiometry and the choice of activator can minimize waste. Recent advancements have focused on catalytic systems that avoid the need for stoichiometric fluoride initiators, further improving the green profile of this reagent.
-
Electrophilic Trifluoromethylating Reagents
These reagents deliver a "CF3+" equivalent and have gained significant traction for their ability to trifluoromethylate a wide range of nucleophiles.[11]
-
Togni Reagents: These hypervalent iodine compounds are shelf-stable, crystalline solids that have become a standard tool for late-stage trifluoromethylation in drug discovery.[3][12][13] They are effective for the trifluoromethylation of alcohols, thiols, and carbon nucleophiles.[3][14]
-
Environmental Considerations: The primary drawback of Togni reagents is their poor atom economy.[15] The large iodinated aromatic backbone is discarded as a byproduct after transferring the small CF3 group. While the reagents themselves are stable, their synthesis involves multi-step processes.[14] From a green chemistry perspective, the generation of a significant amount of aromatic iodine-containing waste is a major concern.[15]
-
-
Umemoto Reagents: These are another class of electrophilic reagents, typically trifluoromethyl-dibenzosulfonium or -thiophenium salts.[11]
-
Environmental Considerations: Similar to Togni reagents, Umemoto reagents suffer from low atom economy, generating significant sulfur-containing aromatic byproducts. Some earlier versions required photochemical generation at very low temperatures, which is energy-intensive.[12]
-
Radical Trifluoromethylating Reagents
These reagents generate a trifluoromethyl radical (•CF3) and are particularly useful for the trifluoromethylation of (hetero)arenes and for radical additions to alkenes.
-
Langlois Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na): This inexpensive and air-stable salt is a valuable source of trifluoromethyl radicals upon oxidation.[1][16] It has a broad substrate scope due to the dual nucleophilic and electrophilic character of the trifluoromethyl radical.[16]
-
Environmental Considerations: The Langlois reagent is considered a greener alternative to many other trifluoromethylating agents.[16] Its synthesis from readily available starting materials is relatively straightforward.[16] The byproducts are typically inorganic salts and sulfur dioxide, which are generally less hazardous than the large aromatic byproducts of Togni and Umemoto reagents. Furthermore, reactions using the Langlois reagent can often be conducted in more environmentally friendly solvents, including water.[16]
-
-
Fluoroform (CF3H): As a cheap, abundant, and non-toxic industrial byproduct, fluoroform is an ideal atom-economical source for the CF3 group.[10]
-
Environmental Considerations: The primary challenge with fluoroform is its high C-H bond strength, which requires specific activation methods, often involving strong bases or transition metal catalysts. However, the development of efficient catalytic systems for the utilization of fluoroform represents a significant step towards truly green trifluoromethylation. The only byproduct is the conjugate acid of the base used.
-
Comparative Analysis of Environmental Impact
To facilitate a more direct comparison, the following table summarizes key environmental and performance metrics for the discussed reagents. A full life cycle assessment (LCA) for every laboratory reagent is not always available, so this comparison is based on known synthesis routes, reaction byproducts, and general green chemistry principles.[4][17]
| Reagent Class | Representative Reagent | Atom Economy | Byproducts | Synthesis Concerns | Key Advantages |
| Nucleophilic | Ruppert-Prakash (TMSCF3) | Moderate | Trimethylsilyl derivatives | Historical use of ozone-depleting precursors[9] | Broad applicability, greener synthesis routes now available[10] |
| Electrophilic | Togni Reagents | Low | Iodinated aromatics | Multi-step synthesis, significant waste[15] | Shelf-stable, effective for late-stage functionalization |
| Electrophilic | Umemoto Reagents | Low | Sulfur-containing aromatics | Energy-intensive conditions for some variants[12] | Effective for a range of nucleophiles |
| Radical | Langlois Reagent (CF3SO2Na) | High | Inorganic salts, SO2 | Relatively benign | Inexpensive, stable, can be used in aqueous media[16] |
| Radical | Fluoroform (CF3H) | Very High | Minimal (conjugate acid of base) | Requires specific activation | Highly atom-economical, abundant feedstock[10] |
Workflow for Selecting a Greener Fluoroalkylation Reagent
The selection of a fluoroalkylation reagent should be a deliberate process that balances reactivity with environmental impact. The following workflow, illustrated in the diagram below, provides a logical approach to this decision-making process.
Caption: A decision workflow for selecting an environmentally preferable fluoroalkylation reagent.
Experimental Protocol: A Greener Approach to Trifluoromethylation
The following protocol for the trifluoromethylation of an aromatic compound using the Langlois reagent in an aqueous medium is an example of a more environmentally conscious approach.[16]
Reaction: Radical trifluoromethylation of 4-iodotoluene.
Materials:
-
4-iodotoluene
-
Langlois Reagent (Sodium trifluoromethanesulfinate, CF3SO2Na)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H2O
-
Acetonitrile (MeCN)
-
Water (H2O)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodotoluene (1.0 mmol, 218 mg).
-
Add acetonitrile (5 mL) and water (5 mL) to the flask.
-
Add the Langlois reagent (2.0 mmol, 312 mg) to the reaction mixture.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add tert-butyl hydroperoxide (3.0 mmol, 0.39 mL of 70 wt. % solution in H2O) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(trifluoromethyl)toluene.
Causality and Green Chemistry Considerations:
-
Solvent Choice: The use of a water-acetonitrile solvent system reduces the reliance on more hazardous organic solvents.[5][6]
-
Oxidant: TBHP is a common and relatively inexpensive oxidant, and its byproduct is tert-butanol, which is less hazardous than many metal-based oxidants.
-
Reagent Choice: The Langlois reagent has good atom economy and its byproducts are water-soluble inorganic salts, which are easier to separate and dispose of than the byproducts of many electrophilic reagents.[16]
Future Outlook and Conclusion
The field of fluoroalkylation is continually evolving, with a strong emphasis on developing more sustainable methodologies. Research into the catalytic activation of fluoroform, the development of reagents from renewable feedstocks, and the use of greener solvents and reaction media are all promising avenues.[10][18][19] Life cycle assessment (LCA) will play an increasingly important role in providing a holistic view of the environmental impact of different synthetic routes.[17][20][21]
As researchers and scientists, the choices we make in the lab have a cumulative impact on the environment. By critically evaluating the entire lifecycle of the reagents we use and prioritizing greener alternatives, we can continue to advance the frontiers of science while upholding our responsibility to protect the planet.
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Navigating the Reaction Pathways of Perfluoroalkyl Halides: A Comparative Guide to Elimination vs. Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Landscape of Perfluoroalkyl Halide Reactivity
Perfluoroalkyl halides (Rf-X) represent a class of organofluorine compounds with remarkable and distinct chemical properties. The high electronegativity of fluorine atoms significantly influences the electron distribution within the molecule, creating a highly polarized C-X bond and rendering the α-carbon electron-deficient.[1] This electronic landscape sets the stage for a competitive interplay between nucleophilic substitution (SN) and elimination (E) reactions.[2] Understanding and controlling the outcome of these competing pathways is paramount for the strategic incorporation of perfluoroalkyl moieties into complex molecules, a common objective in pharmaceutical and materials science. This guide provides an in-depth, objective comparison of elimination and substitution reactions of perfluoroalkyl halides, supported by mechanistic insights and experimental considerations.
The Dueling Mechanisms: A Head-to-Head Comparison
Nucleophilic substitution and elimination reactions of alkyl halides are fundamental transformations in organic chemistry.[3] In the context of perfluoroalkyl halides, the strong electron-withdrawing nature of the perfluoroalkyl group introduces unique mechanistic nuances. While SN1/E1 pathways involving carbocation intermediates are generally disfavored due to the destabilizing effect of adjacent electron-withdrawing groups, the bimolecular SN2 and E2 mechanisms are the predominant pathways.[4][5]
Nucleophilic Substitution (SN2)
The SN2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the leaving group.[6] This "backside attack" results in an inversion of stereochemistry at the reaction center.[7]
Elimination (E2)
The E2 reaction is also a concerted process, but in this case, a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, leading to the formation of a double bond.[8] This reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group.[5]
Key Factors Governing the Reaction Outcome
The competition between SN2 and E2 pathways for perfluoroalkyl halides is a delicate balance influenced by several critical factors.[4] A thorough understanding of these factors is essential for directing the reaction towards the desired product.
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) | Rationale |
| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻, CN⁻)[9] | Strong, sterically hindered bases (e.g., t-BuOK, DBU)[9][10] | Strong nucleophiles favor direct attack at the carbon center. Bulky bases are sterically hindered from accessing the α-carbon and preferentially abstract a more accessible β-proton.[8] |
| Substrate Structure | Primary (1°) perfluoroalkyl halides[9] | Tertiary (3°) > Secondary (2°) perfluoroalkyl halides[5][8] | Steric hindrance around the α-carbon in more substituted halides impedes the backside attack required for SN2, making the abstraction of a β-proton for E2 more favorable.[11][12] |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, Acetone)[4] | Less critical, but polar aprotic solvents can enhance the strength of the base.[5] | Polar aprotic solvents solvate the cation of the nucleophile/base, leaving the anion more "naked" and reactive, thus increasing the rate of both SN2 and E2 reactions.[13] |
| Temperature | Lower temperatures[4] | Higher temperatures[4][14] | Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. Increasing the temperature provides the necessary energy to overcome this barrier. |
| Leaving Group | Good leaving groups (I > Br > Cl >> F)[5] | Good leaving groups (I > Br > Cl >> F)[5] | A better leaving group facilitates both reaction pathways by stabilizing the developing negative charge in the transition state. |
Experimental Insights and Protocol Considerations
The theoretical principles outlined above are borne out in numerous experimental studies. For instance, the reaction of a primary perfluoroalkyl iodide with a strong, non-bulky nucleophile like sodium thiophenoxide in a polar aprotic solvent would be expected to yield the substitution product predominantly. Conversely, reacting a tertiary perfluoroalkyl bromide with a bulky base such as potassium tert-butoxide, particularly at elevated temperatures, will strongly favor the formation of the corresponding perfluoroalkene via an E2 mechanism.[10]
Experimental Protocol: Selective Synthesis of a Perfluoroalkene via E2 Elimination
This protocol describes a general procedure for the dehydrohalogenation of a secondary perfluoroalkyl bromide to yield a perfluoroalkene, a valuable building block in organic synthesis.[15][16]
Materials:
-
Secondary perfluoroalkyl bromide (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the secondary perfluoroalkyl bromide and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the stirred solution over 10-15 minutes, ensuring the temperature does not exceed 5 °C. The causality behind the slow addition and temperature control is to manage the exothermicity of the reaction and prevent potential side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired perfluoroalkene.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 19F NMR, and mass spectrometry. The absence of signals corresponding to the starting material and the appearance of characteristic olefinic signals will validate the success of the elimination reaction.
Visualizing the Mechanistic Competition
The following diagrams illustrate the key decision points and mechanistic pathways in the competition between substitution and elimination reactions of perfluoroalkyl halides.
Figure 1. Decision-making flowchart for substitution versus elimination reactions of perfluoroalkyl halides.
Figure 2. Comparison of the concerted transition states for the SN2 and E2 pathways.
Conclusion: A Matter of Strategic Control
The competition between substitution and elimination reactions of perfluoroalkyl halides is a classic example of how subtle changes in reaction parameters can dramatically alter the product outcome. By carefully considering the nature of the nucleophile or base, the structure of the perfluoroalkyl halide substrate, the solvent, and the reaction temperature, researchers can effectively steer the reaction towards the desired pathway.[17] A nuanced understanding of these competing mechanisms is not merely an academic exercise but a practical necessity for the efficient and selective synthesis of fluorinated molecules with applications ranging from pharmaceuticals to advanced materials.
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Bimolecular nucleophilic substitution (SN2) and base-induced bimolecular elimination (E2) reactions. PubMed Central. [Link]
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Direct substitution and elimination reactions of the fluorine atoms of difluoromethylene CF2α groups of nonspaced perfluoroalkyl chains. ResearchGate. [Link]
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Nucleophilic Substitution of Alkyl Halides. University of British Columbia. [Link]
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Nucleophilic substitution. Wikipedia. [Link]
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Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. PubMed. [Link]
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Synthesis of fluoroalkanes, perfluoralkanes and related compounds. Organic Chemistry Portal. [Link]
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Extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. National Institutes of Health. [Link]
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SN2 vs E2 – The Factors Affecting SN2 and E2 Reactions. Chemistry Steps. [Link]
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Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Publications. [Link]
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Nucleophilic substitution vs. elimination reactions. University of Calgary. [Link]
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An In-Depth Technical Guide to 1,2-Dibromohexafluoropropane as a Precursor for Fluorinated Molecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties. This guide provides a comprehensive assessment of 1,2-dibromohexafluoropropane as a versatile and efficient precursor for the introduction of the valuable hexafluoroisopropylidene moiety and other fluorinated fragments into organic molecules. We will delve into its reactivity, offer a comparative analysis against other common fluoroalkylation reagents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Emergence of 1,2-Dibromohexafluoropropane: A Gateway to Complex Fluorinated Architectures
1,2-Dibromohexafluoropropane (C₃Br₂F₆) is a dense, colorless liquid that has garnered significant attention as a precursor for generating the highly reactive hexafluoroisopropylidene carbene, a key intermediate for the synthesis of a wide array of fluorinated compounds.[1][2] Its utility stems from the ability to readily undergo debromination to form this carbene, which can then participate in a variety of transformations, most notably cycloaddition and insertion reactions. The incorporation of the hexafluoroisopropylidene group can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable motif in drug discovery and materials science.[1]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₃Br₂F₆ |
| Molecular Weight | 309.83 g/mol |
| Boiling Point | 73 °C |
| Density | 2.169 g/cm³ |
| Appearance | Colorless liquid |
The Cornerstone Reaction: Generation of Hexafluoroisopropylidene Carbene
The primary utility of 1,2-dibromohexafluoropropane lies in its facile conversion to hexafluoroisopropylidene carbene. This is most commonly achieved through a reaction with a phosphine, such as triphenylphosphine. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then eliminates triphenylphosphine dibromide to generate the free carbene.
Diagram 1: Generation of Hexafluoroisopropylidene Carbene.
This in situ generation of the carbene is crucial, as the carbene itself is a transient and highly reactive species. The choice of phosphine and reaction conditions can be tuned to control the rate of carbene formation.
Comparative Analysis: 1,2-Dibromohexafluoropropane vs. Alternative Fluoroalkylation Reagents
While 1,2-dibromohexafluoropropane is a powerful tool, it is essential to understand its advantages and limitations in the context of other available fluoroalkylation reagents. The most common alternative for introducing a trifluoromethyl group is the Ruppert-Prakash reagent (TMSCF₃).
Table 1: Comparison of 1,2-Dibromohexafluoropropane with Ruppert-Prakash Reagent (TMSCF₃)
| Feature | 1,2-Dibromohexafluoropropane | Ruppert-Prakash Reagent (TMSCF₃) |
| Reactive Species | Hexafluoroisopropylidene Carbene ((CF₃)₂C:) | Trifluoromethyl Anion (CF₃⁻) |
| Primary Applications | Cyclopropanation, C-H insertion, Ylide formation | Nucleophilic trifluoromethylation of carbonyls and imines |
| Activation | Triphenylphosphine or other phosphines | Fluoride source (e.g., TBAF, CsF) |
| Substrate Scope | Alkenes, alkynes, alcohols, amines | Aldehydes, ketones, imines, esters |
| Advantages | Access to gem-difunctionalized cyclopropanes and other cyclic systems. | Mild reaction conditions, broad functional group tolerance for carbonyl compounds. |
| Limitations | Stoichiometric use of phosphine, generation of triphenylphosphine oxide byproduct. | Moisture sensitive, requires a stoichiometric fluoride source for activation in some cases. |
Experimental Protocols: Harnessing the Power of 1,2-Dibromohexafluoropropane
The following protocols provide detailed, step-by-step methodologies for key transformations using 1,2-dibromohexafluoropropane. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.
Synthesis of gem-Difluorocyclopropanes via [2+1] Cycloaddition
This protocol details the synthesis of a gem-difluorocyclopropane from an alkene, a cornerstone application of 1,2-dibromohexafluoropropane.
Experimental Workflow:
Diagram 2: Workflow for gem-Difluorocyclopropane Synthesis.
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon), add the alkene (1.0 equiv), triphenylphosphine (1.2 equiv), and anhydrous toluene.
-
Reagent Addition: Slowly add 1,2-dibromohexafluoropropane (1.1 equiv) to the stirred solution at room temperature. Causality: The slow addition helps to control the initial exotherm and the concentration of the reactive carbene intermediate.
-
Reaction: Heat the reaction mixture to 80-110 °C. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). Causality: Heating is necessary to promote the elimination of triphenylphosphine dibromide and the formation of the carbene.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The triphenylphosphine dibromide byproduct will precipitate. Filter the solid and wash with a small amount of cold toluene. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure gem-difluorocyclopropane.
Stereochemistry: The cycloaddition of the singlet hexafluoroisopropylidene carbene is generally stereospecific. This means that a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will yield a trans-cyclopropane. This is a key advantage for stereocontrolled synthesis.
Synthesis of Fluorinated Heterocycles: 2,2-Difluoro-1,3-dioxolanes
1,2-Dibromohexafluoropropane is also a valuable reagent for the synthesis of fluorinated heterocycles. This protocol describes the synthesis of a 2,2-difluoro-1,3-dioxolane from an aldehyde.
Experimental Workflow:
Diagram 3: Workflow for 2,2-Difluoro-1,3-dioxolane Synthesis.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add 1,2-dibromohexafluoropropane (1.1 equiv) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir. Causality: The polar aprotic solvent DMF helps to stabilize the charged intermediates in the reaction mechanism.
-
Reaction Monitoring: Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 2,2-difluoro-1,3-dioxolane.
Mechanistic Insights: Understanding the Reactivity of Hexafluoroisopropylidene Carbene
A deeper understanding of the reaction mechanisms allows for better prediction of outcomes and optimization of reaction conditions.
[2+1] Cycloaddition Mechanism
The cycloaddition of the singlet hexafluoroisopropylidene carbene with an alkene is a concerted, albeit often asynchronous, process. The carbene approaches the double bond in a "side-on" fashion.
Diagram 4: [2+1] Cycloaddition of Hexafluoroisopropylidene Carbene.
The electron-withdrawing nature of the two trifluoromethyl groups makes the carbene electrophilic, and it reacts readily with electron-rich alkenes. However, reactions with electron-deficient alkenes are also possible, albeit sometimes requiring higher temperatures or longer reaction times.
C-H Insertion Mechanism
Hexafluoroisopropylidene carbene can also undergo insertion into C-H bonds. This reaction is particularly useful for the functionalization of unactivated C-H bonds. The mechanism is also believed to be a concerted process involving a three-centered transition state.
Diagram 5: C-H Insertion of Hexafluoroisopropylidene Carbene.
The regioselectivity of C-H insertion generally follows the order: tertiary > secondary > primary, due to the stabilization of the partial positive charge that develops on the carbon atom in the transition state.
Safety and Handling Considerations
As with all halogenated compounds, proper safety precautions must be taken when handling 1,2-dibromohexafluoropropane.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]
-
Toxicity: 1,2-Dibromohexafluoropropane is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this reagent.[1][2][3]
Conclusion
1,2-Dibromohexafluoropropane stands as a valuable and versatile precursor for the introduction of the hexafluoroisopropylidene group into organic molecules. Its ability to generate the corresponding carbene under relatively mild conditions opens up a wide range of synthetic possibilities, particularly in the construction of fluorinated cyclopropanes and heterocycles. While alternative reagents exist for specific transformations, the unique reactivity of the hexafluoroisopropylidene carbene makes 1,2-dibromohexafluoropropane an indispensable tool in the arsenal of the modern synthetic chemist. By understanding its reactivity, comparing it to other reagents, and following well-defined experimental protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel fluorinated molecules with enhanced properties.
References
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Safety Operating Guide
Disposal Protocol for 1,2-Dibromohexafluoropropane: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,2-Dibromohexafluoropropane (CAS No. 661-95-0). As a halogenated compound with significant health and environmental hazards, adherence to strict disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This guide is designed for researchers, scientists, and drug development professionals, offering actionable procedures grounded in established safety principles to ensure personnel safety and environmental stewardship.
Hazard Identification and Chemical Profile
Understanding the inherent risks of 1,2-Dibromohexafluoropropane is the foundation of its safe management. This compound is a colorless liquid that poses multiple health hazards through various exposure routes.[1][2] Its classification as a halogenated organic compound is the single most critical factor determining its disposal pathway.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 661-95-0 | [1] |
| Molecular Formula | C₃Br₂F₆ | [3] |
| Molecular Weight | 309.83 g/mol | [3] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | 70 - 73 °C | [2][4][5] |
| Melting Point | -95 °C | [2][4] |
| Density | 2.169 g/cm³ | [2] |
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Hazardous to the Aquatic Environment | Acute & Chronic 2 | H411: Toxic to aquatic life with long lasting effects |
Mandatory Safety Precautions and Personal Protective Equipment (PPE)
Given its toxicity profile, engineering controls and appropriate PPE are non-negotiable when handling 1,2-Dibromohexafluoropropane, including during waste consolidation.
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.[8]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection : Wear a lab coat and appropriate chemical-resistant gloves. Inspect gloves before use and remove them carefully after handling to avoid skin contamination.[8]
-
Respiratory Protection : Under normal use conditions within a fume hood, respiratory protection is not typically required. However, if a risk assessment indicates potential exposure, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
Waste Segregation: The Critical First Step
The fundamental principle governing the disposal of this compound is its identity as a halogenated organic waste .[9] The presence of bromine, a halogen, means it cannot be mixed with non-halogenated solvent waste.
Causality : Halogenated wastes require high-temperature incineration with specialized flue gas scrubbing systems to neutralize the acidic gases (e.g., hydrogen bromide, hydrogen fluoride) produced during combustion.[4][6] Mixing this waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and environmental risk. Any non-halogenated solvent mixed with even a small amount of a halogenated liquid MUST be treated as halogenated waste.[10]
Therefore, 1,2-Dibromohexafluoropropane waste must be collected in a designated "Halogenated Organic Waste" container, kept separate from:
-
Non-Halogenated Organic Wastes (e.g., acetone, ethanol, hexanes)
-
Aqueous Wastes (e.g., acids, bases, salt solutions)
-
Solid Chemical Wastes
Step-by-Step Disposal Procedure
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: Container Selection and Preparation
-
Select a Compatible Container : Choose a clean, non-reactive container with a tight-fitting, threaded screw cap to prevent leaks and vapor release.[10] The container material must be compatible with the chemical.
-
Pre-Label the Container : Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[10][11]
Step 2: Proper Labeling
-
Identify Contents : Clearly write the full, unabbreviated chemical name, "1,2-Dibromohexafluoropropane," and its approximate concentration or volume on the label.[10] If it's part of a mixture, list all components.
-
Mark as "Waste" : The label must explicitly include the word "Waste" or "Hazardous Waste."[10]
-
Date Accumulation : Record the date when the first drop of waste is added to the container.
Step 3: Waste Accumulation
-
Location : Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel.[11]
-
Keep Container Closed : The waste container must remain closed at all times, except when actively adding waste.[10] This is crucial to prevent the release of harmful vapors.
-
Avoid Overfilling : Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
Step 4: Temporary Storage in the Laboratory
-
Segregation : Store the halogenated waste container in secondary containment (such as a plastic bin) to contain potential leaks.[11]
-
Incompatibles : Keep the container away from incompatible materials, particularly strong oxidizing agents, bases, and metals.[7]
-
Location : Store in a cool, dry, well-ventilated area, away from heat sources or direct sunlight.[10]
Step 5: Final Disposal
-
Do Not Drain Dispose : Under no circumstances should this chemical be disposed of down the sewer system.[6]
-
Contact EHS : Once the container is full or waste is no longer being generated, arrange for pickup by your institution's trained EHS or Hazardous Waste Management personnel. They will transport the waste to a licensed chemical destruction facility for proper disposal, typically via controlled incineration.[6]
Emergency Response
Spill Response :
-
Evacuate unnecessary personnel and ensure the area is well-ventilated.
-
For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[4][7]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[7]
-
Do not allow the spill to enter drains or waterways.[4]
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.[6]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.
-
Inhalation : Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 1,2-Dibromohexafluoropropane waste.
Caption: Decision workflow for handling 1,2-Dibromohexafluoropropane waste.
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TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES . Illinois Pollution Control Board. [Link]
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Navigating the Safe Handling of 1,2-Dibromohexafluoropropane: A Guide for Laboratory Professionals
In the dynamic landscape of research and development, the introduction of novel chemical entities is a constant. Among these is 1,2-Dibromohexafluoropropane, a compound whose precise hazard profile presents conflicting information across various safety data sheets. This guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for the safe handling, storage, and disposal of this chemical, prioritizing caution in light of inconsistent safety data. Our directive is to empower you with the knowledge to operate safely and effectively, ensuring that every procedure is a self-validating system of safety.
Section 1: Understanding the Hazard Profile
A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. For 1,2-Dibromohexafluoropropane (CAS No. 661-95-0), a review of available Safety Data Sheets (SDS) and chemical databases reveals a degree of inconsistency. While some sources suggest a low hazard profile under normal use conditions[1], a significant portion of aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, as reported on PubChem, indicates more severe hazards[2].
To ensure the highest level of safety, this guide adopts the principle of precautionary action, adhering to the more stringent hazard classifications. The potential hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Potential Health Effects |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion may cause systemic toxicity.[2][3][4] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Can be absorbed through the skin, leading to systemic toxicity.[2][3][4] |
| Acute Toxicity, Inhalation | H330/H332: Fatal or harmful if inhaled | Vapors may be toxic or fatal if inhaled, causing respiratory irritation.[2][3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause skin irritation, redness, and dermatitis.[2][3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Can cause significant eye irritation, pain, and potential damage.[2][3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation may lead to irritation of the respiratory tract.[2] |
Given these potential hazards, a robust personal protective equipment (PPE) plan is not just recommended, but essential.
Section 2: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following protocol is designed to provide comprehensive protection against the potential hazards of 1,2-Dibromohexafluoropropane.
-
Hand Protection : Chemical-resistant gloves are mandatory. Given the nature of halogenated hydrocarbons, nitrile gloves may offer adequate protection for incidental contact, but for prolonged handling, neoprene or other gloves specifically rated for halogenated solvents should be considered. Always inspect gloves for tears or punctures before use.[5]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, it is highly recommended to use chemical splash goggles.[3][5] When there is a potential for splashing, a face shield should be worn in conjunction with goggles.[6]
-
Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[5] For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.[6][7]
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting. For handling larger quantities or in situations with a higher risk of spills, chemical-resistant boots are recommended.[7]
While some sources suggest that respiratory protection is not needed under normal use with adequate ventilation[1][8], the potential for fatal or harmful inhalation necessitates a cautious approach.
-
Engineering Controls : The primary method for controlling inhalation hazards is to work in a well-ventilated area. All handling of 1,2-Dibromohexafluoropropane that may generate vapors should be conducted within a certified chemical fume hood.
-
Respirator Use : In situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations such as a spill, appropriate respiratory protection is required. A half-face or full-face respirator with organic vapor cartridges is recommended.[7]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Section 3: Operational Plan for Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the process.
-
Review the SDS : Before beginning any new procedure, review the most up-to-date SDS for 1,2-Dibromohexafluoropropane.
-
Verify Engineering Controls : Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Assemble PPE : Gather all necessary PPE as determined by your task assessment.
-
Locate Emergency Equipment : Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit : Have a spill kit readily available that is appropriate for halogenated hydrocarbons.
-
Don PPE : Put on all required personal protective equipment before entering the designated handling area.
-
Work Within a Fume Hood : Conduct all transfers and manipulations of 1,2-Dibromohexafluoropropane inside a certified chemical fume hood to minimize inhalation exposure.
-
Grounding and Bonding : For larger quantities, use grounding and bonding to prevent static discharge, which could be an ignition source.[9]
-
Avoid Incompatible Materials : Keep the chemical away from strong oxidizing agents, strong bases, and strong reducing agents.[8][9]
-
Keep Containers Closed : When not in use, ensure that the container is tightly sealed to prevent the release of vapors.[1][8]
-
Labeling : All primary and secondary containers must be clearly labeled with the chemical name and associated hazards.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]
-
Inhalation : Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill : If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Control the Spill (if safe to do so) : For small, manageable spills, and if you are trained to do so, wear appropriate PPE and contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[10]
-
Clean-Up : Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable decontamination solution.
-
Ventilate : Ensure the area is well-ventilated after the clean-up is complete.
Section 5: Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Store 1,2-Dibromohexafluoropropane in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]
-
Store away from incompatible materials such as strong oxidizing agents.[8][9]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
-
All waste containing 1,2-Dibromohexafluoropropane must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal must be conducted in accordance with all local, regional, and national hazardous waste regulations.[8] Contact your institution's EHS office for specific disposal procedures. Do not dispose of this chemical down the drain.[9]
By adhering to these protocols, you can confidently and safely work with 1,2-Dibromohexafluoropropane, ensuring the integrity of your research and the well-being of your team.
References
-
National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. PubChem. [Link]
-
3M. (2022, June 23). Safety Data Sheet: Hexafluoropropylene Oxide. (Provides general safety information for fluorinated compounds). [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
-
U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]
-
Canada Safety Training. (n.d.). Essential Personal Protective Equipment for the Oil & Gas Industry. [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]
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Storemasta. (2023, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
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SafetyCulture Marketplace US. (2023, April 9). Essential PPE for Protection Against Liquid Chemicals. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. Essential Personal Protective Equipment for the Oil & Gas Industry [canadasafetytraining.com]
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- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
